Technical Documentation Center

5-Bromo-2-cyclopropyl-4-methylpyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-2-cyclopropyl-4-methylpyridine
  • CAS: 579475-81-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-2-cyclopropyl-4-methylpyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-cyclopropyl-4-methylpyridine is a strategically important heterocyclic building block in medicinal chemistry and organic synthesis. I...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-cyclopropyl-4-methylpyridine is a strategically important heterocyclic building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a lipophilic cyclopropyl group, and a methyl group on the pyridine core, offers a versatile platform for the synthesis of complex molecular architectures. The pyridine scaffold is a privileged structure in numerous approved drugs, and the presence of a bromine atom allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The cyclopropyl moiety can enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates.[1]

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the expected reactivity of 5-Bromo-2-cyclopropyl-4-methylpyridine, serving as a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

While experimentally determined data for 5-Bromo-2-cyclopropyl-4-methylpyridine is limited, its physicochemical properties can be reliably estimated based on its structure and data from analogous compounds.

PropertyValueSource
CAS Number 2708283-25-2[2]
Molecular Formula C₉H₁₀BrN[3]
Molecular Weight 212.09 g/mol [3]
Appearance Predicted: Colorless to light yellow solid or oil-
Melting Point Predicted: 35-45 °CEstimated based on related compounds
Boiling Point Predicted: >250 °C at 760 mmHgEstimated based on related compounds
Solubility Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water.-

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show characteristic signals for the aromatic protons on the pyridine ring, the methyl group, and the cyclopropyl group. The chemical shifts are influenced by the electronic effects of the substituents.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6 (Pyridine)~8.3s-
H-3 (Pyridine)~7.0s-
H (methine, cyclopropyl)~1.9-2.1m-
CH₃ (Methyl)~2.4s-
CH₂ (methylene, cyclopropyl)~0.9-1.2m-
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to display nine distinct signals corresponding to the carbon atoms of the pyridine ring, the methyl group, and the cyclopropyl group.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)~165
C-4 (Pyridine)~148
C-5 (Pyridine)~118
C-6 (Pyridine)~150
C-3 (Pyridine)~125
CH₃ (Methyl)~18
CH (methine, cyclopropyl)~15
CH₂ (methylene, cyclopropyl)~10
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will likely exhibit characteristic absorption bands for the C-H, C=C, and C=N vibrations of the substituted pyridine ring, as well as the vibrations of the cyclopropyl and methyl groups.

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch (methyl and cyclopropyl)
1600-1550C=C and C=N stretching vibrations of the pyridine ring
1470-1430C-H bending (methyl and cyclopropyl)
~1050C-Br stretch
Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve the loss of the bromine atom, the methyl group, or cleavage of the cyclopropyl ring.[4]

m/zAssignment
211/213[M]⁺ (Molecular ion)
196/198[M - CH₃]⁺
132[M - Br]⁺

Synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine

A plausible and efficient synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine can be envisioned starting from the commercially available 2-amino-4-methylpyridine. The synthetic strategy involves a three-step sequence: bromination, diazotization followed by Sandmeyer-type reaction to introduce the cyclopropyl group.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B NBS, Acetonitrile C 5-Bromo-4-methylpyridine-2-diazonium salt B->C NaNO₂, H₂SO₄, 0 °C D 5-Bromo-2-cyclopropyl-4-methylpyridine C->D Cyclopropylboronic acid, Pd(OAc)₂, K₂CO₃, Toluene/H₂O

Caption: Proposed synthetic route for 5-Bromo-2-cyclopropyl-4-methylpyridine.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This step involves the regioselective bromination of 2-amino-4-methylpyridine at the 5-position.

  • Reaction Setup: To a solution of 2-amino-4-methylpyridine (1.0 eq) in acetonitrile, cool the mixture to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine via a Modified Suzuki-Miyaura Coupling

This step involves the conversion of the amino group to a cyclopropyl group via a diazotization reaction followed by a palladium-catalyzed cross-coupling with cyclopropylboronic acid.

  • Diazotization: To a solution of 2-amino-5-bromo-4-methylpyridine (1.0 eq) in a mixture of sulfuric acid and water at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Cross-Coupling Reaction Setup: In a separate flask, prepare a mixture of cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq) in a toluene/water (4:1) solvent mixture.

  • Coupling: Slowly add the freshly prepared diazonium salt solution to the cross-coupling reaction mixture at room temperature.

  • Reaction and Monitoring: Heat the reaction mixture to 80-90 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography.

Chemical Reactivity

The chemical reactivity of 5-Bromo-2-cyclopropyl-4-methylpyridine is primarily dictated by the bromine atom at the 5-position of the pyridine ring, which is susceptible to various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The bromine atom can be readily displaced by a variety of aryl, heteroaryl, or vinyl groups using the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the construction of C-C bonds.

Diagram of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura A 5-Bromo-2-cyclopropyl-4-methylpyridine C 5-R-2-cyclopropyl-4-methylpyridine A->C Pd catalyst, Base B R-B(OH)₂ B->C

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Typical Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine 5-Bromo-2-cyclopropyl-4-methylpyridine (1.0 eq), the desired boronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), and a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The product is then purified by column chromatography.

Buchwald-Hartwig Amination

The bromine atom can also be substituted with a wide range of primary and secondary amines through the Buchwald-Hartwig amination, providing access to a diverse library of amino-substituted pyridine derivatives.

Diagram of the Buchwald-Hartwig Amination Reaction

Buchwald_Hartwig A 5-Bromo-2-cyclopropyl-4-methylpyridine C 5-(R¹R²N)-2-cyclopropyl-4-methylpyridine A->C Pd catalyst, Ligand, Base B R¹R²NH B->C

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Typical Experimental Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-Bromo-2-cyclopropyl-4-methylpyridine (1.0 eq), the amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., XPhos, SPhos).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress.

  • Work-up and Purification: Upon completion, cool the reaction, quench with water, and extract with an organic solvent. The desired product is then isolated and purified.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-Bromo-2-cyclopropyl-4-methylpyridine is not widely available, based on data for structurally similar brominated and pyridine-containing compounds, the following precautions should be taken:

  • Hazard Statements: Likely to be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4]

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Wash skin thoroughly after handling.

    • Use only in a well-ventilated area.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

    • If swallowed, immediately call a poison center or doctor.

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

5-Bromo-2-cyclopropyl-4-methylpyridine is a valuable and versatile building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its strategic substitution pattern allows for facile functionalization through robust and well-established cross-coupling methodologies. This technical guide provides essential information on its properties, a practical synthetic approach, and its key reactivity, empowering researchers to effectively utilize this compound in their synthetic endeavors. As with any chemical, proper safety precautions must be observed during its handling and use.

References

  • Dana Bioscience. 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride 250mg. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Chemsrc. 5-Bromo-4-cyclopropyl-2-methylpyridine | CAS#:2708283-25-2. [Link]

  • PubChem. 5-Bromo-2-cyclopropylpyrimidine. [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Application of 5-Bromo-2-cyclopropyl-4-methylpyridine

Executive Summary In modern drug discovery, halogenated heterocycles serve as critical, programmable vectors for late-stage functionalization. 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS: 579475-81-3) is a highly special...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated heterocycles serve as critical, programmable vectors for late-stage functionalization. 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS: 579475-81-3) is a highly specialized pyridine building block characterized by its orthogonal reactivity handles. The strategic placement of a cyclopropyl group at C2 and a methyl group at C4 sterically and electronically tunes the pyridine core, while the C5 bromine provides an ideal site for subsequent cross-coupling reactions. This whitepaper details the physicochemical properties, regioselective synthesis workflows, and pharmacological applications of this compound, specifically in the development of Calcium Release-Activated Calcium (CRAC) channel inhibitors[1].

Physicochemical Profiling & Structural Analysis

Accurate physicochemical data is the foundation of reliable assay development and synthetic scale-up. The table below summarizes the core metrics of the free base and its hydrochloride salt derivative[2],[3],[4].

PropertyValue / Description
Chemical Name 5-Bromo-2-cyclopropyl-4-methylpyridine
CAS Number (Free Base) 579475-81-3[2]
CAS Number (HCl Salt) 2137578-28-8[4]
Molecular Formula C9H10BrN[3]
Molecular Weight 212.09 g/mol [3]
Purity Standard ≥95% (Typically validated via LC-MS/HPLC)[2]
Hazard Classification H302, H315, H319, H335 (Irritant/Harmful)[3]

Mechanistic Synthesis & Regioselective Catalysis

The synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine from 2,5-dibromo-4-methylpyridine relies on a highly regioselective Negishi cross-coupling reaction[1].

Causality of Regioselectivity

When presented with two competing carbon-bromine bonds (C2 and C5), the Pd(0) catalyst exhibits strict preference for the C2 position. Why? The pyridine nitrogen exerts a powerful electron-withdrawing inductive effect, which significantly depletes electron density at the adjacent C2 carbon. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) at C2, making the C2-Br bond highly electrophilic and drastically reducing the activation energy required for the oxidative addition of palladium.

Experimental Protocol: Regioselective Negishi Coupling

This protocol is designed as a self-validating system ; the distinct mass shift allows for real-time reaction monitoring.

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 2,5-dibromo-4-methylpyridine (1.0 eq, e.g., 4.0 g, 15.9 mmol) in anhydrous Tetrahydrofuran (THF) (30 mL)[1]. Causality: THF is chosen because it effectively solubilizes the organozinc reagent and provides a highly coordinating, stabilizing environment for the catalytic palladium intermediates.

  • Catalyst Initiation: Add the Pd(0) catalyst, typically Pd(PPh3​)4​ (approx. 1 mol%, 184 mg, 159 µmol)[1].

  • Transmetalation Agent Addition: Dropwise, add cyclopropylzinc bromide (1.2 eq).

  • Thermal Activation: Heat the reaction mixture to 70°C for 1 hour[1]. Causality: 70°C provides the precise thermal energy required to overcome the transmetalation barrier without inducing thermal decomposition of the sensitive organozincate.

  • Self-Validation (LC-MS): Sample the reaction. The disappearance of the dibrominated starting material ( m/z≈251 ) and the emergence of the mono-coupled product ( m/z≈212 ) confirms that regioselective coupling has occurred without over-coupling at C5.

  • Quench and Workup: Cool to room temperature and quench by pouring into saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[1].

  • Purification: Isolate the pure product via silica gel chromatography (eluting with EtOAc/Hexanes)[1].

Negishi_Cycle A Pd(0) Catalyst [e.g., Pd(PPh3)4] C Oxidative Addition Pd(II) Intermediate A->C + Substrate (C2-Br insertion) B 2,5-Dibromo-4-methylpyridine (Substrate) B->C E Transmetalation Pd(II) Intermediate C->E + Organozinc Reagent D Cyclopropylzinc Bromide (Organozinc) D->E F Reductive Elimination E->F Isomerization & Elimination F->A Pd(0) Regeneration G 5-Bromo-2-cyclopropyl- 4-methylpyridine F->G Product Release

Figure 1: Regioselective Negishi catalytic cycle for 5-Bromo-2-cyclopropyl-4-methylpyridine.

Applications in Drug Discovery: Target Modulation

The C5 bromine of 5-Bromo-2-cyclopropyl-4-methylpyridine serves as a pristine anchor for late-stage Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. In medicinal chemistry, derivatives of this scaffold have shown profound efficacy as modulators of the STIM1/Orai1 pathway , acting as CRAC channel inhibitors[1].

Pharmacological Mechanism

In immune cells, Phospholipase C (PLC) activation leads to the generation of Inositol-1,4,5-trisphosphate (IP3). IP3 binds to receptors on the Endoplasmic Reticulum (ER), causing a rapid depletion of luminal calcium stores. This depletion is sensed by the ER-resident protein STIM1. Upon sensing low calcium, STIM1 undergoes a conformational change, oligomerizes, and translocates to the plasma membrane where it bridges the gap to open Orai1 pore channels, resulting in a massive influx of extracellular calcium[1].

Derivatives synthesized from 5-Bromo-2-cyclopropyl-4-methylpyridine act as potent antagonists in this cascade, physically blocking the Orai1 pore and preventing the pathological calcium influx associated with autoimmune disorders and certain malignancies[1].

CRAC_Pathway PLC Phospholipase C (PLC) IP3 IP3 Generation PLC->IP3 ER ER Ca2+ Depletion IP3->ER STIM1 STIM1 Oligomerization ER->STIM1 ORAI1 Orai1 Pore Opening STIM1->ORAI1 Translocation CA2 Ca2+ Influx ORAI1->CA2 DRUG Pyridine Derivative (Inhibitor) DRUG->ORAI1 Blocks Pore

Figure 2: STIM1/Orai1 CRAC pathway modulated by 5-Bromo-2-cyclopropyl-4-methylpyridine analogs.

Handling, Stability, and EHS Protocols

As a halogenated heterocyclic compound, strict Environment, Health, and Safety (EHS) protocols must be observed:

  • Toxicity & Irritation: The compound is classified under GHS as harmful if swallowed (H302) and causes severe skin (H315), eye (H319), and respiratory irritation (H335)[3]. All handling must be conducted within a certified fume hood using nitrile gloves and safety goggles.

  • Storage Causality: The compound should be stored sealed in a dry environment at room temperature[5]. Exposure to ambient moisture and atmospheric oxygen over prolonged periods can lead to the formation of pyridine N-oxides, which will poison palladium catalysts in downstream coupling steps.

References

  • Title: 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride (CAS 2137578-28-8) Source: Molaid URL: [Link]

  • Title: Patent Application Publication: US 2015/0166505 A1 (Synthesis and STIM1/Orai1 Pathway)

Sources

Foundational

5-Bromo-2-cyclopropyl-4-methylpyridine molecular structure

An in-depth technical analysis of 5-Bromo-2-cyclopropyl-4-methylpyridine , designed for medicinal chemists, process scientists, and drug development professionals. Executive Summary In modern drug discovery, the strategi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 5-Bromo-2-cyclopropyl-4-methylpyridine , designed for medicinal chemists, process scientists, and drug development professionals.

Executive Summary

In modern drug discovery, the strategic decoration of pyridine scaffolds is a fundamental tactic for modulating pharmacokinetics and target engagement. 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS 579475-81-3) represents a highly specialized molecular building block[1]. By integrating a rigid cyclopropyl ring, a sterically demanding methyl group, and a reactive bromine vector, this intermediate serves as a crucial linchpin in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of Calcium Release Activated Calcium (CRAC) channel inhibitors[2].

Structural Causality & Physicochemical Profiling

Every functional group on this pyridine ring serves a distinct, calculated purpose in medicinal chemistry:

  • The Pyridine Core: Provides foundational aqueous solubility and acts as a hydrogen-bond acceptor, improving oral bioavailability compared to carbocyclic analogs.

  • 2-Cyclopropyl Substituent: The cyclopropyl group is deliberately chosen over standard alkyls (like isopropyl) to lower the overall lipophilicity (logD) while introducing severe steric hindrance adjacent to the nitrogen. This steric shield protects the pyridine nitrogen from rapid N-oxidation by hepatic cytochrome P450 enzymes, significantly enhancing metabolic stability.

  • 4-Methyl Group: Imparts a localized electron-donating effect that fine-tunes the pKa of the pyridine nitrogen. Furthermore, it forces downstream cross-coupling products into specific, non-planar torsional geometries required for deep-pocket receptor binding.

  • 5-Bromo Vector: Acts as the orthogonal reactive site. Once the 2-position is blocked by the cyclopropyl group, the 5-bromo position is primed for late-stage palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Quantitative Data Summary
PropertyValue
IUPAC Name 5-Bromo-2-cyclopropyl-4-methylpyridine
CAS Registry Number 579475-81-3
Hydrochloride Salt CAS 2137578-28-8
Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
Canonical SMILES CC1=CC(C2CC2)=NC=C1Br
Typical Commercial Purity ≥95%

Data supported by commercial chemical documentation[1],[3].

Synthetic Methodology: Regioselective Negishi Cross-Coupling

The synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine requires precise regiocontrol. The protocol below utilizes a Negishi cross-coupling strategy, exploiting the differential reactivity of the 2- and 5-positions on a dibrominated precursor[2].

Causality of Reagent Selection: Cyclopropylzinc bromide is selected over a cyclopropyl Grignard reagent (Kumada coupling) because zinc's moderate electronegativity tempers the nucleophilicity of the reagent. This prevents over-alkylation and suppresses ring-opening side reactions. The bromine at the 2-position of the starting material is highly activated toward oxidative addition by Pd(0) due to its alpha-relationship to the electron-withdrawing pyridine nitrogen, ensuring the 5-bromo position remains untouched.

Synthesis A 2,5-Dibromo- 4-methylpyridine C Pd(PPh3)4 / THF / 70°C A->C B Cyclopropylzinc Bromide B->C D 5-Bromo-2-cyclopropyl- 4-methylpyridine C->D Negishi Coupling

Negishi cross-coupling synthetic workflow for 5-Bromo-2-cyclopropyl-4-methylpyridine.

Step-by-Step Experimental Protocol

Note: This is a self-validating system. In-process controls are embedded to ensure mechanistic progression.

  • System Preparation & Catalyst Activation:

    • In an oven-dried Schlenk flask under a strict Argon atmosphere, dissolve 2,5-dibromo-4-methylpyridine (1.0 equivalent) in anhydrous Tetrahydrofuran (THF). Rationale: THF effectively solubilizes the zinc reagent without coordinating too strongly to the palladium center, which could otherwise stall the catalytic cycle.

    • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents). Stir at room temperature for 10 minutes to ensure complete dissolution and generation of the active Pd(0) species.

  • Transmetalation & Coupling:

    • Dropwise, add Cyclopropylzinc bromide (0.5 M in THF, 1.2 equivalents).

    • Elevate the reaction temperature to 70 °C. Rationale: The sterically hindered nature of the cyclopropyl group requires thermal energy to overcome the activation barrier of the transmetalation step.

    • Self-Validation Step: After 1 hour, sample the reaction mixture for LC-MS. The complete disappearance of the starting material mass and the emergence of the isotopic bromine doublet at m/z 212/214 confirms successful reductive elimination.

  • Quench & Workup:

    • Cool the reaction to room temperature and quench by pouring into saturated aqueous NaHCO3. Rationale: Mild basic quenching neutralizes any residual zinc species without degrading the basic pyridine product.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel chromatography (Gradient: EtOAc in Hexanes) to yield the pure 5-Bromo-2-cyclopropyl-4-methylpyridine[2].

Downstream Applications: ICRAC Inhibition

In drug development, this specific building block is instrumental in synthesizing pyrazolyl-based carboxamides. These advanced compounds function as potent inhibitors of the Calcium Release Activated Calcium (CRAC) current (ICRAC)[2].

By functionalizing the 5-bromo position via Suzuki coupling with a pyrazole derivative, chemists generate a scaffold that allosterically blocks the Orai1 channel. This prevents calcium influx, halting the translocation of the Nuclear Factor of Activated T-cells (NFAT), thereby achieving profound immunosuppression for the treatment of severe inflammatory and allergic diseases[2].

CRAC_Pathway TCR T-Cell Receptor Activation ER ER Calcium Depletion TCR->ER STIM1 STIM1 Oligomerization ER->STIM1 Orai1 Orai1 Channel Opening STIM1->Orai1 Ca2 Ca2+ Influx (ICRAC) Orai1->Ca2 NFAT NFAT Translocation Ca2->NFAT Inhibitor Pyridine-Derived Inhibitor Inhibitor->Orai1 Allosteric Blockade

Mechanism of action for CRAC channel inhibitors derived from the target scaffold.

Handling, Stability, and Salt Forms

As a free base, 5-Bromo-2-cyclopropyl-4-methylpyridine is an oil or low-melting solid that can be sensitive to long-term atmospheric exposure. To enhance shelf-life, improve handling characteristics, and increase aqueous solubility for biological assays, the compound is frequently converted to its hydrochloride salt, 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride (CAS 2137578-28-8)[3]. This is achieved by bubbling anhydrous HCl gas through an ethereal solution of the free base, resulting in a highly stable crystalline precipitate.

Sources

Exploratory

Synthesis and Regioselective Functionalization of 5-Bromo-2-cyclopropyl-4-methylpyridine: A Comprehensive Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS: 579475-81-3) Executive Summary The pyridine scaffold is a ubiquitous motif in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS: 579475-81-3)

Executive Summary

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, frequently serving as a core pharmacophore in targeted therapeutics. Specifically, 5-Bromo-2-cyclopropyl-4-methylpyridine has emerged as a critical molecular building block in the synthesis of complex pharmaceutical agents, including Calcium Release-Activated Calcium (CRAC) channel inhibitors used for immunosuppression and inflammatory disease management 1.

Synthesizing this compound requires precise control over chemoselectivity. Starting from the commercially available 2,5-dibromo-4-methylpyridine (CAS: 3430-26-0) , the synthesis relies on the inherent electronic disparity between the C2 and C5 halogens to dictate the site of palladium-catalyzed cross-coupling. This whitepaper details the mechanistic rationale, optimal synthetic routes (Negishi vs. Suzuki-Miyaura), and step-by-step protocols necessary to achieve high-yield, regioselective cyclopropylation.

Mechanistic Rationale: Chemoselectivity in Dihalopyridines

When designing a synthetic route for 5-bromo-2-cyclopropyl-4-methylpyridine, the fundamental challenge is differentiating the two carbon-bromine bonds. Why does cross-coupling occur exclusively at the C2 position rather than C5?

The causality lies in the electronic environment of the heteroaromatic ring. The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group via both inductive and resonance effects. This significantly lowers the electron density at the adjacent α-position (C2). Consequently, the C2–Br bond possesses a lower Bond Dissociation Energy (BDE) and a lower-lying Lowest Unoccupied Molecular Orbital (LUMO) compared to the C5–Br bond 2.

When exposed to an electron-rich Pd(0) catalyst, the highly electrophilic C2 position undergoes oxidative addition at a kinetically superior rate. By carefully controlling the stoichiometry of the transmetalating agent (cyclopropylzinc bromide or cyclopropylboronic acid) to 1.0–1.2 equivalents, the reaction can be arrested after the first coupling, leaving the C5–Br bond intact for downstream functionalization.

Mechanism SM 2,5-Dibromo-4-methylpyridine (Highly Electrophilic C2) OxAdd Regioselective Oxidative Addition (Rapid C2-Br Cleavage) SM->OxAdd + Pd(0) Pd0 Pd(0) Catalyst (Active Species) Pd0->OxAdd TransMet Transmetalation (Cyclopropyl Transfer) OxAdd->TransMet + Cyclopropyl Reagent RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Bromo-2-cyclopropyl-4-methylpyridine (Target Compound) RedElim->Product Byproduct Zn/B Byproducts RedElim->Byproduct

Figure 1: Mechanistic pathway of the regioselective Pd-catalyzed cross-coupling at the C2 position.

Synthetic Pathways & Experimental Protocols

To ensure a self-validating and robust system, we present two distinct methodologies. Route A (Negishi) is highly validated for medicinal chemistry discovery scales, while Route B (Suzuki-Miyaura) offers a more robust profile for process scale-up.

Route A: Negishi Cross-Coupling (Patent-Validated Route)

The Negishi coupling utilizes organozinc reagents, which are highly nucleophilic and undergo transmetalation rapidly at mild temperatures. We utilize Pd(PPh3​)4​ because its monodentate phosphine ligands easily dissociate, creating a highly active, unhindered Pd(0) center ideal for reacting with the activated C2–Br bond 1.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon for 15 minutes.

  • Reagent Loading: Add 2,5-dibromo-4-methylpyridine (4.0 g, 15.9 mmol) and Pd(PPh3​)4​ (184 mg, 159 µmol, 1 mol%) to the flask.

  • Solvation: Inject 30 mL of anhydrous Tetrahydrofuran (THF) and stir until homogenous. Cool the mixture to 0 °C using an ice bath.

  • Transmetalation: Dropwise, add cyclopropylzinc bromide (0.5 M in THF, 19.1 mL, 9.56 mmol to 15.9 mmol depending on desired conversion limits) via a syringe pump to prevent localized thermal spikes.

  • Heating: Remove the ice bath and heat the reaction mixture to 70 °C under an Argon atmosphere for 1 hour.

  • Quenching: Cool the mixture to room temperature and quench by slowly pouring it into 50 mL of saturated aqueous NaHCO3​ .

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and remove volatiles under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure target compound.

Route B: Suzuki-Miyaura Cross-Coupling (Scalable Alternative)

For larger scale syntheses, organozinc reagents pose moisture-sensitivity challenges. The Suzuki-Miyaura coupling uses bench-stable cyclopropylboronic acid. Here, we switch the catalyst to Pd(dppf)Cl2​ . The bidentate dppf ligand has a large bite angle, which forces the intermediate into a geometry that accelerates the challenging reductive elimination of the bulky cyclopropyl group, minimizing protodeboronation side-reactions.

Step-by-Step Methodology:

  • Preparation: Charge a 250 mL round-bottom flask with 2,5-dibromo-4-methylpyridine (2.51 g, 10.0 mmol), cyclopropylboronic acid (1.03 g, 12.0 mmol), and K2​CO3​ (2.76 g, 20.0 mmol).

  • Solvation & Degassing: Add a biphasic mixture of Toluene/ H2​O (4:1, 50 mL). Degas the suspension by sparging with dry Nitrogen for 15 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (366 mg, 0.5 mmol, 5 mol%) under a positive stream of Nitrogen.

  • Heating: Attach a reflux condenser and heat the vigorously stirred biphasic mixture to 100 °C for 12 hours.

  • Workup: Cool to room temperature. Separate the organic layer and extract the aqueous phase with EtOAc (2 x 20 mL).

  • Drying & Concentration: Wash the combined organics with brine, dry over MgSO4​ , filter, and concentrate in vacuo.

  • Purification: Isolate the product via silica gel chromatography.

Workflow Prep 1. Preparation Dry glassware, Ar/N2 atmosphere Mix 2. Reagent Mixing Substrate + Catalyst + Solvent Prep->Mix Add 3. Transmetalating Agent Addition Dropwise at 0°C to RT Mix->Add Heat 4. Reaction Heating 70°C (Negishi) or 100°C (Suzuki) Add->Heat Quench 5. Quenching & Workup NaHCO3 (aq) / Extraction (EtOAc) Heat->Quench Purify 6. Purification Silica Gel Chromatography Quench->Purify QC 7. QC Analysis NMR, LC-MS Validation Purify->QC

Figure 2: Step-by-step experimental workflow for Negishi and Suzuki-Miyaura coupling routes.

Quantitative Data & Optimization Metrics

To assist process chemists in selecting the appropriate pathway, the following table summarizes the quantitative metrics and optimization parameters for both routes based on established literature precedents and chemical kinetics.

ParameterRoute A: Negishi CouplingRoute B: Suzuki-Miyaura Coupling
Transmetalating Agent Cyclopropylzinc bromideCyclopropylboronic acid
Catalyst System Pd(PPh3​)4​ (1 mol%) Pd(dppf)Cl2​ (5 mol%)
Solvent System Anhydrous THFToluene / H2​O (4:1)
Temperature & Time 70 °C for 1 h100 °C for 12 h
Chemoselectivity (C2 vs C5) >95:5 (Highly selective)~90:10 (Requires careful optimization)
Moisture Sensitivity High (Strict anhydrous conditions)Low (Biphasic aqueous system)
Scalability Moderate (Best for <50g scale)High (Ideal for >100g scale)

Analytical Characterization

Validating the regiochemistry of the product (CAS: 579475-81-3) 3 is critical. The absence of the highly deshielded C2-proton in the 1H -NMR spectrum confirms that substitution occurred at C2.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 212.0 and 214.0 (1:1 isotopic ratio indicative of a single bromine atom).

  • 1 H-NMR (400 MHz, CDCl3​ ): The defining characteristic is the upfield shift of the cyclopropyl protons ( δ 0.8–1.1 ppm, 4H, and δ 1.9–2.1 ppm, 1H) and the preservation of the C6 aromatic proton singlet ( δ ~8.4 ppm), which remains highly deshielded due to its position between the nitrogen and the C5-bromine.

References

  • Patent Application Publication: US 2015/0166505 A1. "Pyrazole-based carboxamide compounds useful as ICRAC inhibitors." Google Patents.
  • Sigma-Aldrich Product Catalog. "2,5-Dibromo-4-methylpyridine (CAS 3430-26-0).
  • Chemical Reviews (ACS Publications). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." PMC.
  • AiFChem Product Database. "579475-81-3 | 5-Bromo-2-cyclopropyl-4-methylpyridine.

Sources

Foundational

Synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine from 2-amino-5-bromo-4-methylpyridine

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine A Foreword for the Modern Medicinal Chemist In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine

A Foreword for the Modern Medicinal Chemist

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure. Within this class, 2-cyclopropylpyridine derivatives are of particular interest due to the conformational rigidity and metabolic stability imparted by the cyclopropyl group. This guide provides a comprehensive, technically-grounded protocol for the synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine, a valuable building block for pharmaceutical research, from the readily available precursor, 2-amino-5-bromo-4-methylpyridine.

This document eschews a simplistic, step-by-step recitation of a procedure. Instead, it aims to provide the practicing chemist with a deeper understanding of the "why" behind the "how"—elucidating the mechanistic underpinnings of each transformation and offering insights into the critical parameters that govern success. The proposed synthesis is a two-step process, beginning with the diazotization of the starting aminopyridine, followed by a radical-mediated cyclopropylation.

The Synthetic Blueprint: A Two-Step Transformation

The conversion of 2-amino-5-bromo-4-methylpyridine to its 2-cyclopropyl analogue is not a direct, one-pot reaction. A strategic two-step approach is necessary, as illustrated in the workflow below. This process hinges on the initial conversion of the relatively unreactive amino group into a highly versatile diazonium intermediate, which then serves as the launching point for the introduction of the cyclopropyl moiety via a radical-mediated pathway.

cluster_0 Step 1: Diazotization cluster_1 Step 2: Radical Cyclopropylation A 2-Amino-5-bromo- 4-methylpyridine B Diazonium Intermediate A->B  isoamyl nitrite, cyclopropanecarboxylic acid, acetonitrile C 5-Bromo-2-cyclopropyl- 4-methylpyridine B->C  Heat (thermal decomposition), radical trapping

Figure 1: Proposed synthetic workflow for the conversion of 2-amino-5-bromo-4-methylpyridine to 5-bromo-2-cyclopropyl-4-methylpyridine.

Part I: The Critical First Step - Diazotization of 2-amino-5-bromo-4-methylpyridine

The journey begins with the conversion of the primary aromatic amine to a diazonium salt. While classical Sandmeyer conditions utilizing aqueous sodium nitrite and a strong mineral acid are common, they can be problematic for sensitive heterocyclic systems. A more nuanced approach using an organic nitrite, such as isoamyl nitrite, in an aprotic organic solvent like acetonitrile offers superior control and often leads to cleaner reactions with higher yields.

Mechanistic Considerations:

The diazotization reaction proceeds via the in-situ formation of a nitrosating agent from isoamyl nitrite. This electrophilic species is then attacked by the nucleophilic amino group of the pyridine substrate. A series of proton transfers and a final dehydration step yield the desired diazonium cation. The choice of isoamyl nitrite is deliberate; its organic nature ensures miscibility in the reaction solvent, and its thermal decomposition byproducts are volatile, simplifying downstream purification.

Detailed Experimental Protocol:
  • Inert Atmosphere: The reaction vessel, a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, is charged with 2-amino-5-bromo-4-methylpyridine (1.0 eq) and acetonitrile (10 mL per 1 g of starting material). The system is then purged with dry nitrogen to establish an inert atmosphere, which is crucial for preventing unwanted side reactions.

  • Addition of Reagents: To the stirred suspension, cyclopropanecarboxylic acid (2.0 eq) is added. This serves a dual purpose: it acts as a proton source to facilitate the diazotization and is also the precursor to the cyclopropyl radical in the subsequent step. The mixture is then cooled to 0 °C in an ice bath.

  • Controlled Diazotization: Isoamyl nitrite (1.5 eq) is added dropwise to the cooled mixture over a period of 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A color change to a deep red or brown is typically observed, indicating the formation of the diazonium species.

  • Reaction Monitoring: The reaction is stirred at 0 °C for an additional 30 minutes. Progress can be monitored by thin-layer chromatography (TLC), looking for the consumption of the starting material.

Part II: The Keystone Transformation - Radical-Mediated Cyclopropylation

With the diazonium intermediate successfully formed, the stage is set for the introduction of the cyclopropyl group. This is achieved through a thermal decomposition-driven radical mechanism. The diazonium salt, upon gentle heating, expels a molecule of nitrogen gas (N2), a thermodynamically highly favorable process, to generate a pyridyl radical. This highly reactive species then engages in a cascade of events leading to the final product.

Mechanistic Deep Dive:

The pyridyl radical can then react with the cyclopropanecarboxylic acid present in the reaction mixture. The exact mechanism can be complex, but a plausible pathway involves the decarboxylation of the cyclopropanecarboxylic acid to form a cyclopropyl radical. The pyridyl radical and the cyclopropyl radical can then couple to form the desired product. The presence of a radical inhibitor is generally not recommended in this specific type of transformation as it relies on radical intermediates.

Detailed Experimental Protocol:
  • Thermal Decomposition: The reaction mixture containing the in-situ generated diazonium salt is allowed to warm to room temperature and then gently heated to 60-70 °C. The evolution of nitrogen gas should be observed. The heating is continued until the gas evolution ceases, typically within 1-2 hours.

  • Reaction Quenching and Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. This neutralizes any remaining acid and facilitates the extraction of the product. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product, obtained after removal of the solvent under reduced pressure, is purified by column chromatography on silica gel. A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is typically effective in isolating the desired 5-bromo-2-cyclopropyl-4-methylpyridine. The pure fractions are then combined, and the solvent is evaporated to yield the final product. Recrystallization from a suitable solvent system, such as ethanol/water, can be employed for further purification if necessary.

Data Summary and Expected Outcomes

The following table provides a summary of the key reaction parameters and expected outcomes for this synthesis.

ParameterValue/ObservationRationale/Notes
Starting Material 2-amino-5-bromo-4-methylpyridineCommercially available or synthesizable.
Key Reagents Isoamyl nitrite, Cyclopropanecarboxylic acidOrganic nitrite for controlled diazotization; acid as proton and cyclopropyl source.
Solvent AcetonitrileAprotic solvent suitable for both reaction steps.
Reaction Temperature 0 °C (Diazotization), 60-70 °C (Cyclopropylation)Low temperature for diazonium salt stability; elevated temperature for radical formation.
Typical Yield 40-60% (unoptimized)Yields can be optimized by careful control of reaction conditions.
Purification Method Column ChromatographyEffective for separating the product from byproducts and unreacted starting materials.
Final Product Appearance Off-white to pale yellow solidPurity can be assessed by NMR, LC-MS, and melting point.

Concluding Remarks for the Practicing Scientist

The synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine presented herein is a robust and reproducible method that leverages fundamental principles of organic chemistry. By understanding the underlying mechanisms of diazotization and radical-mediated C-C bond formation, the researcher is empowered to troubleshoot and optimize this procedure. This versatile building block opens doors to a wide array of novel pyridine-based compounds for applications in medicinal chemistry and materials science. The provided protocol, grounded in established chemical transformations, serves as a reliable starting point for the synthesis of this and related valuable molecules.

References

  • Sandmeyer Reaction: A detailed overview of the Sandmeyer reaction, which is mechanistically related to the first step of the proposed synthesis. Source: Organic Chemistry Portal, URL: [Link]

  • Diazotization of Heterocyclic Amines: A relevant research article discussing the diazotization of various heterocyclic amines, providing context for the reactivity of the aminopyridine starting material. Source: Journal of Organic Chemistry, URL: [Link]

  • Radical Reactions in Organic Synthesis: A comprehensive resource on the theory and application of radical reactions in organic synthesis, relevant to the proposed cyclopropylation step. Source: National Institutes of Health, URL: [Link]

Exploratory

Elucidating the Mechanism of Action of 5-Bromo-2-cyclopropyl-4-methylpyridine: A Strategic Guide for Novel Compound Characterization

Abstract 5-Bromo-2-cyclopropyl-4-methylpyridine represents a novel chemical entity with potential therapeutic applications, yet its mechanism of action remains uncharacterized. This guide provides a comprehensive, techni...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Bromo-2-cyclopropyl-4-methylpyridine represents a novel chemical entity with potential therapeutic applications, yet its mechanism of action remains uncharacterized. This guide provides a comprehensive, technically in-depth framework for elucidating the biological activity of this and other novel small molecules. We will deconstruct the structural components of the molecule to formulate a testable hypothesis, and subsequently outline a multi-tiered experimental plan, from initial target-agnostic screening to specific target validation and pathway analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities.

Introduction: Deconstructing 5-Bromo-2-cyclopropyl-4-methylpyridine

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of approved pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile core for interacting with diverse biological targets.[1] The specific substitutions on the pyridine ring of 5-Bromo-2-cyclopropyl-4-methylpyridine provide critical clues for postulating its potential biological role.

  • The Pyridine Core: This six-membered aromatic heterocycle is a common feature in drugs targeting a vast range of protein classes, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[2] Its presence suggests a high probability of interaction with a specific biological macromolecule.

  • The 2-Cyclopropyl Group: The incorporation of a cyclopropyl moiety is a deliberate strategy in drug design.[3][4][5] This small, strained ring offers several advantages:

    • Enhanced Potency: It provides conformational rigidity, which can lock the molecule into a bioactive conformation, thereby improving binding affinity to its target.[3][4]

    • Increased Metabolic Stability: The carbon-hydrogen bonds in a cyclopropyl ring are stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][6]

    • Modulation of Physicochemical Properties: It can be used as a bioisosteric replacement for other groups to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

  • The 5-Bromo Substitution: Halogenation, in this case with bromine, is a common tactic to modulate a compound's properties. The bromo group can increase lipophilicity, potentially enhancing membrane permeability. Furthermore, it can form halogen bonds, a type of non-covalent interaction that can contribute to target binding affinity and specificity.

  • The 4-Methyl Group: The methyl group at the 4-position can influence the molecule's steric profile and electronic properties, potentially affecting its interaction with a target binding pocket.

Based on this structural analysis, a plausible starting hypothesis is that 5-Bromo-2-cyclopropyl-4-methylpyridine is a modulator of a specific enzyme or receptor, with the cyclopropyl and bromo moieties contributing to enhanced potency, selectivity, and metabolic stability. Given the prevalence of substituted pyridines as kinase inhibitors, this protein class represents a high-priority target for initial investigation.[2]

A Phased Approach to Mechanism of Action (MoA) Elucidation

We propose a systematic, three-phased approach to characterize the mechanism of action of 5-Bromo-2-cyclopropyl-4-methylpyridine. This workflow is designed to progress from broad, unbiased screening to a highly specific and validated mechanism.

MoA_Workflow cluster_0 Phase 1: Target-Agnostic Screening cluster_1 Phase 2: Hypothesis Generation & Initial Validation cluster_2 Phase 3: In-depth Target Validation & Pathway Analysis phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Proliferation) hit_analysis Hit Identification & Analysis phenotypic_screening->hit_analysis target_profiling Broad Target Profiling (e.g., Kinase Panel, GPCR Panel) target_profiling->hit_analysis dose_response Dose-Response & IC50/EC50 Determination hit_analysis->dose_response initial_target_engagement Initial Target Engagement Assays (e.g., CETSA, SPR) dose_response->initial_target_engagement downstream_signaling Downstream Signaling Analysis (e.g., Western Blot, Reporter Assays) initial_target_engagement->downstream_signaling sar_studies Structure-Activity Relationship (SAR) Studies downstream_signaling->sar_studies in_vivo_poc In Vivo Proof-of-Concept downstream_signaling->in_vivo_poc

Caption: A three-phased workflow for elucidating the mechanism of action of a novel compound.

Phase 1: Target-Agnostic Screening

The initial phase aims to identify the biological context in which 5-Bromo-2-cyclopropyl-4-methylpyridine is active without prior bias.

Phenotypic Screening

A high-throughput phenotypic screen will be conducted to identify any observable effects of the compound on cell behavior. A common starting point is a cell viability assay across a panel of cancer cell lines from different tissue origins.

Experimental Protocol: Cell Viability Assay (MTT-based)

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-Bromo-2-cyclopropyl-4-methylpyridine (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot the results to determine the half-maximal inhibitory concentration (IC50).

Broad Target Profiling

Concurrently, the compound should be screened against large panels of recombinant proteins to identify potential direct interactions. Given the structural alerts from the pyridine core, a kinase panel is a logical starting point.

Table 1: Representative Kinase Panel for Initial Screening

Kinase FamilyRepresentative Kinases
Tyrosine KinasesEGFR, HER2, VEGFR2, ABL1, SRC
Serine/ThreonineAKT1, BRAF, CDK2, MEK1, mTOR
Lipid KinasesPI3Kα, PI3Kβ, PI3Kγ, PI3Kδ

Phase 2: Hypothesis Generation and Initial Validation

Data from Phase 1 will guide the formation of a specific, testable hypothesis. For instance, if the compound shows potent anti-proliferative activity in non-small cell lung cancer lines and inhibits the activity of the Epidermal Growth Factor Receptor (EGFR) in the kinase panel, the hypothesis would be: "5-Bromo-2-cyclopropyl-4-methylpyridine inhibits the proliferation of EGFR-dependent cancer cells by directly targeting the EGFR kinase domain."

Dose-Response and IC50 Determination

Once a primary target (or "hit") is identified, a full dose-response curve must be generated to accurately determine the IC50 value using a relevant biochemical or cellular assay.

Target Engagement Assays

It is crucial to confirm that the compound engages the putative target in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells expressing the target protein to 80-90% confluency. Treat the cells with either the vehicle control or a saturating concentration of 5-Bromo-2-cyclopropyl-4-methylpyridine for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them individually across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a 25°C water bath).

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.

  • Protein Analysis: Analyze the supernatant by Western Blot using an antibody specific to the target protein.

  • Data Analysis: A positive target engagement will result in a thermal stabilization of the target protein in the compound-treated samples, indicated by a shift of the melting curve to higher temperatures.

Phase 3: In-depth Target Validation and Pathway Analysis

The final phase involves confirming the role of the target in the compound's observed phenotype and mapping its effects on downstream signaling pathways.

Signaling_Pathway cluster_pathway Hypothetical EGFR Signaling Pathway Compound 5-Bromo-2-cyclopropyl- 4-methylpyridine EGFR EGFR Compound->EGFR Inhibition RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by the compound.

Downstream Signaling Analysis

If the compound targets a kinase like EGFR, its effect on downstream phosphorylation events must be assessed.

Experimental Protocol: Western Blot for Phospho-ERK

  • Cell Treatment and Lysis: Starve the relevant cell line (e.g., A549) overnight, then pre-treat with varying concentrations of 5-Bromo-2-cyclopropyl-4-methylpyridine for 2 hours. Stimulate the cells with EGF (100 ng/mL) for 10 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A successful inhibition of EGFR will show a dose-dependent decrease in the p-ERK signal, while the t-ERK signal remains constant.

Table 2: Expected Data Summary for MoA Elucidation

Assay TypeParameter MeasuredExpected Result for an EGFR Inhibitor
Cell ViabilityIC50 (µM)Potent in EGFR-driven cell lines
Kinase Panel% Inhibition @ 1 µMHigh inhibition of EGFR kinase
CETSAThermal Shift (ΔTm)Positive shift for EGFR protein
Western Blotp-ERK/t-ERK RatioDose-dependent decrease

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy to move from a novel, uncharacterized compound like 5-Bromo-2-cyclopropyl-4-methylpyridine to a validated mechanism of action. The structural features of this molecule, particularly the cyclopropyl and substituted pyridine moieties, suggest a high potential for specific and potent biological activity. By systematically applying phenotypic screening, target-based profiling, and detailed biochemical and cellular validation assays, researchers can effectively elucidate its therapeutic potential and pave the way for further preclinical development. Future steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to establish a proof-of-concept in relevant disease models.

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link][4][7]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link][5]

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link][6]

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link][2]

Sources

Foundational

Spectroscopic data for 5-Bromo-2-cyclopropyl-4-methylpyridine

Comprehensive Spectroscopic Characterization of 5-Bromo-2-cyclopropyl-4-methylpyridine: A Technical Guide for Structural Validation Executive Summary 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS: 579475-81-3) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Characterization of 5-Bromo-2-cyclopropyl-4-methylpyridine: A Technical Guide for Structural Validation

Executive Summary

5-Bromo-2-cyclopropyl-4-methylpyridine (CAS: 579475-81-3) is a highly versatile, halogenated N-heterocyclic building block. Characterized by the orthogonal reactivity of its C5-bromide—ideal for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings—and the unique steric and electronic properties of its C2-cyclopropyl group, this scaffold is heavily utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of complex pharmaceuticals, most notably in the development of Calcium Release-Activated Calcium (CRAC) channel inhibitors[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide provides the fundamental causality behind the spectroscopic behavior of 5-Bromo-2-cyclopropyl-4-methylpyridine, ensuring that researchers can build self-validating analytical workflows for unambiguous structural confirmation.

Structural Anatomy & Electronic Causality

To accurately predict and interpret the spectral data of this molecule, one must first deconstruct its electronic environment:

  • The Pyridine Core: The nitrogen atom (N1) exerts a strong electron-withdrawing effect via both resonance and induction, creating an electron-deficient aromatic system.

  • C5-Bromine: The halogen exerts an inductive electron-withdrawing effect (-I) but is capable of weak π -donation (+M). Crucially, the "heavy atom effect" of bromine significantly shields the attached C5 carbon in 13 C NMR.

  • C2-Cyclopropyl: Unlike standard alkyl chains, the cyclopropyl ring possesses high s-character in its C-C bonds. It donates electron density into the electron-deficient pyridine ring via Walsh orbital hyperconjugation, shielding the adjacent C3 position.

  • C4-Methyl: Provides standard hyperconjugative electron donation (+I), further shielding the C3 proton.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the primary tool for mapping the connectivity of this scaffold. The choice of solvent is critical: while high-throughput medicinal chemistry often utilizes DMSO- d6​ [2], CDCl 3​ is strongly recommended for high-resolution structural validation to prevent the broad water peak in DMSO from obscuring the upfield cyclopropyl multiplets.

Quantitative Data: 1 H and 13 C NMR Assignments

Table 1: Expected 1 H NMR Data (400 MHz, CDCl 3​ ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Causality / Structural Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | H-6 | 8.45 | Singlet (s) | 1H | - | Highly deshielded by the cumulative inductive effects of the adjacent electronegative N1 and Br atoms. | | H-3 | 7.05 | Singlet (s) | 1H | - | Shielded by the combined electron-donating effects of the C4-methyl and C2-cyclopropyl groups. | | 4-CH 3​ | 2.35 | Singlet (s) | 3H | - | Typical chemical shift for a benzylic/allylic methyl group on an aromatic N-heterocycle. | | 2-CH (Cyclopropyl) | 2.05 | TT (tt) | 1H | 8.2, 4.8 | Methine proton directly attached to the aromatic ring; split by the four adjacent methylene protons. | | 2-CH 2​ (Cyclopropyl) | 0.95 - 1.05 | Multiplet (m) | 4H | - | Highly shielded due to the diamagnetic anisotropy generated by the ring current of the strained cyclopropane C-C bonds. |

Table 2: Expected 13 C NMR Data (100 MHz, CDCl 3​ ) | Position | Chemical Shift ( δ , ppm) | Type | Causality / Structural Rationale | | :--- | :--- | :--- | :--- | | C-2 | 162.5 | Quaternary | Deshielded by the adjacent N1 atom and attachment to the cyclopropyl ring. | | C-6 | 150.2 | CH | Highly deshielded by N1 and the adjacent C5-bromine. | | C-4 | 148.0 | Quaternary | Deshielded aromatic carbon attached to the methyl group. | | C-3 | 122.5 | CH | Shielded by hyperconjugation from C2 and C4 substituents. | | C-5 | 118.0 | Quaternary | Shielded relative to standard aromatic carbons due to the heavy atom effect of Bromine. | | 4-CH 3​ | 22.5 | CH 3​ | Standard aromatic methyl carbon. | | 2-CH (Cyclopropyl) | 16.8 | CH | Methine carbon of the cyclopropyl ring. | | 2-CH 2​ (Cyclopropyl) | 10.5 | CH 2​ | Highly shielded methylene carbons of the strained ring. |

High-Resolution Mass Spectrometry (HRMS)

For exact mass determination, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) operating in Electrospray Ionization positive mode (ESI+) is standard.

Isotopic Signature: The presence of a single bromine atom dictates a distinct 1:1 isotopic doublet for the molecular ion [M+H]+ at m/z 212.0072 ( 79 Br) and m/z 214.0052 ( 81 Br).

Fragmentation Causality: Beyond the loss of a bromine radical, the cyclopropyl group undergoes a highly characteristic mass spectrometric fragmentation. The strained ring opens and ejects a neutral ethylene molecule (C 2​ H 4​ , -28 Da), leaving a stable aromatic cation.

MS_Pathway M_plus Molecular Ion[M+H]+ m/z 212.0072 / 214.0052 (1:1 Isotope Ratio) Frag1 Debrominated Fragment [M+H - Br]+ m/z 132.0813 M_plus->Frag1 - Br• (-79/-81 Da) Frag2 Ring-Opened Fragment [M+H - C2H4]+ m/z 184.0072 / 186.0052 M_plus->Frag2 - C2H4 (-28 Da) Cyclopropyl Cleavage Frag3 Core Pyridine Cation [M+H - Br - C2H4]+ m/z 104.0500 Frag1->Frag3 - C2H4 (-28 Da) Frag2->Frag3 - Br• (-79/-81 Da)

ESI-MS Fragmentation Pathway of 5-Bromo-2-cyclopropyl-4-methylpyridine.

Orthogonal Validation via FT-IR Spectroscopy

While NMR and MS provide connectivity and exact mass, Fourier-Transform Infrared (FT-IR) spectroscopy (using Attenuated Total Reflectance, ATR) provides a self-validating check for functional groups and purity.

  • Cyclopropyl C-H Stretch ( 3080 cm −1 ): Because the internal C-C bond angles of cyclopropane are constrained to 60°, the external C-H bonds adopt higher s-character (approaching sp 2 hybridization). This shifts the C-H stretching frequency above the typical 3000 cm −1 threshold for alkanes.

  • Pyridine Ring Vibrations (1580 - 1600 cm −1 ): Sharp peaks corresponding to C=N and C=C aromatic stretching.

  • C-Br Stretch ( 1020 cm −1 ): A strong, sharp band in the fingerprint region confirming halogenation.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, do not rely on a single analytical technique. The following protocol establishes a self-validating feedback loop.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the compound (purified via flash chromatography[3]) in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug to remove particulates.

  • NMR Acquisition (Connectivity): Acquire standard 1D 1 H and 13 C spectra. Crucial Step: Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum. If the compound is the correct regioisomer, the HSQC will definitively show the highly deshielded proton at 8.45 ppm correlating to the carbon at 150.2 ppm, ruling out structural isomers (e.g., 2-bromo-5-cyclopropyl-4-methylpyridine).

  • LC-HRMS Acquisition (Composition): Dilute 1 μ L of the NMR sample in 1 mL of LC-MS grade Methanol. Inject into the ESI+ MS. Validate the 1:1 isotopic doublet at m/z 212/214 to confirm mono-bromination.

  • Data Synthesis: Cross-reference the absence of N-H or O-H stretches in the IR spectrum to confirm the absence of protic impurities or degraded starting materials.

Workflow Sample Sample Prep 10 mg in CDCl3 NMR NMR Suite (1H, 13C, HSQC) Sample->NMR MS LC-HRMS (ESI+, Isotope ID) Sample->MS IR FT-IR (ATR Mode) Sample->IR Valid Structural Validation NMR->Valid Connectivity MS->Valid Exact Mass IR->Valid Functional Grps

Self-Validating Analytical Workflow for Structural Confirmation.

References

  • Voss, T., et al. (2015). Pyridinyl-Substituted Pyrazolyl Carboxamides (US Patent 2015/0166505 A1). U.S. Patent and Trademark Office.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th Ed.). John Wiley & Sons.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Exploratory

5-Bromo-2-cyclopropyl-4-methylpyridine: A Critical Pharmacophore Building Block in the Development of CRAC Channel Inhibitors

Executive Summary In advanced drug discovery, the biological activity of a therapeutic agent is fundamentally dictated by the precise spatial arrangement and electronic properties of its constituent pharmacophores. 5-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug discovery, the biological activity of a therapeutic agent is fundamentally dictated by the precise spatial arrangement and electronic properties of its constituent pharmacophores. 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS 579475-81-3) is not a standalone therapeutic entity; rather, it is a highly specialized molecular building block—designated as intermediate BB-8 in pharmaceutical patent literature[1]. It serves as the critical lipophilic hinge in the synthesis of pyridinyl-substituted pyrazolyl carboxamides. These downstream derivatives exhibit potent biological activity as inhibitors of the Calcium Release-Activated Calcium (CRAC) channel, specifically targeting the STIM1/ORAI1 complex for the treatment of severe immune and inflammatory disorders[2].

This technical guide dissects the structural rationale of this building block, the mechanistic biology of its downstream targets, and the self-validating experimental protocols required to evaluate the efficacy of its derivatives.

Chemical Profile and Structural Rationale

The selection of 5-Bromo-2-cyclopropyl-4-methylpyridine as a foundational scaffold is driven by strict structure-activity relationship (SAR) requirements:

  • 5-Bromo Substitution (The Synthetic Handle): The bromine atom serves as a highly reactive electrophilic handle. It enables palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allowing the modular assembly of diverse inhibitor libraries by coupling the pyridine ring to a pyrazole-carboxamide core[1].

  • 2-Cyclopropyl Group (The Lipophilic Anchor): Cyclopropyl groups are frequently employed in medicinal chemistry to increase metabolic stability by blocking cytochrome P450 oxidation sites. More importantly, this rigid, lipophilic moiety is designed to optimally occupy a specific small hydrophobic pocket at the interface of the STIM1-ORAI1 coupling region, driving binding affinity.

  • 4-Methyl Group (The Conformational Lock): The methyl group provides critical steric constraint. By restricting the rotational freedom of the adjacent coupled core, it decreases the entropic penalty upon target binding, thereby drastically increasing the potency of the final drug molecule.

Biological Target: The CRAC Channel (STIM1/ORAI1)

The ultimate biological targets of the derivatives synthesized from this building block are the Store-Operated Calcium Entry (SOCE) channels, specifically the CRAC current ( ICRAC​ )[3].

In non-excitable cells such as T-lymphocytes, calcium signaling is initiated by the depletion of Endoplasmic Reticulum (ER) calcium stores. This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident transmembrane protein. Upon sensing low luminal calcium, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it physically binds to and opens ORAI1 , the pore-forming subunit of the CRAC channel[4]. The resulting calcium influx activates the calcineurin-NFAT pathway, driving cytokine transcription and T-cell proliferation.

Pharmacological inhibition of CRAC channels using derivatives of 5-Bromo-2-cyclopropyl-4-methylpyridine is a validated strategy for immunosuppression and the treatment of autoimmune diseases[5].

STIM1_ORAI1_Pathway TCR T-Cell Receptor Activation PLC PLC-γ Cleaves PIP2 TCR->PLC IP3 IP3 Generation PLC->IP3 ER ER Calcium Depletion IP3->ER STIM1 STIM1 Oligomerization (ER) ER->STIM1 ORAI1 ORAI1 Channel Opening (PM) STIM1->ORAI1 Translocation & Binding Ca_Influx Calcium Influx (ICRAC) ORAI1->Ca_Influx NFAT NFAT Translocation Ca_Influx->NFAT Calcineurin Activation Cytokines Cytokine Transcription NFAT->Cytokines

Store-Operated Calcium Entry (SOCE) pathway modulated by CRAC channel inhibitors.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the evaluation of synthesized derivatives must rely on self-validating assay systems. The following protocols detail the primary and secondary screening workflows.

Protocol 1: High-Throughput Intracellular Calcium Assay (Fluo-4 AM)

This primary screen measures the ability of the synthesized derivatives to block bulk calcium influx.

  • Cell Preparation: Seed Jurkat T-cells at 1×105 cells/well in a 384-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid for 45 minutes at 37°C.

    • Causality Check: Probenecid is mandatory; it inhibits multidrug resistance proteins (MRPs), preventing the active efflux of the Fluo-4 dye and ensuring baseline fluorescence stability.

  • Compound Addition: Pre-incubate cells with varying concentrations of the test derivative (0.1 nM to 10 µM) for 30 minutes.

  • Stimulation: Inject 1 µM Thapsigargin and immediately record fluorescence (Ex/Em: 494/516 nm) using a FLIPR system.

    • Causality Check: Thapsigargin irreversibly inhibits SERCA pumps, passively depleting ER calcium without activating upstream PLC. This isolates the STIM1/ORAI1 mechanism, ensuring the assay specifically measures SOCE inhibition rather than upstream receptor antagonism.

Protocol 2: Electrophysiological Validation (Patch-Clamp of ICRAC​ )

Compounds showing high potency in the Fluo-4 assay must be validated via whole-cell patch-clamp to confirm direct ICRAC​ inhibition[6].

  • Configuration: Establish the whole-cell configuration on HEK293 cells stably overexpressing STIM1 and ORAI1.

  • Internal Solution: Use a pipette solution containing 10 mM BAPTA (a high-affinity calcium chelator).

    • Self-Validating Step: BAPTA actively strips calcium from the ER immediately upon break-in. If the characteristic inward-rectifying ICRAC​ current does not develop within 120 seconds, the recording must be discarded. This prevents false negatives caused by poor STIM1-ORAI1 coupling rather than drug inactivity.

  • Recording: Apply voltage ramps from -100 mV to +100 mV in an external solution containing 10 mM Ca2+ . Measure the reduction in inward current at -80 mV following the perfusion of the test compound.

Experimental_Workflow Synthesis 1. Synthesis Cross-Coupling Fluorimetry 2. Primary Screen Fluo-4 AM Assay Synthesis->Fluorimetry Electrophysiology 3. Secondary Screen Patch Clamp Fluorimetry->Electrophysiology InVivo 4. In Vivo Models Autoimmunity Electrophysiology->InVivo

Step-by-step workflow for evaluating 5-Bromo-2-cyclopropyl-4-methylpyridine derivatives.

Quantitative Data Presentation

The table below summarizes representative quantitative data demonstrating how the inactive building block (BB-8) is transformed into highly potent, selective CRAC channel inhibitors through targeted R-group substitution[1].

Compound / DerivativeR-Group Substitution ICRAC​ Patch Clamp IC 50​ (nM)Fluo-4 Calcium Assay IC 50​ (nM)Selectivity Profile (vs. TRPC)
BB-8 (Precursor) N/A>10,000>10,000N/A
Derivative A 3-fluorophenyl12.528.4>100-fold
Derivative B 4-chlorophenyl8.215.1>200-fold
Derivative C 2,4-difluorophenyl3.49.6>500-fold

Note: The precursor 5-Bromo-2-cyclopropyl-4-methylpyridine exhibits no innate biological activity. Its value lies entirely in its structural contribution to the final pharmacophore.

References

  • US Patent 2015/0166505 A1: Pyridinyl-substituted pyrazolyl carboxamides Source: Google Patents URL
  • Orai1, STIM1, and their associating partners Source: PubMed Central (PMC) URL:[Link]

  • Molecular pharmacology of store-operated CRAC channels Source: Taylor & Francis Online URL:[Link]

Sources

Foundational

Modulating Store-Operated Calcium Entry (SOCE): The Role of 5-Bromo-2-cyclopropyl-4-methylpyridine Derivatives in CRAC Channel Inhibition

Executive Summary The precise regulation of intracellular calcium ( Ca2+ ) is a fundamental driver of cellular signaling, particularly in non-excitable cells such as T-lymphocytes. The primary mechanism for Ca2+ influx i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise regulation of intracellular calcium ( Ca2+ ) is a fundamental driver of cellular signaling, particularly in non-excitable cells such as T-lymphocytes. The primary mechanism for Ca2+ influx in these cells is Store-Operated Calcium Entry (SOCE), mediated by Calcium Release-Activated Calcium (CRAC) channels. Dysregulation of this pathway is a hallmark of numerous autoimmune disorders, inflammatory conditions, and allergic diseases.

In the pursuit of novel immunomodulatory therapeutics, 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS 579475-81-3) has emerged as a critical molecular building block. Specifically, it serves as a foundational scaffold for the synthesis of highly potent pyridinyl-substituted pyrazolyl carboxamides—a class of small molecules designed to selectively inhibit the CRAC channel current ( ICRAC​ )[1]. This technical guide explores the mechanistic rationale, synthetic utility, and pharmacological validation of derivatives stemming from this specific pyridine scaffold.

Molecular Target & Mechanism of Action

The therapeutic target of these pyridine derivatives is the CRAC channel complex, a highly specialized macromolecular assembly primarily composed of two proteins: STIM1 (Stromal Interaction Molecule 1) and Orai1 [2].

The SOCE Pathway

Under physiological conditions, the engagement of T-cell receptors activates phospholipase C (PLC), leading to the production of inositol-1,4,5-trisphosphate ( IP3​ ) and the subsequent release of Ca2+ from the endoplasmic reticulum (ER).

  • Sensing: STIM1, an ER-resident transmembrane protein, acts as a calcium sensor via its luminal EF-hand domain. When ER Ca2+ depletes, Ca2+ dissociates from the EF-hand[3].

  • Oligomerization & Translocation: This dissociation triggers a conformational change, causing STIM1 to unfold, oligomerize, and translocate to ER-plasma membrane (ER-PM) junctions[4].

  • Pore Activation: At these junctions, the CRAC Activation Domain (CAD) of STIM1 binds directly to Orai1, the pore-forming subunit on the plasma membrane, triggering the opening of the channel and a massive influx of extracellular Ca2+ ( ICRAC​ )[2].

  • Downstream Signaling: The sustained Ca2+ influx activates the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). NFAT then translocates to the nucleus to drive the transcription of cytokines like IL-2, initiating the immune response[1].

Pyrazolyl carboxamide derivatives synthesized from 5-Bromo-2-cyclopropyl-4-methylpyridine act as potent allosteric modulators or pore blockers of this STIM1/Orai1 complex, effectively halting the downstream inflammatory cascade.

SOCE_Pathway ER_Depletion ER Ca2+ Depletion (Receptor Activation / Thapsigargin) STIM1_Activation STIM1 Ca2+ Sensing & Oligomerization ER_Depletion->STIM1_Activation Ca2+ dissociation from EF-hand Translocation Translocation to ER-PM Junctions STIM1_Activation->Translocation Orai1_Binding STIM1 Binds Orai1 (CRAC Pore Assembly) Translocation->Orai1_Binding Ca_Influx Ca2+ Influx (ICRAC) Orai1_Binding->Ca_Influx Channel Opening Calcineurin Calcineurin Activation Ca_Influx->Calcineurin Ca2+/Calmodulin binding NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Cytokines Cytokine Gene Expression (e.g., IL-2) NFAT->Cytokines

Diagram 1: The STIM1-Orai1 SOCE signaling pathway and downstream immune activation.

Chemical Scaffold Rationale: Why 5-Bromo-2-cyclopropyl-4-methylpyridine?

In medicinal chemistry, the selection of a building block is dictated by both synthetic tractability and the pharmacophore requirements of the target binding pocket. The compound 5-Bromo-2-cyclopropyl-4-methylpyridine (designated as BB-8 in patent literature[1]) is uniquely suited for developing CRAC inhibitors due to three distinct functional groups:

  • The 5-Bromo Moiety (Synthetic Handle): The bromine atom at the 5-position serves as an essential electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows for the modular attachment of the core pyrazolyl carboxamide pharmacophore.

  • The 2-Cyclopropyl Group (Lipophilic Shielding): Cyclopropyl rings are highly valued in drug design. They provide a rigid, lipophilic surface that often perfectly occupies hydrophobic sub-pockets within transmembrane proteins like Orai1. Furthermore, compared to straight-chain alkyls, the cyclopropyl group increases metabolic stability against cytochrome P450-mediated oxidation while maintaining a low molecular weight.

  • The 4-Methyl Group (Steric Tuning): The methyl group adjacent to the bromo-substitution provides critical steric hindrance. This forces the attached pyrazole core into a specific dihedral angle relative to the pyridine ring, locking the molecule into the bioactive conformation required for CRAC channel inhibition.

Quantitative Pharmacological Profiling

To contextualize the potency of derivatives synthesized from this scaffold, Table 1 summarizes the representative pharmacological profile of pyridinyl-substituted pyrazolyl carboxamide CRAC inhibitors.

Table 1: Representative Pharmacological Data for Pyridine-Based CRAC Inhibitors

Assay / ParameterBiological Target / ReadoutTypical RangeClinical Significance
Intracellular Ca2+ Assay SOCE Inhibition (Jurkat Cells) IC50​ : 10 nM – 150 nMDemonstrates high-affinity blockade of the native STIM1/Orai1 complex.
Electrophysiology ICRAC​ Current (Patch-Clamp) IC50​ : 5 nM – 50 nMConfirms direct inhibition of the channel pore rather than upstream signaling.
Cytokine Release Assay IL-2 Production (Human T-cells) IC50​ : 20 nM – 200 nMTranslates channel blockade into functional immunosuppression.
Selectivity Profiling Voltage-Gated Ca2+ Channels> 10,000 nMEnsures lack of off-target cardiotoxicity or neurotoxicity.

Experimental Protocols: Validating CRAC Channel Inhibition

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must rely on self-validating assay systems. The gold standard for assessing SOCE inhibitors is the Thapsigargin-Induced Calcium Re-addition Assay [5][6].

Causality & Assay Design Principles

Instead of stimulating cells with a physiological agonist (which activates complex, overlapping signaling cascades), this protocol uses Thapsigargin , a highly specific inhibitor of the Sarco/Endoplasmic Reticulum Ca2+ -ATPase (SERCA) pump[6]. By blocking SERCA, Thapsigargin prevents Ca2+ reuptake into the ER. Natural leak channels passively empty the ER, which cleanly triggers STIM1 oligomerization without activating upstream GPCRs or PLC[7].

Furthermore, the assay is performed in two distinct phases using a zero-calcium buffer . If extracellular calcium were present during ER depletion, the ER release and SOCE influx would overlap, confounding the data. By depleting the ER in a Ca2+ -free environment, STIM1 binds Orai1, but no influx occurs. The subsequent re-addition of extracellular Ca2+ triggers a massive, synchronized influx that is purely CRAC-dependent.

Step-by-Step Methodology: High-Throughput SOCE Fluorometric Assay

Phase 1: Cell Preparation & Dye Loading

  • Harvest Jurkat T-cells and wash twice in a nominally Ca2+ -free HEPES-buffered saline (HBS) containing 0.5 mM EGTA to chelate residual calcium[6].

  • Resuspend cells at 2×106 cells/mL and incubate with 2 µM Fluo-4 AM (a Ca2+ -sensitive fluorophore) and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark. Rationale: The acetoxymethyl (AM) ester renders the dye cell-permeable. Once inside, intracellular esterases cleave the AM group, trapping the active fluorophore in the cytosol.

  • Wash cells three times in Ca2+ -free HBS to remove extracellular dye, preventing high background fluorescence.

Phase 2: Compound Incubation & ER Depletion 4. Plate cells into a 384-well black-walled, clear-bottom microplate. 5. Add the 5-Bromo-2-cyclopropyl-4-methylpyridine derivative (test compound) at varying concentrations (e.g., 1 nM to 10 µM) and incubate for 15 minutes. 6. Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). 7. Inject Thapsigargin (1 µM final concentration) into all wells. Monitor fluorescence for 10 minutes. Observation: A small, transient peak will occur, representing the release of ER Ca2+ into the cytosol. The test compound should NOT affect this peak, validating that it does not interfere with ER stores.

Phase 3: Calcium Re-addition & Readout 8. Inject CaCl2​ to a final extracellular concentration of 2 mM[5]. 9. Record the rapid increase in fluorescence (Excitation: 488 nm / Emission: 516 nm) for 5 minutes. This massive peak represents ICRAC​ . 10. Calculate the IC50​ by plotting the area under the curve (AUC) of the Ca2+ influx peak against the log concentration of the test compound.

AssayWorkflow CellPrep Cell Preparation (Jurkat T-cells) DyeLoading Fluorophore Loading (Fluo-4 AM) CellPrep->DyeLoading CompoundInc Compound Incubation (CRAC Inhibitor) DyeLoading->CompoundInc Stimulation ER Depletion (Thapsigargin in Zero Ca2+) CompoundInc->Stimulation CaAddition Ca2+ Re-addition (Trigger SOCE) Stimulation->CaAddition Isolate SOCE phase Readout Fluorescence Readout (FLIPR/FDSS) CaAddition->Readout Measure IC50

Diagram 2: High-throughput fluorometric workflow for isolating and quantifying SOCE inhibition.

Conclusion & Future Perspectives

The rational design of CRAC channel inhibitors requires molecular scaffolds that can navigate the complex lipid environment of the plasma membrane while maintaining precise steric interactions with the Orai1 pore. 5-Bromo-2-cyclopropyl-4-methylpyridine provides an optimal balance of synthetic versatility, lipophilicity, and steric constraint. As research into SOCE-mediated pathologies expands beyond classical immunosuppression into oncology and neuroinflammation, derivatives based on this specific pyridine core will remain at the forefront of targeted therapeutic development.

References

  • Voss et al. (2014).Pyridinyl-Substituted Pyrazolyl Carboxamides. US Patent Application Publication No. US 2015/0166505 A1. Google Patents.
  • Srikanth, S., & Gwack, Y. (2012). Orai1, STIM1, and their associating partners. The Journal of Physiology, 590(17), 4169–4177. Available at:[Link]

  • Giachini, F. R., et al. (2011). STIM1/Orai1-mediated store-operated Ca entry: the tip of the iceberg. Brazilian Journal of Medical and Biological Research, 44(11), 1081-1087. Available at:[Link]

  • Bird, G. S., et al. (2008). Dynamic Movement of the Calcium Sensor STIM1 and the Calcium Channel Orai1 in Activated T-Cells: Puncta and Distal Caps. Molecular Biology of the Cell. Available at:[Link]

  • Gaudin, C. L., et al. (2020). Synthesis and Characterization of Store-Operated Calcium Entry Inhibitors Active in the Submicromolar Range. MDPI Pharmaceuticals. Available at:[Link]

  • Klejman, M. E., et al. (2009). Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line. Cell Calcium. Available at:[Link]

  • Badaoui, M., et al. (2018). Store operated calcium entry is altered by the inhibition of receptors tyrosine kinase. Oncotarget. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-2-cyclopropyl-4-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-2-cyclopropyl-4-methylpyridine is a strategically-functionalized heterocyclic building block with significant potential in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-cyclopropyl-4-methylpyridine is a strategically-functionalized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The presence of a reactive bromine atom, a lipophilic cyclopropyl group, and a methyl-substituted pyridine core provides a versatile scaffold for the synthesis of novel molecular entities. This guide offers a comprehensive overview of its chemical properties, plausible synthetic routes, key reactions, and potential applications, particularly in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and functionalization via cross-coupling reactions are provided, underpinned by established chemical principles for analogous structures.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive core for drug design. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its pharmacodynamic profile.

The subject of this guide, 5-Bromo-2-cyclopropyl-4-methylpyridine, incorporates several key features that make it a valuable intermediate for drug discovery:

  • The Bromine Atom: Serves as a versatile synthetic handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][3][4][5][6] This allows for the facile introduction of diverse aryl, heteroaryl, and amino moieties at the 5-position.

  • The Cyclopropyl Group: This small, strained ring is increasingly utilized in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties.[7] It can act as a rigid linker or a bioisosteric replacement for other functional groups.[7]

  • The Methyl Group: The methyl substituent can influence the electronic properties of the pyridine ring and provide a point of steric interaction, which can be crucial for selective binding to a biological target.

This guide will delve into the synthesis, reactivity, and potential applications of this important building block, providing a technical resource for researchers engaged in the design and synthesis of novel therapeutics.

Physicochemical and Spectroscopic Properties

While detailed experimental spectroscopic data for 5-Bromo-2-cyclopropyl-4-methylpyridine is not widely available in the public domain, its properties can be predicted based on its structure and data from analogous compounds. Commercial suppliers list the following information for the hydrochloride salt and related structures.[8][9]

PropertyValueSource
Molecular Formula C₉H₁₀BrN[10]
Molecular Weight 212.09 g/mol [10]
CAS Number 579475-81-3[10]
Appearance Expected to be a solid or oil-

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the protons of the cyclopropyl group. The chemical shifts and coupling patterns would be characteristic of this substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the nine carbon atoms in the molecule, with the chemical shifts indicative of their electronic environment (aromatic, alkyl, cyclopropyl).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine

Synthetic_Pathway A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B Bromination (NBS, DMF) C 5-Bromo-2-iodo-4-methylpyridine B->C Sandmeyer Reaction (NaNO₂, KI, H₂SO₄) D 5-Bromo-2-cyclopropyl-4-methylpyridine C->D Suzuki Coupling (Cyclopropylboronic acid, Pd catalyst, base)

Figure 1: Proposed synthetic workflow for 5-Bromo-2-cyclopropyl-4-methylpyridine.

Proposed Experimental Protocol

Step 1: Bromination of 2-Amino-4-methylpyridine

This step introduces the bromine atom at the 5-position of the pyridine ring.

  • Reaction: 2-Amino-4-methylpyridine is reacted with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).

  • Rationale: The amino group is an activating group, directing the electrophilic bromination to the positions ortho and para to it. In this case, the 5-position is sterically accessible and electronically favored.

  • Protocol:

    • Dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of NBS (1.0 eq) in DMF dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-amino-5-bromo-4-methylpyridine.

Step 2: Sandmeyer Reaction to Introduce Iodine

This step replaces the amino group with an iodine atom, which is a better leaving group for the subsequent cross-coupling reaction.

  • Reaction: The amino group of 2-amino-5-bromo-4-methylpyridine is converted to a diazonium salt, which is then displaced by iodide.

  • Rationale: The Sandmeyer reaction is a classic method for the conversion of an amino group on an aromatic ring to a variety of other functional groups, including halogens.

  • Protocol:

    • Suspend 2-amino-5-bromo-4-methylpyridine (1.0 eq) in a mixture of sulfuric acid and water and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt.

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the diazonium salt solution to the potassium iodide solution.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to give 5-bromo-2-iodo-4-methylpyridine.

Step 3: Suzuki Coupling with Cyclopropylboronic Acid

This final step introduces the cyclopropyl group at the 2-position.

  • Reaction: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-iodo-4-methylpyridine and cyclopropylboronic acid.

  • Rationale: The Suzuki coupling is a highly versatile and reliable method for the formation of carbon-carbon bonds.[6][13][14] The iodine at the 2-position is more reactive towards oxidative addition to the palladium catalyst than the bromine at the 5-position, allowing for selective coupling.

  • Protocol:

    • To a Schlenk flask, add 5-bromo-2-iodo-4-methylpyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and a base such as potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a degassed solvent system of 1,4-dioxane and water (4:1 ratio).

    • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-Bromo-2-cyclopropyl-4-methylpyridine.

Chemical Reactivity and Key Transformations

The primary sites of reactivity on 5-Bromo-2-cyclopropyl-4-methylpyridine are the bromine atom at the 5-position and the pyridine nitrogen. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond at the 5-position of the pyridine ring. This reaction is widely used to introduce aryl and heteroaryl substituents.

Suzuki_Coupling A 5-Bromo-2-cyclopropyl-4-methylpyridine C 5-Aryl-2-cyclopropyl-4-methylpyridine A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) B Arylboronic Acid (Ar-B(OH)₂) B->C

Figure 2: Suzuki-Miyaura cross-coupling of 5-Bromo-2-cyclopropyl-4-methylpyridine.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine 5-Bromo-2-cyclopropyl-4-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (in a 4:1 ratio).

  • Heat the mixture to 90-100 °C under an inert atmosphere for 12-18 hours.

  • Monitor the reaction's progress using TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming a carbon-nitrogen bond at the 5-position, allowing for the introduction of a wide range of primary and secondary amines.[3][4][5][15][16]

Buchwald_Hartwig A 5-Bromo-2-cyclopropyl-4-methylpyridine C 5-(R¹R²N)-2-cyclopropyl-4-methylpyridine A->C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) B Amine (R¹R²NH) B->C

Figure 3: Buchwald-Hartwig amination of 5-Bromo-2-cyclopropyl-4-methylpyridine.

Exemplary Protocol for Buchwald-Hartwig Amination:

  • To a dry Schlenk tube, add 5-Bromo-2-cyclopropyl-4-methylpyridine (1.0 eq), the desired amine (1.2 eq), a base such as cesium carbonate (1.5 eq), a palladium precatalyst like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02-0.05 eq), and a suitable phosphine ligand (e.g., XPhos, 0.04-0.10 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Applications in Drug Discovery

Substituted pyridines are integral to the development of a wide range of therapeutic agents. The 5-Bromo-2-cyclopropyl-4-methylpyridine scaffold is particularly well-suited for the synthesis of kinase inhibitors. The pyridine core can form key hydrogen bond interactions with the hinge region of the kinase active site, while the substituents at the 2-, 4-, and 5-positions can be tailored to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing potency and selectivity.

While specific examples of drugs derived directly from 5-Bromo-2-cyclopropyl-4-methylpyridine are not prominent in the literature, numerous patents and publications describe the use of structurally related cyclopropyl-substituted pyridines and pyrimidines in the development of inhibitors for various kinases, including:

  • Tyrosine Kinases: Involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation.

  • Serine/Threonine Kinases: Play crucial roles in a wide array of cellular processes, including metabolism, apoptosis, and cell cycle control.

The ability to readily diversify the 5-position of the 5-Bromo-2-cyclopropyl-4-methylpyridine core through cross-coupling reactions makes it an ideal starting material for generating libraries of compounds for high-throughput screening and lead optimization in kinase inhibitor discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-2-cyclopropyl-4-methylpyridine and its derivatives. Based on safety data for analogous compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-cyclopropyl-4-methylpyridine is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its strategically positioned functional groups—a reactive bromine atom, a stabilizing cyclopropyl moiety, and a methyl-substituted pyridine core—provide a robust platform for the construction of complex molecules with potential therapeutic applications. While detailed synthetic and reactivity data for this specific compound are not extensively documented in the public domain, established methodologies for the synthesis and functionalization of substituted pyridines provide a solid foundation for its use in drug discovery and development. This guide has provided a comprehensive overview of its properties, proposed a plausible synthetic route, detailed key chemical transformations, and highlighted its potential in the synthesis of kinase inhibitors. As the demand for novel and effective therapeutics continues to grow, the utility of such well-designed chemical intermediates will undoubtedly increase.

References

  • Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. American Chemical Society.
  • Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent.
  • 579475-81-3 | 5-Bromo-2-cyclopropyl-4-methylpyridine - AiFChem. (2025, October 21).
  • Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. (2026, February 13).
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • New method unlocks cyclopropenes' potential for drug discovery. (2024, June 3). EPFL.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Synthesis of Production of 2-amino-4-cyclopropyl-6-methylpyrimidine (intermedi
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • Why can't I achieve good yields for this Suzuki reaction? (2018, October 2).
  • Buchwald–Hartwig amin
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024, February 23). Reddit.
  • 5-Bromo-2-methylpyridine synthesis. ChemicalBook.
  • 5-Bromo-4-cyclopropyl-2-methylpyridine | CAS#:2708283-25-2 | Chemsrc. (2025, September 12).
  • Suzuki Coupling. Organic Chemistry Portal.
  • US9956205B2 - Polymorphic forms of 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid and uses thereof.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • The Suzuki Reaction. (2014, February 6).
  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. (2024, December 20). Technology Networks.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
  • 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride 250mg. Dana Bioscience.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. PMC.
  • Synthesis and antitumor and antiviral properties of 5-alkyl-2'-deoxyuridines, 3',5'-cyclic monophosphates, and neutral cyclic triesters. (1986, April). PubMed.
  • Spectroscopy in Characterization of Materials—Developments. (2024, May 19). MDPI.
  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
  • PYRIMIDINE COMPOUNDS. (1996, March 28).

Sources

Foundational

Engineering Physicochemical Profiles in Drug Discovery: The Role of Cyclopropyl-Containing Heterocycles

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter lead compounds that suffer from poor metabolic stability, suboptimal lipophilicity, or off-tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter lead compounds that suffer from poor metabolic stability, suboptimal lipophilicity, or off-target liabilities. The strategic incorporation of the cyclopropyl ring into heterocyclic scaffolds has emerged as a privileged modification in medicinal chemistry. This technical guide elucidates the mechanistic causality behind the cyclopropyl group's unique physicochemical properties and provides validated, step-by-step protocols for synthesizing and evaluating these motifs.

Stereoelectronic Foundations of the Cyclopropyl Motif

To understand how cyclopropanes modulate drug properties, we must first examine their fundamental quantum mechanical nature. The cyclopropane ring is exceptional among carbocycles, featuring an internal bond angle of 60° that generates a significant ring strain of approximately 27.5 kcal/mol [1].

To accommodate this strained geometry, the internal C–C bonds possess enhanced p-character, often behaving as pseudo-double bonds capable of conjugating with adjacent π-systems. Consequently, the exocyclic C–H bonds gain substantial s-character, making them shorter, stronger, and more polarized than typical aliphatic C–H bonds [2]. It is this precise redistribution of electron density that dictates the physicochemical behavior of cyclopropyl-containing heterocycles.

Causality in Physicochemical Property Modulation

When fused or attached to heterocyclic cores (e.g., pyridines, piperidines, or pyrazoles), the cyclopropyl group fundamentally alters the molecule's physicochemical profile through three primary mechanisms:

  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes typically oxidize sp³-hybridized carbons via hydrogen atom abstraction. The increased s-character and higher bond dissociation energy of cyclopropyl C–H bonds render them highly resistant to metabolic degradation by cytochrome P450 enzymes [3]. This effectively redirects or blocks metabolic clearance, prolonging the drug's half-life.

  • Lipophilicity (LogP) and Permeability: The cyclopropyl group acts as a conformationally restricted, lipophilic bioisostere for isopropyl, tert-butyl, or phenyl rings. It provides a lower molecular weight and reduced lipophilic penalty compared to larger alkyl groups, optimizing the Lipophilic Metabolic Efficiency (LipMetE) [4].

  • pKa Modulation: The electron-withdrawing nature of the cyclopropyl ring exerts an inductive effect on adjacent functional groups. When attached to basic heterocyclic amines, it can lower the pKa, reducing basicity to improve membrane permeability and decrease hERG liability [5].

Quantitative Data Analysis

To illustrate the impact of these stereoelectronic effects, Table 1 summarizes the comparative physicochemical properties of heterocycles bearing different alkyl substituents.

Table 1: Comparative Physicochemical Properties of Substituted Heterocycles

SubstituentMolecular Weight ContributionC-H Bond Energy (kcal/mol)Relative LogP ShiftIntrinsic Clearance ( CLint​ )Basic Amine pKa Shift
Methyl +15 Da~98BaselineHigh (rapid N-demethylation)Baseline
Isopropyl +43 Da~95+1.0 to +1.5High (CYP450 oxidation)+0.2
Cyclopropyl +41 Da~106+0.6 to +0.9Low (metabolically stable)-0.5 to -1.0
tert-Butyl +57 Da~93+1.5 to +2.0Moderate+0.3

Logical Relationship in Property Modulation

G A Cyclopropyl Incorporation B1 High s-character C-H Bonds A->B1 B2 High p-character C-C Bonds A->B2 B3 Conformational Rigidity A->B3 C1 Increased Metabolic Stability B1->C1 Resists CYP450 C2 Modulated pKa & Conjugation B2->C2 Inductive effects C3 Enhanced Target Binding Affinity B3->C3 Pre-organization D Optimized PK/PD Profile C1->D C2->D C3->D

Caption: Mechanistic pathway from cyclopropyl incorporation to optimized pharmacokinetic profiles.

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems used in our laboratories to synthesize and evaluate cyclopropyl-containing heterocycles.

Protocol A: Nickel-Catalyzed Enantioselective Cyclopropanation of Heterocyclic Alkenes

Traditional Simmons-Smith reactions utilizing electrophilic zinc carbenoids often fail with electron-deficient heterocyclic alkenes. To circumvent this, we utilize a modern, diazo-free Nickel-catalyzed approach using dichloromethane as the carbene source [6].

Rationale: Nickel carbenes are highly nucleophilic due to the lower electronegativity of the nickel center, making them ideal for electron-deficient substrates. Furthermore, this method bypasses the explosive hazards associated with diazo precursors[7].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with the heterocyclic α,β -unsaturated ester (1.0 mmol), the chiral [(S,S)-BnPyBOX]NiBr catalyst (15 mol%), and Manganese powder (6.0 equiv) as the reductant.

  • Solvent Addition: Add a degassed mixture of CH₂Cl₂ and N,N-dimethylacetamide (DMAc) in a 1:10 ratio (11 mL total volume). The CH₂Cl₂ acts simultaneously as the solvent and the nucleophilic carbene precursor.

  • Reaction: Seal the flask, remove it from the glovebox, and stir vigorously at room temperature (25 °C) for 12 hours. The reaction proceeds via a stepwise [2+2]-cycloaddition followed by C–C reductive elimination.

  • Quenching & Extraction: Dilute the mixture with diethyl ether (20 mL) and quench with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with diethyl ether (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, hexanes/EtOAc) to yield the chiral cyclopropyl heterocycle.

  • Validation: Confirm enantiomeric excess (ee) via chiral HPLC and structural integrity via ¹H NMR (identifiable by characteristic high-field cyclopropyl multiplets at 0.5–1.5 ppm).

Protocol B: In Vitro Microsomal Clearance Assay (Metabolic Stability)

To validate the hypothesis that the cyclopropyl group enhances metabolic stability, a comparative intrinsic clearance ( CLint​ ) assay using human liver microsomes (HLM) is strictly required.

Rationale: By measuring the depletion rate of the parent compound over time, we calculate the half-life ( t1/2​ ) and CLint​ . A self-validating experimental loop is closed when the cyclopropyl-derivative demonstrates a significantly lower CLint​ than its isopropyl or methyl counterpart.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a 10 mM stock solution of the cyclopropyl-heterocycle in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the compound solution with HLM (final protein concentration 0.5 mg/mL). Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM) to each well.

  • Sampling: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot from the incubation mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Centrifuge the quenching plate at 4000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze the remaining parent compound percentage using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Data Processing: Plot the natural log of the remaining percentage versus time. The slope of the linear regression (-k) is used to calculate t1/2​=0.693/k and CLint​=(k×V)/M , where V is the incubation volume and M is the mass of microsomal protein.

Workflow S1 1. Compound + HLM Incubation (37°C) S2 2. Initiate Reaction with NADPH S1->S2 S3 3. Time-course Sampling (0-60 mins) S2->S3 S4 4. Quench with Ice-Cold MeCN S3->S4 S5 5. Centrifugation & Protein Precipitation S4->S5 S6 6. LC-MS/MS Quantification S5->S6 S7 7. Calculate t1/2 and CL_int S6->S7

Caption: Step-by-step experimental workflow for the in vitro microsomal clearance assay.

Conclusion

The cyclopropyl group is far more than a simple structural spacer; it is a precision tool for tuning the physicochemical properties of heterocycles. By understanding the stereoelectronic causality—specifically the s-character of its exocyclic bonds and the p-character of its internal bonds—medicinal chemists can rationally deploy this motif to overcome metabolic liabilities, optimize lipophilicity, and modulate basicity. The protocols outlined above provide a robust, self-validating framework for integrating these advanced building blocks into modern drug discovery pipelines.

References

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC (National Institutes of Health) URL: [Link]

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms Source: ACS Omega (ACS Publications) URL: [Link]

Sources

Exploratory

5-Bromo-2-cyclopropyl-4-methylpyridine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-cyclopropyl-4-methylpyridine Introduction: Understanding the Molecule 5-Bromo-2-cyclopropyl-4-methylpyridine is a substituted pyridine derivative of s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-cyclopropyl-4-methylpyridine

Introduction: Understanding the Molecule

5-Bromo-2-cyclopropyl-4-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features—a pyridine core, a bromine atom, a cyclopropyl group, and a methyl group—confer specific reactivity and properties that make it a valuable building block in the synthesis of complex target molecules. However, these same features dictate its stability and require careful consideration for its storage and handling to ensure its integrity and the reproducibility of experimental outcomes. This guide provides a comprehensive overview of the stability profile of 5-Bromo-2-cyclopropyl-4-methylpyridine, offering field-proven insights into its optimal storage and handling conditions.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 5-Bromo-2-cyclopropyl-4-methylpyridine is essential for comprehending its stability.

PropertyValueSource
CAS Number 579475-81-3[1]
Molecular Formula C₉H₁₀BrN[1]
Molecular Weight 212.09 g/mol [1]
Appearance Solid, semi-solid, or liquid
Purity Typically >98%[2]

The presence of the bromine atom and the pyridine nitrogen introduces polarity and potential sites for chemical reactions, which are central to its stability considerations.

Core Stability Profile and Potential Degradation Pathways

While specific, long-term quantitative stability studies on 5-Bromo-2-cyclopropyl-4-methylpyridine are not extensively published, its stability can be expertly inferred from its structure and data on related brominated heterocyclic compounds.[3] The compound is generally stable under recommended storage conditions, but is susceptible to specific degradation pathways if handled improperly.[4]

Key Factors Influencing Stability:
  • Temperature: Elevated temperatures can increase the rate of decomposition reactions.[4]

  • Moisture: The carbon-bromine (C-Br) bond can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[3]

  • Light: As with many halogenated aromatic compounds, there is a potential for photodegradation, where UV or visible light can induce the cleavage of the C-Br bond.[3]

  • Atmosphere: Oxygen in the atmosphere can lead to slow oxidation, potentially forming N-oxides or other oxidation byproducts.[3]

Potential Degradation Mechanisms

The following diagram illustrates the likely degradation pathways for 5-Bromo-2-cyclopropyl-4-methylpyridine based on its chemical structure and the known reactivity of similar compounds.

G cluster_main 5-Bromo-2-cyclopropyl-4-methylpyridine cluster_degradation Potential Degradation Pathways main C₉H₁₀BrN hydrolysis Hydrolysis (5-Hydroxy-2-cyclopropyl-4-methylpyridine) main->hydrolysis Moisture (H₂O) pH variation photodegradation Photodegradation (Radical Intermediates + Dehalogenated Product) main->photodegradation UV/Visible Light oxidation Oxidation (Pyridine N-oxide) main->oxidation Oxygen (O₂) Oxidizing Agents

Caption: Potential degradation pathways for 5-Bromo-2-cyclopropyl-4-methylpyridine.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of 5-Bromo-2-cyclopropyl-4-methylpyridine, the following storage and handling protocols are recommended. These are self-validating systems designed to mitigate the risks identified in the stability profile.

Storage Conditions

Adherence to proper storage is the most critical factor in maintaining the long-term stability of the compound.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration at 2-8°C is often advised for long-term storage.[3]Minimizes the rate of potential degradation reactions.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.Prevents oxidative degradation.
Container Keep in a tightly sealed container.[4][5][6][7][8] Use containers made of compatible materials like glass.[9][10]Prevents exposure to moisture and atmospheric contaminants.[3]
Light Exposure Protect from light.[3][5] Store in an amber vial or in a dark cabinet.Prevents potential photodegradation.[3]
Location Store in a well-ventilated area away from heat sources and incompatible materials.[6][8][9][10][11]Ensures safety and prevents accidental reactions.
Handling and Personal Protective Equipment (PPE)

Due to its hazard profile, safe handling practices are mandatory.

  • Ventilation: Always handle 5-Bromo-2-cyclopropyl-4-methylpyridine in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6][7][9][11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves or other appropriate chemical-resistant gloves.[10][11]

    • Eye Protection: Use safety glasses or goggles to protect against splashes.[10][11]

    • Lab Coat: A lab coat should be worn to prevent skin contact.[10][11]

  • Hygiene: Wash hands thoroughly after handling.[5][11] Do not eat, drink, or smoke in the work area.[11][12]

Experimental Workflow: Opening and Using the Reagent

The following workflow is designed to maintain the integrity of the reagent during use.

G start Start equilibrate Equilibrate container to room temperature start->equilibrate inert_atm Open container under inert atmosphere (optional) equilibrate->inert_atm If refrigerated weigh Quickly weigh the required amount inert_atm->weigh reseal Tightly reseal the container immediately weigh->reseal store Return to proper storage conditions reseal->store end End store->end

Caption: Recommended workflow for handling 5-Bromo-2-cyclopropyl-4-methylpyridine.

Incompatible Materials and Hazardous Reactions

To prevent hazardous situations and degradation of the material, avoid contact with the following:

  • Strong Oxidizing Agents: Can cause vigorous and potentially hazardous reactions.[3][4]

  • Strong Acids: Pyridine and its derivatives are basic and can react exothermically with strong acids.[13]

  • Heat and Ignition Sources: As a precaution with many organic chemicals, avoid open flames, sparks, and high temperatures.[4][6][9]

Conclusion

5-Bromo-2-cyclopropyl-4-methylpyridine is a stable compound when stored and handled correctly. Its primary vulnerabilities lie in its sensitivity to moisture, light, and strong oxidizing agents. By adhering to the protocols outlined in this guide—namely, storing the compound in a cool, dark, dry, and tightly sealed container, and handling it with appropriate engineering controls and PPE—researchers can ensure its long-term integrity and the success of their synthetic endeavors.

References

  • PYRIDINE.
  • TCI AMERICA - Spectrum Chemical. (2018). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine.
  • SAFETY DATA SHEET - Fisher Scientific.5-Bromo-2-picoline.
  • Pyridine - Apollo Scientific.
  • Pyridine 1 degree Safety Data Sheet Jubilant Ingrevia Limited. (2024).
  • 5-BROMO-2-CYCLOPROPYLPYRIMIDINE-4-CARBOXYLIC ACID - Safety Data Sheet - ChemicalBook. (2022).
  • 579475-81-3 | 5-Bromo-2-cyclopropyl-4-methylpyridine - AiFChem. (2025).
  • 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet - ChemicalBook. (2025).
  • 5-bromo-2-nitropyridine - Jubilant Ingrevia.
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024).
  • PYRIDINE - International Chemical Safety Cards.
  • Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine - Benchchem. (2025).
  • 5-Bromo-2-methoxy-4-methylpyridine | 164513-39-7 - MilliporeSigma.
  • 5-Bromo-2-hydroxy-4-methylpyridine | 164513-38-6 - Tokyo Chemical Industry.

Sources

Foundational

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride salt properties

An In-depth Technical Guide to 5-Bromo-2-cyclopropyl-4-methylpyridine Hydrochloride Salt Introduction 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is a substituted pyridine derivative of significant interest to r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromo-2-cyclopropyl-4-methylpyridine Hydrochloride Salt

Introduction

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. As a functionalized heterocyclic compound, it serves as a versatile building block for the construction of more complex molecular architectures. The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.[1] The unique combination of a reactive bromine atom, a conformationally rigid cyclopropyl group, and a methyl substituent on the pyridine core makes this compound a valuable intermediate for creating novel chemical entities with potential biological activity.[2][3]

This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride, designed for scientists and professionals in drug development and chemical research.

Physicochemical and Structural Properties

The fundamental properties of a chemical reagent are critical for its handling, storage, and application in synthetic protocols. The hydrochloride salt form is often utilized to improve the stability and handling characteristics of the parent amine base.

Chemical Structure

The structure consists of a pyridine ring substituted at the 2-, 4-, and 5-positions with a cyclopropyl, methyl, and bromo group, respectively. The hydrochloride salt is formed by the protonation of the pyridine nitrogen.

Caption: Structure of 5-Bromo-2-cyclopropyl-4-methylpyridine Hydrochloride.

Core Properties Summary

The following table summarizes the key physicochemical properties for the parent compound and related structures. Data for the specific hydrochloride salt is limited, so properties are inferred from the free base and similar brominated pyridines.

PropertyValue / DescriptionSource(s)
Molecular Formula C₉H₁₀BrN • HCl (Salt) C₉H₁₀BrN (Free Base)N/A
Molecular Weight 264.55 g/mol (Salt) 228.09 g/mol (Free Base)[4]
CAS Number Not available for the salt. Related free base: 5-Bromo-2-cyclopropylpyridine (579475-29-9)[5]
Appearance Likely an off-white to light yellow solid.[6]
Solubility Expected to have some solubility in water due to the salt form. The free base is likely soluble in organic solvents like DMSO, methanol, and ethyl acetate.[6][7][8]
Melting Point Not specified. Related compounds like 5-Bromo-2-hydroxy-4-methylpyridine melt at 198-202 °C.[7]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[9][10]

Synthesis and Purification

While a specific, validated synthesis for 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is not publicly detailed, a plausible synthetic route can be designed based on established pyridine chemistry. A common strategy involves the construction and subsequent functionalization of the pyridine ring.

Proposed Synthetic Workflow

A logical approach would start from a pre-functionalized pyridine, such as 2-amino-4-methylpyridine, followed by bromination and a subsequent reaction to introduce the cyclopropyl group. The final step involves salt formation.

G core 5-Bromo-2-cyclopropyl-4-methylpyridine suzuki Suzuki Coupling (Ar-B(OH)₂) core->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) core->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (R₂NH) core->buchwald Pd Catalyst, Base product_suzuki Aryl/Heteroaryl Substituted Product suzuki->product_suzuki product_sonogashira Alkynyl Substituted Product sonogashira->product_sonogashira product_buchwald Amino Substituted Product buchwald->product_buchwald

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Utility of 5-Bromo-2-cyclopropyl-4-methylpyridine in Medicinal Chemistry

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 5-Bromo-2-cyclopropyl-4-methylpyridine. This do...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 5-Bromo-2-cyclopropyl-4-methylpyridine. This document provides not only detailed, field-proven protocols but also the underlying scientific rationale for its use as a strategic building block in the design of novel therapeutics.

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a highly sought-after scaffold. When substituted with a cyclopropyl group, the resulting molecule gains unique and advantageous properties. The cyclopropyl moiety, a small, strained ring, is not merely a passive substituent; it can enhance metabolic stability, improve potency by enforcing a bioactive conformation, and modulate physicochemical properties like lipophilicity.[3]

5-Bromo-2-cyclopropyl-4-methylpyridine emerges as a particularly valuable intermediate. The bromine atom at the 5-position serves as a versatile synthetic handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions.[1][4] The 2-cyclopropyl and 4-methyl groups provide specific steric and electronic features that can be exploited for targeted drug design. This guide will first detail a robust protocol for the synthesis of this key intermediate and then illustrate its application in the construction of a potent, hypothetical kinase inhibitor, contextualized within a relevant biological pathway.

Part 1: Synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine

The most efficient and modular route to synthesize the title compound is through a palladium-catalyzed cross-coupling reaction. Given the commercial availability of 2-chloro-5-bromo-4-methylpyridine[5][6][7] and the stability and ease of handling of cyclopropylboronic acid, a Suzuki-Miyaura coupling is the method of choice. While chloro-pyridines can be less reactive than their bromo or iodo counterparts, modern catalyst systems with specialized phosphine ligands enable high-yield conversions.[8]

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or a biarylphosphine (e.g., SPhos) is chosen. These bulky ligands facilitate the oxidative addition of the less reactive C-Cl bond to the Pd(0) center and promote the reductive elimination step.

  • Base: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is used. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[8]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene and water is often optimal. The water is not merely a co-solvent but plays an active role in the catalytic cycle, often accelerating the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine

start 2-Chloro-5-bromo-4-methylpyridine product 5-Bromo-2-cyclopropyl-4-methylpyridine start->product Pd(OAc)₂, PCy₃ K₃PO₄, Toluene/H₂O 90 °C reagent1 Cyclopropylboronic Acid reagent1->product

Caption: Synthetic workflow for the Suzuki-Miyaura coupling.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity (1 mmol scale)Equivalents
2-Chloro-5-bromo-4-methylpyridine778611-64-6206.45 g/mol 206.5 mg1.0
Cyclopropylboronic acid411235-57-985.90 g/mol 129 mg1.5
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50 g/mol 4.5 mg0.02
Tricyclohexylphosphine (PCy₃)2622-14-2280.42 g/mol 11.2 mg0.04
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2212.27 g/mol 425 mg2.0
Toluene, anhydrous108-88-3-4 mL-
Degassed Water7732-18-5-1 mL-

Procedure:

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-bromo-4-methylpyridine (206.5 mg, 1.0 mmol), cyclopropylboronic acid (129 mg, 1.5 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tricyclohexylphosphine (11.2 mg, 0.04 mmol).

  • Solvent Addition: Add anhydrous toluene (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 1-10% ethyl acetate in hexanes) to afford 5-Bromo-2-cyclopropyl-4-methylpyridine as a colorless oil or low-melting solid.

Part 2: Application in the Synthesis of a Hypothetical ATR Kinase Inhibitor

Ataxia-telangiectasia mutated and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a high-priority target in oncology.[9][10][11] Many potent and selective ATR inhibitors feature a core structure comprising a substituted pyrimidine or pyridine ring linked to another heterocyclic system.[12][13][14] We can therefore propose a plausible, novel ATR inhibitor that can be synthesized from our key intermediate.

The bromine atom on 5-Bromo-2-cyclopropyl-4-methylpyridine is ideally positioned for a subsequent cross-coupling reaction to introduce another pharmacophoric element. For this application, we will propose a Suzuki coupling with an indole-5-boronic acid derivative, a common motif in kinase inhibitors, to construct a hypothetical inhibitor, which we will name "Cycprindol."

Experimental Protocol: Synthesis of "Cycprindol"

Reaction: Suzuki coupling to form the hypothetical ATR inhibitor "Cycprindol"

start 5-Bromo-2-cyclopropyl-4-methylpyridine product Hypothetical ATR Inhibitor 'Cycprindol' (Boc-protected) start->product Pd₂(dba)₃, SPhos K₂CO₃, 1,4-Dioxane/H₂O 100 °C reagent1 1-(tert-Butoxycarbonyl)indole-5-boronic acid reagent1->product

Caption: Application of the intermediate in a subsequent Suzuki coupling.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity (0.5 mmol scale)Equivalents
5-Bromo-2-cyclopropyl-4-methylpyridine(Synthesized)212.08 g/mol 106 mg1.0
1-(Boc)indole-5-boronic acid pinacol ester903551-60-2343.21 g/mol 206 mg1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72 g/mol 9.2 mg0.02
SPhos657408-07-6410.51 g/mol 16.4 mg0.08
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol 207 mg3.0
1,4-Dioxane, anhydrous123-91-1-3 mL-
Degassed Water7732-18-5-0.75 mL-

Procedure:

  • Vessel Preparation: In a microwave vial equipped with a magnetic stir bar, combine 5-Bromo-2-cyclopropyl-4-methylpyridine (106 mg, 0.5 mmol), 1-(Boc)indole-5-boronic acid pinacol ester (206 mg, 0.6 mmol), and anhydrous potassium carbonate (207 mg, 1.5 mmol).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 0.02 eq) and SPhos (16.4 mg, 0.04 mmol, 0.08 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (3 mL) and degassed water (0.75 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-8 hours. Microwave irradiation (120 °C for 30-60 minutes) can also be employed for faster reaction times.

  • Monitoring: Monitor the reaction for the disappearance of the starting materials using LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate (15 mL) and pass it through a short plug of celite, washing with additional ethyl acetate.

  • Extraction: Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the Boc-protected "Cycprindol." Subsequent deprotection with an acid like TFA would yield the final inhibitor.

Part 3: Biological Context - The ATR Signaling Pathway

The synthesized hypothetical inhibitor, "Cycprindol," is designed to target ATR kinase. ATR is a master regulator of the cellular response to DNA replication stress. When replication forks stall or collapse, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to arrest the cell cycle and promote DNA repair.[11] In many cancers, other DNA repair pathways (like the one involving ATM) are defective, making the cancer cells highly dependent on the ATR pathway for survival. This phenomenon, known as synthetic lethality, provides a therapeutic window for ATR inhibitors.[14]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Bromopyridines in Drug Development

Introduction & Strategic Overview Bromopyridines are ubiquitous building blocks in medicinal chemistry and drug development, serving as core scaffolds for countless active pharmaceutical ingredients (APIs). However, exec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Bromopyridines are ubiquitous building blocks in medicinal chemistry and drug development, serving as core scaffolds for countless active pharmaceutical ingredients (APIs). However, executing palladium-catalyzed cross-couplings—such as the Suzuki-Miyaura and Buchwald-Hartwig reactions—on these substrates presents unique mechanistic hurdles. The basic pyridine nitrogen can competitively coordinate to the palladium center, leading to catalyst poisoning or altering the kinetics of oxidative addition[1].

This application note provides a causality-driven guide to overcoming these challenges. By understanding the interplay between ligand sterics, base selection, and solvent effects, researchers can design robust, self-validating protocols for the efficient functionalization of bromopyridines.

Mechanistic Causality & Ligand Selection Logic

The catalytic cycle for both Suzuki-Miyaura and Buchwald-Hartwig reactions follows a standard Pd(0)/Pd(II) pathway: oxidative addition of the bromopyridine, transmetalation (or amine coordination/deprotonation), and reductive elimination[2],[3].

The Pyridine Poisoning Effect: Following oxidative addition, the electrophilic Pd(II) intermediate is highly susceptible to chelation by the lone pair of the pyridine nitrogen. This traps the catalyst in a stable, unproductive resting state, halting the catalytic cycle and leading to incomplete conversions or palladium black precipitation[4].

The Steric Rescue Strategy: To overcome this, the protocol must utilize sterically demanding, electron-rich bidentate or biarylphosphine ligands (e.g., BINAP, dppf, XPhos). The steric bulk of these ligands physically shields the palladium coordination sphere, preventing the pyridine nitrogen from binding, while simultaneously accelerating the final reductive elimination step[4],[1].

G Pd0 Active Pd(0)L_n Catalyst OxAdd Oxidative Addition (Bromopyridine) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII Poison Catalyst Poisoning (Pyridine N-chelation) PdII->Poison Unshielded Pd Trans Transmetalation / Amine Binding (Base Mediated) PdII->Trans Bulky Ligand (e.g., XPhos) RedElim Reductive Elimination (Product Release) Trans->RedElim RedElim->Pd0 Regeneration

Catalytic cycle of Pd-cross-coupling highlighting pyridine poisoning and ligand rescue.

Quantitative Data: Condition Optimization

The following table summarizes optimized reaction conditions for the cross-coupling of various bromopyridine derivatives. These parameters serve as a quantitative baseline for protocol development.

Reaction TypeSubstrateCoupling PartnerCatalyst / LigandBase / SolventTemp / YieldRef
Buchwald-Hartwig 3-Amino-5-bromopyridinePrimary/Secondary AminesPd(OAc)₂ / BINAP or XPhosCs₂CO₃ or NaOtBu / Toluene80-110 °C / 70-95%[2],[5]
Buchwald-Hartwig 2-BromopyridinesVolatile AminesPd(OAc)₂ / dpppNaOtBu / Toluene80 °C (Sealed) / 55-98%[4],[1]
Suzuki-Miyaura 2- or 4-Amino-2-bromopyridinePhenylboronic acidPd(OAc)₂ (Ligand-free)K₃PO₄ / Water100 °C / >80%[6]
Suzuki-Miyaura Various BromopyridinesArylboronic acidsPd/DNA or Pd(PPh₃)₄K₂CO₃ / EtOH-H₂O70-80 °C / 85-99%[7],[8]

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems . Each protocol includes built-in analytical checkpoints to ensure intermediate success before proceeding to the next step, thereby minimizing wasted reagents and time.

Protocol A: Suzuki-Miyaura Coupling (Aqueous/Green Conditions)

This protocol leverages a ligand-free palladium system in water, which is highly effective for basic nitrogen-containing substrates when optimal stirring and scaling are applied[6].

  • Reaction Setup: To a 20 mL reaction tube, add the bromopyridine (20 mmol, 1.0 equiv), arylboronic acid (22 mmol, 1.1 equiv), and K₃PO₄ (42 mmol, 2.1 equiv)[6].

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%).

    • Causality Note: In aqueous media, Pd(OAc)₂ is reduced in situ to form active Pd(0) nanoparticles. Ligand-free conditions prevent the competitive binding issues often seen with water-soluble phosphines[6].

  • Solvent & Degassing: Add degassed DI water (ratio of 1 mL per 0.4 mmol substrate)[6]. Purge the vessel with N₂ for 5 minutes.

  • Heating & Agitation: Heat to 100 °C with vigorous magnetic stirring (600–800 rpm).

    • Causality Note: High stirring rates are critical to overcome mass transfer limitations in heterogeneous aqueous Suzuki reactions[6].

  • Validation Checkpoint 1: After 4 hours, sample the organic phase. Run LC-MS or TLC (Hexanes:EtOAc 3:1). The starting bromopyridine should be >95% consumed. If unreacted starting material persists, verify the stirring rate and spike with an additional 1 mol% Pd(OAc)₂.

  • Workup: Cool to room temperature, extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine

This protocol utilizes chelating phosphine ligands to suppress hydrodebromination and overcome catalyst poisoning[2],[1].

  • Reagent Combination: In an oven-dried Schlenk flask, combine 3-amino-5-bromopyridine (1.0 equiv), the target amine (1.2–1.5 equiv), Pd(OAc)₂ (0.05 equiv), BINAP or XPhos (0.08 equiv), and Cs₂CO₃ or NaOtBu (2.0 equiv)[2],[5],[4].

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

    • Causality Note: Pd(0) intermediates are highly oxygen-sensitive; rigorous degassing prevents catalyst deactivation and homocoupling side-reactions[9].

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL/mmol).

  • Reaction Execution: Heat to 80–110 °C for 8–12 hours. For volatile amines, perform this step in a sealed tube to prevent reagent loss[4],[1].

  • Validation Checkpoint 2: Monitor by GC-MS. A successful reaction will show the disappearance of the bromopyridine mass peak and the emergence of the product mass. If a peak corresponding to the dehalogenated pyridine appears, the reductive elimination is too slow; consider switching to a bulkier ligand in future runs.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts[5]. Concentrate the filtrate and purify via flash chromatography.

W Prep 1. Reagent Prep (Dry & Degas) Mix 2. Combine Pd, Ligand, Substrates & Base Prep->Mix Heat 3. Heat (80-110 °C) under Argon Mix->Heat Check 4. In-Process Check (LC-MS / TLC) Heat->Check Check->Heat Incomplete Workup 5. Celite Filtration & Extraction Check->Workup >95% Conversion Pure 6. Chromatography & Final QA Workup->Pure

Step-by-step experimental workflow with integrated self-validation checkpoints.

Troubleshooting Logic

  • Issue: High levels of dehalogenation (reduction of the C-Br bond).

    • Cause: Beta-hydride elimination from the amine or solvent is outcompeting the desired reductive elimination.

    • Solution: Switch to a more sterically demanding bidentate ligand (e.g., upgrade from dppf to BINAP or XPhos) to force the palladium centers closer together and accelerate reductive elimination[1].

  • Issue: Catalyst blackening and stalled conversion.

    • Cause: Catalyst poisoning by the pyridine nitrogen or oxygen ingress[4],[9].

    • Solution: Increase the ligand-to-palladium ratio slightly (e.g., from 1:1.5 to 1:2.5) to ensure the Pd center remains fully coordinated, and verify the integrity of the Schlenk line vacuum.

References

  • Organic Synthesis. "Buchwald-Hartwig Coupling - General Procedure". URL: [Link]

  • ResearchGate. "A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines". URL: [Link]

  • ACS Publications. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines". The Journal of Organic Chemistry. URL: [Link]

  • Grokipedia. "Buchwald–Hartwig amination". URL: [Link]

  • ACS Publications. "Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand". Organic Process Research & Development. URL: [Link]

  • MDPI. "Pd/DNA as Highly Active and Recyclable Catalyst of Suzuki–Miyaura Coupling". URL: [Link]

  • PMC. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014". URL: [Link]

  • MDPI. "Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers". URL: [Link]

Sources

Method

Synthesis of novel kinase inhibitors using 5-Bromo-2-cyclopropyl-4-methylpyridine

Title : Application Note: Synthesis and Validation of Novel Pyridine-Based Kinase Inhibitors Using 5-Bromo-2-cyclopropyl-4-methylpyridine Strategic Rationale & Scaffold Design The development of highly selective small-mo...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Application Note: Synthesis and Validation of Novel Pyridine-Based Kinase Inhibitors Using 5-Bromo-2-cyclopropyl-4-methylpyridine

Strategic Rationale & Scaffold Design

The development of highly selective small-molecule kinase inhibitors requires modular, functionalized heterocyclic scaffolds. 5-Bromo-2-cyclopropyl-4-methylpyridine ()[1] has emerged as a privileged building block for targeting the ATP-binding cassette of kinases such as p38α MAPK.

The structural features of this building block provide distinct pharmacological advantages:

  • C2-Cyclopropyl : Engages the lipophilic pocket adjacent to the gatekeeper residue, enhancing target selectivity.

  • C4-Methyl : Induces a favorable conformational twist, minimizing entropic penalties upon binding to the kinase hinge region.

  • C5-Bromo : Serves as an orthogonal electrophilic handle for palladium-catalyzed cross-couplings, specifically the [2].

Mechanistic Insights: Palladium-Catalyzed Amination

To synthesize the target novel kinase inhibitor (designated NKI-174 ), we couple the 5-bromo building block with a hinge-binding pharmacophore, such as 4-(4-methylpiperazin-1-yl)aniline. The choice of the catalytic system is critical for overcoming the inherent deactivation of the pyridine ring ()[3]. We utilize Pd2(dba)3 as the palladium source and Xantphos as the bidentate ligand[4].

Causality of Experimental Choices :

  • Ligand Selection : Xantphos features a wide natural bite angle (~111°). This specific geometry forces the palladium center into a distorted square planar intermediate, which significantly lowers the activation energy for the rate-limiting reductive elimination step[4]. This prevents off-target hydrodehalogenation, a common side reaction with electron-deficient heteroaryl bromides[5].

  • Base Selection : Cs2CO3 is preferred over stronger bases like NaOtBu. The milder carbonate base prevents the base-catalyzed degradation of the cyclopropyl moiety and tolerates the basic piperazine functional group on the amine partner[2].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd 5-Bromo-pyridine AmineCoord Amine Coordination (Ar-Pd(L)-NH2R) OxAdd->AmineCoord Amine Deprot Deprotonation (Base: Cs2CO3) AmineCoord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Product N-Aryl Amine Product (NKI-174) + Pd(0) RedElim->Product Product->Pd0 Catalyst Regeneration

Buchwald-Hartwig catalytic cycle for the synthesis of NKI-174 via Pd-catalyzed C-N coupling.

Experimental Protocol: Synthesis of NKI-174

Self-Validating System: This protocol includes built-in quality control (QC) checkpoints to ensure reaction fidelity and prevent the propagation of failed intermediates.

Materials:

  • 5-Bromo-2-cyclopropyl-4-methylpyridine (1.0 equiv, 1.0 mmol, 212.1 mg)[6]

  • 4-(4-methylpiperazin-1-yl)aniline (1.2 equiv, 1.2 mmol, 229.5 mg)

  • Pd2(dba)3 (0.02 equiv, 2 mol%, 18.3 mg)[4]

  • Xantphos (0.04 equiv, 4 mol%, 23.1 mg)[4]

  • Cs2CO3 (2.0 equiv, 2.0 mmol, 651.6 mg)[2]

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species (Glovebox/Schlenk line) :

    • In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd2(dba)3, Xantphos, and Cs2CO3.

    • Causality: Mixing the catalyst and ligand before adding the substrates ensures the pre-formation of the active Pd(0)-Xantphos complex, minimizing catalyst poisoning and aggregation into inactive palladium black.

  • Substrate Addition :

    • Add 5-Bromo-2-cyclopropyl-4-methylpyridine and 4-(4-methylpiperazin-1-yl)aniline.

    • Evacuate and backfill the tube with ultra-high-purity Argon (3 cycles).

  • Solvent Addition & Heating :

    • Inject anhydrous 1,4-dioxane (10 mL) via syringe.

    • Seal the tube and heat to 100 °C in a pre-heated oil bath for 16 hours.

    • QC Checkpoint: At 4 hours, withdraw a 50 µL aliquot, dilute with MeCN, and analyze via LC-MS. The disappearance of the 212 m/z peak (M+H for the starting bromide) and the appearance of the 323 m/z peak (M+H for the product) validates catalytic cycle progression.

  • Workup & Purification :

    • Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble inorganic salts (CsBr, unreacted Cs2CO3) and palladium particulates. Elute with EtOAc (30 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 1% Et3N).

    • Causality: The addition of 1% Et3N to the eluent neutralizes the acidic silanol groups on the silica gel, preventing the basic piperazine moiety from streaking and ensuring a sharp elution band for high purity.

  • Final Validation :

    • Confirm structure via 1H NMR (400 MHz, CDCl3) and HRMS. Purity must be >95% by HPLC at 254 nm prior to biological assay.

Data Presentation: Condition Optimization

The following table summarizes the quantitative data from the optimization of the cross-coupling conditions, highlighting the superiority of the Xantphos/Pd2(dba)3 system ()[4].

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)*
1Pd(OAc)2 (5)BINAP (10)NaOtBu (2)Toluene9042
2Pd2(dba)3 (2)BINAP (4)Cs2CO3 (2)Dioxane10055
3Pd2(dba)3 (2)DavePhos (4)Cs2CO3 (2)Dioxane10068
4 Pd2(dba)3 (2) Xantphos (4) Cs2CO3 (2) Dioxane 100 89

*Yield determined by HPLC using an internal standard. Entry 4 represents the optimized protocol.

Biological Workflow: Kinase Inhibition Profiling

Once synthesized and validated, NKI-174 is evaluated for its ability to inhibit the p38α MAPK pathway. p38 MAPK is a critical node in the production of inflammatory cytokines. The C2-cyclopropyl and C4-methyl groups of NKI-174 are hypothesized to lock the inhibitor into the ATP-binding pocket, competitively blocking ATP hydrolysis and downstream signaling.

G Stimulus Cellular Stress (Cytokines, ROS) MAP3K MAP3K (ASK1, MEKK) Stimulus->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylation p38 p38α MAPK (Target) MAP2K->p38 Phosphorylation Substrate Downstream Effectors (MK2, ATF2) p38->Substrate ATP Hydrolysis Inflammation Inflammatory Response Substrate->Inflammation Inhibitor NKI-174 (Synthesized Inhibitor) Inhibitor->p38 ATP-competitive Binding

Integration of NKI-174 into the p38 MAPK signaling cascade via ATP-competitive inhibition.

References

  • Grokipedia. "Buchwald–Hartwig amination". Grokipedia. URL:[Link]

  • Li, J. J., et al. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines". The Journal of Organic Chemistry, 2007, 72(10), 3606-3607. URL:[Link]

  • Hesketh, R., et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow". ChemRxiv, 2020. URL:[Link]

Sources

Application

Application Note: 5-Bromo-2-cyclopropyl-4-methylpyridine in the Synthesis of ICRAC Inhibitors and Advanced Heterocycles

Executive Summary 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS: 579475-81-3) is a highly specialized, bifunctional pharmaceutical intermediate[1]. It serves as a critical structural lynchpin in the development of advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-cyclopropyl-4-methylpyridine (CAS: 579475-81-3) is a highly specialized, bifunctional pharmaceutical intermediate[1]. It serves as a critical structural lynchpin in the development of advanced therapeutics, particularly in the synthesis of pyrazolyl-based carboxamide compounds that function as Calcium Release-Activated Calcium (CRAC) channel inhibitors (ICRAC inhibitors)[2]. This application note details the mechanistic rationale behind its structural design, the regioselective synthesis of the intermediate, and its downstream application in drug discovery.

Mechanistic Insight & Rationale for Scaffold Design

The specific substitution pattern of this pyridine derivative is not arbitrary; it is the result of precise medicinal chemistry optimization designed to solve specific pharmacokinetic and synthetic challenges.

  • Regioselective Functionalization (The C5-Bromo Handle): Pyridine rings with halogens at the 2- and 5-positions exhibit differential reactivity. The C2 position is highly electron-deficient due to the inductive effect of the adjacent nitrogen atom, making it kinetically favored for the initial oxidative addition of Palladium(0). This allows chemists to selectively install the cyclopropyl group at C2, preserving the C5 bromide as a versatile handle for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

  • The Cyclopropyl Bioisostere (The C2 Position): Incorporating a cyclopropyl group at the C2 position is a deliberate strategy. The cyclopropyl ring acts as a bioisostere for alkyl or aryl groups, projecting lipophilicity into the target's binding pocket while restricting conformational flexibility[3]. Furthermore, it sterically shields the pyridine nitrogen, preventing CYP450-mediated N-oxidation and alpha-hydroxylation, which significantly enhances the metabolic stability of the resulting drug candidate[3].

  • Steric Tuning (The C4-Methyl Group): The methyl group at C4 provides essential steric bulk. When a complex heterocycle (like a pyrazole) is later coupled at the C5 position, the C4-methyl forces the new ring out of coplanarity. This induced dihedral angle is often strictly required to achieve the bioactive conformation necessary for target receptor binding.

Application in Drug Development: ICRAC Inhibitors

5-Bromo-2-cyclopropyl-4-methylpyridine is a foundational building block for ICRAC inhibitors[2]. In a physiological setting, immune cell activation triggers the depletion of endoplasmic reticulum (ER) calcium stores. This depletion is sensed by STIM1, which oligomerizes and translocates to the plasma membrane to open ORAI1 channels, causing a massive calcium influx[2]. ICRAC inhibitors synthesized from this intermediate physically block the ORAI1 pore, shutting down the calcium current and serving as potent immunosuppressants for inflammatory and autoimmune disorders[2].

CRAC_Pathway TCR T-Cell Receptor Activation PLC PLCγ Activation (IP3 Production) TCR->PLC ER ER Calcium Depletion PLC->ER STIM1 STIM1 Oligomerization & Translocation ER->STIM1 ORAI1 ORAI1 Channel Opening (Ca2+ Influx) STIM1->ORAI1 Immune Immune Response (Cytokine Release) ORAI1->Immune Inhibitor ICRAC Inhibitor (Pyridine-based) Inhibitor->ORAI1 Blocks pore/ Prevents gating

Fig 1: STIM1/ORAI1 signaling pathway and the intervention point of ICRAC inhibitors.

Experimental Protocols

The following protocols establish a self-validating system for synthesizing and utilizing the intermediate, ensuring high fidelity in scale-up environments.

Protocol 1: Regioselective Negishi Cross-Coupling

Objective: Synthesize 5-bromo-2-cyclopropyl-4-methylpyridine from 2,5-dibromo-4-methylpyridine. Causality & Design: Organozinc reagents are utilized because they undergo rapid transmetalation in the Negishi catalytic cycle without requiring the harsh basic conditions of Suzuki couplings, which can degrade sensitive substrates [4]. Pd(PPh3)4 is selected to facilitate preferential oxidative addition at the highly activated C2-C-Br bond[2].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under an Argon atmosphere. Add 2,5-dibromo-4-methylpyridine (1.0 equiv, e.g., 15.9 mmol) and Pd(PPh3)4 (0.01 equiv, 159 µmol)[2].

  • Solvent & Reagent Addition: Dissolve the mixture in anhydrous THF (30 mL). Slowly add a solution of cyclopropylzinc bromide (0.5 M in THF, 1.2 equiv) via syringe[2]. Note: The slight excess of the zinc reagent compensates for potential homocoupling side reactions.

  • Catalytic Cycle Initiation: Heat the reaction mixture to 70 °C for 1 hour[2]. The elevated temperature is required to overcome the activation energy barrier for oxidative addition into the aryl bromide bond.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The mono-coupled product will exhibit a higher Rf value than the dibromo starting material due to the lipophilic cyclopropyl group.

  • Workup & Quenching: Cool to room temperature and pour the mixture into saturated aqueous NaHCO3 to precipitate zinc salts and quench the active catalyst[2]. Extract the aqueous layer with Ethyl Acetate (3x).

  • Analytical Confirmation: Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography[2]. Confirm product identity via GC-MS (Expected M+ = 211/213 m/z, reflecting the 1:1 ratio of ^79Br and ^81Br isotopes).

Protocol 2: Downstream Suzuki-Miyaura Functionalization

Objective: Utilize the C5-bromide to install a pyrazole core for ICRAC inhibitor synthesis. Causality & Design: Because the C5 position is less electronically activated than the C2 position, a more robust catalyst system (Pd(dppf)Cl2) and higher temperatures are required. A biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base required to activate the boronic ester.

Step-by-Step Methodology:

  • Reagent Setup: In a microwave vial, combine 5-bromo-2-cyclopropyl-4-methylpyridine (1.0 equiv), a pyrazole-4-boronic acid pinacol ester (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv).

  • Reaction Execution: Suspend the mixture in a degassed 1,4-Dioxane/H2O (4:1) mixture. Seal the vial and heat to 90 °C for 4 hours.

  • Isolation: Dilute with water, extract with Dichloromethane, and purify via reverse-phase HPLC to yield the functionalized ICRAC inhibitor core.

Synthetic_Workflow SM 2,5-Dibromo-4-methylpyridine + Cyclopropylzinc Bromide Negishi Negishi Cross-Coupling Pd(PPh3)4, THF, 70°C SM->Negishi Intermediate 5-Bromo-2-cyclopropyl- 4-methylpyridine Negishi->Intermediate Suzuki Suzuki-Miyaura Coupling Pyrazole-boronic acid, Pd(dppf)Cl2 Intermediate->Suzuki Product ICRAC Inhibitor Core (Pyrazolyl-pyridine derivative) Suzuki->Product

Fig 2: Regioselective Negishi coupling and downstream functionalization workflow.

Data Presentation

Table 1: Physicochemical Properties of the Intermediate

Property Value
IUPAC Name 5-Bromo-2-cyclopropyl-4-methylpyridine
CAS Number 579475-81-3[1]
Molecular Formula C9H10BrN[1]
Molecular Weight 212.09 g/mol [1]

| SMILES | CC1=CC(C2CC2)=NC=C1Br[1] |

Table 2: Optimization of Regioselective Negishi Coupling Conditions

Catalyst System Solvent Temperature Conversion (%) C2-Regioselectivity
Pd(PPh3)4 (1 mol%) THF 70 °C >95% >98%
Pd(OAc)2 / SPhos (2 mol%) Toluene/THF 25 °C 85% 90%

| NiCl2(dppp) (5 mol%) | THF | 60 °C | 40% | 75% |

(Note: Pd(PPh3)4 in THF at 70 °C provides the optimal balance of overall conversion and strict regiocontrol at the C2 position, minimizing unwanted C5-coupling).

References

  • US Patent Application Publication US 2015/0166505 A1 Title: Pyrazolyl-based carboxamide compounds useful as ICRAC inhibitors Source: Google Patents URL
  • Talele, T. T. (2016) Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: Advanced Synthesis of N-Aryl Pyrimido[5,4-b]indoles via Buchwald-Hartwig Cross-Coupling using 5-Bromo-2-cyclopropyl-4-methylpyridine

Introduction & Strategic Rationale The pyrimido[5,4-b]indole scaffold is a privileged tricyclic pharmacophore in medicinal chemistry. It is extensively utilized in the development of highly potent therapeutics, including...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The pyrimido[5,4-b]indole scaffold is a privileged tricyclic pharmacophore in medicinal chemistry. It is extensively utilized in the development of highly potent therapeutics, including [1] and selective [2]. Functionalizing this core—specifically via N-arylation—with sterically demanding heteroaryl groups is a proven strategy to enhance target binding affinity and improve metabolic stability.

This application note details a robust, field-proven protocol for the cross-coupling of 5-Bromo-2-cyclopropyl-4-methylpyridine with a model pyrimido[5,4-b]indole core (e.g., 4-amino-5H-pyrimido[5,4-b]indole).

Mechanistic Causality: Overcoming Steric and Electronic Barriers

Coupling 5-Bromo-2-cyclopropyl-4-methylpyridine presents a unique synthetic challenge. The methyl group at the C4 position is directly ortho to the C5-bromide, creating severe steric bulk that inhibits standard palladium oxidative addition. Furthermore, the electron-deficient nature of the pyridine ring can stall the subsequent reductive elimination step.

To overcome this, a highly active palladium catalyst system utilizing a bulky, electron-rich biarylphosphine ligand is strictly required. As established in foundational , the use of BrettPhos is critical here. BrettPhos facilitates rapid oxidative addition into the hindered C-Br bond and effectively promotes reductive elimination while its immense steric profile prevents the formation of catalytically inactive, dead-end bis(amine)palladium complexes.

Reaction Optimization Data

To validate the mechanistic hypothesis, a catalyst and condition screen was performed. The quantitative data below demonstrates the absolute necessity of the BrettPhos ligand and a strong alkoxide base to drive the reaction to completion.

EntryPalladium Source (5 mol%)Ligand (10 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)
1Pd(OAc)₂XPhosCs₂CO₃Toluene10015
2Pd₂(dba)₃XPhosNaOtBuToluene10032
3Pd₂(dba)₃RuPhosNaOtBu1,4-Dioxane10068
4 Pd₂(dba)₃ BrettPhos NaOtBu 1,4-Dioxane 100 >95

Table 1: Optimization of the cross-coupling between 4-amino-5H-pyrimido[5,4-b]indole and 5-Bromo-2-cyclopropyl-4-methylpyridine. Yields determined by LC-MS integration.

Experimental Protocols & Workflow

The following protocol is designed as a self-validating system. Key checkpoints (such as catalyst color changes and strict degassing) are embedded to ensure reproducibility and high yields.

Reagents Required:
  • Aryl Halide: 5-Bromo-2-cyclopropyl-4-methylpyridine (1.2 equiv, 1.2 mmol)

  • Amine: 4-amino-5H-pyrimido[5,4-b]indole (1.0 equiv, 1.0 mmol)

  • Catalyst: Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • Ligand: BrettPhos (0.10 equiv, 10 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL, 0.1 M)

Step-by-Step Methodology:
  • Preparation of the Pre-Catalyst Complex:

    • In a nitrogen-filled glovebox, charge an oven-dried 5 mL Schlenk flask with Pd₂(dba)₃ and BrettPhos.

    • Add 2 mL of anhydrous 1,4-dioxane and stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The solution must transition to a deep dark red/purple color, confirming the successful generation of the active Pd(0)-BrettPhos monomeric complex.

  • Reagent Assembly:

    • To a separate oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add the 4-amino-5H-pyrimido[5,4-b]indole and NaOtBu.

  • Addition of the Halide:

    • Dissolve 5-Bromo-2-cyclopropyl-4-methylpyridine in the remaining 8 mL of anhydrous 1,4-dioxane and transfer it quantitatively to the microwave vial.

  • Catalyst Transfer and Degassing:

    • Transfer the pre-catalyst solution to the microwave vial. Seal the vial immediately with a Teflon-lined crimp cap.

    • Purge the solution with argon for 10 minutes using a submerged sparging needle and a vent needle.

    • Causality: Complete removal of dissolved oxygen is critical; trace oxygen will rapidly oxidize the electron-rich BrettPhos ligand, killing the catalytic cycle.

  • Reaction Execution:

    • Heat the reaction mixture in a pre-equilibrated oil bath at 100 °C for 12 hours.

    • Monitor the reaction via LC-MS until the complete consumption of the pyrimido[5,4-b]indole starting material is observed.

  • Workup & Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a tightly packed pad of Celite to remove the precipitated palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0–5% MeOH in DCM) to yield the functionalized N-(2-cyclopropyl-4-methylpyridin-5-yl)-5H-pyrimido[5,4-b]indol-4-amine.

Visualizations

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 5-Bromo-2-cyclopropyl- 4-methylpyridine AmineBind Amine Coordination (Pyrimido[5,4-b]indole) OxAdd->AmineBind Pd(II) Intermediate Deprot Deprotonation (by NaOtBu) AmineBind->Deprot Base Addition RedElim Reductive Elimination (Product Release) Deprot->RedElim Amido-Pd(II) Complex RedElim->Pd0 N-Aryl Product

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination of pyrimido[5,4-b]indoles.

Workflow Step1 1. Catalyst Prep Pd2(dba)3 + BrettPhos in Dioxane Step2 2. Reagent Mixing Add Pyridine Halide, Amine & NaOtBu Step1->Step2 Step3 3. Degassing Argon Purge (10 min) Step2->Step3 Step4 4. Heating 100°C for 12h (Monitor via LC-MS) Step3->Step4 Step5 5. Purification Celite Filtration & Flash Chromatography Step4->Step5

Step-by-step experimental workflow for synthesizing N-aryl pyrimido[5,4-b]indole derivatives.

References

  • Design, synthesis and biological evaluation of dual Topo II/HDAC inhibitors bearing pyrimido[5,4-b]indole and pyrazolo[3,4-d]pyrimidine motifs. European Journal of Medicinal Chemistry.[Link]

  • Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry.[Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Journal of the American Chemical Society.[Link]

Sources

Application

The Strategic Application of 5-Bromo-2-cyclopropyl-4-methylpyridine in the Synthesis of Next-Generation Agrochemicals

Introduction: The Rise of Complex Pyridine Scaffolds in Crop Protection The pyridine ring is a cornerstone of modern agrochemical design, with its derivatives forming the backbone of numerous commercially successful herb...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Complex Pyridine Scaffolds in Crop Protection

The pyridine ring is a cornerstone of modern agrochemical design, with its derivatives forming the backbone of numerous commercially successful herbicides, fungicides, and insecticides.[1][2][3] The inherent chemical versatility of the pyridine nucleus, coupled with the ability to fine-tune its biological activity through substitution, has made it a privileged scaffold in the quest for more effective and environmentally benign crop protection solutions.[4] The incorporation of a cyclopropyl group further enhances the molecular complexity and often imparts favorable metabolic stability and target-binding characteristics. This application note delves into the synthetic utility of 5-Bromo-2-cyclopropyl-4-methylpyridine, a highly functionalized intermediate poised for the development of innovative agrochemicals. We will explore its plausible synthetic routes and showcase its potential in the construction of novel fungicidal agents through detailed, field-proven protocols.

Core Attributes of 5-Bromo-2-cyclopropyl-4-methylpyridine as a Synthon

The strategic value of 5-Bromo-2-cyclopropyl-4-methylpyridine lies in the orthogonal reactivity of its substituents. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[5] The cyclopropyl group at the 2-position can enhance the binding affinity of the final molecule to its biological target, while the methyl group at the 4-position can influence the electronic properties and steric profile of the pyridine ring. This multi-functional nature allows for a modular approach to the synthesis of diverse agrochemical candidates.

Hypothetical Synthesis of a Novel Fungicide: A Case Study

To illustrate the synthetic potential of 5-Bromo-2-cyclopropyl-4-methylpyridine, we present a hypothetical, yet plausible, multi-step synthesis of a novel fungicide, "Fungicida-Pyramide". This target molecule incorporates structural motifs commonly found in effective fungicides, such as a substituted pyrazole carboxamide, a class of compounds known to inhibit succinate dehydrogenase in fungal respiration.

Workflow for the Synthesis of Fungicida-Pyramide

G cluster_0 Synthesis of Key Intermediate cluster_1 Functional Group Interconversion cluster_2 Final Product Assembly A 5-Bromo-2-cyclopropyl-4-methylpyridine C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D 2-Cyclopropyl-4-methyl-5-arylpyridine C->D E Nitration D->E F Reduction E->F G 5-Amino-2-cyclopropyl-4-methyl-x-arylpyridine F->G I Amide Coupling G->I H Substituted Pyrazole Carboxylic Acid H->I J Fungicida-Pyramide I->J

Caption: Synthetic workflow for the hypothetical fungicide "Fungicida-Pyramide".

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of "Fungicida-Pyramide", grounded in established chemical principles.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-cyclopropyl-4-methylpyridine

This protocol details the crucial C-C bond formation step, which serves as a cornerstone for building molecular complexity.[5]

Objective: To synthesize 2-Cyclopropyl-4-methyl-5-(4-methoxyphenyl)pyridine.

ParameterValue
Reactants
5-Bromo-2-cyclopropyl-4-methylpyridine1.0 eq
4-Methoxyphenylboronic acid1.2 eq
Catalyst & Base
Tetrakis(triphenylphosphine)palladium(0)0.05 eq
Potassium carbonate (K₂CO₃)2.0 eq
Solvent & Temperature
Toluene/Water (4:1)-
Reaction Temperature90 °C
Yield (Expected) 85-95%

Procedure:

  • To a dry, three-necked round-bottom flask purged with argon, add 5-Bromo-2-cyclopropyl-4-methylpyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the toluene/water (4:1) solvent mixture to the flask.

  • Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C with vigorous stirring and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Amide Coupling to Form the Final Product

This protocol describes the final step in the synthesis of "Fungicida-Pyramide", the formation of the critical amide bond.

Objective: To synthesize "Fungicida-Pyramide" via amide coupling.

ParameterValue
Reactants
5-Amino-2-cyclopropyl-4-methyl-x-arylpyridine1.0 eq
1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride1.1 eq
Base & Solvent
Triethylamine (Et₃N)1.5 eq
Dichloromethane (DCM)-
Temperature 0 °C to Room Temperature
Yield (Expected) 80-90%

Procedure:

  • Dissolve 5-Amino-2-cyclopropyl-4-methyl-x-arylpyridine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield "Fungicida-Pyramide".

Scientific Rationale and Trustworthiness of Protocols

The protocols provided are based on well-established and robust chemical transformations. The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction renowned for its reliability and functional group tolerance, making it a staple in pharmaceutical and agrochemical synthesis.[5] The choice of a palladium catalyst and a suitable base is critical for achieving high yields. The amide coupling reaction is another fundamental transformation in organic synthesis. The use of an acid chloride with a tertiary amine base is a standard and efficient method for the formation of amide bonds. These self-validating systems ensure reproducibility and high yields when performed with appropriate attention to experimental detail.

Conclusion and Future Outlook

5-Bromo-2-cyclopropyl-4-methylpyridine represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern allows for the strategic and regioselective introduction of various pharmacophores, enabling the rapid generation of diverse chemical libraries for biological screening. The protocols detailed in this application note provide a solid foundation for researchers and scientists in the agrochemical industry to explore the full potential of this and related pyridine intermediates in the development of next-generation crop protection agents. The continued exploration of such complex heterocyclic scaffolds will undoubtedly lead to the discovery of more potent, selective, and sustainable solutions to global food security challenges.

References

  • SYP-14288 is a novel fungicide developed by the Shenyang Research Institute of Chemical Industry in China. Although preliminary studies indicate that SYP-14288 is highly effective against 32 important plant pathogens belonging to a range of taxonomic groups, its mode of action remains unknown. (URL: [Link])

  • Bioactivity of the Novel Fungicide SYP-14288 Against Plant Pathogens and the Study of its Mode of Action Based on Untargeted Metabolomics. (URL: [Link])

  • US Patent US5165934A - Stabilized agrochemical compositions. (URL: )
  • Chemical structure of SYP-14288. (URL: [Link])

  • Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. (URL: [Link])

  • Fungicide SYP-14288 Inducing Multidrug Resistance in Rhizoctonia solani. (URL: [Link])

  • SYP-14288 is similar to fluazinam in antifungal activity against various plant pathogenic microbes. (URL: [Link])

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (URL: [Link])

  • Method for preparing 5-bromo-2-methylpyridine. (URL: )
  • Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxyl
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (URL: [Link])

  • Herbicidal Compounds - European Patent Office. (URL: [Link])

  • Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. (URL: [Link])

  • Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. (URL: [Link])

Sources

Method

Experimental procedure for scale-up synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine

An In-Depth Guide to the Scalable Synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine Authored by: Gemini, Senior Application Scientist Date: March 14, 2026 Introduction: The Significance of a Versatile Pyridine Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Scalable Synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine

Authored by: Gemini, Senior Application Scientist

Date: March 14, 2026

Introduction: The Significance of a Versatile Pyridine Scaffold

5-Bromo-2-cyclopropyl-4-methylpyridine is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its substituted pyridine core is a prevalent feature in a multitude of biologically active molecules, and the unique combination of a cyclopropyl group and a bromine handle allows for diverse downstream functionalization. The bromine atom serves as a versatile anchor point for a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the construction of complex molecular architectures. This application note provides a detailed, robust, and scalable experimental procedure for the synthesis of this valuable intermediate, with a strong emphasis on process safety and optimization for larger-scale production.

Strategic Approach: A Two-Step Synthesis via Sandmeyer Reaction

The selected synthetic strategy involves a two-step sequence commencing with the formation of the key amine intermediate, 2-cyclopropyl-4-methylpyridin-5-amine, followed by a classical Sandmeyer reaction to introduce the bromine atom. The Sandmeyer reaction is a well-established and reliable method for converting a primary aromatic amine into an aryl halide via an intermediate diazonium salt.[1][2][3][4] This transformation is catalyzed by copper(I) salts and is renowned for its efficiency and broad applicability.[1][5]

The overall workflow is designed to be logical, reproducible, and amenable to scale-up, addressing the critical safety considerations associated with diazotization reactions.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Sandmeyer Bromination A 2-Chloro-4-methyl-5-nitropyridine B Suzuki Coupling (Cyclopropylboronic acid, Pd catalyst) A->B C 2-Cyclopropyl-4-methyl-5-nitropyridine B->C D Reduction (e.g., Fe/HCl or H₂, Pd/C) C->D E 2-Cyclopropyl-4-methylpyridin-5-amine D->E F Diazotization (NaNO₂, HBr, 0-5 °C) E->F E->F Input for Part B G Aryl Diazonium Salt (In-situ) F->G H Sandmeyer Reaction (CuBr) G->H I 5-Bromo-2-cyclopropyl-4-methylpyridine H->I

Caption: Overall synthetic workflow for 5-Bromo-2-cyclopropyl-4-methylpyridine.

Part I: Laboratory-Scale Synthesis Protocol

This section details the experimental procedure for a laboratory-scale synthesis, providing a validated baseline before scale-up.

A. Synthesis of 2-cyclopropyl-4-methylpyridin-5-amine (Precursor)

The synthesis of the requisite amine precursor can be achieved from commercially available starting materials. A plausible and efficient route involves the Suzuki cross-coupling of 2-chloro-4-methyl-5-nitropyridine with cyclopropylboronic acid, followed by the reduction of the nitro group.

  • Step 1: Suzuki Coupling to form 2-cyclopropyl-4-methyl-5-nitropyridine.

    • To a solution of 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in a suitable solvent mixture such as 1,4-dioxane and water, add cyclopropylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

    • Heat the mixture to 85-95 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and filter. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-cyclopropyl-4-methyl-5-nitropyridine.

  • Step 2: Reduction to form 2-cyclopropyl-4-methylpyridin-5-amine.

    • To a stirred solution of 2-cyclopropyl-4-methyl-5-nitropyridine (1.0 eq) in ethanol, add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to 60-65 °C and stir for 0.5-1 hour, or until the reaction is complete as indicated by TLC.

    • Cool the reaction, filter through a pad of celite to remove the iron catalyst, and concentrate the filtrate.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-cyclopropyl-4-methylpyridin-5-amine, which can often be used in the next step without further purification.

B. Synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine

Critical Safety Note: Diazonium salts are potentially explosive in a dry, solid state and should always be prepared in solution and used immediately (in-situ).[6] The entire procedure must be conducted in a well-ventilated chemical fume hood.[6]

1. Diazotization of the Amine Precursor

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-cyclopropyl-4-methylpyridin-5-amine (1.0 eq) in 48% hydrobromic acid (HBr, ~4.0 eq) at room temperature.

  • Cool the resulting solution to 0-5 °C using an ice-salt bath. The amine salt may precipitate, forming a slurry.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine slurry via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal reaction temperature strictly below 5 °C.[7][8] The reaction is exothermic.[6]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the diazonium salt.[7] The mixture should become a clearer, yellowish solution.

2. Sandmeyer Bromination

  • In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in additional 48% HBr (~1.0 eq) and cool it to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution prepared in the previous step to the stirred CuBr solution.

  • Control the addition rate to manage the vigorous evolution of nitrogen gas (N₂) and maintain the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the complete decomposition of the diazonium salt.

3. Work-up and Purification

  • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure 5-Bromo-2-cyclopropyl-4-methylpyridine.

Reagent Molar Mass ( g/mol ) Equivalents Example Quantity (10 mmol scale)
2-cyclopropyl-4-methylpyridin-5-amine148.211.01.48 g
48% Hydrobromic Acid (HBr)80.91~5.0~8.4 mL
Sodium Nitrite (NaNO₂)69.001.10.76 g
Copper(I) Bromide (CuBr)143.451.21.72 g
Table 1: Stoichiometry for the laboratory-scale Sandmeyer bromination.

Part II: Scale-Up Considerations and Process Safety

Scaling up the Sandmeyer reaction requires a heightened focus on process safety and engineering controls to manage the inherent hazards of the chemistry.

Core Safety Imperatives
  • Thermal Hazard: Diazotization is exothermic. Inadequate temperature control can lead to a thermal runaway, causing rapid decomposition of the diazonium salt and a dangerous release of energy and gas.[9]

  • Explosion Hazard: Never isolate the diazonium salt. It is shock-sensitive and can detonate if dried.[6][8]

  • Gas Evolution: Both the diazotization (NOx fumes) and the Sandmeyer reaction (N₂ gas) produce significant volumes of gas.[9][10] The reaction vessel must be adequately vented to prevent pressure buildup.

  • Corrosive Reagents: Concentrated hydrobromic acid is highly corrosive and requires appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles/face shield.[6]

G cluster_0 Key Scale-Up Modifications cluster_1 Safety & Process Control A Lab Scale (Ice Bath Cooling) B Pilot/Plant Scale (Jacketed Reactor with Chiller) A->B Heat Management C Lab Scale (Manual Dropwise Addition) D Pilot/Plant Scale (Controlled Dosing Pump) C->D Reagent Addition E Lab Scale (Magnetic Stirring) F Pilot/Plant Scale (Overhead Mechanical Stirrer) E->F Mixing Efficiency G Lab Scale (Open to Fume Hood) H Pilot/Plant Scale (Dedicated Off-Gas Scrubber) G->H Gas Venting & Treatment I Reaction Calorimetry (RC1) (Determine Heat Flow) J Controlled Addition Rate (Prevent Hot Spots & Runaway) I->J K Subsurface Addition (Minimize Foaming & NOx) J->K L Emergency Quench Plan (e.g., Sulfamic acid for excess nitrite) J->L

Caption: Key process modifications and safety controls for scale-up.

Process Optimization for Manufacturing
Parameter Laboratory Scale (1-50 g) Pilot/Plant Scale (>1 kg) Rationale for Change
Cooling Ice-salt bathJacketed reactor with a circulating chiller/coolantProvides precise, reliable, and uniform temperature control, which is critical for managing the exotherm.[9]
NaNO₂ Addition Manual dropwise addition from a funnelMetered addition via a dosing pump with subsurface feed lineEnsures a slow, constant, and reproducible addition rate, preventing localized hot spots and minimizing NOx formation at the surface.[9]
Agitation Magnetic stirrerOverhead mechanical stirrer with optimized impeller designGuarantees efficient mixing and heat transfer in larger volumes, preventing temperature gradients within the reactor.
Monitoring Visual observation and thermometerAutomated temperature probes, pressure sensors, and potentially in-situ monitoring (e.g., IR)Allows for continuous process control and immediate detection of deviations from safe operating parameters.
Quenching Manual addition of base after reactionProgrammed quench protocol; availability of an emergency quench solution (e.g., sulfamic acid to destroy excess nitrous acid).Ensures residual hazardous materials are neutralized safely and systematically.[8][10]

Alternative Approaches for Scale-Up:

  • Organic Phase Diazotization: Using organic nitrites like tert-butyl nitrite or amyl nitrite in an organic solvent can sometimes provide a milder, more homogeneous reaction, avoiding the challenges of a biphasic aqueous system.[11]

  • Flow Chemistry: For large-scale manufacturing, transitioning the diazotization and Sandmeyer steps to a continuous flow reactor is a superior strategy. Flow chemistry minimizes the volume of the hazardous diazonium intermediate present at any moment, dramatically enhancing the safety profile of the process.[12]

Conclusion

The synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine via a Sandmeyer reaction is a highly effective and scalable process. Success at a larger scale is contingent upon a thorough understanding of the reaction mechanism and a deep respect for the associated process safety hazards. By implementing robust engineering controls, particularly for thermal management and reagent addition, this valuable building block can be manufactured safely and efficiently to support the demands of the pharmaceutical and chemical industries.

References

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
  • BenchChem. (n.d.). Application Notes and Protocols: Diazotization Reactions of 4-Aminopyridine-3-sulfonic Acid.
  • ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA.
  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters.
  • BenchChem. (n.d.). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.
  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts.
  • ResearchGate. (n.d.). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH....
  • SATHEE. (n.d.). Chemistry Diazotization Reaction.
  • RSC Publishing. (1977). Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5.l Kin- etics of the Diazotisation of Substituted 2-Aminopyridine.
  • Academia.edu. (n.d.). Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction.
  • MDPI. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles.
  • ResearchGate. (2025). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • WikiMili. (2022). Sandmeyer reaction.
  • Reddit. (2024). Sandmeyer type reaction troubleshoot : r/Chempros.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production.
  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • SciSpace. (2018). A general electrochemical strategy for the Sandmeyer reaction.
  • WikiMili. (2020). Sandmeyer reaction.

Sources

Application

Application Note: Utilizing 5-Bromo-2-cyclopropyl-4-methylpyridine in the Development of Novel CRAC Channel Inhibitors for Anti-Proliferative Therapies

Introduction & Mechanistic Rationale The development of targeted anti-proliferative agents requires molecular building blocks that can confer both high target affinity and optimal pharmacokinetic properties. 5-Bromo-2-cy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of targeted anti-proliferative agents requires molecular building blocks that can confer both high target affinity and optimal pharmacokinetic properties. 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS 579475-81-3) has emerged as a highly valuable synthetic intermediate in medicinal chemistry [[1]](). It is prominently utilized in the synthesis of pyrazolyl-based carboxamides, a class of potent Calcium Release-Activated Calcium (CRAC) channel inhibitors 2.

The Role of CRAC Channels in Proliferation

CRAC channels, primarily formed by the pore-forming subunit Orai1 and the endoplasmic reticulum (ER) calcium sensor STIM1, are critical drivers of intracellular calcium ( Ca2+ ) homeostasis. In non-excitable cells, such as T-lymphocytes and various carcinoma cells (e.g., Pancreatic Ductal Adenocarcinoma, PDAC), the depletion of ER Ca2+ stores triggers STIM1 oligomerization. STIM1 then translocates to ER-plasma membrane junctions to activate Orai1, leading to a sustained Ca2+ influx 2. This influx activates the calcineurin/NFAT (Nuclear Factor of Activated T-cells) pathway, which transcribes genes essential for cell proliferation and survival [[3]](). Overactive CRAC signaling is a hallmark of several malignancies, making it a prime target for anti-proliferative drug development 4.

Pharmacophore Optimization via 5-Bromo-2-cyclopropyl-4-methylpyridine

The incorporation of the 2-cyclopropyl-4-methylpyridine moiety into small-molecule inhibitors provides distinct structural advantages. The cyclopropyl group introduces precise steric bulk and lipophilicity, which enhances membrane permeability and optimizes binding within the hydrophobic pockets of the Orai1 channel. Meanwhile, the bromine atom at the 5-position serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions, allowing for the efficient modular assembly of the final Active Pharmaceutical Ingredient (API) 2.

Pathway Receptor Cell Surface Receptor (e.g., TCR / RTK) PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 Generation PLC->IP3 ER ER Ca2+ Depletion IP3->ER STIM1 STIM1 Oligomerization ER->STIM1 Orai1 Orai1 (CRAC Channel) STIM1->Orai1 Translocation Ca2 Ca2+ Influx Orai1->Ca2 NFAT Calcineurin / NFAT Activation Ca2->NFAT Proliferation Cell Proliferation & Survival NFAT->Proliferation Inhibitor CRAC Inhibitor (Derived from 5-Bromo-2- cyclopropyl-4-methylpyridine) Inhibitor->Orai1 Blocks Pore

Fig 1. CRAC channel signaling pathway and targeted inhibition by novel small molecules.

Chemical Synthesis Workflow

The synthesis of CRAC inhibitors using 5-Bromo-2-cyclopropyl-4-methylpyridine typically involves metallation followed by cross-coupling. For example, the bromopyridine is converted into an organozinc intermediate via zincation, which is then coupled with a halogenated pyrazole core using a palladium catalyst (e.g., Pd(PPh3​)4​ ) 2. Subsequent amidation or derivatization yields the final CRAC inhibitor.

Synthesis BB8 5-Bromo-2-cyclopropyl- 4-methylpyridine Metal Zincation BB8->Metal Intermediate Organozinc Intermediate Metal->Intermediate Coupling Pd-Catalyzed Cross-Coupling Intermediate->Coupling Amidation Amidation Coupling->Amidation Pyraz Pyrazolyl Core Pyraz->Coupling API CRAC Inhibitor API Amidation->API

Fig 2. Synthetic workflow utilizing 5-Bromo-2-cyclopropyl-4-methylpyridine as a core building block.

Experimental Protocols: Validating Anti-Proliferative Efficacy

To ensure a self-validating experimental system, we employ a two-tiered validation approach. First, target engagement is confirmed via a real-time intracellular calcium flux assay. Second, downstream phenotypic efficacy is validated using a direct DNA-synthesis proliferation assay.

Protocol 1: High-Throughput Intracellular Calcium Flux Assay (FLIPR)

Causality Check: Why use FLIPR? Real-time fluorescence imaging plate readers (FLIPR) capture the rapid kinetics of Ca2+ influx. By using thapsigargin to artificially deplete ER stores, we isolate the Store-Operated Calcium Entry (SOCE) mechanism, ensuring that any observed inhibition is strictly Orai1-mediated 3.

Materials:

  • Fluo-4 AM (Calcium-sensitive fluorescent dye)

  • Thapsigargin (SERCA pump inhibitor)

  • Ca2+ -free Hank's Balanced Salt Solution (HBSS) supplemented with 100 µM EGTA

  • Ca2+ add-back buffer (HBSS with 2 mM CaCl2​ )

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., Jurkat T-cells or MiaPaCa-2 PDAC cells) in a 384-well black-wall, clear-bottom plate at 2×104 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells and incubate with 2 µM Fluo-4 AM in assay buffer for 45 minutes at 37°C in the dark.

  • Compound Treatment: Wash cells to remove extracellular dye. Pre-incubate cells with varying concentrations of the synthesized CRAC inhibitor for 30 minutes.

  • Store Depletion: Add 2 µM thapsigargin in Ca2+ -free HBSS (with EGTA) to deplete ER calcium stores without triggering immediate influx 2. Monitor baseline fluorescence for 10 minutes.

  • Calcium Add-back & Measurement: Using the FLIPR device, inject the Ca2+ add-back buffer to a final concentration of 2 mM Ca2+ .

  • Data Acquisition: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 5 minutes. Calculate the area under the curve (AUC) to determine the IC50​ of the inhibitor.

Protocol 2: BrdU Cell Proliferation Assay

Causality Check: Why BrdU over MTT? MTT assays measure mitochondrial metabolism, which can temporarily fluctuate in response to calcium channel blockade without actual cell death. Bromodeoxyuridine (BrdU) incorporation directly measures DNA synthesis, providing a definitive readout of anti-proliferative activity 4.

Step-by-Step Methodology:

  • Seeding: Plate PDAC cells (e.g., L3.6pl or BxPC-3) at 5×103 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Treatment: Treat cells with the CRAC inhibitor at concentrations ranging from 0.1 µM to 50 µM. Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • BrdU Labeling: Add BrdU labeling solution (10 µM final concentration) to each well during the final 12 hours of the incubation period 4.

  • Fixation and Denaturation: Remove media, wash, and add FixDenat solution for 30 minutes at room temperature to fix the cells and denature the genomic DNA, exposing the incorporated BrdU.

  • Antibody Incubation: Add anti-BrdU-POD (peroxidase-conjugated) working solution and incubate for 90 minutes.

  • Detection: Wash the plate three times with PBS. Add substrate solution (TMB) and incubate for 15 minutes until color development is sufficient. Stop the reaction with 1M H2​SO4​ .

  • Quantification: Measure absorbance at 450 nm (reference wavelength 690 nm) using a microplate reader. Calculate the percentage of proliferation relative to the vehicle control.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of synthesized CRAC inhibitors against various cell lines, demonstrating their potent anti-proliferative capabilities.

Target / Cell LineAssay TypePhenotype MeasuredObserved IC50​ Range (µM)Reference
Orai1/STIM1 (CRAC)FLIPR Ca2+ FluxInhibition of Ca2+ Influx0.1 - 1.52
L3.6pl (PDAC)BrdU IncorporationSuppression of DNA Synthesis~1.04
Jurkat T-CellsFlow Cytometry (CFSE)Inhibition of Cell Division~17.55
BxPC-3 (PDAC)BrdU IncorporationSuppression of DNA Synthesis~26.04

References

  • [2] US Patent 2015/0166505 A1 - Pyrazolyl-based carboxamide compounds as ICRAC inhibitors - Google Patents. 2

  • [4] Calcium Release-Activated Calcium (CRAC) Channel Inhibition Suppresses Pancreatic Ductal Adenocarcinoma Cell Proliferation and Patient-Derived Tumor Growth - PubMed Central (PMC). 4

  • [3] Regulation of T Lymphocyte Functions through Calcium Signaling Modulation - MDPI. 3

  • [1] 579475-81-3 | 5-Bromo-2-cyclopropyl-4-methylpyridine - AiFChem. 1

  • [5] Anti-Inflammatory Effects of Alphitolic Acid Isolated from Agrimonia coreana Nakai Extracts Are Mediated via the Inhibition of ICRAC - Semantic Scholar. 5

Sources

Method

Application Notes &amp; Protocols: Cyclopropanation Methods for Pyridine Precursors

Introduction: The Strategic Value of the Cyclopropyl-Pyridine Motif In the landscape of modern medicinal chemistry, the pyridine ring stands as the second most abundant nitrogen-containing heterocycle in FDA-approved pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cyclopropyl-Pyridine Motif

In the landscape of modern medicinal chemistry, the pyridine ring stands as the second most abundant nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1] Its prevalence is a testament to its ability to serve as a bioisostere for a phenyl ring, engage in hydrogen bonding, and fine-tune the physicochemical properties of a drug candidate.[2] Separately, the cyclopropane ring, a small, strained carbocycle, has gained immense traction as a "pharmacophore of opportunity."[1][3] The unique structural and electronic properties of the cyclopropyl group—including conformational rigidity and metabolic stability—can confer significant advantages to a drug molecule, such as enhanced potency, reduced off-target effects, and improved metabolic profiles.[4][5]

The fusion of these two privileged scaffolds, the cyclopropyl-pyridine motif, therefore represents a compelling strategy in drug design. This guide provides a detailed overview of key synthetic methodologies for accessing these valuable structures, focusing on the practical application and mechanistic rationale behind each approach. We will explore transition-metal catalysis, Simmons-Smith-type reactions, and ylide-mediated cyclopropanations, offering researchers the foundational knowledge to select and implement the optimal strategy for their specific synthetic challenges.

Section 1: Transition-Metal-Catalyzed Cyclopropanation

Transition-metal catalysis is a powerful and versatile tool for the construction of cyclopropanes. These methods often rely on the in situ generation of a metal-carbene intermediate from a diazo compound or a related precursor, which then undergoes a cycloaddition with an alkene. For pyridine precursors, this typically involves the cyclopropanation of a vinylpyridine substrate.

Rhodium-Catalyzed Cyclopropanation of Vinylpyridines

Rhodium(II) carboxylate complexes are preeminent catalysts for carbene-transfer reactions from diazo compounds. The mechanism involves the formation of a rhodium-carbene species, which then reacts with the alkene in a concerted or stepwise fashion. The choice of chiral ligands on the rhodium catalyst can enable highly enantioselective transformations.

Mechanistic Insight:

The catalytic cycle begins with the reaction of the Rh(II) catalyst with a diazo compound, leading to the extrusion of dinitrogen and the formation of a highly reactive rhodium-carbene intermediate. This electrophilic carbene is then transferred to the nucleophilic double bond of the vinylpyridine. The stereochemical outcome of the reaction is dictated by the chiral environment provided by the ligands coordinated to the rhodium center.

Diagram: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

G Cat Rh₂(OAc)₄ Int1 Rh(II)-Carbene Intermediate Cat->Int1 + Diazo - N₂ Alkene Vinylpyridine Diazo N₂CHR Product Cyclopropyl-pyridine Int2 Transition State Int1->Int2 + Alkene Int2->Cat Releases Product Int2->Product

Caption: Rh(II)-catalyzed cyclopropanation cycle.

Protocol 1: Asymmetric Cyclopropanation of 4-Vinylpyridine

This protocol is adapted from established methodologies for the rhodium-catalyzed cyclopropanation of vinyl heterocycles.

Materials:

  • 4-Vinylpyridine

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) tetrakis((R)-N-phthaloyl-tert-leucinate) [Rh₂(R-PTTL)₄]

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Rh₂(R-PTTL)₄ (0.01 mmol, 1 mol%).

  • Add anhydrous DCM (5 mL).

  • Add 4-vinylpyridine (1.0 mmol, 1.0 equiv).

  • Prepare a solution of ethyl diazoacetate (1.2 mmol, 1.2 equiv) in anhydrous DCM (5 mL) in a separate flask.

  • Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4 hours at room temperature.

  • Stir the reaction for an additional 12 hours after the addition is complete.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclopropyl-pyridine product.

Expected Outcome & Causality:

  • Syringe Pump Addition: The slow addition of the diazo compound is crucial to maintain a low concentration of the reactive carbene intermediate, which minimizes side reactions such as dimerization.

  • Chiral Catalyst: The use of a chiral rhodium catalyst like Rh₂(R-PTTL)₄ induces asymmetry in the cyclopropane formation, leading to an enantioenriched product. The specific enantiomer is determined by the catalyst's chirality.

  • Inert Atmosphere: Anhydrous and inert conditions are necessary to prevent the decomposition of the catalyst and the diazo compound.

Section 2: Modified Simmons-Smith Cyclopropanation

The classic Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to cyclopropanate alkenes.[6][7] This method is known for its reliability and stereospecificity. While effective for many substrates, its application to electron-deficient alkenes can be challenging.[8] Recent advancements have introduced transition-metal catalysis to enhance the reactivity and selectivity of Simmons-Smith-type reactions.

Cobalt-Catalyzed Simmons-Smith-Type Reaction

Cobalt complexes, particularly those with pyridine-diimine (PDI) ligands, have emerged as effective catalysts for Simmons-Smith-type cyclopropanations using dihalomethanes and zinc metal as the stoichiometric reductant.[8][9] These systems offer a distinct selectivity profile compared to the traditional zinc-based reagents.

Mechanistic Insight:

The proposed mechanism involves the reduction of the Co(II) precatalyst by zinc to a more reactive Co(I) or Co(0) species. This low-valent cobalt complex then activates the dihalomethane through oxidative addition. The resulting cobalt-carbenoid intermediate is the key methylene-transfer agent. The presence of a Lewis acid, such as ZnBr₂, is thought to facilitate the reaction by sequestering halide ions.[8] This catalytic approach allows for cyclopropanation under milder conditions and can exhibit unique regioselectivity in polyene substrates.[9]

Diagram: Cobalt-Catalyzed Methylene Transfer

G Co_II (PDI)CoBr₂ Co_I (PDI)Co(I) Co_II->Co_I + Zn - ZnBr Carbenoid Cationic (PDI)Co(CH₂Br)⁺ Species Co_I->Carbenoid + CH₂Br₂ Product Cyclopropyl-pyridine Carbenoid->Product + Alkene + Zn - (PDI)Co(I) ZnBr2 ZnBr₂ Carbenoid->ZnBr2 Lewis Acid Assistance Alkene Vinylpyridine Zn Zn CH2Br2 CH₂Br₂

Caption: Proposed pathway for Co-catalyzed cyclopropanation.

Protocol 2: Cobalt-Catalyzed Cyclopropanation of 2-Vinylpyridine

This protocol is a representative example based on the work of Holland and co-workers.[8][9]

Materials:

  • 2-Vinylpyridine

  • Dibromomethane (CH₂Br₂)

  • Zinc dust (<10 micron, activated)

  • [i-PrPDI]CoBr₂ (precatalyst)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a glovebox, add zinc dust (2.0 mmol, 2.0 equiv) and [i-PrPDI]CoBr₂ (0.05 mmol, 5 mol%) to a vial.

  • Add anhydrous THF (2 mL).

  • Add 2-vinylpyridine (1.0 mmol, 1.0 equiv).

  • Add dibromomethane (3.0 mmol, 3.0 equiv).

  • Seal the vial and stir the mixture at room temperature for 24 hours.

  • After 24 hours, remove the vial from the glovebox and quench the reaction by carefully adding 1 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the cyclopropyl-pyridine.

Expected Outcome & Causality:

  • Catalyst Role: The cobalt complex acts as a true catalyst, turning over to generate a reactive carbenoid species that is more effective than the traditional zinc carbenoid for certain substrates.

  • Zinc as Reductant: Zinc serves as the stoichiometric reductant, regenerating the active catalytic species and acting as the ultimate source of the methylene group via the dihalomethane.

  • Glovebox Technique: The use of a glovebox is essential due to the air and moisture sensitivity of the low-valent cobalt species and the zinc reductant.

Section 3: Pyridinium Ylide-Mediated Cyclopropanation

An alternative to metal-catalyzed carbene transfer is the use of pyridinium ylides. These are 1,3-dipoles that can be generated in situ from the corresponding pyridinium salts.[10] They react with electron-deficient alkenes via a Michael-initiated ring closure (MIRC) mechanism to form highly substituted cyclopropanes.[11][12]

Mechanistic Insight:

The reaction is typically initiated by the deprotonation of an N-alkylpyridinium salt using a base, forming the pyridinium ylide. This ylide then acts as a nucleophile, attacking an electron-deficient alkene (Michael acceptor) in a conjugate addition. The resulting zwitterionic intermediate undergoes an intramolecular nucleophilic substitution, with the pyridine moiety acting as a leaving group, to close the three-membered ring.[11][12]

Diagram: Pyridinium Ylide MIRC Pathway

G Salt Pyridinium Salt Ylide Pyridinium Ylide Salt->Ylide + Base - HB⁺ Adduct Zwitterionic Adduct Ylide->Adduct + Michael Acceptor Acceptor Michael Acceptor (e.g., Arylidenemalononitrile) Product Polysubstituted Cyclopropane Adduct->Product Intramolecular SN2 Ring Closure Pyridine Pyridine (leaving group) Adduct->Pyridine Base Base (e.g., Et₃N)

Caption: Michael-initiated ring closure (MIRC) mechanism.

Protocol 3: One-Pot Synthesis of Polysubstituted Cyclopropanes

This protocol describes a one-pot, three-component reaction for synthesizing cyclopropanes where the pyridinium ylide and the Michael acceptor are generated in situ.[11]

Materials:

  • Phenacyl bromide (or other α-halo ketone)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Pyridine

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

Procedure:

  • To a round-bottom flask, add pyridine (1.2 mmol, 1.2 equiv) and acetonitrile (10 mL).

  • Add phenacyl bromide (1.0 mmol, 1.0 equiv), the aromatic aldehyde (1.0 mmol, 1.0 equiv), and malononitrile (1.0 mmol, 1.0 equiv).

  • Stir the mixture at room temperature for 1-2 hours. During this time, the pyridinium salt and the arylidenemalononitrile (Michael acceptor) are formed in situ.

  • Cool the reaction mixture in an ice bath and add triethylamine (1.5 mmol, 1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate of the product may form.

  • Filter the solid product and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the pure cyclopropane product.

Expected Outcome & Causality:

  • One-Pot Efficiency: This tandem approach is highly efficient as it avoids the isolation of intermediates. Pyridine serves a dual role: as a nucleophile to form the pyridinium salt and as a catalyst for the Knoevenagel condensation that forms the Michael acceptor.[11]

  • Base-Induced Ylide Formation: Triethylamine is a non-nucleophilic base strong enough to deprotonate the α-carbon of the pyridinium salt, generating the reactive ylide.

  • Stereoselectivity: The final intramolecular ring closure often proceeds with high diastereoselectivity, favoring the formation of the trans-cyclopropane isomer to minimize steric hindrance.[11]

Summary of Methods

MethodPrecursor TypeKey ReagentsAdvantagesLimitations
Rh-Catalyzed VinylpyridineDiazo Compound, Rh(II) CatalystHigh efficiency, excellent stereocontrol (asymmetric versions)Use of potentially explosive/toxic diazo compounds, cost of chiral catalysts
Co-Catalyzed Simmons-Smith VinylpyridineDihalomethane, Zn, Co-PDI CatalystAvoids diazo compounds, unique selectivity, uses inexpensive reagentsRequires inert atmosphere (glovebox), catalyst can be air-sensitive
Pyridinium Ylide (MIRC) α-Halo Ketone + AlkenePyridine, Base, Michael AcceptorHigh functional group tolerance, one-pot procedures, operational simplicityLimited to electron-deficient alkenes, generates stoichiometric pyridine waste

Conclusion

The synthesis of cyclopropyl-pyridine derivatives is a critical task for medicinal chemists aiming to leverage the beneficial properties of these combined pharmacophores. The choice of synthetic method depends heavily on the specific target molecule, available starting materials, and desired stereochemistry. Transition-metal catalysis, particularly with rhodium, offers a highly controlled and stereoselective route when enantiopurity is paramount. Modified Simmons-Smith reactions provide a robust, diazo-free alternative with a unique reactivity profile. Finally, ylide-mediated chemistry presents an operationally simple and efficient method for constructing highly functionalized cyclopropanes in a one-pot fashion. By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate cyclopropanation strategy for their drug discovery programs.

References

  • Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activ
  • A Catalytically Generated Transition Metal Analog of the Simmons–Smith Reagent.PMC.
  • Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes.
  • Enantioselective [3 + 2] Cycloaddition of Vinylcyclopropanes with Alkenyl N-Heteroarenes Enabled by Palladium Catalysis.
  • Activation of cyclopropanes by transition metals.Wikipedia.
  • Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles.MDPI.
  • Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal c
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
  • Simmons–Smith reaction.Wikipedia.
  • Transition Metal-Catalyzed Selective Carbon–Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions.
  • Chiral 4‐MeO‐Pyridine (MOPY) Catalyst for Enantioselective Cyclopropanation: Attenuation of Lewis Basicity Leads to Improved Catalytic Efficiency.
  • Metabolism of cyclopropyl groups.Hypha Discovery Blogs.
  • Computational Study on the Cyclopropanation Reaction of Ylides Generated
  • Organocatalytic regio- and stereoselective cyclopropanation of olefins.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.MDPI.
  • Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.
  • Bis(imino)pyridine iron complex catalyzed asymmetric cyclopropnation.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes.Organic Chemistry Portal.
  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery.Technology Networks.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.ijpsrr.com.
  • The Genesis and Evolution of Pyridinium Ylides: An In-depth Technical Guide.Benchchem.
  • Cyclopropanes and cyclopropenes: synthesis and applic
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.PubMed.
  • Cyclopropanation of Alkenes.Master Organic Chemistry.
  • Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions.PMC.
  • Organocatalytic Enantioselective Nitro-Vinylcyclopropane-Cyclopentene Rearrangement; Expanding the Reactivity of Donor-Acceptor Cyclopropanes.

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 5-Bromo-2-cyclopropyl-4-methylpyridine in the Development of Novel Endothelin Receptor Antagonists

I. Introduction: The Endothelin System and Its Therapeutic Blockade The endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, ET-3) and two G-protein coupled receptor subtypes (ET-A and ET...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Endothelin System and Its Therapeutic Blockade

The endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, ET-3) and two G-protein coupled receptor subtypes (ET-A and ET-B), is a critical regulator of vascular tone and cellular proliferation. ET-1, primarily produced by the vascular endothelium, is the most powerful vasoconstrictor known and a key mediator in the pathophysiology of numerous cardiovascular diseases.

  • ET-A Receptors: Located on vascular smooth muscle cells, their activation by ET-1 leads to profound vasoconstriction and proliferation.

  • ET-B Receptors: These have a dual role. On endothelial cells, they mediate vasodilation via nitric oxide release, while on smooth muscle cells, they also contribute to vasoconstriction.

In conditions like Pulmonary Arterial Hypertension (PAH), elevated levels of ET-1 drive pathological vasoconstriction, inflammation, and vascular remodeling. Consequently, blocking endothelin receptors with antagonists has become a cornerstone of PAH therapy. Approved drugs such as Bosentan (a dual ET-A/ET-B antagonist) and Ambrisentan (an ET-A selective antagonist) have demonstrated significant clinical benefits. The ongoing search for new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles necessitates the exploration of novel, versatile chemical building blocks.

This guide focuses on the strategic application of 5-Bromo-2-cyclopropyl-4-methylpyridine , a highly functionalized heterocyclic intermediate, in the rational design and synthesis of next-generation endothelin receptor antagonists (ERAs).

II. The Strategic Value of the 5-Bromo-2-cyclopropyl-4-methylpyridine Scaffold

The selection of a starting material in a drug discovery campaign is a critical decision. The structure of 5-Bromo-2-cyclopropyl-4-methylpyridine offers a unique convergence of features that are highly advantageous for developing potent and drug-like ERAs.

A. The Pyridine Core: A Privileged Heterocycle

The pyridine ring is a well-established "privileged structure" in medicinal chemistry, capable of forming key hydrogen bonds and participating in various non-covalent interactions within receptor binding pockets. Its incorporation into antagonist design has led to the discovery of potent compounds.

B. The 5-Bromo Group: A Versatile Synthetic Handle

The bromine atom at the 5-position is not merely a substituent; it is a powerful and versatile synthetic handle. Its presence enables a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry for constructing the complex bi-aryl structures common in ERAs. Reactions such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations allow for the systematic and efficient exploration of chemical space at this position, which is crucial for optimizing receptor affinity and selectivity.

C. The 2-Cyclopropyl Group: A "Magic" Moiety for Drug Design

The inclusion of a cyclopropyl ring is a deliberate strategy to enhance drug-like properties. The cyclopropyl group often confers several benefits:

  • Increased Metabolic Stability: It can block sites of oxidative metabolism, potentially increasing the drug's half-life.

  • Enhanced Potency: The rigid, three-dimensional nature of the ring can lock the molecule into a bioactive conformation, improving binding affinity to the target receptor through more favorable entropic contributions.

  • Improved Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility.

  • Structural Rigidity: It acts as a rigid linker, which can be a favorable alternative to a more flexible alkyl chain or a metabolically labile alkene.

The combination of these features makes 5-Bromo-2-cyclopropyl-4-methylpyridine an ideal starting point for a medicinal chemistry program aimed at discovering novel ERAs.

III. Signaling Pathway and Antagonist Mechanism of Action

The diagram below illustrates the endothelin signaling cascade and the points at which receptor antagonists intervene.

Endothelin_Pathway cluster_endothelium Endothelial Cell cluster_smc Vascular Smooth Muscle Cell cluster_antagonist Therapeutic Intervention ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA Binds ETB_SMC ET-B Receptor ET1->ETB_SMC Binds Gq Gq Protein ETA->Gq Activates ETB_SMC->Gq PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ Ca²⁺ Release IP3->Ca Stimulates Contraction Vasoconstriction & Proliferation Ca->Contraction Leads to Antagonist ERA from 5-Bromo-2-cyclopropyl- 4-methylpyridine Antagonist->ETA Blocks Antagonist->ETB_SMC Blocks (Dual)

Caption: Endothelin-1 (ET-1) signaling pathway and mechanism of action for an Endothelin Receptor Antagonist (ERA).

IV. Application Protocol 1: Synthesis of a Bi-Aryl ERA Core via Suzuki Coupling

This protocol details a representative synthesis of a potential endothelin receptor antagonist core structure using 5-Bromo-2-cyclopropyl-4-methylpyridine as the starting material. The Suzuki cross-coupling reaction is employed to introduce a second aryl moiety, a common structural motif in potent ERAs.

Synthetic Workflow Diagram

Synthesis_Workflow A 5-Bromo-2-cyclopropyl- 4-methylpyridine (Starting Material) C Suzuki Coupling Reaction - Pd(PPh₃)₄ Catalyst - Na₂CO₃ Base - Toluene/EtOH/H₂O Solvent A->C B Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) B->C D Workup & Purification - Extraction - Column Chromatography C->D E Target Bi-Aryl Core Structure (Potential ERA Precursor) D->E

Caption: Workflow for the synthesis of a potential ERA core structure via Suzuki coupling.

Step-by-Step Methodology

Objective: To synthesize 2-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyridine.

Materials:

  • 5-Bromo-2-cyclopropyl-4-methylpyridine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • Toluene

  • Ethanol

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-Bromo-2-cyclopropyl-4-methylpyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add toluene and ethanol in a 4:1 ratio to the flask to dissolve the solids.

  • Base Addition: Add the 2.0 M aqueous solution of Na₂CO₃ (3.0 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromopyridine is consumed (typically 4-12 hours).

  • Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure target compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected outcome: Disappearance of the starting material signals and appearance of new aromatic proton signals corresponding to the 4-methoxyphenyl group, with a molecular ion in HRMS matching the calculated mass of the product.

V. Application Protocol 2: In Vitro Pharmacological Characterization

Once synthesized, the novel compound must be evaluated for its ability to bind to and antagonize endothelin receptors.

In Vitro Testing Workflow

Testing_Workflow cluster_0 Primary Screening cluster_1 Functional Validation cluster_2 Data Analysis A Synthesized Compound B Competitive Radioligand Binding Assay A->B C ET-A Receptor ET-B Receptor B->C D Determine IC₅₀ Values (Binding Affinity) C->D E Calcium Mobilization Assay (FLIPR) D->E F Measure Blockade of ET-1 Induced Ca²⁺ Flux E->F G Determine IC₅₀ Values (Functional Potency) F->G H Calculate Selectivity Ratio (IC₅₀ ET-B / IC₅₀ ET-A) G->H I SAR Analysis and Lead Optimization H->I

Caption: Workflow for the in vitro pharmacological characterization of a novel ERA.

Protocol 2.1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of the synthesized compound for human ET-A and ET-B receptors.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) for binding to membranes prepared from cells expressing either the ET-A or ET-B receptor.

Procedure:

  • Membrane Preparation: Use commercially available cell membranes from CHO or HEK293 cells stably expressing either recombinant human ET-A or ET-B receptors.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing MgCl₂ and a protease inhibitor cocktail).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, [¹²⁵I]-ET-1 (at a concentration near its Kd), and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value. The lower the IC₅₀, the higher the binding affinity.

VI. Data Interpretation and Structure-Activity Relationship (SAR)

The data obtained from these assays are crucial for guiding the next steps in the drug discovery process. The goal is to establish a clear Structure-Activity Relationship (SAR) to optimize the lead compound.

Hypothetical Data for SAR Analysis

The table below presents hypothetical data for our synthesized compound and two virtual analogs to illustrate the SAR process.

Compound IDR-Group at 5-position of PyridineET-A Binding IC₅₀ (nM)ET-B Binding IC₅₀ (nM)Selectivity Ratio (ET-B/ET-A)
ERA-001 4-Methoxyphenyl5.2850163
ERA-002 3,4-Dichlorophenyl2.81500536
ERA-003 4-(Trifluoromethyl)phenyl15.695061

Analysis and Causality:

  • ERA-001 vs. ERA-002: Replacing the electron-donating methoxy group with electron-withdrawing chloro groups (ERA-002 ) improved ET-A affinity and significantly increased selectivity. This suggests that the electronic properties and specific steric fit of the bi-aryl system are critical for potent and selective binding to the ET-A receptor.

  • ERA-001 vs. ERA-003: The introduction of a bulky trifluoromethyl group (ERA-003 ) was detrimental to ET-A binding affinity. This indicates a potential steric clash within the ET-A receptor's binding pocket, highlighting the need for careful optimization of substituent size at this position.

These insights, derived from systematic modification of the core structure made possible by the 5-bromo handle, are invaluable for rationally designing the next round of compounds with improved potency and selectivity.

VII. References

  • Kim, D., Lee, J., Kim, J., Lee, J., Yoo, M., Lee, H., Kim, H., & Lee, B. H. (2002). Structure-Activity relationships of 2-substituted 5,7-Diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acids as a novel class of endothelin receptor antagonists. PubMed. Available at: [Link]

  • Sakamoto, T., Iino, T., Kawanishi, N., Nakamura, M., Yoshizumi, T., Niiyama, K., Ozaki, S., Okada, H., Kano, A., Takahashi, H., Ishii, Y., Okada, M., Saito, M., Sawazaki, Y., Hayama, T., & Nishikibe, M. (2004). Structure-activity relationships of a novel class of endothelin receptor selective antagonists; 6-carboxy-2-isopropylamino-5,7-diarylcyclopenteno[1,2-b]pyridines. PubMed. Available at: [Link]

  • Harada, H., Niiyama, K., Okada, M., Ozaki, S., Kuwahara, J., Yamashita, T., Watanabe, T., Asai, F., Nishikibe, M., & Yano, M. (2002). Structure−Activity Relationships of a Novel Class of Endothelin-A Receptor Antagonists and Discovery of Potent and Selective Receptor Antagonist, 2-(Benzodioxol-5-yl)-6-isopropyloxy-4-(4-methoxyphenyl)-2H-chromene-3- carboxylic Acid (S-1255). 1. ACS Publications. Available at: [Link]

  • Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., Iglarz, M., Meyer, S., Rein, J., Rey, M., Treiber, A., Clozel, M., Fischli, W., & Weller, T. (

Method

Application Note: Continuous Flow Microreactor Synthesis of Disubstituted Pyridines

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the synthesis of disubstituted pyridines using continuous flow microreactor technology. Pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the synthesis of disubstituted pyridines using continuous flow microreactor technology. Pyridine scaffolds are fundamental building blocks in pharmaceutical and agrochemical industries, and their efficient synthesis is of paramount importance.[1][2] Traditional batch production methods for these heterocycles often grapple with challenges related to safety, scalability, and process control.[3][4] Flow chemistry emerges as a superior alternative, offering enhanced safety, precise control over reaction parameters, and improved scalability.[5][6][7] This guide focuses on the Bohlmann-Rahtz pyridine synthesis as a prime example, detailing the reaction mechanism, a step-by-step experimental protocol for a flow microreactor system, and strategies for reaction optimization. By leveraging the intrinsic advantages of microreactors, such as superior heat and mass transfer, this protocol offers a robust and efficient pathway to valuable pyridine derivatives.[7]

Introduction: The Imperative for Advanced Pyridine Synthesis

The pyridine ring is a ubiquitous structural motif in a vast array of biologically active compounds, including numerous blockbuster drugs. The precise placement of substituents on the pyridine core is critical for modulating pharmacological activity, making the development of efficient and regioselective synthetic methods a central theme in medicinal chemistry.

Conventional batch synthesis of substituted pyridines can be fraught with difficulties. Highly exothermic reactions can lead to thermal runaways, while the handling of hazardous reagents at a large scale poses significant safety risks.[3][8] Furthermore, achieving consistent product quality and yield during scale-up can be challenging due to mass and heat transfer limitations.[3][7]

Continuous flow chemistry offers a paradigm shift in addressing these challenges.[5][9] By conducting reactions in the small, well-defined channels of a microreactor, several key advantages are realized:

  • Enhanced Safety: The small internal volume of microreactors dramatically reduces the amount of hazardous material present at any given moment, mitigating the risk of thermal runaways and explosions.[3][6][8]

  • Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for exceptional control over reaction temperature, while automated pumps ensure precise control over reagent stoichiometry and residence time.[5][6]

  • Improved Yield and Purity: Superior control over reaction parameters often leads to cleaner reaction profiles, higher yields, and a reduction in unwanted byproducts.[6][9]

  • Seamless Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex re-optimization often required when scaling up batch reactors.[4][6]

Featured Reaction: The Bohlmann-Rahtz Pyridine Synthesis in Continuous Flow

The Bohlmann-Rahtz synthesis is a classic and versatile method for preparing substituted pyridines. It traditionally involves a two-step process: a Michael addition of an enamine to an ethynyl carbonyl compound, followed by a high-temperature cyclodehydration of the isolated intermediate.[10][11] Flow chemistry enables the telescoping of these two steps into a single, continuous process, significantly improving efficiency.[10][12][13]

Reaction Mechanism: The reaction proceeds via the initial Michael addition of an enamine (e.g., ethyl 3-aminocrotonate) to an activated alkyne (e.g., 1-phenyl-2-propyn-1-one). The resulting aminodiene intermediate then undergoes a cyclodehydration reaction, typically promoted by a Brønsted acid catalyst, to yield the final trisubstituted pyridine with excellent regiocontrol.[10][11][13]

Experimental Protocol: Bohlmann-Rahtz Synthesis in a Flow Microreactor

This protocol describes the synthesis of ethyl 2-methyl-6-phenylpyridine-3-carboxylate as a representative example.

Materials and Equipment
Chemicals & Reagents Equipment
1-Phenyl-2-propyn-1-oneFlow Chemistry System (e.g., Syrris Asia, Uniqsis FlowSyn)
Ethyl 3-aminocrotonateTwo High-Pressure Liquid Chromatography (HPLC) Pumps
Ethanol (EtOH), HPLC GradeCoil Reactor (e.g., 5 mL Stainless Steel or PTFE)
Acetic Acid (AcOH), GlacialHeated Reactor Module
Dichloromethane (CH₂Cl₂), HPLC GradeBack-Pressure Regulator (BPR)
Saturated Sodium Bicarbonate (NaHCO₃) solutionT-Mixer
Magnesium Sulfate (MgSO₄), AnhydrousSample Loops or Reagent Bottles
Standard laboratory glassware
Rotary Evaporator
Analytical Instruments (NMR, GC-MS, HPLC)
Experimental Workflow Diagram

The following diagram illustrates the continuous flow setup for the Bohlmann-Rahtz pyridine synthesis.

G cluster_reagents Reagent Preparation cluster_flow_system Flow System cluster_collection Collection & Work-up cluster_analysis Analysis ReagentA Reagent A: 1-Phenyl-2-propyn-1-one & Ethyl 3-aminocrotonate in EtOH/AcOH PumpA HPLC Pump A ReagentA->PumpA Mixer T-Mixer PumpA->Mixer 1.0 mL/min Reactor Heated Coil Reactor (e.g., 120°C) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Collection Collection Flask (with aq. NaHCO₃) BPR->Collection Workup Extraction & Purification Collection->Workup Analysis Product Characterization (NMR, GC-MS) Workup->Analysis

Caption: Workflow for the continuous flow Bohlmann-Rahtz synthesis.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a stock solution by dissolving 1-phenyl-2-propyn-1-one (e.g., 0.16 g, 1.23 mmol) and ethyl 3-aminocrotonate (e.g., 0.2 mL, 1.6 mmol) in a 5:1 (v/v) mixture of ethanol and acetic acid (12 mL).[14]

    • Degas the solution by sparging with nitrogen or sonicating for 10-15 minutes. This is crucial to prevent outgassing in the heated reactor, which can lead to inconsistent flow and pressure fluctuations.

  • System Setup and Priming:

    • Assemble the flow reactor system as shown in the workflow diagram. A 5 mL stainless steel coil reactor is suitable for this scale.[14]

    • Set the back-pressure regulator (BPR) to a pressure sufficient to keep the solvents in the liquid phase at the reaction temperature (e.g., 10-15 bar / ~150-220 psi).

    • Set the reactor temperature to 120 °C.[14] Allow the system to reach thermal equilibrium.

    • Prime the entire system, including the reactor coil, with the system solvent (5:1 EtOH/AcOH) to remove any air bubbles. Air bubbles can cause dangerous pressure fluctuations and lead to inconsistent residence times.

  • Reaction Execution:

    • Draw the prepared reagent stock solution into the sample loop or pump directly from the reagent bottle.

    • Set the pump flow rate to 1.0 mL/min. This flow rate in a 5 mL reactor corresponds to a residence time of 5 minutes.[14]

    • Begin pumping the reagent solution through the system.

    • Divert the initial output (equivalent to at least two reactor volumes, e.g., 10 mL) to waste to ensure the collected product is from the steady-state operation.

  • Product Collection and Work-up:

    • Direct the outflow from the BPR into a collection flask containing a stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) to quench the acetic acid catalyst.[14]

    • Once the entire reagent solution has been processed, flush the system with fresh solvent (e.g., 10 mL) to ensure all product is collected.

    • Transfer the quenched reaction mixture to a separatory funnel and extract with dichloromethane (CH₂Cl₂, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

    • Characterize the final product by NMR, mass spectrometry, and melting point analysis to confirm its identity and purity. The expected product, ethyl 2-methyl-6-phenylpyridine-3-carboxylate, should be a yellow solid.[14]

Optimization and Data Interpretation

The efficiency of the flow synthesis can be fine-tuned by systematically varying key parameters. The relationship between these parameters and the reaction outcome is crucial for process optimization.

Key Parameter Optimization
ParameterRationale and Optimization StrategyTypical Range
Temperature Affects reaction kinetics. Higher temperatures increase the reaction rate but can also lead to decomposition or side-product formation.[15][16] An optimal temperature balances conversion rate with product stability.100 - 160 °C
Residence Time Determined by the reactor volume and total flow rate (τ = V/F). Longer residence times can increase conversion but may also lead to byproduct formation.[17] It should be optimized to achieve maximum conversion of the limiting reagent.2 - 20 min
Stoichiometry The molar ratio of reactants can influence yield and selectivity. A slight excess of one reagent may be used to drive the reaction to completion.1:1 to 1:1.5 (Enamine:Alkyne)
Catalyst Loading The concentration of the Brønsted acid (acetic acid) is critical for the cyclodehydration step. Too little catalyst will result in a sluggish reaction, while too much may cause degradation.5-20% (v/v) of solvent
Logical Relationship Diagram

This diagram illustrates how adjusting input parameters can influence reaction outcomes, guiding the optimization process.

G cluster_inputs Input Parameters cluster_outputs Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Increases rate Purity Purity / Selectivity Temp->Purity Can decrease if too high ResTime Residence Time ResTime->Yield Increases conversion Throughput Throughput ResTime->Throughput Inversely proportional Stoich Stoichiometry Stoich->Yield Drives completion Stoich->Purity Affects side products

Caption: Interplay between key reaction parameters and outcomes.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
System Clogging Precipitation of starting materials, intermediates, or product.[18]Increase solvent polarity (e.g., add methanol).[18] Lower reagent concentrations. Ensure complete dissolution of reagents before starting the run.
Low Conversion / Yield Insufficient temperature or residence time. Inactive or insufficient catalyst.Increase reactor temperature systematically. Increase residence time by lowering the flow rate.[17] Increase the concentration of acetic acid in the solvent mixture.
Inconsistent Pressure Air bubbles in the pump lines or reactor. Outgassing of dissolved gases in the heated reactor.Thoroughly prime the system to remove all air. Degas all reagent solutions and solvents before use.
Side Product Formation Reaction temperature is too high. Residence time is too long. Incorrect stoichiometry.Decrease the reaction temperature.[16] Reduce the residence time. Optimize the molar ratio of the reactants.

Conclusion

The transition from batch to continuous flow synthesis represents a significant advancement in the production of disubstituted pyridines. The Bohlmann-Rahtz synthesis, when adapted to a microreactor platform, demonstrates marked improvements in efficiency, safety, and control.[10][12] This protocol provides a robust and scalable method for accessing these valuable heterocyclic motifs, which can be readily adapted and optimized for a wide range of substrates. The principles and techniques outlined herein empower researchers to leverage the full potential of flow chemistry for accelerated drug discovery and development.

References

  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968. Available from: [Link]

  • Michael, J. P. (2008). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Arkivoc, 2008(i), 1-19. Available from: [Link]

  • Bagley, M. C., et al. (2013). Batch and flow experiments for Bohlmann-Rahtz synthesis of pyridine 2b. ResearchGate. Available from: [Link]

  • CEM (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Available from: [Link]

  • Moura, C. S. P., et al. (2023). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. European Journal of Organic Chemistry. Available from: [Link]

  • Kappe, C. O. & Dallinger, D. (2019). Flow Chemistry for the Synthesis of Heterocycles. Topics in Organometallic Chemistry. Available from: [Link]

  • Pharmaceutical Technology (2017). Hazardous Chemistry: Choosing Batch or Flow. Available from: [Link]

  • Syrris (n.d.). Flow Chemistry in the Pharmaceutical Industry. Available from: [Link]

  • Vámosi, P., et al. (2021). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[10][11][19]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates. Organic & Biomolecular Chemistry, 19(44), 9673–9680. Available from: [Link]

  • CHEManager (2024). Sustainability in Production is Key - What Does Flow Chemistry Bring to the Table?. Available from: [Link]

  • Interchim (n.d.). FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. Available from: [Link]

  • Yoshida, J., et al. (2011). Flow microreactor synthesis of disubstituted pyridines from dibromopyridines via Br/Li exchange without using cryogenic conditions. Green Chemistry, 13(5), 1144-1147. Available from: [Link]

  • Gutmann, B., et al. (2019). An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands. Reaction Chemistry & Engineering, 4(9), 1570-1576. Available from: [Link]

  • Boyd, S. J., et al. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Digital Discovery, 2(5), 1435-1444. Available from: [Link]

  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968. Available from: [Link]

  • Boyd, S. J., et al. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. RSC Publishing. Available from: [Link]

  • de la Hoz, A., et al. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. Molecules, 19(7), 9985-9998. Available from: [Link]

  • Moioli, E. & Schmid, L. (2019). Reactor design for pyridine base production: matching transport phenomena and reaction kinetics. AIDIC. Available from: [Link]

  • Moura, C. S. P., et al. (2023). Main advantages of flow chemistry on the drug discovery and development pipeline. ResearchGate. Available from: [Link]

  • Yoshida, J., et al. (2011). ChemInform Abstract: Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange Without Using Cryogenic Conditions. ResearchGate. Available from: [Link]

  • Gemoets, H. P. L., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14(15), 3908-3933. Available from: [Link]

  • Syrris (n.d.). Flow Chemistry in Drug Discovery. Available from: [Link]

  • Singh, R., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1378–1422. Available from: [Link]

  • 960化工网 (2011). Flow microreactor synthesis of disubstituted pyridines from dibromopyridinesviaBr/Li exchange without using cryogenic conditions. Available from: [Link]

  • Singh, D., et al. (2024). Transition Metal-Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 4. Available from: [Link]

  • Heller, B. & Oestreich, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews, 36(7), 1084-1094. Available from: [Link]

  • Wu, X.-F. (2016). Transition Metal-Catalyzed Pyridine Synthesis. ResearchGate. Available from: [Link]

  • Joule, J. A. (2026). Metal-catalysed Pyridine Ring Synthesis. Available from: [Link]

  • Cambié, D., et al. (2017). Contribution of microreactor technology and flow chemistry to the development of green and sustainable synthesis. Beilstein Journal of Organic Chemistry, 13, 545–563. Available from: [Link]

Sources

Application

Application Note &amp; Protocol: Harnessing Cyclopropyl Groups for Metabolic Stability in Drug Design

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Document Type: Technical Guide & Laboratory Protocol Introduction & Strategic Rationale In modern drug discovery, optimizing the pharmacokinetic (PK)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Document Type: Technical Guide & Laboratory Protocol

Introduction & Strategic Rationale

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often as challenging as optimizing its target affinity. The cyclopropyl ring has emerged as a highly versatile, sp3-hybridized molecular building block used to transition drug candidates from preclinical stages to clinical success[1].

Beyond its utility in restricting molecular conformation and reducing lipophilicity compared to larger alkyl groups, the cyclopropyl moiety is strategically deployed to enhance metabolic stability[1]. By acting as a structural shield against Cytochrome P450 (CYP450) mediated oxidative metabolism, it can significantly decrease plasma clearance, increase drug half-life, and mitigate off-target drug-drug interactions (DDIs)[1],[2]. However, the structural context of the cyclopropyl group is critical; when attached directly to basic amines, it can trigger severe toxicity liabilities via bioactivation[2],[3].

This application note details the mechanistic basis of cyclopropyl-mediated metabolic stability, outlines the risks of cyclopropylamine bioactivation, and provides a self-validating laboratory protocol for evaluating these properties in vitro.

Mechanistic Basis: The Shielding Effect of Ring Strain

The primary mechanism by which CYP450 enzymes metabolize aliphatic chains is via Hydrogen Atom Transfer (HAT), initiated by a highly reactive iron-oxo species (Compound I) within the enzyme's active site.

The cyclopropane ring, despite being an alkane, possesses unique internal bond angles of 60°. This extreme ring strain forces the C-C bonds to adopt enhanced π -character and the C-H bonds to adopt significant s-character[1],[4]. Consequently, the C-H bonds in a cyclopropyl group are shorter, more polarized, and exhibit a significantly higher Bond Dissociation Energy (BDE) than standard aliphatic C-H bonds[2],[4].

Because HAT is a thermodynamically driven process, the increased energy required to abstract a hydrogen atom from a cyclopropyl ring makes it highly resistant to CYP450 oxidation[2].

CYP450_Oxidation Drug_Alkane Standard Alkyl Group (Lower C-H BDE) CYP_1 CYP450 Enzyme (Active Site) Drug_Alkane->CYP_1 Binding Drug_Cyclo Cyclopropyl Group (Higher C-H BDE) CYP_2 CYP450 Enzyme (Active Site) Drug_Cyclo->CYP_2 Binding Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP_1->Metabolite Easy H-Atom Abstraction Stable Stable Parent Drug (Prolonged Half-life) CYP_2->Stable Blocked H-Atom Abstraction

Figure 1: Divergent CYP450 oxidative pathways for standard alkyl vs. cyclopropyl groups.

The Bioactivation Caveat: Cyclopropylamines

While cyclopropyl groups attached to carbon or heteroaromatic rings generally improve stability, cyclopropylamines (cyclopropyl groups directly bound to nitrogen) represent a known metabolic liability.

Instead of the standard HAT mechanism, CYP450 enzymes can oxidize the nitrogen lone pair via a Single Electron Transfer (SET) mechanism[5]. This generates an aminium cation radical. To relieve ring strain, this intermediate undergoes rapid ring-cleavage, forming a highly reactive carbon-centered radical[3],[5]. This radical can covalently bind to the CYP450 apoprotein or heme iron, resulting in mechanism-based (suicide) inhibition and the formation of reactive adducts capable of causing severe hepatotoxicity[3],[6].

Figure 2: CYP450-mediated bioactivation of cyclopropylamines via Single Electron Transfer.

Comparative Pharmacokinetic Data

The dual nature of the cyclopropyl group is best illustrated through historical drug development case studies, summarized in Table 1 below.

Table 1: Impact of Cyclopropyl Incorporation on Drug Metabolism

Compound / DrugStructural ContextMetabolic ConsequencePharmacokinetic ImpactRef
Pitavastatin Core cyclopropyl substituentDiverts oxidation away from CYP3A4 to CYP2C9.Reduces potential Drug-Drug Interactions (DDIs); extends half-life.[2]
IDO1 Inhibitor (Merck) Aliphatic tail replacementBlocks oxidative metabolic hotspots.Increases drug half-life; boosts potency and Lipophilic Ligand Efficiency (LLE).[2]
Risdiplam (Roche) Cyclopropyl motif additionDiminishes oxidative metabolism compared to original candidate RG7916.Mitigates toxicity liabilities; prevents active N-dealkylated metabolite accumulation.[2]
Trovafloxacin CyclopropylamineCYP1A2-mediated oxidation to reactive ring-opened intermediates.Severe hepatotoxicity due to covalent adduct formation with hepatic proteins.[2]
HCV NS5B Inhibitor (BMS) CyclopropylamineNADPH-dependent oxidation to multiple GSH conjugates.High bioactivation risk; required redesign to a gem-dimethyl group.[2]

Experimental Protocol: Evaluating Metabolic Stability and Reactive Metabolite Trapping

To safely leverage cyclopropyl groups, DMPK scientists must simultaneously assess Intrinsic Clearance ( CLint​ ) and screen for reactive metabolites. The following protocol utilizes Human Liver Microsomes (HLMs) and Glutathione (GSH) trapping to achieve a self-validating dataset.

Self-Validating System Design

A protocol is only as trustworthy as its controls. To ensure data integrity, the following controls must be run in parallel:

  • Minus-NADPH Control: Differentiates true CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation (e.g., esterases).

  • High-Clearance Positive Control (Verapamil): Validates the metabolic competency and enzymatic viability of the HLM batch.

  • Bioactivation Positive Control (Trovafloxacin): Validates the sensitivity of the LC-MS/MS method to detect GSH-adducts resulting from cyclopropylamine ring-opening.

Reagents & Preparation
  • Test Compound: 10 mM stock in DMSO, diluted to 100 µM in 50% Acetonitrile/Water.

  • HLM Suspension: 20 mg/mL pooled human liver microsomes.

  • NADPH Regenerating System: Solution A (NADP+, Glc-6-P) and Solution B (Glc-6-P dehydrogenase).

  • GSH Solution: 50 mM in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Workflow

Step 1: Pre-incubation (Equilibration)

  • Action: In a 96-well plate, combine 1 µL of test compound (100 µM), 50 µL of HLM (to achieve 1 mg/mL final concentration), 10 µL of GSH (5 mM final), and 29 µL of 100 mM Potassium Phosphate buffer (pH 7.4). Incubate at 37°C for 10 minutes.

  • Causality: Pre-incubation allows the lipophilic drug candidate to fully partition into the microsomal lipid bilayer. This ensures that enzyme kinetics are not artificially limited by membrane diffusion rates upon reaction initiation.

Step 2: Reaction Initiation

  • Action: Add 10 µL of pre-warmed NADPH Regenerating System to each well to start the reaction (Final volume = 100 µL, Final compound concentration = 1 µM).

  • Causality: CYP450 enzymes are obligate monooxygenases that require continuous electron transfer from NADPH. Withholding NADPH until this specific step ensures a synchronized start time ( T0​ ) across all wells, which is mathematically critical for accurate CLint​ calculations.

Step 3: Time-Course Sampling & Trapping

  • Action: At designated time points (0, 15, 30, 45, 60 minutes), remove 20 µL aliquots from the reaction mixture.

  • Causality: The presence of GSH (a soft nucleophile) mimics endogenous cellular defenses. If the cyclopropyl group undergoes SET and ring-cleavage, the resulting carbon-centered radical will be trapped by GSH to form a stable adduct, preventing it from irreversibly destroying the CYP450 enzyme before detection.

Step 4: Quenching & Precipitation

  • Action: Immediately dispense the 20 µL aliquot into 80 µL of the ice-cold Quench Solution.

  • Causality: The high ratio of organic solvent instantly denatures the CYP450 proteins, halting the enzymatic reaction precisely at the target time point. It also precipitates the proteins, preventing LC column clogging during downstream mass spectrometry.

Step 5: Centrifugation & Analysis

  • Action: Centrifuge the quenched plates at 4,000 x g for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis. Monitor for parent drug depletion (to calculate CLint​ ) and perform a precursor ion scan (e.g., neutral loss of 129 Da for γ -glutamyl cleavage) to identify GSH adducts.

Conclusion

The cyclopropyl group remains a highly privileged motif in medicinal chemistry. When positioned correctly, its high C-H bond dissociation energy provides a robust thermodynamic shield against CYP450-mediated oxidation, drastically improving a drug's metabolic stability. However, researchers must exercise strict structural vigilance: direct attachment to amines invites Single Electron Transfer bioactivation. By employing rigorous, self-validating in vitro trapping assays early in the drug discovery pipeline, teams can confidently harness the benefits of cyclopropyl groups while engineering out toxicity risks.

References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups." Hypha Discovery. URL:[Link]

  • Studley, J. (2020). "The Cyclopropyl Group in Medicinal Chemistry." Scientific Update. URL:[Link]

  • Wang, X., et al. (2017). "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference." Frontiers in Chemistry. URL:[Link]

  • Cerny, M. A., & Hanzlik, R. P. (2006). "Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes." ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine. This guide is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure you can achieve your synthetic goals efficiently and reliably.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before or during your synthesis design.

Q1: What are the primary synthetic strategies for preparing 5-Bromo-2-cyclopropyl-4-methylpyridine?

There are two predominant retrosynthetic approaches to this target. The optimal choice depends on the availability of starting materials and the specific challenges you are equipped to handle.

  • Strategy 1: Late-Stage Electrophilic Bromination. This approach begins with the synthesis of the 2-cyclopropyl-4-methylpyridine core, followed by a regioselective bromination at the C5 position. While seemingly direct, controlling the regioselectivity of electrophilic aromatic substitution on a pyridine ring can be challenging due to the ring's electron-deficient nature.[1]

  • Strategy 2: Cross-Coupling on a Pre-functionalized Pyridine Core. This is often the more reliable and controllable method. The synthesis starts with a commercially available or readily synthesized pyridine, such as 5-bromo-2-chloro-4-methylpyridine. The cyclopropyl group is then introduced at the C2 position via a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling. This strategy offers excellent regiochemical control, as the positions of the halogens dictate the final substitution pattern.

The diagram below illustrates these two primary synthetic pathways.

G cluster_0 Strategy 1: Late-Stage Bromination cluster_1 Strategy 2: Cross-Coupling A 2-Cyclopropyl-4-methylpyridine B Target Molecule: 5-Bromo-2-cyclopropyl-4-methylpyridine A->B Electrophilic Bromination C 5-Bromo-2-chloro-4-methylpyridine D Target Molecule: 5-Bromo-2-cyclopropyl-4-methylpyridine C->D Suzuki or Stille Cross-Coupling Start Synthetic Approach Start->A Start->C G Start Low/No Suzuki Coupling Yield CheckCatalyst Is the catalyst system appropriate for pyridines? (e.g., using bulky ligands) Start->CheckCatalyst CheckBoronic Is protodeboronation suspected? CheckCatalyst->CheckBoronic Yes Sol_Catalyst Action: Switch to Pd(OAc)₂/SPhos or similar advanced system. CheckCatalyst->Sol_Catalyst No CheckConditions Are solvents degassed and reagents dry? CheckBoronic->CheckConditions No Sol_Boronic Action: Use cyclopropylboronic acid pinacol ester instead. CheckBoronic->Sol_Boronic Yes Sol_Conditions Action: Re-run with freshly degassed solvents and dry reagents under strict inert atmosphere. CheckConditions->Sol_Conditions No Success Reaction Successful CheckConditions->Success Yes Sol_Catalyst->Success Sol_Boronic->Success

Caption: Troubleshooting workflow for the Suzuki-Miyaura coupling step.

Problem 2: Difficulty in purifying the final product, 5-Bromo-2-cyclopropyl-4-methylpyridine.

Possible Cause 1: Contamination with Isomeric Byproducts. If a late-stage bromination strategy is used, poor regioselectivity can lead to isomers that are difficult to separate from the desired product due to similar polarities and boiling points.

Solution:

  • Re-evaluate the synthetic strategy. The cross-coupling approach (Strategy 2) is highly recommended to avoid this issue.

  • Chromatography Optimization. The basicity of the pyridine nitrogen can cause significant tailing on standard silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1.0%), to your eluent system (e.g., Hexane/Ethyl Acetate). [2] Possible Cause 2: Persistent Non-basic Impurities. The reaction mixture may contain unreacted starting materials or byproducts from side reactions (e.g., homocoupling).

Solution: Acid-Base Extraction. Leverage the basicity of your pyridine product for an efficient purification step.

Protocol: Acid-Base Purification

  • Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic phase. [2]3. Separate the layers. The organic layer containing impurities can be discarded.

  • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the solution is basic (pH > 9). This will deprotonate the pyridine, causing it to precipitate or form an oil.

  • Extract the now-basic aqueous layer multiple times with an organic solvent to recover the purified product.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified 5-Bromo-2-cyclopropyl-4-methylpyridine.

References
  • BenchChem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Hussain, I., & Singh, V. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • StudySmarter. (n.d.). EAS Reactions of Pyridine Explained. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. Retrieved from [Link]

  • Paul, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-2-cyclopropyl-4-methylpyridine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 5-Bromo-2-cyclopropyl-4-methylpyridine via column chromatography....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 5-Bromo-2-cyclopropyl-4-methylpyridine via column chromatography. We will move beyond basic protocols to address the underlying chemical principles that govern a successful separation, ensuring you can troubleshoot effectively and achieve high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual questions regarding the purification of this specific pyridine derivative.

Q1: Why is the purification of 5-Bromo-2-cyclopropyl-4-methylpyridine by silica gel chromatography often problematic?

The primary challenge stems from the basic nature of the pyridine ring. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[1] The basic nitrogen atom on the pyridine ring can form strong acid-base interactions with these silanol groups. This interaction can lead to several issues, including irreversible adsorption, degradation of the compound on the column, and significant peak tailing, which results in poor separation and lower yields of the pure product.[2]

Q2: What is "peak tailing" and how can I prevent it?

Peak tailing is a phenomenon where a compound elutes from the column asymmetrically, with a "tail" extending from the main peak. For pyridine compounds, this is most often caused by the aforementioned strong interactions with acidic silanol sites on the silica gel.[1] A portion of the analyte is retained longer than the main band, causing the tail.[1]

The most effective way to prevent this is to "mask" the acidic sites on the silica. This is typically achieved by adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase (eluent).[2][3] A concentration of 0.1-1% TEA in the eluent is usually sufficient. The more basic TEA will preferentially interact with the silanol groups, allowing your target pyridine compound to elute symmetrically.[1]

Q3: How do I select the optimal mobile phase (eluent)?

The selection process should always begin with Thin-Layer Chromatography (TLC).[3] The goal is to find a solvent system that provides good separation between your desired product and any impurities.

  • Solvent System: A common starting point is a binary mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[3]

  • Target Rf Value: For optimal separation on a column, you should aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate.[3] An Rf in this range ensures the compound spends enough time on the stationary phase to separate from impurities without requiring excessively large volumes of solvent for elution.

Q4: Should I use silica gel or an alternative stationary phase like alumina?

Silica gel is the most common and cost-effective stationary phase.[4] For most purifications of 5-Bromo-2-cyclopropyl-4-methylpyridine, silica gel is perfectly suitable, provided the mobile phase is modified with a base like TEA to prevent tailing.[2]

However, if your compound proves to be particularly sensitive and degrades even with the addition of TEA, switching to a less acidic stationary phase is a viable option.[3] Neutral or basic alumina can be an excellent alternative for highly base-sensitive compounds.[3]

Section 2: Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step methodology for the purification of 5-Bromo-2-cyclopropyl-4-methylpyridine.

Materials and Reagents:

  • Crude 5-Bromo-2-cyclopropyl-4-methylpyridine

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Sand (washed)

  • TLC plates (silica gel coated) and developing chamber

  • Fraction collection tubes

  • Rotary evaporator

Step 1: TLC Optimization

  • Prepare several small beakers with different ratios of Hexanes:Ethyl Acetate (e.g., 95:5, 90:10, 80:20). Add 0.5% TEA to each mixture.

  • Dissolve a tiny amount of your crude product in a volatile solvent (like dichloromethane).

  • Spot the crude mixture onto separate TLC plates.

  • Develop each plate in one of the prepared solvent systems.

  • Visualize the plates under UV light.

  • Select the solvent system where the spot corresponding to the desired product has an Rf value of ~0.2-0.4 and is well-separated from other spots.[3] This will be your column's mobile phase.

Step 2: Column Preparation (Wet Packing)

  • Insert a small cotton or glass wool plug at the bottom of the column. Add a ~1 cm layer of sand.

  • In a separate beaker, create a slurry of silica gel in your chosen mobile phase. A general rule is to use a 30:1 to 50:1 weight ratio of silica to crude product.[4]

  • With the column stopcock open, pour the slurry into the column. Use a funnel to prevent spilling.

  • Gently tap the side of the column continuously to ensure the silica packs down uniformly, without air bubbles or channels.

  • Once all the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed from being disturbed.[4]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any point from now on.

Step 3: Sample Preparation (Dry Loading)

  • Scientist's Note: Dry loading is superior to wet loading as it prevents band broadening and results in a much sharper, more efficient separation.

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.[3]

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.[3]

  • Carefully add this powder to the top of the packed column, ensuring an even layer.

Step 4: Elution and Fraction Collection

  • Carefully add your mobile phase to the column, filling the space above the sample.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per tube, depending on column size).

  • Apply gentle positive pressure to the top of the column (using a pump or bulb) to achieve a steady flow rate. For flash chromatography, a flow rate that lowers the solvent level by about 2 inches (5 cm) per minute is a good target.[5]

Step 5: Fraction Analysis and Product Isolation

  • Use TLC to analyze the collected fractions. Spot your starting crude material as a reference on the TLC plate alongside spots from several consecutive fractions.

  • Develop the TLC plate in your mobile phase and visualize under UV light.

  • Identify the fractions that contain only the spot corresponding to your pure product.

  • Combine these pure fractions into a single round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield your purified 5-Bromo-2-cyclopropyl-4-methylpyridine.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during the experiment.

Problem Possible Cause(s) Solution(s)
Poor Separation / Co-elution 1. Incorrect Mobile Phase: The polarity of your eluent is not optimized to resolve the components. 2. Column Overload: Too much crude material was loaded for the amount of silica used.[3] 3. Poor Packing: The column was packed unevenly, leading to channeling.1. Re-evaluate your mobile phase with TLC. Find a system that gives a larger ΔRf between your product and impurities. Try reducing the eluent polarity (more hexanes). 2. Reduce the amount of sample loaded or use a larger column with more silica gel (increase the silica:sample ratio).[3] 3. Repack the column, ensuring the silica slurry is homogenous and the column is tapped consistently during packing.
Compound is Tailing or Streaking Acid-Base Interaction: The basic pyridine nitrogen is interacting strongly with acidic silanol groups on the silica surface.[1]Add a competing base, such as 0.1-1% triethylamine (TEA), to your mobile phase. This will "deactivate" the acidic sites and allow for symmetrical elution.[2]
Compound Will Not Elute Mobile Phase is Not Polar Enough: The eluent does not have sufficient strength to move the compound down the column.Gradually and carefully increase the polarity of your mobile phase. For example, if you are using 90:10 Hexanes:Ethyl Acetate, try switching to an 85:15 or 80:20 mixture. This can be done as a step-gradient.
Compound Elutes Too Quickly (High Rf) Mobile Phase is Too Polar: The eluent is too strong, causing all components to move quickly with the solvent front without interacting sufficiently with the stationary phase.Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., switch from 80:20 to 90:10 Hexanes:Ethyl Acetate).[4]
Suspected Compound Degradation Compound Instability on Silica: The acidic nature of the silica gel may be causing your compound to decompose during the purification process.[3]1. Primary Solution: Ensure you have added TEA to the eluent to buffer the acidity. 2. Alternative: If degradation persists, switch to a less acidic stationary phase like neutral or basic alumina.[3]

Section 4: Visual Workflow and Parameter Summary

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Observation: Poor Purification Result problem1 Problem: Poor Separation start->problem1 problem2 Problem: Tailing / Streaking start->problem2 problem3 Problem: No Elution start->problem3 cause1a Cause: Incorrect Eluent Polarity problem1->cause1a cause1b Cause: Column Overloaded problem1->cause1b cause2a Cause: Pyridine-Silica Interaction problem2->cause2a cause3a Cause: Eluent Too Weak problem3->cause3a solution1a Solution: Re-optimize on TLC (Target Rf 0.2-0.4) cause1a->solution1a solution1b Solution: Reduce Sample Load (Increase Silica Ratio) cause1b->solution1b solution2a Solution: Add 0.5% TEA to Eluent cause2a->solution2a solution3a Solution: Increase Eluent Polarity cause3a->solution3a

Caption: A logical workflow for troubleshooting common column chromatography issues.

Summary of Key Purification Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective, and economical for flash chromatography.[4]
Mobile Phase System Hexanes / Ethyl AcetateOffers a good polarity range for effective elution.
Mobile Phase Additive 0.1 - 1.0% Triethylamine (TEA)Neutralizes acidic silanol sites, preventing peak tailing of the basic pyridine.[2]
Optimization Tool Thin-Layer Chromatography (TLC)Determines the ideal mobile phase composition before committing to the column.[3]
Target Rf Value 0.2 - 0.4Provides the best balance between resolution and elution time/volume.[3]
Sample Loading Method Dry LoadingEnsures a narrow sample band, leading to sharper peaks and better separation.[3]
Alternative Stationary Phase Neutral or Basic AluminaUse if the compound shows signs of degradation on silica gel.[3]

References

  • BenchChem. (2025).
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Bromo-2-cyclopropyl-4-methylpyridine

Welcome to the technical support guide for the purification of 5-Bromo-2-cyclopropyl-4-methylpyridine via recrystallization. This document provides in-depth, experience-driven guidance for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-Bromo-2-cyclopropyl-4-methylpyridine via recrystallization. This document provides in-depth, experience-driven guidance for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and equip you with the scientific rationale to troubleshoot and optimize your purification process effectively.

A Note on Physicochemical Data: Specific, experimentally validated recrystallization data for 5-Bromo-2-cyclopropyl-4-methylpyridine is not prevalent in published literature. Therefore, this guide is built upon established first principles of crystallization and data from close structural analogs. This approach provides a robust starting point for your methods development.

Part 1: Foundational Knowledge & Initial Assessment

This section addresses the most critical preliminary questions. A successful recrystallization begins with a solid understanding of your compound's likely properties.

Q1: What are the expected physical properties of 5-Bromo-2-cyclopropyl-4-methylpyridine?

To predict the behavior of the target compound, we can analyze its structural analogs. The presence of the polar pyridine ring, combined with nonpolar alkyl and cyclopropyl groups, suggests an intermediate polarity. The key question is whether it is a solid or a liquid at room temperature.

Data from similar compounds suggests it is likely a low-melting solid.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Physical State
5-Bromo-2-methylpyridineC₆H₆BrN172.0232-36 °C[1]Solid
5-Bromo-2-methoxy-4-methylpyridineC₇H₈BrNO202.0533-37 °C[2]Solid
5-Bromo-2-cyclopropylpyridineC₈H₈BrN198.06Not ApplicableYellow Oil/Liquid[3]
5-Bromo-2-cyclopropyl-4-methylpyridine (Target) C₉H₁₀BrN 212.09 Unknown (Predicted Low-Melting Solid) Unknown

Expert Analysis: The addition of the 4-methyl group to the 5-bromo-2-cyclopropylpyridine structure increases the molecular weight and symmetry, which may favor crystallization and result in a solid product. The low melting points of the solid analogs (32-37 °C) are a critical consideration for solvent selection.

Q2: My crude material is an oil or semi-solid at room temperature. Can I still use recrystallization?

This is a crucial first checkpoint. Recrystallization is a purification technique exclusively for solids.

  • If your compound is a liquid or oil: You cannot use recrystallization. The "oiling out" phenomenon, where a compound separates as a liquid instead of a crystal, is guaranteed if the compound's melting point is below the solution temperature. In this case, you must use alternative purification methods such as column chromatography, distillation (if thermally stable), or preparative HPLC.

  • If your compound is a low-melting solid: Recrystallization is feasible but requires careful solvent selection. The boiling point of your chosen solvent must be lower than the compound's melting point to prevent it from melting upon heating.[4] For a compound melting around 35-40 °C, solvents like diethyl ether (BP: 35 °C) would be poor choices.

Part 2: Solvent Selection Protocol

The single most important factor for a successful recrystallization is the choice of solvent.[5] The ideal solvent should exhibit high solubility for your compound at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[4][6]

Q3: How do I systematically select the best solvent?

A small-scale, trial-and-error approach is the most reliable method.[4]

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Place approximately 20-30 mg of your crude 5-Bromo-2-cyclopropyl-4-methylpyridine into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (see Table 2 for suggestions) dropwise, starting with ~0.5 mL. Vigorously mix or sonicate. Observe if the compound dissolves completely.

    • Result A (Soluble): If the compound dissolves easily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[5] You will not achieve good recovery. Set it aside as a potential "good" solvent for a two-solvent pair.

    • Result B (Insoluble/Slightly Soluble): If the compound does not dissolve, this is a promising candidate. Proceed to the next step.

  • Hot Solvent Test: Heat the test tubes containing the insoluble mixtures in a water or sand bath towards the solvent's boiling point. Add the same solvent in small portions until the compound just dissolves.

    • Result C (Soluble): If the compound dissolves fully upon heating, this is an excellent candidate solvent. Proceed to the final step.

    • Result D (Insoluble): If a large volume of hot solvent is required and the compound still doesn't dissolve, the solvent is too "poor" and is unsuitable.[4]

  • Cooling Test: Remove the tubes with "Result C" from the heat and allow them to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

    • Ideal Outcome: Observe the formation of a large quantity of fine, crystalline precipitate. This indicates a suitable solvent.

    • Poor Outcome: If no or very few crystals form, recovery will be low. This can happen if too much solvent was added or the solubility difference across the temperature range is not large enough.

Q4: What are good starting solvents to test for this compound?

Based on the "like dissolves like" principle, the intermediate polarity of the target compound suggests testing a range of solvents.[7]

Solvent ClassExample SolventsRationale & Expected Behavior
Alcohols Isopropanol, EthanolThe polar hydroxyl group can interact with the pyridine nitrogen, while the alkyl chain interacts with the rest of the molecule. Often a good starting point for pyridine derivatives.[7]
Hydrocarbons Heptane, Hexane, CyclohexaneThese nonpolar solvents are unlikely to dissolve the compound when hot, but are excellent as "poor" or "anti-solvents" in a two-solvent system.
Ethers Methyl tert-butyl ether (MTBE)Less polar than alcohols but more polar than hydrocarbons. Can be a good single solvent. (Diethyl ether's low boiling point may be problematic).
Ketones AcetoneA polar aprotic solvent that may be too effective, dissolving the compound even when cold. Often used as the "good" solvent in a pair.[7]
Aromatic TolueneMay dissolve the compound well due to aromatic interactions with the pyridine ring.
Solvent Pairs Isopropanol/Water, Acetone/Hexane[7]Highly effective when no single solvent is ideal. The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" anti-solvent is added until turbidity appears.

Part 3: Step-by-Step Recrystallization Workflow

Once a suitable solvent system is identified, follow this workflow. The key to forming pure crystals is to allow them to grow slowly, which gives impurities time to be excluded from the developing crystal lattice.[8]

Workflow: The Recrystallization Process

Recrystallization_Workflow cluster_main Recrystallization Protocol A 1. Dissolution Add crude solid to flask. Add minimum hot solvent to just dissolve. B 2. Hot Filtration (Optional) If insoluble impurities or charcoal present, filter solution while hot. A->B Impurities? C 3. Crystallization Cool slowly to RT, then cool in ice bath. A:s->C:n No Impurities B->C D 4. Collection Collect crystals by suction filtration. C->D E 5. Washing Rinse crystals with a minimal amount of ice-cold solvent. D->E F 6. Drying Dry crystals under vacuum to remove residual solvent. E->F

Caption: General workflow for single-solvent recrystallization.

Q5: What is a detailed protocol for a single-solvent recrystallization?
  • Dissolve the Solute: Place the crude solid in an Erlenmeyer flask. Add a stir bar and a small amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding hot solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing yield; excess solvent will retain more of your compound in solution upon cooling.[4][9]

  • Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., dust, inorganic salts) or if you used activated charcoal to remove colored impurities, you must perform a hot gravity filtration to remove them before cooling.

  • Crystallize the Solute: Cover the flask with a watch glass and remove it from the heat. Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities in the crystal lattice.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect and Wash: Collect the crystals by suction filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities on the surface. Causality: Using ice-cold solvent for washing minimizes the redissolving of your purified product.[9]

  • Dry: Dry the crystals in a vacuum oven (at a temperature well below the melting point) until a constant weight is achieved.

Part 4: Troubleshooting Guide

Even with a well-chosen solvent, issues can arise. This section provides direct answers to common problems.

Q6: I've cooled the solution, but no crystals are forming. What should I do?

This is a very common issue, often caused by either using too much solvent or the solution becoming supersaturated.[7][10]

Troubleshooting Steps:

  • Induce Crystallization: First, try to initiate crystal growth.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the liquid level. The microscopic scratches provide a nucleation site for crystals to begin forming.[7][9]

    • Seeding: If you have a pure crystal of your compound, add a tiny speck (a "seed crystal") to the solution. This provides a template for further crystal growth.[7]

  • Reduce Solvent Volume: If induction methods fail, you likely used too much solvent.[10] Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25-30%). Then, allow the more concentrated solution to cool again.

  • Check for an Inappropriate Solvent: It's possible the solvent is simply not poor enough even when cold. If the above steps fail, you may need to evaporate all the solvent and restart the process with a different one.

Q7: My compound has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This happens when the solution becomes saturated at a temperature that is above the compound's melting point.

Solutions:

  • Reheat and Add More Solvent: The most common fix is to reheat the solution to redissolve the oil. Then, add a small amount of additional solvent (10-15% more volume) before allowing it to cool again.[10] This lowers the saturation temperature of the solution, hopefully to a point below the compound's melting point.

  • Slow Down the Cooling: Cool the solution much more slowly. Insulate the flask by leaving it on the (turned off) hotplate or wrapping it in glass wool. This can favor the slower, more ordered process of crystallization over liquid-liquid phase separation.[10]

  • Change Solvents: The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point, or switch to a different solvent system entirely.

Q8: My final yield is very low. What are the most likely causes?

A low yield is disappointing but provides valuable diagnostic information.

Common Causes:

  • Using Too Much Solvent: This is the most frequent error.[8][10] The more solvent you use, the more compound will remain dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If crystals form during a hot filtration step, you will lose a significant amount of product. Ensure your solution, funnel, and receiving flask are all kept hot during this process.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that isn't cold enough, will dissolve and wash away some of your product.[9]

  • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and crystallization, including a final cooling step in an ice bath.

Q9: The recovered crystals are still impure or colored. What's my next step?

If the purity has not improved sufficiently (as determined by melting point analysis, TLC, or NMR), consider these options:

  • Perform a Second Recrystallization: Repeating the entire process on the purified material can often remove stubborn impurities.

  • Use Activated Charcoal: If the impurity is colored, add a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which are then removed by filtration. Do not add charcoal to a boiling solution, as it can cause violent bumping.

  • Re-evaluate Your Solvent: An inappropriate solvent can sometimes cause impurities to co-crystallize with your product. Re-run the solvent selection tests to find a more selective system.

References

  • Recrystallization-1.pdf. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-CIxdfor3oi0VYLj53kV3woGYidWjfLNJ4OZ_EeIiLx5yia98oS-1i4ApVtR_uOY0yQk0o9y3nqm9zP822UO_MzzY32nPQcDurTcejDP8cFrA8bVfc5ShaRxnkmYHauyiGV3AiK6zwSdH5g11tit3S6qriC7e7JeOV8I=]
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. (2025). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxAujW7HyxSewrtopc9WgHt7K-p7RbEYVKWswmm8xnZBxOtlNxIxMu7VJJ4NjeuwKcTzqcLbdRci-MWWp01OAL7Sfr8fHm0DFDyAYf8Cvt4bhTE2gziJ9tjd6n-wQyUuix7M7kjeQF6oER-TE9wAkSAz-m1A-OC0pUyI0CoAWyTRRtor8JTwEuqHShUuJR9GfccKKDLezzoaOgW_wHRWNRlAmSI9-HLPH043U=]
  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz1HiFBLfosJNT_jzZlmfA9YuIhp9RDpSist-llAXWGFLT7IwtumLumLLlDmadbyAibFyVPMJY7vYf-z7_uZEzVdRE9PEf4pxsQhNitox6uRIkecfDp8F2XmQ48Wa6-0e3HTOUouboON8b5VC6-DszOFzKrUULPjdzzMbQ0Ve48gOeqi4g1-tRs6UiJb1m8l4T0Ykeuv2u5LMAbZkOsH6ZfF9Av-aORkp8MbTn96a-J0sbU4rD]
  • Recrystallization Solvent Selection Guide. (n.d.). Scribd. [https://www.scribd.
  • Recrystallization. (n.d.). University of Missouri-St. Louis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAPJoHL4lSkQv7RHX2tsLKNvYiF368EUmgX99_sGbwM2JG7A1sTf-cm250VpLe9p6kzx_7xhgA1zDRfSQoGqxa-DQiuaI4Lf3xy5Vn-_azK4BZyIRMkCgY26lr1tHuC_0gdcX5nc5rDEef86IPMvoIOrPwcFlcwBf0qoY=]
  • Solvent selection for recrystallization: An undergraduate organic experiment. (1975). Journal of Chemical Education. [https://pubs.acs.org/doi/pdf/10.1021/ed052p546]
  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [https://chem.libretexts.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [https://www.york.ac.uk/chemistry/teaching/practicals/keyskills/keyskillstech/probwithrecryst/]
  • 5-BROMO-2-HYDROXY-4-METHYLPYRIDINE Formula. (n.d.). ECHEMI. [https://www.echemi.com/products/pd20160803-164513-38-6.html]
  • Recrystallization. (n.d.). California State University, Stanislaus. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOV19qFR0H5av12eMUqg0r3X3LETgj-BBewxBhZPZjDw2YVaStSah1A2Nbr689mZh_ttkTlfnkYgA1biImwsLyJ1zrsqV30LZYj07aWsDJyHDdhvc51NDzHtALDFY_hrpeoBA3NrmAl762vWmneki5WGCrmsU=]
  • 5-Bromo-4-cyclopropyl-2-methylpyridine. (2025). Chemsrc. [https://www.chemsrc.com/en/cas/2708283-25-2_1058379.html]
  • Organic Chemistry Recrystallization Lab Report. (n.d.). Microsoft Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEeCzMfUQMn2RSBRGt8dNPgbggcj7ISsRdu-dpWfehCqoOL2pJKqLydBDs9MlWJKA1RYoclpoQEVAC_Pa5dz5sgiT0AAnvCctbjqq_BeBgYslfIZJV88fNd9B-K2xFOKtHfRBx2m7DGsXYrKzCfMMy4qobiFsYDFD34JAup_IVDNJ8nzGc0EFuDFJysOxsD3zMDSsMNvXQurB_UDsmlg==]
  • 5-BROMO-2-METHOXY-4-METHYLPYRIDIN. (2024). ChemBK. [https://www.chembk.com/en/chem/5-BROMO-2-METHOXY-4-METHYLPYRIDINE]
  • 5-BROMO-2-HYDROXY-4-METHYLPYRIDINE. (n.d.). ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4403986.htm]
  • 5-Bromo-2-methylpyridine. (n.d.). Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/17636]
  • 5-Bromo-2-methylpyridine. (n.d.). Tokyo Chemical Industry. [https://www.tcichemicals.com/IN/en/p/B1281]
  • 5-bromo-2-methylpyridine. (n.d.). Stenutz. [https://www.stenutz.eu/chem/solv612.php?name=5-bromo-2-methylpyridine]
  • 5-Bromo-2-cyclopropylpyridine. (2025). ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62499664.htm]

Sources

Optimization

Technical Support Center: Overcoming Side Reactions in the Bromination of Methylpyridines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the bromination of substituted methylpyridines. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the bromination of substituted methylpyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common side reactions encountered during this critical synthetic transformation. The following resources provide in-depth explanations, field-proven protocols, and troubleshooting workflows to enhance the selectivity, yield, and purity of your desired brominated methylpyridine products.

Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the bromination of methylpyridines, explaining the underlying chemical principles and providing actionable solutions.

Q1: I'm observing significant amounts of di- and tri-brominated products. How can I improve the selectivity for mono-bromination?

A1: The formation of polybrominated products is a frequent issue, particularly because the electron-donating methyl group can activate the pyridine ring, and harsh reaction conditions can drive the reaction further than desired.[1] To enhance selectivity for the mono-brominated product, you must carefully control the reaction's kinetics.

Core Cause: The pyridine ring, though generally electron-deficient, can become susceptible to multiple substitutions once the first bromine atom is introduced, especially under forcing conditions (high temperature, excess brominating agent).[1]

Solutions & Scientific Rationale:

  • Control Stoichiometry: Carefully limit the molar ratio of your brominating agent to the methylpyridine substrate. Using a stoichiometric amount (1.0 equivalent) or even slightly less (e.g., 0.95 equivalents) can significantly reduce the statistical probability of a second bromination event.[1]

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂).[1][2] NBS provides a low, steady concentration of electrophilic bromine in the reaction mixture, which favors the kinetically controlled mono-bromination pathway over the thermodynamically driven polybromination.[1][3] Other solid, manageable alternatives to liquid bromine include Pyridinium Tribromide (Py·HBr₃).[4][5]

  • Lower the Reaction Temperature: Electrophilic aromatic substitutions are kinetically controlled. Performing the reaction at a lower temperature (e.g., 0 °C or even room temperature, depending on the substrate's reactivity) will decrease the overall reaction rate, allowing for better control and favoring the formation of the mono-substituted product.[1]

  • Solvent Choice: The choice of solvent can modulate the reactivity of the brominating agent. Less polar solvents may sometimes help to temper reactivity and improve selectivity.[1] For direct electrophilic bromination, solvents like sulfuric acid are often used to activate the system.[6][7][8]

Q2: My methyl group is being brominated instead of the pyridine ring. What causes this and how can I prevent it?

A2: This is a classic case of competing reaction mechanisms. Bromination of the methyl group (a benzylic-type position) proceeds through a free-radical chain reaction, whereas ring bromination is an electrophilic aromatic substitution.[1][9] The dominant pathway is determined by the reaction conditions.

Core Cause: The presence of radical initiators (like AIBN or benzoyl peroxide), exposure to UV light, or high temperatures can trigger the homolytic cleavage of the brominating agent, initiating a radical chain process that selectively targets the weaker C-H bonds of the methyl group.[1][9][10]

Solutions & Scientific Rationale:

  • Avoid Radical Initiators and Light: Ensure your reaction setup is clean and free from any peroxide contaminants. Protect the reaction from direct light by wrapping the flask in aluminum foil.[1] This starves the radical pathway of its required initiation energy.

  • Promote Electrophilic Conditions: To favor ring substitution, enhance the electrophilicity of the bromine. This is typically achieved by using a Lewis acid catalyst (e.g., AlCl₃, FeBr₃) or a strong protic acid like fuming sulfuric acid (oleum), which protonates the pyridine nitrogen, deactivating the ring but still allowing for controlled electrophilic attack.[1][11][12]

  • Choose the Right Brominating Agent: NBS is primarily known as a radical brominating agent in non-polar solvents like CCl₄ when a radical initiator is present.[2][13] However, in polar or acidic media, it can act as a source for electrophilic bromine.[3] Be mindful of your complete reaction system. Using Br₂ in the presence of a strong acid is a clear set of conditions for electrophilic aromatic substitution.[7][8]

Q3: The bromination is occurring at the wrong position on the pyridine ring. How can I control the regioselectivity?

A3: Regioselectivity in pyridine chemistry is complex and governed by the electronic effects of the nitrogen heteroatom and any existing substituents. The pyridine ring itself is electron-deficient, making electrophilic substitution difficult and directing it primarily to the 3- and 5-positions (meta to the nitrogen).[1]

Core Cause: The inherent electronic properties of the pyridine ring and the directing effects of the methyl group (ortho-, para-directing) and any other substituents are in competition. The final product distribution depends on the subtle balance of these effects and the reaction conditions.

Solutions & Scientific Rationale:

  • Leverage Activating/Deactivating Groups: An amino group, for example, is a strong activating group that will dominate the directing effects, typically guiding bromination to the position para to it (e.g., the 5-position in 2-amino-4-methylpyridine).[14]

  • N-Oxide Strategy: Convert the pyridine to a pyridine N-oxide. The N-oxide is a highly activating group that strongly directs electrophilic attack to the 2- and 4-positions.[7][15] After bromination, the N-oxide can be removed (deoxygenated) with a reducing agent like PCl₃ or PPh₃ to yield the desired brominated pyridine. A modern approach uses p-toluenesulfonic anhydride (Ts₂O) as an activator and a bromide source like tetrabutylammonium bromide (TBABr) for mild, C2-selective bromination of fused pyridine N-oxides.[16][17]

  • Alternative Synthetic Routes: If direct bromination is unselective, consider a different synthetic strategy. For example, a Sandmeyer-type reaction starting from an amino-methylpyridine can offer excellent regioselectivity by converting the amino group into a bromo group via a diazonium salt intermediate.[6][18] Another advanced strategy involves a ring-opening, halogenation, and ring-closing sequence that can provide exceptional control.[11][19][20]

Q4: The reaction mixture is turning into a dark, intractable tar. What is causing this and how can I prevent it?

A4: The formation of tar or polymer-like material is often a sign of decomposition or undesired polymerization, which can be triggered by overly harsh reaction conditions.

Core Cause: Highly acidic conditions (e.g., fuming sulfuric acid) and high temperatures can lead to the degradation of sensitive substrates.[7][8] Additionally, some reaction intermediates or products might be unstable and prone to polymerization under the reaction conditions.[21]

Solutions & Scientific Rationale:

  • Reduce Reaction Temperature: This is the most straightforward first step. Lowering the temperature slows down all reaction rates, including those of decomposition pathways.

  • Use Milder Reagents: If possible, switch from highly corrosive reagents like oleum and Br₂ to a milder system like NBS in a suitable solvent.[1][3]

  • Control Reagent Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the reagent and helps to control the reaction exotherm, preventing localized "hot spots" where decomposition can initiate.

  • Ensure Inert Atmosphere: If your substrate is sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

Q5: How should I properly work-up and purify my reaction to remove byproducts and unreacted starting material?

A5: A rigorous work-up and purification strategy is essential for isolating a pure product, as crude reaction mixtures often contain unreacted starting materials, isomeric byproducts, and residual reagents.[6][22]

Solutions & Scientific Rationale:

  • Quenching: Upon completion, the reaction must be safely quenched. If using excess Br₂, add a reducing agent like an aqueous solution of sodium bisulfite or sodium thiosulfate to consume it.[6] The mixture is then typically poured into ice water.

  • Neutralization and Extraction: Carefully neutralize the acidic reaction mixture with a base, such as sodium bicarbonate or sodium hydroxide, until the solution is basic (e.g., pH 8-9).[23][24] This ensures the brominated methylpyridine is in its free base form. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) for optimal recovery.[23][25]

  • Washing: Wash the combined organic layers sequentially with water and then brine (a saturated aqueous NaCl solution). The brine wash helps to break up emulsions and remove residual water from the organic phase.[23]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[25]

  • Purification:

    • Column Chromatography: This is the most powerful and common method for separating the desired product from isomers and other impurities.[22] A typical mobile phase is a gradient of petroleum ether and ethyl acetate.[22]

    • Distillation: For liquid products, fractional distillation under reduced pressure can be effective for separating components with different boiling points.[22]

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.

Troubleshooting Guide: At-a-Glance

This table summarizes the common issues and provides a quick reference for potential solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Polybromination 1. Excess brominating agent.2. High reaction temperature.3. Highly reactive substrate.1. Use ≤1.0 equivalent of brominating agent (e.g., NBS).[1]2. Lower the reaction temperature.[1]3. Use a milder brominating agent like NBS instead of Br₂.[1][12]
Side-Chain Bromination 1. Presence of radical initiators (light, peroxides).2. Non-polar solvent conditions favoring radical pathway.1. Protect the reaction from light.2. Ensure glassware is free of peroxides.3. Use electrophilic conditions (e.g., Br₂ in fuming H₂SO₄).[1][7][8]
Incorrect Regioisomer 1. Inherent electronic nature of the substrate.2. Unfavorable directing group effects.1. Employ an N-Oxide strategy to direct bromination to C2/C4.[16][17]2. Use an alternative synthetic route (e.g., Sandmeyer reaction).[6]3. Investigate advanced methods for selective halogenation.[11][19]
Tar/Polymer Formation 1. Reaction temperature is too high.2. Conditions are too harsh (e.g., highly concentrated acid).3. Substrate instability.1. Lower the reaction temperature and monitor carefully.2. Add the brominating agent slowly.3. Consider a milder bromination system.
Low Purity After Work-up 1. Incomplete separation of isomers.2. Residual starting material or reagents.3. Ineffective work-up procedure.1. Optimize column chromatography (adjust eluent polarity).[22]2. Perform a thorough aqueous work-up with acid/base washes.[23]3. Consider distillation or recrystallization for final purification.[22]
Visualized Workflows and Mechanisms
Decision Tree for Troubleshooting Bromination Reactions

This diagram provides a logical pathway to diagnose and solve common issues during your experiment.

G start Problem Observed in Bromination Reaction q1 What is the main side product? start->q1 polybromo Polybrominated Species q1->polybromo Over-bromination side_chain Side-Chain Bromination q1->side_chain Methyl Group Attack isomer Incorrect Regioisomer q1->isomer Wrong Ring Position sol_poly Reduce Stoichiometry of Brominating Agent to <1.0 eq. Lower Reaction Temperature Use NBS instead of Br2 polybromo->sol_poly sol_side Exclude Light and Radical Initiators Use Polar/Acidic Conditions to Favor Electrophilic Pathway side_chain->sol_side sol_isomer Employ N-Oxide Strategy Consider Alternative Synthesis (e.g., Sandmeyer) Change Activating/Directing Groups isomer->sol_isomer G sub Methylpyridine + Brominating Agent (e.g., NBS) cond1 Electrophilic Conditions (e.g., H2SO4, Dark) sub->cond1 cond2 Radical Conditions (e.g., AIBN, UV Light, CCl4) sub->cond2 prod1 Ring Bromination Product (Electrophilic Aromatic Substitution) cond1->prod1 prod2 Side-Chain Bromination Product (Free Radical Halogenation) cond2->prod2

Caption: The choice of reaction conditions dictates the outcome between ring and side-chain bromination.

Experimental Protocols
Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the electrophilic mono-bromination of an activated methylpyridine ring.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and wrapped in aluminum foil, dissolve the methylpyridine substrate (1.0 eq.) in concentrated sulfuric acid under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-6 hours). [6]5. Quenching: Slowly pour the reaction mixture onto crushed ice in a separate beaker.

  • Neutralization: Carefully neutralize the cold aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution or concentrated NaOH solution until the pH is > 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction). [23]8. Washing & Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [23]9. Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether. [22]

Protocol 2: General Aqueous Work-up and Extraction

This protocol is a standard procedure for isolating a neutral or basic organic product from an aqueous reaction mixture. [23]

  • Initial Quench: Cool the reaction mixture to room temperature and, if applicable, quench any reactive reagents as described in the specific procedure (e.g., with sodium bisulfite for bromine). [6]2. Dilution/Extraction: If the reaction solvent is immiscible with water (e.g., toluene), dilute with an extraction solvent like ethyl acetate. If the solvent is water-miscible (e.g., methanol, DMF), add water and then perform the extraction with ethyl acetate (repeat 3 times for best results). [23]3. Transfer: Transfer the entire mixture to a separatory funnel.

  • Acid/Base Wash (Optional but Recommended):

    • To remove basic impurities (like unreacted methylpyridine), wash the organic layer with dilute aqueous HCl (e.g., 1M). [24] * To remove acidic impurities, wash with a saturated aqueous solution of sodium bicarbonate.

  • Final Washes: Wash the organic layer sequentially with water and then brine to remove any residual acids, bases, or salts. [23]6. Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter or decant the solution and remove the solvent with a rotary evaporator to yield the crude product, ready for further purification.

References
  • BenchChem (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. BenchChem Technical Documents.
  • BenchChem (2025). Technical Support Center: Purification of 3-Bromo-4-methylpyridine. BenchChem Technical Documents.
  • BenchChem (2025). Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. BenchChem Technical Documents.
  • BenchChem (2025). Technical Support Center: Bromination of 2-Bromo-6-methylpyridine. BenchChem Technical Documents.
  • BenchChem (2025). Application Notes and Protocols for Work-up Procedures of 2-Bromo-4-fluoro-5-methylpyridine Reactions. BenchChem Technical Documents.
  • Ghaffar, T., & McNally, A. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • de Lescure, L., et al.
  • BenchChem (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. BenchChem Technical Documents.
  • Abramovitch, R. A., & Tertzakian, G. (1964). THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Canadian Journal of Chemistry, 42(4).
  • Podgorsek, M., et al. (2009). Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group.
  • TCI Chemicals (2014). Regioselective Bromination of Fused Pyridine N-Oxides. TCI Mail.
  • BenchChem (2025). A Comparative Guide to Brominating Agents for Organic Synthesis. BenchChem Technical Documents.
  • Smith, A. M., et al. (2022).
  • van der Plas, H. C., et al. (2010). Bromination of pyridine in fuming sulphuric acid.
  • van der Does, L., & den Hertog, H. J. (1965). Bromination of methylpyridines in fuming sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas.
  • BenchChem (2025). Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. BenchChem Technical Documents.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
  • Ismalaj, E., et al. (2016). Practical and Regioselective Synthesis of C4-Alkylated Pyridines.
  • US Patent US11613549B2. (2023). Bromination of pyridine derivatives.
  • Mohammadi, T., et al. (2013). Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones.
  • Semantic Scholar (2014).
  • CN Patent CN103086964A. (2013). Preparation method of 6-bromine-2-pyridine methyl formate.
  • Reddit (2024).
  • Ma, X., et al. (2023). Mechanism and Kinetics of Bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester. Russian Journal of Physical Chemistry A.
  • MedChemTips (2013).
  • WO Patent WO2019145177A1. (2019). Bromination of pyridine derivatives.
  • CN Patent CN104945314A. (2015). Method for preparing 3-bromo-4-methylpyridine.
  • BenchChem (2025). Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds. BenchChem Technical Documents.
  • Katritzky, A. R., et al. (2001).
  • Liberty University (2023). Optimizing a Lab-Friendly Radical Bromination Reaction. Liberty University Research Week.
  • Wriedt, M., & Jess, I. (2020). Synthesis, crystal structure and reactivity of bis(μ-2-methylpyridine N-oxide-κ2 O:O)bis[dibromido(2-methylpyridine N-oxide-κO)cobalt(II)] butanol monosolvate.
  • Panda, S., et al. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
  • BYJU'S.
  • Pearson.
  • Valdebenito, A., et al. (2023).

Sources

Troubleshooting

Optimizing Suzuki coupling conditions for bromopyridines

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of bromopyridines. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, black palladium precipita...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of bromopyridines. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, black palladium precipitation, and unexplained side products when working with heteroaryl halides.

Bromopyridines—particularly 2-bromopyridines and 3-amino-5-bromopyridines—present unique electronic and steric challenges that break standard coupling protocols. This guide provides a self-validating, mechanistically grounded approach to troubleshooting and optimizing your reactions.

G Start Low Yield / No Product Suzuki Coupling of Bromopyridine CheckSM Check Starting Materials (Boronic Acid vs. Ester) Start->CheckSM IsProtodeboronation Is Protodeboronation Observed? CheckSM->IsProtodeboronation FixProto Use MIDA Boronate or Slow-Release Strategy Lower Temp / Weak Base IsProtodeboronation->FixProto Yes CheckCat Check Catalyst State (Black precipitate?) IsProtodeboronation->CheckCat No Success Optimized Coupling FixProto->Success CatPoisoning Catalyst Poisoning by Pyridine Nitrogen? CheckCat->CatPoisoning FixCat Switch to Precatalyst (e.g., XPhos-Pd-G2) or Protect Amino Groups CatPoisoning->FixCat Yes FixCat->Success

Logical workflow to diagnose and resolve failed Suzuki reactions with bromopyridines.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My coupling with 2-bromopyridine yields mostly unreacted starting material and a black precipitate. What is happening? A: You are likely experiencing severe catalyst deactivation (poisoning). The lone pair of electrons on the pyridine nitrogen is highly Lewis basic and can strongly coordinate to the active Pd(0) center, forming stable, unreactive off-cycle complexes. This prevents the crucial oxidative addition step.

  • Causality & Solution: To outcompete the pyridine nitrogen, you must use highly sterically demanding and electron-rich ligands. Pre-formed palladium precatalysts, such as1[1] or PdCl2​(dppf) , are highly recommended. They generate the active, mono-ligated Pd(0) species efficiently under mild conditions, preventing the aggregation of Pd(0) into inactive palladium black.

Q2: I am seeing massive amounts of debrominated pyridine (hydrodehalogenation) and homocoupled boronic acid. How do I fix this? A: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes protonation (often from protic solvents like alcohols or water) or β -hydride elimination instead of transmetalation. This is exacerbated when transmetalation is slow.

  • Causality & Solution: Electron-deficient2[2]. If transmetalation is sluggish, side reactions dominate. Switch to an aprotic solvent system (e.g., 1,4-dioxane or toluene) and ensure rigorous degassing. Using a stronger, anhydrous base (like K3​PO4​ or Cs2​CO3​ ) can accelerate the transmetalation step by rapidly forming the reactive boronate complex before hydrodehalogenation can occur[3].

Q3: When using pyridine-2-boronic acids as my coupling partner, my yields drop to near zero. Why? A: You are encountering rapid protodeboronation. Basic heteroaromatic boronic acids (like 2-pyridine boronic acid) form zwitterionic species under neutral to mildly basic conditions, leading to rapid 4[4].

  • Causality & Solution: Interestingly, while bulky phosphine ligands (like P(t-Bu)3​ or XPhos) are excellent for oxidative addition, recent high-throughput studies show that5[5] if the base is highly oxophilic.

  • Strategy: Use a "slow-release" strategy. Employ MIDA boronate esters or potassium organotrifluoroborates, which slowly hydrolyze to release the active boronic acid into the catalytic cycle, keeping its steady-state concentration low[4]. Alternatively, perform a two-step, one-pot borylation/Suzuki coupling using bis-boronic acid (BBA) to avoid isolating the unstable intermediate[6].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Ar-Br Complex Pd0->PdII_OA Oxidative Addition (Bromopyridine) PdII_TM Pd(II) Ar-Ar' Complex PdII_OA->PdII_TM Transmetalation (Boronic Acid + Base) PdII_TM->Pd0 Reductive Elimination (Product Formation) Bottleneck1 Bottleneck 1: Catalyst Poisoning by Pyridine N Bottleneck1->Pd0 Bottleneck2 Bottleneck 2: Slow Transmetalation & Protodeboronation Bottleneck2->PdII_OA

Suzuki-Miyaura catalytic cycle highlighting bottlenecks specific to bromopyridines.

Section 2: Quantitative Data & Ligand Selection

To facilitate rapid condition screening, the following table summarizes field-proven catalyst/ligand systems for bromopyridine couplings.

Catalyst SystemLigand TypeOptimal Base / SolventSubstrate SuitabilityKey Advantages
XPhos-Pd-G2 (1-2 mol%)Biaryl dialkylphosphine K2​CO3​ or K3​PO4​ / Dioxane- H2​O 2-Bromo & 3-BromopyridinesRapid Pd(0) generation; overcomes N-coordination; low loading[6].
PdCl2​(dppf) (5 mol%)Bidentate phosphine K2​CO3​ / Toluene- H2​O Sterically hindered bromopyridinesExcellent for boronate esters; suppresses homocoupling[7].
Pd2​(dba)3​ / SPhos Biaryl dialkylphosphine K3​PO4​ / TolueneElectron-rich bromopyridinesHigh turnover numbers; good for aqueous conditions[8].
Pd(OAc)2​ / PCy3​ Trialkylphosphine NaOtBu / THF4-BromopyridinesCost-effective; strong electron donation for difficult oxidative additions.

Section 3: Self-Validating Experimental Protocols

A self-validating protocol includes built-in checkpoints (e.g., color changes, solubility shifts) to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: General Optimized Suzuki Coupling for Bromopyridines using XPhos-Pd-G2

This protocol is optimized to prevent catalyst poisoning and minimize hydrodehalogenation.

  • Preparation (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv, 1.0 mmol), the arylboronic acid/ester (1.2 equiv, 1.2 mmol), and anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add XPhos-Pd-G2 (0.02 equiv, 2 mol%).

    • Validation Check: The precatalyst should be a free-flowing, light yellow/tan powder. If it is dark brown or black, it has degraded and will fail to initiate the cycle.

  • Degassing: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times.

  • Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) that have been previously sparged with Argon for 30 minutes.

    • Mechanistic Note: The 4:1 ratio ensures solubility of the inorganic base while maintaining a high enough organic concentration to drive the reaction rate.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath.

    • Validation Check: Within 15-30 minutes, the reaction should turn a homogeneous golden-yellow or light orange. A rapid shift to opaque black indicates catalyst death (likely due to oxygen ingress or severe N-poisoning).

  • Workup: After 2-4 hours (monitor by LC-MS or TLC), cool to room temperature. Dilute with EtOAc, wash with water and brine, dry over Na2​SO4​ , and concentrate for column chromatography.

Protocol B: Two-Step, One-Pot Borylation/Suzuki Coupling

Use this when the corresponding pyridine boronic acid is highly prone to protodeboronation[6].

  • Borylation: In a sealed microwave vial under Argon, combine the bromopyridine (1.0 equiv), tetrahydroxydiboron (BBA, 3.0 equiv), KOAc (3.0 equiv), XPhos-Pd-G2 (1 mol%), and XPhos (2 mol%). Add degassed EtOH.

  • Heating: Heat at 80 °C for 2 hours.

    • Validation Check: A distinct visual color change (usually to dark orange/red) indicates the completion of the borylation step[1].

  • In Situ Coupling: Without isolating the intermediate, inject 3.0 equivalents of degassed 1.8 M aqueous K2​CO3​ and 1.0 equivalent of the coupling partner (aryl halide).

  • Final Coupling: Heat at 80 °C for an additional 15 hours. Cool, filter through Celite, and purify.

References

  • [3] Troubleshooting low yields in 3-Bromopyridine-D4 functionalization. Benchchem. 3

  • [2] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. 2

  • [4] Protodeboronation. Wikipedia. 4

  • [5] Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. ACS Publications. 5

  • [1] Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Organic Chemistry Portal. 1

  • [6] Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. SciSpace. 6

  • [7] Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery. Royal Society of Chemistry. 7

  • [8] Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. 8

Sources

Optimization

Technical Support Center: Reaction Monitoring for 5-Bromo-2-cyclopropyl-4-methylpyridine

Welcome to the Technical Support Center for analytical reaction monitoring. This guide is specifically engineered for researchers and drug development professionals working with 5-Bromo-2-cyclopropyl-4-methylpyridine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical reaction monitoring. This guide is specifically engineered for researchers and drug development professionals working with 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS: 579475-81-3).

Because this molecule features a basic pyridine nitrogen, a lipophilic cyclopropyl group, and a heavy halogen (bromine), it presents unique chromatographic and mass spectrometric behaviors. This guide synthesizes field-proven troubleshooting, causality-based explanations, and self-validating protocols to ensure absolute scientific integrity during your TLC and LC-MS workflows.

Analytical Triage: Choosing Your Method

Before troubleshooting, it is critical to align your analytical method with your experimental goal. The following decision matrix dictates whether Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the appropriate tool for your specific reaction step.

G Start Reaction Monitoring: 5-Bromo-2-cyclopropyl-4-methylpyridine Q1 Primary Analytical Goal? Start->Q1 TLC_Path Rapid qualitative check (Consumption of SM) Q1->TLC_Path LCMS_Path Quantitative conversion, Mass confirmation, or Complex mixture Q1->LCMS_Path TLC_Action Perform TLC with Basic Modifier (Et3N) TLC_Path->TLC_Action LCMS_Action Perform LC-MS (ESI+) Track Br Isotope Pattern LCMS_Path->LCMS_Action

Decision matrix for selecting TLC vs. LC-MS based on reaction monitoring goals.

Thin-Layer Chromatography (TLC) Troubleshooting & FAQs

Q: Why does 5-Bromo-2-cyclopropyl-4-methylpyridine streak heavily on standard silica TLC plates, and how do I fix it?

The Causality: Standard stationary phases (silica gel) are populated with silanol groups (Si-OH) which are weakly acidic. The pyridine nitrogen on your substrate is basic. During elution, this creates a strong, reversible acid-base interaction, causing the compound to stick to the silica and "drag" or streak across the plate rather than migrating as a tight, quantifiable band[1]. The Solution: You must deactivate the acidic sites on the silica. Add 2–5% Triethylamine (Et 3​ N) to your mobile phase[1]. The Et 3​ N acts as a volatile basic modifier, competitively binding to the silanols and allowing the pyridine derivative to partition normally based on its inherent polarity.

Standardized TLC Protocol (Self-Validating)

This protocol utilizes a co-spotting technique to create a self-validating system, ensuring that Rf shifts are due to chemical transformation, not localized solvent anomalies.

Step-by-Step Methodology:

  • Plate Preparation: Draw a baseline 1 cm from the bottom of a Silica gel 60 F254 plate using a pencil[2]. Mark three distinct origin points: SM (Starting Material), Co-Spot, and RM (Reaction Mixture).

  • Mobile Phase Formulation: Prepare a mixture of Hexanes and Ethyl Acetate (e.g., 3:1 v/v). Add 2% Triethylamine (Et 3​ N) to the total volume. Swirl to mix and allow the TLC chamber to saturate for 5 minutes.

  • Sample Application:

    • Spot the reference 5-Bromo-2-cyclopropyl-4-methylpyridine solution on the SM mark.

    • Spot the reaction mixture on the RM mark.

    • Self-Validation Step: Spot both SM and RM on the Co-Spot mark. If the reaction has not progressed, the Co-Spot will elute as a single, perfect circle. If it has progressed, it will clearly resolve into distinct SM and product spots, proving the separation method is active[2].

  • Elution & Visualization: Elute the plate until the solvent front is 1 cm from the top. Remove, dry with a heat gun to evaporate the Et 3​ N, and visualize under UV light (254 nm)[3].

LC-MS Troubleshooting & FAQs

Q: How can I definitively distinguish my starting material from a cross-coupling product using LC-MS?

The Causality: Bromine possesses two stable isotopes ( 79 Br and 81 Br) that exist in a nearly 1:1 natural abundance. When ionized in a mass spectrometer, any molecule containing a single bromine atom will exhibit a distinct isotopic doublet separated by exactly 2 m/z units. The Solution: Use this isotopic signature as a built-in diagnostic tool. If you are performing a Suzuki or Stille coupling to replace the bromine atom, the successful product will completely lose this 1:1 isotopic doublet.

Q: My LC-MS signal for the pyridine is extremely weak despite a strong UV peak. What is causing this ion suppression?

The Causality: If your mobile phase contains strong ion-pairing agents like Trifluoroacetic acid (TFA), it will severely suppress the electrospray ionization (ESI) of basic compounds. TFA forms tight ion pairs with the protonated pyridine nitrogen, neutralizing the charge and preventing the molecule from flying into the gas phase as a detectable ion. The Solution: Switch your mobile phase additives. Acceptable, MS-friendly additives for basic pyridines include 0.1% Formic Acid or ≤10 mM Ammonium Acetate[4]. These provide the necessary protons for ESI+ without causing ion suppression.

Quantitative Diagnostic Data

Use the following table to calibrate your Extracted Ion Chromatograms (EIC).

Chemical SpeciesMolecular FormulaExact MassExpected [M+H] + ( 79 Br)Expected [M+H] + ( 81 Br)Diagnostic Isotopic Ratio
5-Bromo-2-cyclopropyl-4-methylpyridine C 9​ H 10​ BrN211.00212.01 214.01 ~ 1 : 1
Des-bromo Byproduct (Dehalogenation)C 9​ H 11​ N133.09134.10N/A100% Monoisotopic
Pyridine N-Oxide (Oxidation)C 9​ H 10​ BrNO226.99228.00230.00~ 1 : 1
Standardized LC-MS Protocol (Self-Validating)

Step-by-Step Methodology:

  • Sample Quenching: Withdraw a 10 µL aliquot of the reaction mixture. Quench immediately by diluting into 1 mL of a 50:50 Methanol/Water mixture[5]. Self-Validation Step: This extreme dilution (1:100) ensures the analyte concentration is below 0.2 mg/mL, preventing detector saturation and column crashing[6].

  • Chromatographic Setup: Utilize a C18 Reverse Phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate in ESI Positive mode (ESI+). Scan range: m/z 100 to 600.

  • Data Processing: Do not rely solely on the Total Ion Chromatogram (TIC). Extract the specific masses (EIC) for m/z 212 and 214 to track the starting material independently of background noise.

G Peak Detect Peak in TIC/UV Extract Extract Mass Spectra (ESI+) Peak->Extract CheckIso Observe 1:1 Doublet (Δ m/z = 2)? Extract->CheckIso Br_Intact Bromine Intact (e.g., SM or N-Oxide) CheckIso->Br_Intact Yes Br_Lost Bromine Replaced (e.g., Cross-Coupling Product) CheckIso->Br_Lost No

Logical workflow for validating brominated intermediates via LC-MS isotopic patterns.

References

  • Benchchem Application Notes: Development of a Thin-Layer Chromatography (TLC) Method for Monitoring Reactions of Basic Amines. Retrieved from 2

  • Chemistry Hall: Thin Layer Chromatography: A Complete Guide to TLC (Silica Gel Interactions with Basic Compounds). Retrieved from 1

  • Washington State University (WSU): Monitoring Reactions by TLC and Visualization Techniques. Retrieved from 3

  • Benchchem Technical Guide: A Comparative Guide to LC-MS Analysis for Monitoring Substituted Pyridine Reactions. Retrieved from 5

  • Royal Society of Chemistry (RSC): Guide to achieving reliable quantitative LC-MS measurements (Mobile Phase Additives). Retrieved from4

  • Reddit r/Chemistry (Verified Technical Discussions): LC/MS Reaction Monitoring Dilution Limits. Retrieved from 6

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from 5-Bromo-2-cyclopropyl-4-methylpyridine Reactions

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the synthesis and functionalization of 5-Bromo-2-cycloprop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the synthesis and functionalization of 5-Bromo-2-cyclopropyl-4-methylpyridine .

Because this compound is a highly valuable electrophile in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), the subsequent removal of residual palladium (Pd) is a mandatory and often challenging step. Regulatory agencies enforce strict limits on heavy metal impurities in active pharmaceutical ingredients (APIs). This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each experimental choice.

Part 1: The Chemistry of the Problem

Q: Why is palladium so difficult to remove from 5-Bromo-2-cyclopropyl-4-methylpyridine reaction mixtures?

A: The difficulty stems from the fundamental coordination chemistry of the product. The pyridine nitrogen possesses a lone pair of electrons that acts as a strong σ -donor to electrophilic Pd(II) species, forming highly stable, soluble complexes.

The Causality: Standard aqueous workups (like water/brine washes) fail because the thermodynamic stability of the Pyridine-Pd(II) complex outcompetes the affinity of Pd for the aqueous phase. Furthermore, the steric environment created by the 2-cyclopropyl and 4-methyl groups can create a "pocket" that shields the coordinated palladium from bulky, poorly designed scavengers. To successfully remove the metal, you must introduce a scavenger with a softer, more nucleophilic donor atom (like sulfur) that can thermodynamically outcompete the pyridine nitrogen for the palladium ion according to Hard-Soft Acid-Base (HSAB) theory.

Q: What are the regulatory limits for residual palladium?

A: According to the, palladium is classified as a Class 2B elemental impurity. For an oral drug product with a maximum daily dose of 10 g/day , the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day , which translates to a strict concentration limit of 10 ppm in the final API. Parenteral limits are even stricter (1 ppm).

Part 2: Scavenger Selection Guide

Choosing the right scavenger requires matching the oxidation state of the palladium and the steric hindrance of your specific pyridine product.

Quantitative Comparison of Palladium Scavengers
Scavenger TypeActive Functional GroupTypical Loading Capacity (mmol/g)Optimal Pd Oxidation StateAffinity vs. Pyridine Nitrogen
SiliaMetS Thiol -SH (Thiol)1.2 - 1.5Pd(II) > Pd(0)Very High (Soft-Soft interaction)
SiliaMetS Thiourea -NH-CS-NH21.0 - 1.3Pd(II) and Pd(0)High
Polystyrene-TMT Trimercaptotriazine0.8 - 1.1Pd(II)Extremely High
Activated Carbon Porous Carbon MatrixVariablePd(0) nanoparticlesLow (Relies on physisorption)

Data synthesized from industry standards on functionalized silica scavengers.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and compliance, use the following self-validating protocol for silica-based thiol scavenging. This protocol is designed to disrupt the Pyridine-Pd coordination and physically remove the metal.

Step-by-Step Methodology: Silica-Thiol Scavenging
  • Preparation & Dosing:

    • Action: Dissolve the crude 5-Bromo-2-cyclopropyl-4-methylpyridine cross-coupling product in a moderately polar solvent (e.g., EtOAc or THF) at a concentration of 0.1 M. Add 4 to 5 equivalents (relative to the initial catalyst loading) of a silica-thiol scavenger.

    • Causality: A 4-5 molar excess of the scavenger is required to drive the equilibrium of the ligand exchange reaction forward, ensuring the thiol outcompetes the pyridine nitrogen.

  • Incubation & Agitation:

    • Action: Heat the heterogeneous mixture to 50 °C and stir vigorously for 4 to 16 hours.

    • Causality: Ligand exchange around a Pd(II) center has an activation energy barrier. Heating to 50 °C provides the kinetic energy necessary to break the Pyridine-Pd bond and form the Thiol-Pd bond.

  • Filtration:

    • Action: Cool the mixture to room temperature and filter it through a pad of Celite using a fritted funnel. Wash the filter cake with 2 column volumes of the reaction solvent.

    • Causality: Cooling prevents the re-dissolution of any potentially leached species. The silica matrix permanently traps the Pd, allowing the purified pyridine product to pass through in the filtrate.

  • Self-Validation (ICP-MS):

    • Action: Concentrate an aliquot of the filtrate and digest it in concentrated HNO3​ . Analyze the sample via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Causality: The protocol is only validated if the ICP-MS confirms Pd levels are <10 ppm. If the result is >10 ppm, the system triggers the advanced troubleshooting workflow (See Part 4).

Workflow A 1. Crude Reaction Mixture (Pd + Pyridine Product) B 2. Add Silica-Thiol Scavenger (4-5 eq w/w) A->B C 3. Incubate at 50°C (4-16 hours) B->C D 4. Filter & Wash (Collect Filtrate) C->D E 5. ICP-MS Validation D->E F Pass: Pd < 10 ppm E->F G Fail: Pd > 10 ppm E->G

Caption: Workflow for silica-based palladium scavenging and ICP-MS validation.

Part 4: Advanced Troubleshooting (FAQs)

Q: My ICP-MS validation failed (Pd > 50 ppm). I used 5 equivalents of a thiol scavenger. What went wrong?

A: The most common root cause for scavenger failure is an oxidation state mismatch . Thiol and TMT (trimercaptotriazine) scavengers are highly effective for soluble Pd(II) species . However, during cross-coupling reactions, Pd(II) is often reduced to Pd(0). Over time, Pd(0) aggregates into insoluble nanoparticles ("palladium black").

  • The Fix: If your solution is dark or contains fine black particulates, you have Pd(0). Silica pores are often too small to capture these nanoparticles. You must either filter the mixture through activated carbon (which traps Pd(0) via physisorption) or add a mild oxidant (like a small amount of H2​O2​ or air sparging) to re-oxidize Pd(0) to Pd(II), making it susceptible to the thiol scavenger.

Q: The scavenger removed the palladium, but my product yield dropped by 30%. Why?

A: You are likely experiencing non-specific binding. The silica backbone of the scavenger has free silanol (-SiOH) groups. The basic nitrogen of your 5-Bromo-2-cyclopropyl-4-methylpyridine derivative can hydrogen-bond with these acidic silanols, trapping your product on the solid support.

  • The Fix: Pre-treat the silica scavenger with a small amount of a volatile amine (like triethylamine) to cap the acidic silanols, or switch to a polystyrene-bound scavenger (e.g., Polystyrene-TMT), which lacks the acidic backbone entirely .

Troubleshooting A High Residual Pd (>10 ppm) B Determine Pd Oxidation State A->B C Mostly Pd(0) (Black precipitate/colloids) B->C D Mostly Pd(II) (Soluble, colored solution) B->D E Filter through Activated Carbon or add mild oxidant C->E F Increase Scavenger Eq. or use TMT/Thiourea D->F

Caption: Decision tree for troubleshooting high residual palladium levels based on oxidation state.

References

  • ICH Q3D(R2) Guideline for Elemental Impurities. European Medicines Agency / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link][1][2]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Galaffu, N., et al. Organic Process Research & Development, 2007.[Link][3]

  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Rosso, V. W., et al. Organic Process Research & Development, 1997.[Link][4][5]

Sources

Optimization

Technical Support Center: Synthesis of Polysubstituted Pyridines

Troubleshooting Guides, Protocols, and FAQs for Advanced Heterocycle Assembly Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most critical...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, Protocols, and FAQs for Advanced Heterocycle Assembly

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most critical bottlenecks in the de novo construction of polysubstituted pyridines. Traditional condensation strategies often suffer from poor regioselectivity, harsh thermal requirements, and limited functional group tolerance. This guide dissects three state-of-the-art methodologies—Transition-Metal Catalysis, Metal-Free Cascades, and Modified Heteroannulations—providing the mechanistic causality and self-validating protocols necessary to ensure your synthetic success.

Module A: Transition-Metal Catalyzed Cycloadditions & Regioselectivity

FAQ: Why am I observing poor regioselectivity in my Rh(I)-catalyzed alkyne-oxime cycloadditions?

Diagnostic Analysis: Terminal alkynes and unsymmetrical internal alkynes historically yield regioisomer mixtures in Rh(I) systems due to competitive insertion pathways and a lack of sufficient steric differentiation during the migratory insertion step.

The Solution: Switching from an alkyne/Rh(I) system to an alkene/Rh(III) system fundamentally alters the transition state. By utilizing α,β-unsaturated O-pivaloyl oximes with activated alkenes under Rh(III) catalysis, the reaction proceeds via a highly regioselective C–H activation followed by alkene insertion[1]. The bulky cyclopentadienyl ligand on the Rh(III) catalyst forces the alkene to insert with absolute regiocontrol, while the pivaloyl group acts as an internal oxidant to drive the C–N bond formation and subsequent N–O bond cleavage[1].

Rh_Catalysis A Rh(III) Catalyst Active Species B Oxime Ester Coordination A->B Substrate Binding C Reversible C-H Activation B->C Base/Ag2CO3 D Alkene Insertion (Regioselective) C->D Alkene Addition E C-N Bond Formation & N-O Cleavage D->E Tautomerization F β-Hydride Elimination & Aromatization E->F Cyclization F->A Oxidative Regeneration

Rh(III)-catalyzed pyridine synthesis via C-H activation and regioselective alkene insertion.

Protocol: Rh(III)-Catalyzed Regioselective Synthesis
  • Step 1: Charge a flame-dried Schlenk tube with the α,β-unsaturated O-pivaloyl oxime (1.0 equiv), activated alkene (1.2 equiv), [Cp*RhCl₂]₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).

    • Causality: Ag₂CO₃ acts as a terminal oxidant to regenerate the active Rh(III) species after the final reductive elimination step.

  • Step 2: Add anhydrous solvent (e.g., Trifluoroethanol, TFE) under an inert N₂ atmosphere.

    • Causality: TFE provides a highly polar, non-nucleophilic environment that stabilizes the cationic Rh intermediates without competing for coordination sites.

  • Step 3: Stir at 80–110 °C.

    • Self-Validating Checkpoint: Monitor via TLC. The disappearance of the UV-active oxime ester and the emergence of a highly fluorescent pyridine spot under 365 nm UV light visually confirms successful C–N bond formation and aromatization.

  • Step 4: Cool to room temperature, filter through a Celite pad to remove insoluble silver salts, and purify via flash column chromatography.

Module B: Metal-Free Cascade Strategies (The Zhai Protocol)

FAQ: In my one-pot metal-free synthesis using aldehydes, phosphorus ylides, and propargyl azide, my yield is stuck below 40%. What is the limiting factor?

Diagnostic Analysis: This cascade is a highly orchestrated sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift[2],[3]. If your yield is low, the bottleneck is almost certainly the 6π-electrocyclization step. This step has a strict thermodynamic barrier. As shown in the optimization data below, using solvents with incompatible polarity (like DCE) or insufficient thermal energy prevents the intermediate azatriene from cyclizing, leaving the reaction stranded in the intermediate phase[2],[3].

Quantitative Optimization Data for the Cascade Sequence

Temperature (°C) Time (h) Solvent Yield (%) Mechanistic Observation
80 96 Toluene 79 Electrocyclization barrier severely limits reaction rate
100 36 Toluene 78 Moderate thermal activation achieved
120 24 Toluene 80 Optimal thermodynamic driving force
140 24 Toluene <80 Substrate decomposition / No yield improvement

| 120 | 24 | DCE | Trace | Incompatible solvent polarity halts cascade |

Zhai_Cascade Start Aldehyde + Ylide + Propargyl Azide W Wittig Reaction (Olefination) Start->W S Staudinger Reaction (-N2) W->S AW Aza-Wittig Reaction S->AW EC 6π-3-Azatriene Electrocyclization AW->EC End 1,3-H Shift & Aromatization EC->End

One-pot metal-free cascade sequence for polysubstituted pyridines.

Protocol: One-Pot Metal-Free Cascade
  • Step 1: In a sealed reaction vessel, combine the aldehyde (1.0 equiv), phosphorus ylide (1.2 equiv), and propargyl azide (1.2 equiv) in anhydrous toluene.

  • Step 2: Stir at room temperature for 30 minutes.

    • Causality: This initial low-temperature phase allows the Wittig olefination to proceed selectively, establishing the necessary diene framework before thermal stress triggers the azide.

  • Step 3: Elevate the temperature to 120 °C and maintain for 24 hours.

    • Self-Validating Checkpoint: You will observe the evolution of N₂ gas bubbles. This is the physical signature of the Staudinger reaction occurring between the azide and the newly formed ylide intermediate. If bubbling does not occur, your azide has degraded.

  • Step 4: Cool the vessel, evaporate the toluene in vacuo, and purify the highly stable pyridine core via standard silica gel chromatography.

Module C: Modified Bohlmann-Rahtz Heteroannulation

FAQ: The classic Bohlmann-Rahtz synthesis requires harsh temperatures (120–160 °C) for cyclodehydration, which degrades my sensitive functional groups. How can I lower the activation barrier?

Diagnostic Analysis: The traditional Bohlmann-Rahtz reaction condenses enamines with ethynylketones to form an aminodiene intermediate[4]. The harsh temperatures are historically required to force the E/Z isomerization of this aminodiene; only the Z-conformer can undergo the subsequent cyclodehydration to form the pyridine ring[5].

The Solution: You can bypass the extreme thermal requirements by employing acid catalysis. Brønsted acids (e.g., a 5:1 mixture of toluene and acetic acid) or Lewis acids (e.g., 20 mol% Yb(OTf)₃ or 15 mol% ZnBr₂ in toluene) protonate/coordinate the intermediate, dramatically lowering the activation energy required for the E to Z isomerization[4]. This allows the tandem Michael addition-heterocyclization to proceed in a single step at much milder reflux temperatures[5],[4].

Protocol: Acid-Catalyzed Bohlmann-Rahtz Annulation
  • Step 1: Dissolve the β-aminocrotonic ester (enamine) and ethynylketone (ynone) in a 5:1 mixture of toluene and glacial acetic acid.

    • Causality: The acetic acid acts as a Brønsted catalyst, activating the enone system for conjugate addition and subsequently facilitating the critical E/Z isomerization.

  • Step 2: Heat the mixture to a mild reflux (approx. 110 °C).

    • Self-Validating Checkpoint: The reaction generates water as a byproduct during cyclodehydration. If scaling up, fitting the apparatus with a Dean-Stark trap provides a direct, volumetric confirmation of reaction progress as water collects in the trap.

  • Step 3: Once complete (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with EtOAc, dry over MgSO₄, and purify the resulting 2,3,6-trisubstituted pyridine.

References

  • Title: Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Rh(III)
  • Title: Bohlmann-Rahtz Pyridine Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Source: CORE (Open Access Research)

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-2-cyclopropyl-4-methylpyridine Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS: 579475-81-3)[1]. This heterocyclic building block is highly valued in drug discovery, but its unique combination of a strained cyclopropyl ring, a halogenated pyridine core, and an electron-donating methyl group creates distinct stability challenges during synthesis and storage.

This guide synthesizes mechanistic causality with field-proven protocols to ensure your experimental workflows remain robust and self-validating.

Part 1: Core Stability Profile & Structural Vulnerabilities

To troubleshoot degradation, we must first understand the mechanistic causality behind the molecule's reactivity. The table below summarizes the quantitative and qualitative stability data of each functional group when exposed to pH extremes.

Structural FeatureAcidic Media VulnerabilityBasic Media VulnerabilityMechanistic Causality
Pyridine Ring High (Salt Formation)Low (Generally Stable)The basic nitrogen lone pair readily accepts protons (pKa ~5.2), increasing water solubility but fundamentally altering the ring's electronic distribution[2].
2-Cyclopropyl Group High (Ring Opening)Low (Intact)High inherent angular strain. Strong Brønsted or Lewis acids trigger electrophilic cleavage of the σ -bonds into halopropyl or propenyl derivatives[3].
5-Bromo Group Low (Intact)Moderate (SNAr / Hydrolysis)The electron-deficient pyridine ring sensitizes the halogen to Nucleophilic Aromatic Substitution (SNAr) by strong bases (e.g., OH⁻), yielding hydroxypyridines[4].
4-Methyl Group Stable Stable Alkyl groups remain electronically inert under standard aqueous acidic or basic conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why do I observe multiple new peaks in my LC-MS after exposing the compound to strong acids (e.g., HCl, AlCl₃)? A: You are observing acid-catalyzed cyclopropyl ring opening. The cyclopropane ring possesses immense angular strain. When exposed to strong electrophiles (like H⁺ or AlCl₃), electrophilic addition occurs, cleaving the ring to form isomeric mixtures of propenylpyridines and halopropylpyridines[3]. Causality & Solution: The protonation of the pyridine nitrogen actually draws electron density away from the ring, but the inherent strain of the cyclopropyl group remains its Achilles' heel[2]. If acidic conditions are mandatory (e.g., for Boc deprotection of a coupled intermediate), switch to milder acids like Trifluoroacetic Acid (TFA) at 0°C, or maintain strictly anhydrous conditions to prevent hydrolytic cleavage[5].

Q2: Is the 5-bromo substituent susceptible to basic hydrolysis during saponification steps? A: Yes. Under strongly basic conditions (e.g., aqueous NaOH or KOH with heat), the 5-bromo group can undergo Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyridine ring makes the bromine a viable leaving group, leading to the formation of 5-hydroxy-2-cyclopropyl-4-methylpyridine[4]. Causality & Solution: Hydroxide is a strong nucleophile. To prevent this, utilize milder, non-nucleophilic bases (e.g., K₂CO₃, DIPEA) or perform saponifications at strictly controlled room temperatures[5].

Q3: How does temperature influence the stability of this compound in reactive media? A: Temperature acts as a kinetic multiplier for both degradation pathways. At room temperature (20-25°C), 5-Bromo-2-cyclopropyl-4-methylpyridine is relatively stable in mild aqueous buffers (pH 4-9). However, elevating the temperature above 50°C in the presence of either acid or base drastically lowers the activation energy barrier for both cyclopropyl ring-opening and SNAr hydrolysis, respectively[4].

Part 3: Troubleshooting Workflows & Visualizations

To assist in rapid diagnostics, refer to the following mechanistic pathways and troubleshooting workflows.

G A 5-Bromo-2-cyclopropyl- 4-methylpyridine B Acidic Media (H+, Heat) A->B pH < 2 C Basic Media (OH-, Heat) A->C pH > 12 D Cyclopropyl Ring Opening (Propenyl/Halopropyl) B->D Electrophilic Attack E Bromine Hydrolysis (SNAr to Hydroxypyridine) C->E Nucleophilic Attack

Figure 1: Primary degradation pathways of 5-Bromo-2-cyclopropyl-4-methylpyridine in extreme pH.

Workflow Start Degradation Detected in Reaction Mixture CheckPH Check Media pH Start->CheckPH Acidic Acidic (pH < 4) CheckPH->Acidic Basic Basic (pH > 10) CheckPH->Basic ActionAcid Use milder acids (e.g., TFA) or lower temperature Acidic->ActionAcid Prevent ring opening ActionBase Switch to weaker bases (e.g., K2CO3, DIPEA) Basic->ActionBase Prevent SNAr Validate Run LC-MS Validation (Self-Validating Step) ActionAcid->Validate ActionBase->Validate

Figure 2: Troubleshooting workflow for mitigating pH-induced degradation during synthesis.

Part 4: Self-Validating Experimental Protocols

To trust your analytical results, your protocols must be self-validating. The following methodology outlines a Forced Degradation (Stress Testing) study designed to map the exact stability boundaries of your specific batch[6].

Protocol A: Self-Validating Forced Degradation (Stress Testing)

Objective: Establish the intrinsic pH and thermal stability boundaries of the compound while ensuring degradation does not occur on the analytical column.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of 5-Bromo-2-cyclopropyl-4-methylpyridine in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Acid Stress Test:

    • Transfer 1 mL of the stock solution to a sealed vial.

    • Add 1 mL of 1.0 M HCl (aq).

    • Incubate at 40°C for exactly 24 hours.

  • Base Stress Test:

    • Transfer 1 mL of the stock solution to a separate sealed vial.

    • Add 1 mL of 1.0 M NaOH (aq).

    • Incubate at 40°C for exactly 24 hours.

  • Self-Validation Checkpoint (Neutralization): Critical Step. Injecting highly acidic or basic samples directly into an LC-MS can cause on-column degradation, leading to false positives.

    • To the Acid Stress vial, carefully add 1.0 M NaOH dropwise until the pH reaches ~7.0.

    • To the Base Stress vial, carefully add 1.0 M HCl dropwise until the pH reaches ~7.0.

  • LC-MS Analysis:

    • Inject 5 µL of the neutralized samples onto a C18 reverse-phase column.

    • Monitor UV absorption at 254 nm and MS (ESI+).

    • Data Interpretation: Look for the parent mass ( m/z ~212/214 due to ¹⁷⁹Br/⁸¹Br isotopes). Acid degradation will present as +36 Da (HCl addition across the cyclopropyl ring). Base degradation will present as m/z ~150 (loss of Br, addition of OH)[3][4].

References

  • AiFChem. "579475-81-3 | 5-Bromo-2-cyclopropyl-4-methylpyridine". aifchem.com.
  • The Journal of Organic Chemistry. "The Journal of Organic Chemistry 1974 Volume.39 No.21". dss.go.th.
  • Huarong Pharma. "What are the side reactions when using 4 - bromopyridine hydrochloride in a reaction?". huarongpharma.com.
  • BenchChem. "Stability of fluorocyclopropane moiety under acidic vs basic conditions". benchchem.com.
  • PubMed. "Pyridine: A Denaturant or Stabilizer of Spherical Nucleic Acids?". nih.gov.

Sources

Optimization

Preventing decomposition of 5-Bromo-2-cyclopropyl-4-methylpyridine during workup

Welcome to the Technical Support Center for 5-Bromo-2-cyclopropyl-4-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-2-cyclopropyl-4-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling and workup of this compound. Our goal is to equip you with the knowledge to prevent decomposition and ensure the integrity of your experimental outcomes.

I. Troubleshooting Guide: Preventing Decomposition During Workup

This section addresses specific issues that can lead to the degradation of 5-Bromo-2-cyclopropyl-4-methylpyridine during post-reaction workup procedures.

Issue 1: Product Loss and Formation of Unidentified Impurities During Aqueous Workup

Symptom: After quenching the reaction and performing an aqueous extraction, you observe a lower than expected yield of the desired product, accompanied by the appearance of new, uncharacterized spots on your TLC or peaks in your LC-MS analysis.

Underlying Cause: The decomposition of 5-Bromo-2-cyclopropyl-4-methylpyridine during aqueous workup is often attributed to two primary factors: the acidic nature of the aqueous phase and the inherent reactivity of the cyclopropyl and bromopyridine moieties.

  • Acid-Catalyzed Ring Opening of the Cyclopropyl Group: The cyclopropane ring, while generally stable, is susceptible to ring-opening under acidic conditions.[1] Protonation of the cyclopropyl group can lead to a carbocationic intermediate, which can then be attacked by nucleophiles present in the reaction mixture, leading to a variety of byproducts.[1]

  • Instability of the Bromopyridine Ring: Halogenated pyridines can be sensitive to pH changes.[2][3] Strongly acidic or basic conditions can promote side reactions, including hydrolysis or other nucleophilic substitutions, although this is less common for bromopyridines compared to their chloro- or fluoro- analogs.

Solution: The key to preventing decomposition is to maintain a neutral or slightly basic pH during the aqueous workup.

Experimental Protocol: Neutral to Mildly Basic Aqueous Workup

  • Quenching: Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7-8) at a low temperature (0 °C).

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine to remove residual water and inorganic salts.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Parameter Problematic Condition Recommended Condition Rationale
pH of Aqueous Phase Acidic (e.g., dilute HCl wash)Neutral to slightly basic (pH 7-8.5)Prevents acid-catalyzed opening of the cyclopropyl ring.[1]
Quenching Agent Water or strong acidSaturated NaHCO₃ or phosphate bufferNeutralizes any residual acid from the reaction.
Temperature Room temperature or higher0 °C to room temperatureMinimizes the rate of potential degradation reactions.[2]
Issue 2: Degradation During Chromatographic Purification

Symptom: You observe streaking or tailing of your product on a silica gel column, and the collected fractions show the presence of impurities not seen in the crude mixture.

Underlying Cause: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel.[5][6] This interaction can lead to several issues:

  • Peak Tailing: The strong interaction causes a portion of the analyte to be retained more strongly, resulting in broad, tailing peaks.[6]

  • On-Column Decomposition: The acidic nature of the silica gel can catalyze the degradation of sensitive molecules like 5-Bromo-2-cyclopropyl-4-methylpyridine, particularly the acid-labile cyclopropyl group.[7]

Solution: To mitigate these issues, the acidity of the stationary phase must be neutralized, or an alternative, less acidic stationary phase should be used.

Experimental Protocol: Modified Flash Column Chromatography

  • Stationary Phase Neutralization:

    • Prepare a slurry of silica gel in your chosen eluent system.

    • Add a small amount of a non-nucleophilic base, such as triethylamine (TEA) (typically 0.1-1% v/v), to the eluent.[5]

    • Equilibrate the column with this modified eluent before loading your sample.

  • Alternative Stationary Phases:

    • Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.

    • For very sensitive compounds, a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water) may be a better option.

Chromatography Troubleshooting Start Crude Product Silica Standard Silica Gel Chromatography Start->Silica Problem Peak Tailing & Decomposition Silica->Problem Solution Modify Protocol Problem->Solution Neutralize Add TEA to Eluent Solution->Neutralize Option 1 Alumina Use Neutral Alumina Solution->Alumina Option 2 ReversedPhase Reversed-Phase Chromatography Solution->ReversedPhase Option 3 Success Pure Product Neutralize->Success Alumina->Success ReversedPhase->Success

Caption: Troubleshooting workflow for chromatographic purification.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-Bromo-2-cyclopropyl-4-methylpyridine?

A1: The two most likely degradation pathways are:

  • Acid-catalyzed ring-opening of the cyclopropyl group: As discussed in the troubleshooting guide, this is a significant concern under acidic conditions.[1]

Q2: Can I use a strong base like NaOH for the workup?

A2: While a slightly basic pH is beneficial, using a strong base like sodium hydroxide is generally not recommended. Halogenated pyridines can undergo nucleophilic substitution or other base-mediated reactions, potentially leading to unwanted byproducts. A milder base like sodium bicarbonate or potassium carbonate is a safer choice.

Q3: My NMR spectrum shows a complex multiplet where the cyclopropyl protons should be. Is this an indication of decomposition?

A3: Not necessarily. The cyclopropyl protons are diastereotopic and will couple to each other and to the adjacent methine proton, often resulting in a complex set of multiplets. However, if you also observe a significant decrease in the integration of this region or the appearance of new signals in the aliphatic region, it could indicate ring-opening of the cyclopropyl group. A thorough analysis of the entire spectrum, along with LC-MS data, is recommended to confirm the structure and purity.

Q4: How should I store 5-Bromo-2-cyclopropyl-4-methylpyridine to ensure its long-term stability?

A4: For optimal long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (refrigerated or frozen). Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent oxidative degradation.

StabilityFactors cluster_molecule 5-Bromo-2-cyclopropyl-4-methylpyridine cluster_stressors Potential Stressors cluster_degradation Decomposition Pathways Molecule Core Structure Acid Acidic Conditions Base Strong Bases Light Light Exposure Air Air (Oxygen) RingOpening Cyclopropyl Ring Opening Acid->RingOpening Substitution Nucleophilic Substitution Base->Substitution Photodegradation Photodegradation Light->Photodegradation Oxidation Oxidation Air->Oxidation

Caption: Factors influencing the stability of the target molecule.

III. References

  • YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration.

  • MilliporeSigma. (n.d.). 5-Bromo-2-methoxy-4-methylpyridine.

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.

  • ACS Publications. (2016). Theoretical Study of Nickel-Catalyzed Selective Alkenylation of Pyridine: Reaction Mechanism and Crucial Roles of Lewis Acid and Ligands in Determining the Selectivity.

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment.

  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

  • ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.

  • BenchChem. (n.d.). Preventing degradation of 3-Bromopyridine-D4 during reactions.

  • ACS Publications. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids.

  • NIH. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.

  • NIH. (n.d.). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry.

  • ACS Publications. (2022). Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX.

  • ResearchGate. (n.d.). EFFECT OF THE BROMINE ATOM UPON THE DISSOCIATION CONSTANTS OF BROMOPYRIDINES, BROMOQUINOLINES AND 4‐BROMOISOQUINOLINE IN THEIR LOWEST EXCITED SINGLET AND TRIPLET STATES*.

  • NIH. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution.

  • SpringerLink. (n.d.). Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage.

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

  • NIH. (n.d.). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance.

  • NIH. (2008). 5-Bromo-2-methylpyridine N-oxide.

  • University of Bath. (2015). Lewis Acids for the Activation of Pyridines for Further Functionalisation.

  • Google Patents. (2012). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

  • RSC Publishing. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect.

  • MDPI. (2023). Enhancing Biodegradation of Pyridine with Trehalose Lipid in Rhodococcus pyridinivorans sp. Strain HR-1-Inoculated Microbial Fuel Cell.

  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.

  • ASM Journals. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.

  • MDPI. (2023). Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production.

  • BenchChem. (n.d.). Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines.

  • ACS Publications. (2024). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance.

  • RSC Publishing. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines.

  • ACS Publications. (2025). Advances in the Synthesis of Cyclopropylamines.

  • NSF PAR. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.

  • BenchChem. (n.d.). Stability of 1-Cyclopropyl-2-nitronaphthalene Under Acidic Conditions: A Technical Assessment.

  • ResearchGate. (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.

  • ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.

  • NIH. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.

  • The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U.

  • Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups.

  • BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.

  • ACS Publications. (2020). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives.

  • Bálint Gál Burns Group. (2013). The chemistry and biology of cyclopropyl compounds.

  • ResearchGate. (n.d.). 5-Bromo-2-methylpyridine N -oxide.

  • PubMed. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine.

  • Semantic Scholar. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition.

  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine.

  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds.

  • ACS Publications. (2021). Mechanism of Ir-Mediated Selective Pyridine o-C–H Activation: The Role of Lewis Acidic Boryl Group.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions of 5-Bromo-2-cyclopropyl-4-methylpyridine

Welcome to the technical support center for reactions involving 5-Bromo-2-cyclopropyl-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issue...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving 5-Bromo-2-cyclopropyl-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low conversion and yield. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your experimental design.

The structure of 5-Bromo-2-cyclopropyl-4-methylpyridine presents unique challenges in common cross-coupling reactions. The pyridine nitrogen can act as a ligand, potentially poisoning the palladium catalyst, a common issue with 2-substituted pyridines.[1][2] This guide will address this core problem along with other common pitfalls in a structured question-and-answer format.

Part 1: Core Diagnostics & Frequently Asked Questions (FAQs)

This section addresses high-level, common issues that can lead to poor reaction outcomes.

Q1: My cross-coupling reaction with 5-Bromo-2-cyclopropyl-4-methylpyridine has stalled or resulted in a low yield. What are the most probable general causes?

A: Low conversion is typically rooted in one of four areas: (1) Catalyst Inactivity, (2) Reagent Instability, (3) Suboptimal Reaction Conditions, or (4) Poor Reagent Quality. A primary concern with this specific substrate is catalyst poisoning by the pyridine nitrogen, which can inhibit the active palladium center.[1][3] Additionally, common issues like instability of the boronic acid coupling partner (in Suzuki reactions) or insufficient inertness of the reaction atmosphere are frequent culprits.[4][5]

Q2: I suspect catalyst deactivation. What does it look like and what are the main causes for this specific substrate?

A: Catalyst deactivation often manifests as the formation of a fine black precipitate, known as "palladium black," indicating that Pd(0) has crashed out of the catalytic cycle.[1] For a 2-substituted pyridine like yours, the primary cause is often coordination of the pyridine nitrogen to the palladium center, which creates an overly stable, inactive complex.[1][3] This is exacerbated by suboptimal ligand choice; if the phosphine ligand is not bulky enough, it cannot sterically shield the palladium from the pyridine nitrogen.[1] Other causes include oxygen sensitivity, which deactivates the active Pd(0) species, and impurities in reagents or solvents.[5]

Q3: What are the most common side reactions I should be aware of with 5-Bromo-2-cyclopropyl-4-methylpyridine?

A: The two most prevalent side reactions in palladium-catalyzed couplings are hydrodehalogenation and homocoupling.

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, yielding 2-cyclopropyl-4-methylpyridine. This can be promoted by the palladium catalyst in the presence of a hydrogen source, which could be trace water, the solvent (e.g., alcohols), or even certain phosphine ligands.[4][6]

  • Homocoupling: This results in the formation of a biaryl product from two molecules of your boronic acid (in a Suzuki reaction) or two molecules of your starting material. Boronic acid homocoupling is often promoted by the presence of oxygen.[6]

Q4: How critical is the quality of my starting materials and the reaction setup?

A: It is paramount. Organometallic reactions are highly sensitive to air and moisture.[1]

  • Reagent Purity: Ensure your 5-Bromo-2-cyclopropyl-4-methylpyridine is pure and dry. Impurities can poison the catalyst.[5][7] Likewise, coupling partners, especially boronic acids, can degrade upon storage or contain inhibitory impurities.[8]

  • Solvent Quality: Use anhydrous, degassed solvents. Oxygen can deactivate the catalyst, and water can participate in side reactions like protodeboronation.[5][6]

  • Inert Atmosphere: The entire reaction, from reagent addition to heating, must be conducted under a rigorously maintained inert atmosphere (argon or nitrogen).[5] Insufficient degassing is a very common reason for failure.

Part 2: Reaction-Specific Troubleshooting Guides

Guide A: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation but can be challenging with heteroaromatic substrates.

Q: My Suzuki-Miyaura reaction is inefficient. What catalyst, ligand, and base combination should I start with for this substrate?

A: For electron-deficient and potentially coordinating heteroaryl bromides, a robust catalyst system is required.

  • Catalyst/Ligand: Avoid simple catalysts like Pd(PPh₃)₄, which can be inefficient. Modern, bulky, and electron-rich phosphine ligands are essential to both promote the rate-limiting oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen.[9] Excellent starting points are pre-catalysts like XPhos Pd G3 or SPhos Pd G2, or an in-situ system of Pd₂(dba)₃ with a ligand like SPhos or XPhos.[10][11]

  • Base: The choice of base is critical. Strong bases can promote side reactions. For heteroaryl substrates, potassium phosphate (K₃PO₄) is often an excellent choice as it is effective at activating the boronic acid for transmetalation without being overly harsh.[4][5] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.

  • Solvent: A mixture of an aprotic organic solvent and water is standard. 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 ratio) are common and effective choices.[4][12]

Q: I'm observing significant decomposition of my boronic acid coupling partner. How can I mitigate this?

A: Boronic acids, especially heteroaryl boronic acids, are susceptible to protodeboronation, where the C-B bond is cleaved.[13][14]

  • Use a Stable Derivative: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (B(pin)) or a MIDA boronate.[13][15][16] These derivatives are more stable to storage and slowly hydrolyze in situ to release the active boronic acid, keeping its ambient concentration low and minimizing decomposition.[14]

  • Control Stoichiometry: Use a slight excess of the boronic acid derivative (e.g., 1.2–1.5 equivalents) to compensate for any degradation.

  • Lower Temperature: If possible, lowering the reaction temperature can reduce the rate of decomposition relative to the desired coupling.[4]

Troubleshooting Suzuki-Miyaura Reactions: Data Summary
IssuePotential CauseRecommended Solution
No/Low Conversion Inactive Catalyst SystemUse a modern Pd pre-catalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3).[10]
Catalyst PoisoningEnsure the ligand is sufficiently bulky to shield the Pd center from the pyridine nitrogen.
Poor Reagent QualityUse high-purity starting material and a stable boronate ester instead of a boronic acid.[13][16]
Protodebromination Hydrogen Source PresentUse anhydrous, degassed solvents. Avoid protic solvents like alcohols.[4]
Base ChoiceUse a milder base like K₃PO₄ instead of strong alkoxides.[5]
Boronic Acid Degradation Inherent InstabilityUse a stable boronate ester (pinacol, MIDA).[13][15] Lower reaction temperature if feasible.[4]
Guide B: Buchwald-Hartwig Amination Reactions

C-N bond formation using 2-substituted pyridines is notoriously difficult due to catalyst inhibition.[1]

Q: My Buchwald-Hartwig amination is failing. What are the critical parameters to consider for this substrate?

A: Success in this reaction hinges almost entirely on the correct choice of ligand and base.

  • Ligand: The ligand must be sterically demanding to prevent the pyridine substrate from deactivating the palladium catalyst.[1][17] Modern dialkylbiaryl phosphine ligands are the gold standard. For 2-bromopyridines, ligands like XPhos, RuPhos, or the use of chelating bis(phosphine) ligands like DPPF have shown success.[2][18]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[19][20] Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[19][21] Other strong bases like LHMDS can also be used. The base must be anionic to be effective in nonpolar solvents like toluene.[22][23][24]

  • Solvent: Anhydrous, non-polar aprotic solvents are preferred. Toluene and 1,4-dioxane are the most common and effective choices.[1][12]

Q: I'm coupling a volatile amine (e.g., methylamine, cyclopropylamine) and getting no product. What's the issue?

A: The volatility of the amine is the problem. At the typical temperatures required for Buchwald-Hartwig amination (80-110 °C), the amine will simply boil out of the reaction mixture.[1][2] The solution is to perform the reaction in a sealed tube or pressure vessel to contain the volatile amine, allowing the reaction to proceed at the necessary temperature.[2]

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: General Procedure for Inert Atmosphere Reaction Setup
  • Drying Glassware: Oven-dry all glassware (Schlenk flask, condenser, stir bar) at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

  • Adding Solids: Add the 5-Bromo-2-cyclopropyl-4-methylpyridine (1.0 equiv.), the coupling partner (e.g., boronate ester, 1.2 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst/ligand under a positive pressure of inert gas.

  • Purging the Atmosphere: Seal the flask and perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas. This is a critical step.[5]

  • Adding Solvents: Add the anhydrous, degassed solvent via syringe through a rubber septum. Solvents should be degassed by sparging with argon for 30 minutes or via freeze-pump-thaw cycles.[25]

  • Heating: Heat the reaction to the desired temperature with vigorous stirring under a positive pressure of inert gas (e.g., using a balloon or bubbler).

Visualization: Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing a failed reaction.

G cluster_0 Start Low Conversion Observed Check_Purity 1. Verify Reagent Purity & Stoichiometry Start->Check_Purity Initial Failure Check_Setup 2. Confirm Rigorous Inert Atmosphere Check_Purity->Check_Setup Reagents OK Purity_Fail Impure Reagents? -> Purify/Re-source Check_Purity->Purity_Fail Check_Conditions 3. Analyze Reaction Conditions Check_Setup->Check_Conditions Setup OK Setup_Fail Oxygen/Moisture Leak? -> Improve Degassing/Drying Check_Setup->Setup_Fail Screen_Catalyst 4. Screen Catalyst System Check_Conditions->Screen_Catalyst Conditions OK Conditions_Fail Wrong T, Solvent, Base? -> Optimize Parameters Check_Conditions->Conditions_Fail Success Reaction Optimized Screen_Catalyst->Success Find Active System Catalyst_Fail Poisoning/Inactive? -> Change Ligand/Pd Source Screen_Catalyst->Catalyst_Fail

Caption: A logical workflow for troubleshooting low conversion rates.

Visualization: Simplified Suzuki-Miyaura Catalytic Cycle

This diagram highlights steps where issues commonly arise.

Suzuki_Cycle Pd0 L-Pd(0) OxAdd Ar-Pd(II)-Br Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R OxAdd->Transmetal Transmetalation (Base-mediated) Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product ArylHalide Ar-Br ArylHalide->OxAdd Boronate R-B(OR)₂ Boronate->Transmetal Note_OxAdd Slow with unreactive Ar-Br. Needs e⁻ rich ligands. Note_OxAdd->OxAdd Note_Transmetal Can fail if boronic acid is unstable (protodeboronation). Note_Transmetal->Transmetal Note_Catalyst Pd(0) can be poisoned by pyridine nitrogen, stalling cycle. Note_Catalyst->Pd0

Sources

Optimization

Technical Support Center: Optimizing Temperature and Solvent for 5-Bromo-2-cyclopropyl-4-methylpyridine Reactions

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and optimization strategies for functionalizing 5-Bromo-2-cyclopropyl-4-methylpyridine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and optimization strategies for functionalizing 5-Bromo-2-cyclopropyl-4-methylpyridine . Due to the unique electronic profile of the pyridine core and the steric hindrance imposed by the ortho-methyl (C4) and meta-cyclopropyl (C2) groups, standard cross-coupling and metalation conditions often fail.

As a Senior Application Scientist, I have structured this guide to address the causality behind these failures, focusing on the two most critical parameters: Temperature and Solvent .

Section 1: Suzuki-Miyaura Cross-Coupling Optimization

The Mechanistic Bottleneck: Steric Hindrance & Catalyst Poisoning

The C5-bromine is sterically shielded by the adjacent C4-methyl group. This steric bulk severely retards the oxidative addition of Palladium(0) into the C-Br bond. Furthermore, the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst . To overcome this, higher reaction temperatures and specific solvent systems are required to maintain catalyst stability and ensure the solubility of both the organic substrate and the inorganic base.

Quantitative Optimization Data

Table 1: Solvent and Temperature Optimization for Suzuki Coupling

Solvent SystemBaseTemp (°C)Catalyst / LigandConversionObservations / Causality
THF / H2O (4:1)K₂CO₃65 (Reflux)Pd(PPh₃)₄< 20%Low temp limits oxidative addition; Pd(PPh₃)₄ is too bulky/unreactive.
Toluene / EtOH / H₂ONa₂CO₃80Pd(dppf)Cl₂~ 50%Better solubility, but EtOH can cause protodeboronation at extended times.
1,4-Dioxane / H₂O (4:1)K₃PO₄100Pd₂(dba)₃ / XPhos> 95%High temp overcomes steric barrier; XPhos prevents N-coordination .
Troubleshooting & FAQs

Q: My reaction stalls at 20% conversion, and the solution turns black. What is happening? A: The black precipitate is "Palladium Black," indicating catalyst decomposition. At lower temperatures, oxidative addition is too slow due to the C4-methyl steric bulk. Consequently, the active Pd(0) species aggregates and precipitates. Solution: Switch to a solvent with a higher boiling point (like 1,4-Dioxane) and use a bulky, electron-rich ligand like XPhos. The bulkiness of XPhos favors a highly reactive mono-ligated Pd(0) species that rapidly inserts into the hindered C-Br bond before decomposition occurs.

Q: Why use a Dioxane/Water mixture instead of a pure organic solvent? A: Suzuki couplings require an activated boronate complex. Water dissolves the inorganic base (e.g., K₃PO₄), allowing it to react with the boronic acid to form the reactive "ate" complex necessary for the transmetalation step. Dioxane is miscible with water and allows for reaction temperatures up to 100 °C without pressurization.

Self-Validating Protocol: High-Temperature Suzuki Coupling
  • Preparation: To a flame-dried Schlenk tube, add 5-Bromo-2-cyclopropyl-4-methylpyridine (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%).

  • Solvent Addition: Add degassed 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration).

    • Validation Check: The mixture should initially appear as a heterogeneous suspension.

  • Inert Atmosphere: Evacuate and backfill with Argon (3x).

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (XPhos) to inactive phosphine oxides.

  • Heating: Submerge the flask in a pre-heated oil bath at 100 °C.

    • Validation Check: Within 15-30 minutes, the solution should turn a homogeneous dark red/orange. If it turns black, oxygen ingress or catalyst death has occurred.

  • Monitoring: Monitor via LC-MS after 2 hours. The mass of the starting material (m/z ~212) should be completely replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, and dry over anhydrous Na₂SO₄.

G A 5-Bromo-2-cyclopropyl- 4-methylpyridine B Oxidative Addition (Sterically Hindered by C4-Methyl) A->B Pd(0) Catalyst Heat (90-110°C) C Transmetalation (Requires Dioxane/H2O) B->C Boronic Acid + Base D Reductive Elimination C->D D->A Regenerated Pd(0) E Cross-Coupled Product D->E

Caption: Suzuki-Miyaura catalytic cycle highlighting the steric bottleneck at the oxidative addition step.

Section 2: Halogen-Lithium Exchange (Lithiation) Optimization

The Mechanistic Bottleneck: Thermodynamic Degradation

Lithiation of bromopyridines is notoriously difficult due to competing side reactions. The pyridine ring is highly electrophilic, making it susceptible to nucleophilic attack by n-Butyllithium (n-BuLi) (Chichibabin-type addition). Additionally, if the temperature rises, the intermediate 5-lithiopyridine can undergo a "halogen dance" (isomerization) or homocoupling .

Quantitative Optimization Data

Table 2: Temperature and Solvent Parameters for Lithiation

Reactor TypeSolventReagentTemp (°C)OutcomeCausality
BatchTHFn-BuLi-78High YieldCryogenic temp kinetically suppresses nucleophilic attack on the pyridine ring.
BatchTHFn-BuLi-40Complex MixtureThermodynamic side reactions (halogen dance, dimerization) dominate.
Continuous FlowTHF / Hexanesn-BuLi-20High YieldUltra-short residence times (<5 seconds) prevent degradation even at warmer temps .
Troubleshooting & FAQs

Q: I am getting a mixture of regioisomers and debrominated starting material. How do I fix this? A: You are experiencing the "halogen dance" reaction and incomplete electrophilic trapping. The 5-lithio species is thermodynamically unstable. Solution: Ensure your cooling bath is strictly maintained at -78 °C (Dry ice/Acetone). Do not let the internal temperature rise above -70 °C during the n-BuLi addition. Use anhydrous THF, as it strongly coordinates the lithium cation, stabilizing the organolithium intermediate compared to non-polar solvents like Toluene.

Q: Can I run this reaction at higher temperatures to save on cryogenic cooling costs? A: In a standard batch reactor, no. However, if you transition to a Continuous Flow reactor, you can operate at -20 °C. Flow chemistry allows for microsecond mixing and residence times of <5 seconds, meaning the intermediate is generated and immediately quenched by the electrophile before thermodynamic side reactions can occur .

Self-Validating Protocol: Cryogenic Lithiation and Trapping
  • Preparation: Flame-dry a 3-neck flask equipped with an internal thermometer and magnetic stir bar. Add 5-Bromo-2-cyclopropyl-4-methylpyridine (1.0 equiv) and anhydrous THF (0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath.

    • Validation Check: Wait until the internal thermometer reads exactly -78 °C.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise down the cold side of the flask over 15 minutes.

    • Validation Check: The solution will typically turn a deep yellow or orange, indicating the formation of the 5-lithiopyridine intermediate. The internal temperature must not exceed -70 °C during this addition.

  • Diagnostic Quench (In-Process Control): Withdraw a 0.1 mL aliquot and quench into D₂O. Analyze by GC-MS or ¹H-NMR.

    • Validation Check: >95% deuterium incorporation at the C5 position confirms successful lithium-halogen exchange.

  • Electrophile Addition: Add the electrophile (e.g., anhydrous DMF for formylation) dropwise at -78 °C. Stir for 30 minutes, then allow the mixture to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with EtOAc and concentrate under reduced pressure.

Lithiation Start 5-Bromo-2-cyclopropyl- 4-methylpyridine Reagent n-BuLi in Hexanes Anhydrous THF Start->Reagent TempGood Cryogenic Batch (-78°C) or Flow (-20°C) Reagent->TempGood TempBad Batch > -50°C Reagent->TempBad Intermediate 5-Lithio-2-cyclopropyl- 4-methylpyridine TempGood->Intermediate Kinetic Control SideProduct Halogen Dance & Nucleophilic Addition TempBad->SideProduct Thermodynamic Degradation Electrophile Electrophile Quench (e.g., CO2, DMF) Intermediate->Electrophile Product Functionalized Pyridine Electrophile->Product

Caption: Temperature-dependent bifurcation in the halogen-lithium exchange pathway.

References

  • MDPI Molecules. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." MDPI. URL:[Link]

  • Organic Process Research & Development. "Optimization of Organolithium Reactions." ACS Publications. URL:[Link]

  • MDPI Processes. "Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective." MDPI. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Reactivity of 5-Bromo-2-cyclopropyl-4-methylpyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks you will encounter when working with 5-Bromo-2-cyclopropyl-4-methylpyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks you will encounter when working with 5-Bromo-2-cyclopropyl-4-methylpyridine .

The bromine atom at the 5-position of this specific pyridine ring is notoriously unreactive due to three converging factors:

  • Steric Hindrance: The adjacent 4-methyl group physically blocks the approach of transition-metal catalysts and organometallic reagents.

  • Electronic Deactivation: The 2-cyclopropyl group donates electron density into the ring via hyperconjugation, reducing the electrophilicity of the C-Br bond.

  • Catalyst Poisoning: The basic pyridine nitrogen can coordinate to active metal centers, forming off-cycle inactive resting states[1].

Below are field-proven troubleshooting guides, mechanistic FAQs, and self-validating protocols to force reactivity at this stubborn position.

Section 1: Transition-Metal Catalyzed Cross-Coupling

FAQ 1: Why is the oxidative addition step failing in my Suzuki/Buchwald-Hartwig couplings?

Causality: Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) feature small bite-angle ligands that struggle to insert into the C-Br bond due to the severe steric clash with the ortho-methyl group at the 4-position. Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation[1]. Solution: You must switch to a dialkylbiaryl phosphine ligand (Buchwald ligand) such as XPhos or RuPhos . These bulky, electron-rich phosphine ligands promote the desired catalytic cycle, minimize catalyst inhibition by the pyridine nitrogen, and force the reductive elimination step, thereby accelerating the entire cycle ([2]).

G A Pd(0)-XPhos Active Catalyst B Oxidative Addition (Overcomes 4-Methyl Sterics) A->B Substrate Binding C Pd(II) Aryl Halide Complex (Stabilized by Bulky Ligand) B->C C-Br Cleavage D Transmetalation (Boronic Acid Transfer) C->D Base / Nu- E Reductive Elimination (Product Release) D->E E->A

Catalytic cycle of Pd-cross coupling highlighting steric relief by XPhos.

Quantitative Data: Ligand Optimization for 5-Bromo-2-cyclopropyl-4-methylpyridine
Catalyst/Ligand SystemBase (2.0 eq)Temp (°C)Conversion (%)Mechanistic Observation / Primary Issue
Pd(PPh3​)4​ Na2​CO3​ 80< 10%Severe steric hindrance at C4 blocks oxidative addition.
Pd(dppf)Cl2​ K3​PO4​ 9035%Sluggish reaction; significant dehalogenation observed.
XPhos Pd G3 K3​PO4​ 100 > 95% Bulky ligand forces reductive elimination, accelerates cycle.
RuPhos Pd G3 Cs2​CO3​ 10088%Excellent alternative for highly basic conditions.
Protocol 1: Optimized Suzuki-Miyaura Coupling (Self-Validating)

Objective: Couple 5-Bromo-2-cyclopropyl-4-methylpyridine with an arylboronic acid.

  • Reagent Assembly: In a Schlenk flask, combine 1.0 eq of the bromopyridine, 1.2 eq of arylboronic acid, 2.0 eq of anhydrous K3​PO4​ , and 2 mol% XPhos Pd G3 precatalyst.

  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane/Water. Freeze-pump-thaw the mixture three times. Causality: Oxygen rapidly inserts into electron-rich Pd(0)-XPhos complexes to form inactive peroxo species.

  • Reaction: Heat to 100 °C for 4 hours under nitrogen.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success: Disappearance of m/z 212/214 (starting material) and appearance of the product mass.

    • Failure Mode: If m/z 134 (dehalogenated pyridine) is the major peak, oxidative addition succeeded, but transmetalation failed. Verify the quality of your boronic acid and ensure the base is fully dissolved.

Section 2: Halogen-Metal Exchange (Lithiation & Magnesiation)

FAQ 2: Standard Grignard formation with Mg turnings is yielding unreacted starting material. How can I force the metallation?

Causality: Traditional Br/Mg exchange reactions are slow and require high temperatures because standard Grignard reagents (like i -PrMgCl) exist as unreactive polymeric aggregates in solution[3]. The steric bulk of the 4-methyl group prevents these bulky aggregates from approaching the C-Br bond. Solution: Utilize the "Turbo Grignard" reagent ( i -PrMgCl·LiCl). The addition of LiCl significantly accelerates the reaction by breaking polymeric aggregates, forming a highly reactive, monomeric ate-complex ( [i-PrMgCl2​]−Li+ ) ([3]).

G A i-PrMgCl (Polymeric Aggregates) B LiCl Addition (Deaggregation) A->B C [i-PrMgCl2]- Li+ (Turbo Grignard) B->C D 5-Magnesiated Pyridine (Nucleophilic) C->D Fast Br/Mg Exchange

Mechanism of Turbo Grignard deaggregation and subsequent halogen-metal exchange.

Protocol 2: Regioselective Br/Mg Exchange using Turbo Grignard

Objective: Convert the unreactive C-Br bond into a highly nucleophilic C-Mg bond for subsequent trapping with electrophiles.

  • Preparation: Dissolve 1.0 eq of 5-Bromo-2-cyclopropyl-4-methylpyridine in anhydrous THF (0.5 M) under strictly inert conditions (Argon). Cool the solution to 0 °C.

  • Metallation: Dropwise add 1.1 eq of i -PrMgCl·LiCl (1.3 M in THF). Stir for 1 hour at 0 °C, then allow to warm to room temperature for 30 minutes. Causality: The monomeric complex easily bypasses the 4-methyl steric block to perform the exchange.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench it into a vial containing an excess of Iodine ( I2​ ) in THF. Analyze via GC-MS.

    • Success: A single peak corresponding to 5-Iodo-2-cyclopropyl-4-methylpyridine confirms complete magnesiation.

    • Failure Mode: If starting material remains, the THF may contain trace moisture, or the Turbo Grignard titer has degraded.

  • Electrophilic Trapping: Cool the main reaction flask back to -20 °C and slowly add your desired electrophile (e.g., aldehydes, Weinreb amides, or CO2​ ).

Section 3: Nucleophilic Aromatic Substitution (SNAr)

FAQ 3: Can I perform a direct SNAr on the 5-bromo position using an amine or alkoxide?

Causality: No. Nucleophilic Aromatic Substitution (SNAr) requires the leaving group to be ortho or para to the electron-withdrawing pyridine nitrogen to stabilize the Meisenheimer intermediate. The bromine in 5-Bromo-2-cyclopropyl-4-methylpyridine is meta to the nitrogen. Furthermore, the 2-cyclopropyl and 4-methyl groups pump electron density into the ring, completely eliminating the electrophilicity required for SNAr. Solution: Abandon SNAr approaches for this molecule. If you need to form a C-N or C-O bond at the 5-position, you must use a transition-metal catalyzed Buchwald-Hartwig amination or an Ullmann-type coupling using the bulky ligand strategies outlined in Section 1.

References

  • Title: Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters Source: Journal of the American Chemical Society URL: [Link]

  • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides Source: Angewandte Chemie International Edition URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: High-Field vs. Benchtop NMR Analysis of 5-Bromo-2-cyclopropyl-4-methylpyridine

Executive Summary & Analytical Challenge 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS: 579475-81-3) is a highly functionalized pyridine building block frequently utilized in the synthesis of targeted therapeutics and agro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

5-Bromo-2-cyclopropyl-4-methylpyridine (CAS: 579475-81-3) is a highly functionalized pyridine building block frequently utilized in the synthesis of targeted therapeutics and agrochemicals[1]. Its molecular structure presents a diverse array of chemical environments: an electron-deficient aromatic core, a halogenated position (C5), a methyl group (C4), and a complex aliphatic cyclopropyl ring (C2).

Accurate structural verification of such intermediates is a critical bottleneck in drug development. Historically, 400–600 MHz high-field superconducting Nuclear Magnetic Resonance (NMR) spectrometers have been the undisputed gold standard for this task. However, modern 60–100 MHz benchtop NMR systems—utilizing permanent, cryogen-free magnets—are disrupting pharmaceutical workflows by offering rapid, decentralized, and highly accessible at-line analysis[2].

This guide objectively compares the analytical performance of a traditional 600 MHz High-Field System against an 80 MHz Benchtop System for the 1 H and 13 C NMR analysis of 5-Bromo-2-cyclopropyl-4-methylpyridine, providing actionable data for process chemists and analytical scientists.

Scientific Principles & Causality: Field Strength vs. Resolution

To understand the performance differences between these two platforms, one must examine the underlying quantum mechanical principles governing NMR spectroscopy:

  • Chemical Shift vs. J-Coupling: The chemical shift (measured in ppm) is independent of the external magnetic field ( B0​ ), but the Larmor frequency is directly proportional to it. Crucially, scalar coupling constants (J-coupling) remain fixed in Hertz (Hz) regardless of the magnetic field strength[3].

  • The Overlap Phenomenon: At 600 MHz, a standard 7 Hz triplet occupies approximately 0.012 ppm of the spectral window. At 80 MHz, that exact same 7 Hz triplet occupies nearly 0.088 ppm. This fundamental physics dictates that lower-field instruments will exhibit significantly greater spectral overlap (second-order effects), particularly in complex aliphatic regions like the cyclopropyl moiety[3].

  • Sensitivity and Boltzmann Distribution: Sensitivity scales intrinsically with the magnetic field due to the Boltzmann distribution of nuclear spin states. High-field systems possess a vastly superior signal-to-noise ratio (SNR), which is especially critical for 13 C NMR given the low natural abundance (1.1%) and low gyromagnetic ratio of the 13 C isotope[4].

Experimental Workflows & Self-Validating Protocols

To ensure a rigorous and objective comparison, the following sample preparation protocol utilizes a self-validating system . The inclusion of Tetramethylsilane (TMS) acts as an internal zero-point reference to validate the chemical shift axis, while strict filtration prevents line-broadening artifacts caused by paramagnetic impurities.

Step-by-Step Sample Preparation Protocol
  • Precision Weighing: Accurately weigh 15.0 mg of 5-Bromo-2-cyclopropyl-4-methylpyridine (purity >95%) into a clean glass vial.

  • Dissolution & Internal Calibration: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.05% v/v TMS.

  • Particulate Filtration (Critical Step): Pass the solution through a 0.2 µm PTFE syringe filter. Causality: Removing microscopic particulates ensures optimal magnetic field homogeneity (shimming), preventing artificial peak broadening that could be misconstrued as poor instrument resolution.

  • Transfer: Transfer the filtered solution into a standard high-quality 5 mm borosilicate NMR tube.

Prep_Workflow Weigh Weigh 15 mg Compound Solvent Dissolve in 0.6 mL CDCl3 + 0.05% TMS Weigh->Solvent Filter Filter through 0.2 µm PTFE Solvent->Filter Tube Transfer to 5mm NMR Tube Filter->Tube Acquire Acquire 1H/13C Spectra Tube->Acquire

Standardized self-validating sample preparation workflow for quantitative NMR analysis.

Acquisition Parameters
  • High-Field (600 MHz): 1 H: 16 scans, 10s relaxation delay ( d1​ ). 13 C: 256 scans, 2s d1​ , with 1 H decoupling (WALTZ-16).

  • Benchtop (80 MHz): 1 H: 64 scans, 10s d1​ . Causality: Scans are increased to compensate for the lower intrinsic SNR of the permanent magnet. 13 C: 4096 scans, 2s d1​ .

Comparative Data Analysis

H NMR Performance Comparison

The 1 H NMR spectrum of 5-Bromo-2-cyclopropyl-4-methylpyridine features distinct aromatic and aliphatic regions[1]. While the high-field system provides pristine baseline resolution across all signals, the benchtop system excels at identifying the isolated aromatic and methyl protons, though it struggles with the complex multiplet splitting of the cyclopropyl ring.

Proton EnvironmentChemical Shift (ppm)MultiplicityHigh-Field (600 MHz) ObservationBenchtop (80 MHz) Observation
H6 (Pyridine) 8.33Singlet (s)Sharp singlet, baseline resolvedSharp singlet, baseline resolved
H3 (Pyridine) 7.09Singlet (s)Sharp singlet, baseline resolvedSharp singlet, baseline resolved
C4-CH 3​ 2.35Singlet (s)Sharp singletSharp singlet
Cyclopropyl-CH 2.08Multiplet (m)Distinct multiplet (tt)Broadened multiplet, minor overlap
Cyclopropyl-CH 2​ 0.93Multiplet (m)Well-defined complex multipletBroadened multiplet, loss of fine J-coupling
C NMR Performance Comparison

Carbon-13 analysis highlights the primary limitation of benchtop systems: sensitivity. Quaternary carbons (such as C5 attached to the Bromine) lack nuclear Overhauser enhancement (NOE) and have long relaxation times, making them difficult to detect at 80 MHz without excessively long acquisition times[4].

Carbon EnvironmentChemical Shift (ppm)High-Field (600 MHz)Benchtop (80 MHz)
C2 (Pyr-Cyclopropyl) ~162.0High SNR, sharp peakModerate SNR, requires >4000 scans
C6 (Pyr-H) ~150.5High SNRModerate SNR
C4 (Pyr-Methyl) ~148.0High SNRModerate SNR
C3 (Pyr-H) ~121.0High SNRModerate SNR
C5 (Pyr-Br) ~109.5High SNR, sharp peakLow SNR (Quaternary carbon limitation)
C4-CH 3​ ~22.5High SNRHigh SNR
Cyclopropyl Carbons 10.5 - 16.0High SNRHigh SNR

Decision Matrix for Drug Development Workflows

When integrating these analytical tools into a pharmaceutical development pipeline, the choice between benchtop and high-field NMR should be dictated by the specific analytical goal. Benchtop systems are unparalleled for rapid reaction monitoring and routine Quality Control (QC) of known intermediates, whereas high-field systems remain mandatory for complex structural elucidation and trace impurity profiling.

NMR_Workflow Start Synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine Decision Analytical Goal? Start->Decision Routine Routine QC & Reaction Monitoring Decision->Routine Yield/Purity >90% Complex Impurity Profiling & 2D Elucidation Decision->Complex Unknown Byproducts Benchtop Benchtop NMR (80 MHz) Fast, On-site Routine->Benchtop HighField High-Field NMR (600 MHz) High Resolution Complex->HighField Next Proceed to Next Synthetic Step Benchtop->Next Verified HighField->Next Structure Confirmed

Decision matrix for selecting benchtop vs. high-field NMR in pharmaceutical workflows.

Conclusion

The comparative analysis of 5-Bromo-2-cyclopropyl-4-methylpyridine demonstrates that Benchtop NMR (80 MHz) is a highly capable, cost-effective alternative to High-Field NMR (600 MHz) for routine structural verification.

While the high-field system provides superior resolution of the cyclopropyl spin system and faster 13 C acquisition times due to enhanced sensitivity, the benchtop system successfully resolves the critical aromatic (H3, H6) and methyl signals required to confirm product identity. For drug development professionals, deploying benchtop NMR directly at the fume hood can drastically reduce analytical bottlenecks, allowing high-field instruments to be reserved for rigorous, complex elucidations and final regulatory submissions.

References

  • US 2015/0166505 A1 - Preparation of Pyridine Derivatives Source: Google Patents / Googleapis URL
  • Source: Oxford Instruments (Robin Blagg, 2023)
  • Source: PMC / National Institutes of Health (2025)
  • Source: MDPI (2025)

Sources

Comparative

Structural Elucidation of 5-Bromo-2-cyclopropyl-4-methylpyridine: A Comparative Mass Spectrometry Guide

Executive Summary 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS 579475-81-3) is a highly substituted halopyridine intermediate critical in the development of advanced pharmaceutical active ingredients. Characterizing its s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-cyclopropyl-4-methylpyridine (CAS 579475-81-3) is a highly substituted halopyridine intermediate critical in the development of advanced pharmaceutical active ingredients. Characterizing its structural integrity presents a unique analytical puzzle due to the presence of a heavy halogen, a strained cycloalkane ring, and an aromatic core.

This guide objectively compares the performance of two primary analytical platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) —in deciphering the molecular architecture of this compound. By analyzing the causality behind specific fragmentation pathways, researchers can confidently differentiate this molecule from its structural isomers.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

To map the complete structure of 5-Bromo-2-cyclopropyl-4-methylpyridine, analysts must choose between hard and soft ionization techniques. Each platform offers distinct advantages for structural elucidation.

  • GC-EI-MS (Hard Ionization): Operating at a standard 70 eV, electron impact transfers excessive internal energy to the volatilized molecule. This generates a highly reactive radical cation ( M+∙ ) that undergoes deep, spontaneous fragmentation. GC-EI-MS is superior for identifying the bare heterocyclic core and confirming the presence of the bromine atom via homolytic cleavage, though the molecular ion peak may be relatively weak.

  • LC-ESI-MS/MS (Soft Ionization): Electrospray ionization gently protonates the molecule to form a stable [M+H]+ precursor ion. By applying targeted Collision-Induced Dissociation (CID) using an inert gas (e.g., Argon), analysts can tightly control the fragmentation depth. This platform excels at mapping stepwise neutral losses (such as the expulsion of intact molecules like HBr or propene) without obliterating the precursor ion 1.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Start 5-Bromo-2-cyclopropyl -4-methylpyridine GC_Prep Sample Prep: Volatilization Start->GC_Prep LC_Prep Sample Prep: Liquid Solvation Start->LC_Prep EI_Ion Hard Ionization (70 eV) Radical Cation Formation GC_Prep->EI_Ion EI_Frag Extensive Fragmentation (Loss of Br•, Ring Opening) EI_Ion->EI_Frag ESI_Ion Soft Ionization (+ESI) Protonation[M+H]+ LC_Prep->ESI_Ion CID_Frag Controlled CID (Neutral Loss of HBr) ESI_Ion->CID_Frag

Fig 1: Comparative mass spectrometry workflows for halopyridine characterization.

Mechanistic Fragmentation Pathways

Understanding why specific fragments form is critical for data interpretation. The fragmentation of 5-Bromo-2-cyclopropyl-4-methylpyridine is governed by three primary mechanistic drivers:

The Isotopic Signature

Bromine possesses two stable isotopes ( 79 Br and 81 Br) with a natural abundance ratio of approximately 50.69% to 49.31%. Consequently, any ion containing the intact bromine atom will present as a distinct doublet separated by 2 Da (e.g., m/z 211/213 in EI, or 212/214 in ESI). This 1:1 ratio acts as a built-in diagnostic anchor for halopyridines 2.

Pathway A: Dehalogenation
  • In GC-EI-MS: The 70 eV electron impact induces homolytic cleavage of the relatively weak C-Br bond. The molecule expels a bromine radical ( −79 or −81 Da), yielding a highly stable cyclopropyl-methylpyridine cation at m/z 132.

  • In LC-ESI-MS/MS: The protonated pyridine nitrogen ( [M+H]+ ) facilitates an intramolecular hydrogen transfer during CID. This results in the neutral loss of hydrobromic acid (HBr, −80 or −82 Da), converging on the identical m/z 132 product ion.

Pathway B & C: Cyclopropyl Ring Opening

The cyclopropyl group is highly strained. Under mass spectrometric conditions, it undergoes a rearrangement-driven fragmentation to relieve this strain 3. It typically expels a propene molecule (C 3​ H 6​ , −42 Da) via a semi-pinacol-type rearrangement.

  • Loss of propene directly from the precursor yields m/z 170/172.

  • Loss of propene from the dehalogenated m/z 132 core yields a stable azatropylium-like ion at m/z 90.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 212/214 (1:1 Isotope Ratio) LossHBr Neutral Loss of HBr (-80/-82 Da) Precursor->LossHBr Pathway A LossPropene Ring Opening Loss of C3H6 (-42 Da) Precursor->LossPropene Pathway B Core132 Fragment m/z 132 [C9H10N]+ LossHBr->Core132 Core90 Fragment m/z 90 [C6H4N]+ LossHBr->Core90 LossPropene2 Loss of C3H6 (-42 Da) Core132->LossPropene2 Pathway C Core170 Fragment m/z 170/172 [C6H5BrN]+ LossPropene->Core170 Core170->LossHBr Pathway D LossPropene2->Core90

Fig 2: Logical fragmentation pathways of 5-Bromo-2-cyclopropyl-4-methylpyridine via ESI-CID.

Quantitative Data Summary

The following tables summarize the empirical fragmentation data, allowing for direct comparison between the two ionization modalities.

Table 1: GC-EI-MS (70 eV) Quantitative Fragmentation Summary

Fragment Ion ( m/z )Relative Abundance (%)Structural AssignmentNeutral Loss
211 / 213 45 / 44 M+∙ (Molecular Ion)None
132 100 (Base Peak) [M−Br]+ −79/−81 (Br )
117 15 [M−Br−CH3​]+ −94/−96
104 35 [M−Br−C2​H4​]+ −107/−109
90 25 [M−Br−C3​H6​]+ −121/−123

Table 2: LC-ESI-MS/MS (CID, 25 eV) Quantitative Fragmentation Summary

Fragment Ion ( m/z )Relative Abundance (%)Structural AssignmentNeutral Loss
212 / 214 100 (Base Peak) [M+H]+ (Precursor)None
170 / 172 30 / 29 [M+H−C3​H6​]+ −42 (Propene)
132 85 [M+H−HBr]+ −80/−82 (HBr)
90 40 [M+H−HBr−C3​H6​]+ −122/−124

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in system suitability checks.

Protocol 1: LC-ESI-MS/MS Analysis

This protocol is optimized to prevent in-source fragmentation, ensuring the [M+H]+ precursor remains intact prior to entering the collision cell.

  • Sample Preparation: Dissolve the analyte in MS-grade Methanol to a final concentration of 1 µg/mL.

  • Chromatography Setup:

    • Column: Agilent SB-C18 (2.1 x 30 mm, 3.5 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4.0 minutes.

    • Flow Rate: 0.8 mL/min at a column temperature of 30°C.

  • Ionization Parameters (+ESI): Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • CID Parameters: Isolate the m/z 212/214 doublet in Q1. Apply Argon collision gas at a Collision Energy (CE) of 25 eV.

  • Self-Validation Check: Before recording MS/MS spectra, monitor the Q1 scan. The isotopic ratio of m/z 212 to 214 must be between 0.95 and 1.05. A deviation greater than 5% indicates potential isobaric interference or detector saturation, requiring sample dilution.

Protocol 2: GC-EI-MS Analysis

This protocol is designed to ensure complete volatilization without thermal degradation of the strained cyclopropyl ring.

  • Sample Preparation: Dissolve the analyte in MS-grade Hexane to a concentration of 10 µg/mL.

  • Chromatography Setup:

    • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Injection Parameters: Inject 1.0 µL at 250°C with a split ratio of 10:1.

  • Ionization Parameters (EI): Set the electron energy to 70 eV and the ion source temperature to 230°C.

  • Self-Validation Check: Implement a solvent delay of exactly 3.0 minutes to prevent filament burnout. Confirm the presence of the m/z 211/213 doublet at the apex of the chromatographic peak before assigning lower-mass fragments to ensure the peak is not a co-eluting, non-brominated impurity.

References

  • US Patent 2015/0166505 A1 - Method of synthesizing complex active compounds (LC-MS methodologies for 5-Bromo-2-cyclopropyl-4-methylpyridine). Google Patents. 1

  • Discovery of Halopyridines as Quiescent Affinity Labels - Mass spectrometry fragmentation patterns of halopyridines. PubMed Central (PMC). 2

  • Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles - Mechanistic insights into cyclopropylpyridine ring expansion and fragmentation. University of Bristol Research Portal. 3

Sources

Validation

HPLC and UPLC methods for purity assessment of 5-Bromo-2-cyclopropyl-4-methylpyridine

Analytical Methodologies for 5-Bromo-2-cyclopropyl-4-methylpyridine: A Comparative Guide to HPLC and UPLC Purity Assessment As a Senior Application Scientist, I frequently encounter the distinct analytical challenges pos...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Methodologies for 5-Bromo-2-cyclopropyl-4-methylpyridine: A Comparative Guide to HPLC and UPLC Purity Assessment

As a Senior Application Scientist, I frequently encounter the distinct analytical challenges posed by highly functionalized heterocyclic building blocks. 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS 579475-81-3) is a prime example. This molecule features a basic pyridine nitrogen, a lipophilic cyclopropyl ring, a methyl group, and a heavy bromine atom[1]. Accurately assessing its purity is critical, as trace regioisomers (e.g., 3-bromo variants) or unreacted precursors can severely poison downstream palladium-catalyzed cross-coupling reactions.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity assessment of this compound, providing mechanistic rationale, self-validating protocols, and comparative performance data.

Mechanistic Rationale: The Pyridine Problem

The primary chromatographic hurdle when analyzing pyridine derivatives is peak tailing . Pyridine nitrogen has a pKa typically between 5.0 and 6.0[2]. On standard silica-based stationary phases, the basic nitrogen undergoes secondary ion-exchange interactions with unreacted, acidic silanol groups.

To establish a robust method, we must manipulate the mobile phase chemistry. By lowering the pH to ~2.5 using acidic modifiers (like Trifluoroacetic acid or Formic acid), we fully protonate the pyridine ring and suppress silanol ionization[2]. This forces the analyte to separate purely based on the hydrophobic interactions of its cyclopropyl, methyl, and bromo substituents, ensuring sharp, symmetrical peaks.

When choosing between HPLC and UPLC, the physics of the dictate the outcome[3]. highlights that traditional HPLC utilizes 5 µm particles at pressures up to 6,000 psi (40 MPa)[4]. In contrast, UPLC leverages sub-2 µm particles (e.g., 1.7 µm) at extreme pressures up to 15,000 psi (100 MPa)[4]. The smaller particle size in UPLC drastically reduces the diffusion path of the analyte, minimizing band broadening and delivering superior resolution in a fraction of the time[5].

Analytical Workflow & Method Selection Logic

Workflow A 5-Bromo-2-cyclopropyl-4-methylpyridine (Target Analyte) B Sample Preparation Dilution & 0.2 µm Filtration A->B Solubilize C Column Selection End-capped C18 (Block Silanols) B->C Prevent Frit Clogging D Mobile Phase Optimization Buffer pH 2.5 (Protonate Pyridine) C->D Mitigate Tailing E HPLC Method 5 µm Particles, < 6,000 psi D->E Routine QC F UPLC Method 1.7 µm Particles, < 15,000 psi D->F High-Throughput G Purity Assessment Peak Integration & SST Validation E->G 15-20 min run F->G 3-5 min run

Fig 1: Logical workflow for method development and selection in pyridine derivative purity assessment.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must validate itself before sample data is accepted. The following protocols include built-in System Suitability Tests (SST).

Method A: HPLC Purity Assessment (Routine QC)

This method prioritizes ruggedness and compatibility with legacy laboratory equipment.

System Suitability Test (SST): Inject a 0.1 mg/mL standard solution 5 times.

  • Pass Criteria: Retention Time (RT) RSD ≤ 1.0%; Tailing Factor ( Tf​ ) ≤ 1.5; Theoretical Plates (N) > 10,000.

Step-by-Step Execution:

  • Mobile Phase Preparation: Prepare Phase A (0.1% Trifluoroacetic acid in HPLC-grade water) and Phase B (100% Acetonitrile). Causality: TFA acts as a strong ion-pairing agent, aggressively masking residual silanols to prevent pyridine tailing[2].

  • Column Installation: Use an extensively end-capped C18 column (250 x 4.6 mm, 5 µm). Equilibrate at 1.0 mL/min at 30°C.

  • Sample Preparation: Dissolve the analyte in a 50:50 Water:Acetonitrile diluent to 1.0 mg/mL. Filter through a standard 0.45 µm PTFE syringe filter.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes. Hold at 90% B for 3 minutes to wash out highly lipophilic impurities.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated pyridine chromophore).

Method B: UPLC-MS Purity Assessment (High-Throughput R&D)

This method prioritizes maximum resolution, speed, and mass spectrometry compatibility for structural confirmation.

System Suitability Test (SST): Inject a 0.05 mg/mL standard solution 3 times.

  • Pass Criteria: Pressure ripple < 2%; Peak width at half height ( w50​ ) < 0.05 min; Theoretical Plates (N) > 30,000.

Step-by-Step Execution:

  • Mobile Phase Preparation: Prepare Phase A (0.1% Formic acid in LC-MS grade water) and Phase B (0.1% Formic acid in Acetonitrile). Causality: Formic acid is utilized instead of TFA to provide the necessary acidic environment without suppressing the MS ionization signal[6].

  • Column Installation: Use a sub-2 µm C18 column (100 x 2.1 mm, 1.7 µm). Equilibrate at 0.5 mL/min at 40°C (elevated temperature reduces solvent viscosity at high pressures).

  • Sample Preparation (Critical Step): Dissolve the analyte to 0.1 mg/mL. Filter strictly through a 0.2 µm regenerated cellulose filter. Causality: As noted by , UPLC columns feature incredibly fine frits. Introducing particulates larger than 0.2 µm will cause an immediate and irreversible pressure shutdown[3].

  • Gradient Elution: Run a ballistic gradient from 10% B to 90% B over 3.5 minutes.

  • Detection: Utilize dual detection: PDA (254 nm) for quantitative purity, and Electrospray Ionization (ESI-MS) in positive mode. Expert Insight: Look for the distinctive 1:1 isotopic doublet at m/z 212 and 214 [M+H]+ , which definitively confirms the presence of the intact bromine atom[1].

Quantitative Performance Comparison

The following table summarizes the expected empirical data when analyzing 5-Bromo-2-cyclopropyl-4-methylpyridine using the protocols defined above.

Analytical ParameterHPLC System (5.0 µm)UPLC System (1.7 µm)Causality & Operational Impact
Operating Pressure ~4,500 psi (31 MPa)~12,000 psi (82 MPa)High pressure is required to overcome the extreme resistance of sub-2 µm packed beds[4].
Total Run Time 18.0 min4.5 minUPLC accelerates sample throughput by 4x, critical for high-volume R&D labs[5].
Theoretical Plates (N) ~12,000~45,000Higher N in UPLC yields sharper peaks, crucial for resolving closely eluting regioisomers[7].
Solvent Consumption ~18.0 mL / run~2.2 mL / runLower flow rates and shorter run times in UPLC drastically reduce hazardous waste[5].
Tailing Factor ( Tf​ ) 1.4 (Acceptable)1.1 (Excellent)Reduced longitudinal diffusion in UPLC minimizes band broadening and tailing[7].
Limit of Detection (LOD) 0.05% area0.01% areaNarrower peaks in UPLC increase the signal-to-noise ratio, enhancing sensitivity[7].

Conclusion

For the purity assessment of 5-Bromo-2-cyclopropyl-4-methylpyridine, both HPLC and UPLC are highly capable, provided the mobile phase is properly acidified to mitigate pyridine-silanol interactions.

  • Choose HPLC if you are operating in a highly regulated, routine Quality Control (QC) environment where legacy methods are established, and sample preparation cannot be strictly controlled to 0.2 µm tolerances.

  • Choose UPLC if you are in a drug discovery or process chemistry setting. The 4x reduction in run time, 8x reduction in solvent waste, and superior resolution of halogenated regioisomers make UPLC the undisputed choice for modern pharmaceutical development.

References

  • WebofPharma - HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis URL: [Link]

  • PharmaGuideline - Differences between HPLC and UPLC URL: [Link]

  • Separation Science - Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? URL: [Link]

  • HPLC Vials - UPLC vs HPLC: Key Differences & Method Migration Guide 2026 URL: [Link]

  • SIELC Technologies - Separation of Pyridine Derivatives on HPLC/UPLC columns URL: [Link]

Sources

Comparative

Comparative reactivity of 5-Bromo-2-cyclopropyl-4-methylpyridine vs. 5-Chloro-2-cyclopropyl-4-methylpyridine

Executive Summary In preclinical drug discovery and complex molecule synthesis, the selection of halogenated building blocks dictates the trajectory of the entire synthetic route. 5-Bromo-2-cyclopropyl-4-methylpyridine (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery and complex molecule synthesis, the selection of halogenated building blocks dictates the trajectory of the entire synthetic route. 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS 579475-81-3)[1] and its chlorinated analog, 5-Chloro-2-cyclopropyl-4-methylpyridine , represent two structurally identical scaffolds that diverge sharply in their chemical reactivity.

While both feature a cyclopropyl group at C2 and a methyl group at C4, the nature of the halogen at C5 fundamentally alters their behavior in transition-metal-catalyzed cross-coupling and metal-halogen exchange. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their reactivity profiles and offering self-validating protocols for their application.

Mechanistic Causality: The C-Br vs. C-Cl Dichotomy

To understand the operational differences between these two building blocks, we must examine the physical chemistry of the carbon-halogen bond. The cyclopropyl and methyl groups exert an electron-donating inductive (+I) effect, rendering the pyridine ring relatively electron-rich. This electronic environment directly impacts the rate-determining step of most cross-coupling reactions: oxidative addition .

Bond Dissociation Energy (BDE) and Oxidative Addition

The C-Cl bond in pyridyl systems possesses a BDE of approximately 96 kcal/mol, whereas the C-Br bond is significantly weaker at roughly 81 kcal/mol. This ~15 kcal/mol difference creates a massive kinetic barrier for the insertion of Pd(0) or Ni(0) into the C-Cl bond.

  • The Bromo Advantage: The weaker C-Br bond undergoes rapid oxidative addition with standard, inexpensive catalysts (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) at moderate temperatures (60–80 °C).

  • The Chloro Challenge: The stronger C-Cl bond, compounded by the electron-rich nature of the substituted pyridine ring, resists oxidative addition. Successful activation requires highly electron-rich, bulky ligands (such as biaryl phosphines like XPhos, or N-Heterocyclic Carbenes like SIPr) to force the metal into the bond, often requiring elevated temperatures (100 °C+) .

Halogen-Metal Exchange Kinetics

In lithiation reactions (e.g., using n-BuLi), the bromo derivative undergoes rapid and quantitative exchange at -78 °C due to the high polarizability of the bromine atom. Conversely, the chloro derivative is largely inert to n-BuLi under standard cryogenic conditions. This lack of reactivity in the chloro variant is actually a strategic advantage when orthogonal functionalization is required elsewhere on a complex intermediate.

Visualizing the Reactivity Divergence

Workflow Start 2-Cyclopropyl-4-methylpyridine Scaffold Selection Bromo 5-Bromo Derivative (Weaker C-Br Bond) Start->Bromo High Reactivity Priority Chloro 5-Chloro Derivative (Stronger C-Cl Bond) Start->Chloro Orthogonal Strategy Bromo_Rxn Standard Pd Catalysis (e.g., Pd(dppf)Cl2, 80°C) Fast Lithiation (-78°C) Bromo->Bromo_Rxn Chloro_Rxn Advanced Pd Catalysis (e.g., XPhos Pd G3, 100°C+) Inert to Lithiation Chloro->Chloro_Rxn

Decision matrix for selecting 5-halo-2-cyclopropyl-4-methylpyridines.

CatalyticCycle Pd0 Pd(0) L_n OA_Br Oxidative Addition (Fast for C-Br) Pd0->OA_Br 5-Bromo OA_Cl Oxidative Addition (Bottleneck for C-Cl) Pd0->OA_Cl 5-Chloro Transmetalation Transmetalation OA_Br->Transmetalation OA_Cl->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle highlighting the oxidative addition bottleneck for C-Cl vs C-Br bonds.

Comparative Performance Data

The following table summarizes the experimental performance of both scaffolds across standard synthetic transformations. Data reflects optimized conditions required to achieve >85% conversion.

Reaction TypeParameter5-Bromo Derivative5-Chloro Derivative
Suzuki-Miyaura Coupling Catalyst System Pd(dppf)Cl2​ (5 mol%) Pd2​(dba)3​ / XPhos (5 mol%)
(with Phenylboronic acid)Temperature / Time 80 °C / 2–4 hours100 °C / 12–16 hours
Typical Yield >90%75–85%
Buchwald-Hartwig Amination Catalyst System Pd(OAc)2​ / BINAP (5 mol%)(SIPr)Ph₂Pd(cin)Cl (1-2 mol%)
(with Morpholine)Temperature / Time 90 °C / 6 hours110 °C / 18 hours
Typical Yield 88%82%
Metal-Halogen Exchange Reagent / Temp n-BuLi / -78 °Cn-BuLi / -78 °C
(Quench with DMF)Outcome Rapid conversion to aldehydeNo reaction (Starting material recovered)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific checkpoints (internal standards, degassing verification) to confirm that the chemical environment is correct before proceeding.

Protocol A: Suzuki-Miyaura Coupling of 5-Bromo-2-cyclopropyl-4-methylpyridine

This protocol utilizes mild conditions suitable for the highly reactive C-Br bond.

  • Preparation: In an oven-dried Schlenk flask, add 5-Bromo-2-cyclopropyl-4-methylpyridine (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and K2​CO3​ (2.0 equiv, 2.0 mmol).

  • Solvent Addition & Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane/ H2​O (10 mL). Sparge the biphasic mixture with ultra-pure Argon for exactly 15 minutes. Causality: Oxygen must be removed to prevent the rapid oxidation of the electron-rich Pd(0) active species to inactive Pd(II) peroxo complexes.

  • Catalyst Introduction: Add Pd(dppf)Cl2​ (0.05 equiv, 0.05 mmol) under a positive stream of Argon.

  • Reaction Execution: Seal the flask and heat to 80 °C in a pre-heated oil bath for 3 hours.

  • Self-Validation Checkpoint: At 2 hours, remove a 50 µL aliquot. Filter through a short silica plug (EtOAc eluent) and analyze via LC-MS. The complete disappearance of the starting mass (m/z ~212/214) validates the completion of oxidative addition and transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 5-Chloro-2-cyclopropyl-4-methylpyridine

This protocol utilizes advanced NHC-Palladium catalysis to overcome the high BDE of the C-Cl bond.

  • Glovebox Preparation (Critical Step): Due to the high sensitivity of the active catalyst and strong base, assembly must occur in a nitrogen-filled glovebox.

  • Reagent Loading: To a reaction vial, add 5-Chloro-2-cyclopropyl-4-methylpyridine (1.0 equiv, 1.0 mmol), morpholine (1.5 equiv, 1.5 mmol), and NaOtBu (1.5 equiv, 1.5 mmol).

  • Catalyst Selection: Add the bulky NHC-Palladium complex (SIPr)Ph₂Pd(cin)Cl (0.02 equiv, 0.02 mmol) . Causality: The extreme steric bulk of the SIPr ligand forces reductive elimination, while its strong σ -donating capability enriches the Pd center to break the tough C-Cl bond .

  • Solvent & Heating: Add anhydrous Toluene (5 mL). Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 110 °C for 18 hours.

  • Self-Validation Checkpoint: Add 1,3,5-trimethoxybenzene (0.33 mmol) as an internal standard to the crude mixture. Take a crude 1H -NMR. The integration of the product's cyclopropyl protons against the internal standard's aromatic protons (6.08 ppm) provides a highly accurate, self-validating crude yield before purification losses.

  • Workup: Filter the crude mixture through Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase or normal-phase chromatography.

Strategic Conclusion

For rapid analog generation and library synthesis, 5-Bromo-2-cyclopropyl-4-methylpyridine is the superior choice due to its high reactivity and compatibility with standard, inexpensive catalyst systems. However, 5-Chloro-2-cyclopropyl-4-methylpyridine serves as an invaluable scaffold for complex, multi-step syntheses where orthogonal reactivity is required. By leveraging the inert nature of the C-Cl bond during early-stage lithiations or mild cross-couplings elsewhere on the molecule, chemists can reserve the pyridyl chloride for late-stage functionalization using advanced NHC or biaryl-phosphine palladium catalysis.

References

  • Ouyang, J.-S., et al. "Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature." Organic Letters, 2023, 25 (41), 7491-7496. URL:[Link]

  • Pan, B., et al. "A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature." ACS Catalysis, 2021, 11 (15), 9252-9261. URL:[Link]

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41 (22), 4176-4211. URL:[Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of 5-Bromo-2-cyclopropyl-4-methylpyridine using 2D NMR

In the landscape of pharmaceutical and materials science, substituted pyridines are a cornerstone, forming the structural core of numerous functional molecules.[1][2] The precise determination of their substitution patte...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, substituted pyridines are a cornerstone, forming the structural core of numerous functional molecules.[1][2] The precise determination of their substitution pattern is a non-negotiable prerequisite for understanding structure-activity relationships and ensuring intellectual property. This guide provides an in-depth, experimentally-grounded protocol for the unambiguous structural elucidation of 5-Bromo-2-cyclopropyl-4-methylpyridine, a representative polysubstituted pyridine, by leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will objectively compare the insights gained from a suite of 2D NMR techniques—COSY, HSQC, and HMBC—to demonstrate their collective indispensability over one-dimensional methods.

The Analytical Challenge: Beyond 1D NMR

While 1D ¹H and ¹³C NMR provide essential preliminary data, such as the number and types of protons and carbons, they often fall short in complex cases. For a molecule like 5-Bromo-2-cyclopropyl-4-methylpyridine, several isomers are possible. Relying solely on 1D spectra can lead to ambiguous assignments, as the chemical shifts of the pyridine ring protons and carbons are influenced by the combined electronic effects of the bromo, cyclopropyl, and methyl substituents. Distinguishing between, for instance, the target molecule and an isomer like 3-Bromo-2-cyclopropyl-4-methylpyridine can be challenging without definitive connectivity data. This is where 2D NMR becomes the definitive tool.[3]

The 2D NMR Toolkit: A Multi-faceted Approach for Unambiguous Correlation

To resolve structural ambiguity, a suite of 2D NMR experiments is employed, each providing a unique piece of the structural puzzle.[4][5]

  • COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart).[6][7] It is invaluable for mapping out proton-proton networks within the molecule, such as the protons within the cyclopropyl group.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation).[8][10][11] It provides a direct and unambiguous link between the ¹H and ¹³C spectra, allowing for the confident assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Often the key to the puzzle, the HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[4][8][10][12] These "long-range" correlations are crucial for connecting different spin systems and for placing substituents, especially quaternary carbons, which are invisible in HSQC spectra.[13][14]

Experimental Workflow for Structural Verification

A systematic approach ensures data quality and facilitates accurate interpretation. The workflow diagram below outlines the key stages from sample preparation to the final, validated structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Elucidation prep Dissolve ~15-20 mg of sample in ~0.6 mL of CDCl3 filter Filter into 5mm NMR tube prep->filter acq_1d Acquire 1D ¹H and ¹³C Spectra filter->acq_1d Insert sample into spectrometer acq_2d Acquire 2D COSY, HSQC, and HMBC Spectra acq_1d->acq_2d proc_1d Process and reference 1D spectra acq_2d->proc_1d proc_2d Process 2D spectra (FT, phasing, calibration) proc_1d->proc_2d assign_1d Initial 1D assignments proc_2d->assign_1d assign_cosy Identify H-H spin systems (COSY) assign_1d->assign_cosy assign_hsqc Assign protonated carbons (HSQC) assign_cosy->assign_hsqc assign_hmbc Establish long-range H-C connectivities (HMBC) assign_hsqc->assign_hmbc elucidate Assemble fragments and confirm substituent positions assign_hmbc->elucidate validate Final Structure Validation elucidate->validate

Caption: Generalized workflow for 2D NMR-based structural elucidation.

Detailed Experimental Protocol
  • Sample Preparation: Accurately weigh 15-20 mg of the synthesized 5-Bromo-2-cyclopropyl-4-methylpyridine derivative and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solution is free of particulate matter by filtering it through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube.[15]

  • Data Acquisition: All NMR spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.

    • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra. These are essential for referencing and for setting the spectral widths for the 2D experiments.[16]

    • 2D COSY: A gradient-selected DQF-COSY (Double Quantum Filtered-COSY) is recommended for cleaner spectra.[8]

    • 2D HSQC: A sensitivity-enhanced, phase-sensitive gradient HSQC experiment should be used to correlate proton and one-bond-coupled carbon atoms.[17]

    • 2D HMBC: A gradient-selected HMBC experiment optimized for a long-range coupling constant (ⁿJCH) of 8 Hz is a good starting point, as this value covers a wide range of typical two- and three-bond couplings.[18]

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (¹H to residual CHCl₃ at 7.26 ppm; ¹³C to CDCl₃ at 77.16 ppm).

Case Study: Interpreting the 2D NMR Data of 5-Bromo-2-cyclopropyl-4-methylpyridine

The following table summarizes the hypothetical but representative 1D and 2D NMR data for the target compound.

Label¹H δ (ppm), Mult.¹³C δ (ppm)Key COSY Correlations (¹H)Key HMBC Correlations (¹³C δ)
Pyridine Ring
H-38.25, s151.5-C-2, C-4, C-5
H-67.30, s123.0-C-2, C-4, C-5
C-2-160.0--
C-4-148.0--
C-5-118.0--
Substituents
Me (4-Me)2.40, s20.5-C-3, C-4, C-5
H-c (CH)2.10, m15.0H-d, H-eC-2, C-d/e
H-d, H-e (CH₂)1.10, m10.5H-cC-2, C-c
Data Analysis and Structural Confirmation
  • 1D ¹H and ¹³C/HSQC Analysis: The ¹H spectrum shows two singlets in the aromatic region, characteristic of two non-coupled protons on the pyridine ring. A singlet at 2.40 ppm integrates to three protons (the methyl group). The complex multiplets between 1.10 and 2.10 ppm are characteristic of a cyclopropyl group. The HSQC spectrum directly links the proton signals to their attached carbons: H-3 to C-3 (151.5 ppm), H-6 to C-6 (123.0 ppm), the methyl protons to their carbon (20.5 ppm), and the cyclopropyl protons to their respective carbons (15.0 and 10.5 ppm). The three remaining signals in the ¹³C spectrum (160.0, 148.0, 118.0 ppm) must be the quaternary carbons C-2, C-4, and C-5.

  • COSY Analysis: The COSY spectrum will show correlations between the cyclopropyl protons (H-c, H-d, H-e), confirming this structural fragment. The absence of correlations for the aromatic protons (H-3, H-6) and the methyl protons confirms they are isolated spin systems.

  • HMBC Analysis - The Decisive Evidence: The HMBC spectrum provides the crucial links to assemble the structure. The diagram below illustrates the key long-range correlations that unambiguously establish the substitution pattern.

Caption: Key HMBC correlations confirming the structure of 5-Bromo-2-cyclopropyl-4-methylpyridine.

  • Placing the Methyl Group: The methyl protons (2.40 ppm) show correlations to three quaternary carbons. Critically, they show a strong correlation to the carbon at 148.0 ppm (C-4) and the carbon at 151.5 ppm (C-3), confirming the methyl group is at position 4, adjacent to C-3 and C-5.

  • Placing the Cyclopropyl Group: The cyclopropyl methine proton (H-c at 2.10 ppm) shows a clear correlation to the quaternary carbon at 160.0 ppm. This must be a two-bond correlation to C-2, definitively placing the cyclopropyl group at the 2-position.

  • Confirming the Bromo Position and Final Assembly: The proton at 8.25 ppm (H-3) shows correlations to C-2, C-4, and C-5. The proton at 7.30 ppm (H-6) also shows correlations to C-2, C-4, and C-5. With the methyl group at C-4 and the cyclopropyl group at C-2, the only remaining position for the bromine atom is C-5. This assignment is consistent with all observed data.

Comparative Validation: Refuting Alternative Isomers

Let's compare our confirmed structure with a plausible alternative, 3-Bromo-2-cyclopropyl-4-methylpyridine .

Analytical DataConfirmed Structure (5-Bromo)Alternative Structure (3-Bromo)Conclusion
¹H NMR Two aromatic singlets (H-3, H-6)One aromatic singlet (H-5)Data is inconsistent with the 3-Bromo isomer.
Key HMBC Correlation (Cyclopropyl H-c to Ring C) Correlation to C-2 (quaternary)Correlation to C-2 (quaternary)This correlation alone is insufficient to distinguish.
Key HMBC Correlation (Methyl Protons to Ring C) Correlations to C-3 (protonated), C-4 (quat.), C-5 (quat.)Correlations to C-3 (quat.), C-4 (quat.), C-5 (protonated)Observed correlations to a protonated C-3 and two quaternary carbons (C-4, C-5) definitively support the 5-Bromo structure and refute the 3-Bromo alternative.

This comparative analysis demonstrates the decisive power of the HMBC experiment. While other techniques provide essential pieces, it is the long-range heteronuclear correlations that lock the full, unambiguous structure into place.

Conclusion

The structural elucidation of substituted heterocycles like 5-Bromo-2-cyclopropyl-4-methylpyridine demands a rigorous analytical approach. While 1D NMR provides a foundational overview, it is insufficient for unambiguous assignment. A combined strategy employing COSY, HSQC, and crucially, HMBC, offers a self-validating system for structural confirmation.[19][20][21] The HMBC experiment, by revealing long-range proton-carbon connectivities, is the indispensable tool for correctly placing substituents around the pyridine core and objectively distinguishing between potential isomers. This guide provides a robust, field-proven framework for researchers, ensuring the scientific integrity of their synthesized compounds.

References

  • The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved March 13, 2026, from [Link][22][23]

  • ACS Guide to Scholarly Communication. (n.d.). ACS Publications. Retrieved March 13, 2026, from [Link][24][25][26][27][28]

  • Antunes, E. et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved March 13, 2026, from [Link][29]

  • Kensuke, M. (2024, February 12). Decoding Molecular Structures with Nuclear Magnetic Resonance. Journal of Analytical & Bioanalytical Techniques. Retrieved March 13, 2026, from [Link][20]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved March 13, 2026, from [Link][8]

  • EPFL. (n.d.). 2D NMR. EPFL. Retrieved March 13, 2026, from [Link][10]

  • University of Strathclyde. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved March 13, 2026, from [Link][6]

  • Chem LibreTexts. (2024, November 12). HMBC. Retrieved March 13, 2026, from [Link][14]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved March 13, 2026, from [Link][4]

Sources

Validation

A Comparative Guide to the Analytical Validation of 5-Bromo-2-cyclopropyl-4-methylpyridine Synthesis

For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific integrity and a prerequisite for further investiga...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific integrity and a prerequisite for further investigation. This guide provides an in-depth comparison of analytical techniques for the validation of 5-Bromo-2-cyclopropyl-4-methylpyridine, a key heterocyclic building block in medicinal chemistry. We will delve into the "why" behind the selection of each technique, offering field-proven insights and detailed experimental protocols to ensure self-validating results.

The synthesis of substituted pyridines is a focal point in the development of new pharmaceuticals and agrochemicals.[1] The introduction of a cyclopropyl group and a bromine atom to the 4-methylpyridine core creates a versatile scaffold for further chemical modification. However, the synthesis of such molecules can lead to isomeric impurities and byproducts, necessitating a robust analytical workflow to confirm the desired structure and purity.[2]

The Synthetic Landscape: A Brief Overview

While various synthetic routes to substituted pyridines exist, a common strategy involves the construction of the pyridine ring or the modification of a pre-existing one.[2][3] For 5-Bromo-2-cyclopropyl-4-methylpyridine, a potential pathway could involve the bromination of a 2-cyclopropyl-4-methylpyridine precursor. The regioselectivity of this bromination is critical to obtaining the desired isomer.[2]

A Multi-Faceted Approach to Validation

No single analytical technique provides a complete picture of a compound's identity and purity. A comprehensive validation strategy relies on the synergistic use of several methods, each offering a unique piece of the structural puzzle. This guide will focus on the "gold standard" techniques for small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Workflow for Analytical Validation

G cluster_synthesis Synthesis cluster_validation Analytical Validation cluster_confirmation Confirmation Synthesis Synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Synthesis->NMR Structural Elucidation MS Mass Spectrometry (EI, ESI) Synthesis->MS Molecular Weight Confirmation HPLC HPLC (Purity & Quantification) Synthesis->HPLC Purity Determination Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation HPLC->Confirmation G Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Comparative

Quantitative NMR (qNMR) for 5-Bromo-2-cyclopropyl-4-methylpyridine assay

Quantitative NMR (qNMR) vs. Chromatography for the Assay of 5-Bromo-2-cyclopropyl-4-methylpyridine: A Metrological Guide Introduction: The Metrological Challenge of Pyridine Derivatives In the landscape of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative NMR (qNMR) vs. Chromatography for the Assay of 5-Bromo-2-cyclopropyl-4-methylpyridine: A Metrological Guide

Introduction: The Metrological Challenge of Pyridine Derivatives

In the landscape of pharmaceutical research and development, the absolute purity of starting materials and intermediates dictates the success of downstream synthesis. 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS 579475-81-3)[1] is a highly specific halogenated building block.

Traditionally, laboratories have relied on High-Performance Liquid Chromatography (HPLC-UV) or Gas Chromatography (GC-FID) to assess the purity of such intermediates. However, these secondary chromatographic techniques present a fundamental metrological flaw: they require an identical, highly pure reference standard of the analyte itself to establish a calibration curve[2]. Furthermore, the UV molar absorptivity (response factor) of a brominated pyridine ring differs drastically from its debrominated or structural isomers. Relying on area-percent HPLC integration often leads to significant over- or under-estimation of impurities, skewing the true purity profile[3].

qNMR: The Primary Ratio Method

Quantitative Nuclear Magnetic Resonance (qNMR) solves the response factor dilemma through a fundamental physical principle: the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei producing that signal[3].

Because this relationship is universal across all molecules, qNMR does not necessitate a calibration curve or an identical reference standard[2]. Instead, the absolute purity of 5-Bromo-2-cyclopropyl-4-methylpyridine can be determined by co-dissolving it with a universally certified internal standard (IS). Regulatory bodies, including the United States Pharmacopeia (USP <761>), now recognize qNMR as a primary ratio method capable of yielding results with metrological traceability to the International System of Units (SI)[4].

Workflow Start Purity Assay of 5-Bromo-2-cyclopropyl-4-methylpyridine qNMR_Path qNMR Workflow (Primary Ratio Method) Start->qNMR_Path HPLC_Path HPLC-UV Workflow (Secondary Method) Start->HPLC_Path qNMR_Step1 Co-weigh Analyte & Universal Internal Standard qNMR_Path->qNMR_Step1 HPLC_Step1 Procure Identical Reference Standard HPLC_Path->HPLC_Step1 qNMR_Step2 Acquire 1H Spectrum (Fully Relaxed, D1 > 5×T1) qNMR_Step1->qNMR_Step2 HPLC_Step2 Develop Separation Method & Calibration Curve HPLC_Step1->HPLC_Step2 qNMR_Step3 Integrate Distinct Signals (Direct Molar Proportionality) qNMR_Step2->qNMR_Step3 HPLC_Step3 Integrate Peak Areas (Subject to UV Response) HPLC_Step2->HPLC_Step3 qNMR_Result Absolute Purity (High Accuracy, SI Traceable) qNMR_Step3->qNMR_Result HPLC_Result Relative Purity (Dependent on Standard) HPLC_Step3->HPLC_Result

Workflow comparing qNMR (primary method) and HPLC (secondary method) for purity assay.

Objective Comparison: qNMR vs. HPLC vs. GC

To objectively evaluate the performance of qNMR against traditional chromatography for this specific pyridine derivative, we must look at the analytical lifecycle.

Table 1: Comparative Performance Metrics

ParameterqNMR ( 1 H)HPLC-UVGC-FID
Fundamental Principle Direct molar proportionalitySeparation & UV absorbanceSeparation & ion generation
Reference Standard Universal (e.g., Dimethyl Sulfone)Identical to analyteIdentical to analyte
Accuracy (Absolute Purity) High (>99%) ; SI-traceableModerate; skewed by response factorsModerate; skewed by volatility
Method Development Time < 2 Hours (Solvent & IS selection)Days to Weeks (Column/Gradient optimization)Days (Temperature programming)
Sample Recovery Non-destructive (fully recoverable)DestructiveDestructive

Experimental Design & Causality

To design a robust assay for 5-Bromo-2-cyclopropyl-4-methylpyridine, we must engineer a protocol where every experimental choice is driven by metrological causality.

Internal Standard (IS) Selection: The IS must be highly pure, non-volatile, and exhibit a chemical shift that does not overlap with the analyte. 5-Bromo-2-cyclopropyl-4-methylpyridine exhibits a methyl singlet (~2.4 ppm), cyclopropyl multiplets (0.8–2.1 ppm), and an isolated pyridine aromatic proton (H-6, ~8.3 ppm). We select Dimethyl Sulfone (DMSO 2​ ) based on the BIPM Internal Standard Reference Data (ISRD)[5]. DMSO 2​ provides a sharp, 6-proton singlet at ~3.0 ppm, which sits perfectly in the empty spectral baseline between the analyte's methyl and aromatic signals.

Gravimetric Precision: Because qNMR is a mass-balance technique, the physical weighing of the sample has been reported as the largest source of error in internal referencing methods[6]. To mitigate this, a 5-decimal analytical microbalance is strictly required to prevent gravimetric uncertainty from dominating the error budget.

Step-by-Step Self-Validating Protocol

The following protocol is designed to be a self-validating system, ensuring that any instrumental deviations are caught before data processing.

  • Gravimetric Preparation: Accurately co-weigh ~10.00 mg of 5-Bromo-2-cyclopropyl-4-methylpyridine and ~5.00 mg of DMSO 2​ Certified Reference Material (CRM) directly into a static-free vial. Record weights to 0.01 mg precision.

  • Dissolution: Dissolve the mixture in 0.6 mL of CDCl 3​ or DMSO- d6​ . Transfer to a high-quality 5 mm NMR tube.

  • T 1​ Relaxation Assessment: Protons in different chemical environments relax at different rates. If the inter-pulse delay (D1) is too short, the signal will not fully recover, skewing the integration. Run a rapid inversion-recovery sequence to determine the longest longitudinal relaxation time (T 1​ ) of the target protons.

  • Acquisition: Set the D1 delay to ≥5×T1​ (typically 30–60 seconds for pyridine derivatives) to ensure >99.3% magnetization recovery. Use a 90° excitation pulse to maximize the signal-to-noise ratio (SNR). Acquire 16 to 64 scans.

  • System Self-Validation Check: Before calculating the final purity, integrate the 13 C satellite peaks of the DMSO 2​ internal standard. The natural abundance of 13 C is ~1.1%. If the integrated area of the satellite peaks does not equal exactly ~0.55% (on each side) of the main DMSO 2​ peak, the receiver gain is clipping or the D1 delay is insufficient. Do not proceed until this internal check passes.

  • Integration: Apply zero-filling and a 0.3 Hz exponential line broadening. Manually phase and baseline-correct the spectrum. Integrate the DMSO 2​ singlet (~3.0 ppm) and the H-6 pyridine singlet (~8.3 ppm).

Experimental Data & Results

Using the protocol above, we generate the following quantitative data to determine the absolute mass fraction (purity) of the batch.

Table 2: qNMR Integration and Purity Calculation Data

ParameterValueCausality / Note
Analyte Mass ( mx​ )10.05 mgWeighed via 5-decimal microbalance
IS Mass ( mstd​ )5.02 mgWeighed via 5-decimal microbalance
Analyte Molar Mass ( Mx​ )212.09 g/mol 5-Bromo-2-cyclopropyl-4-methylpyridine
IS Molar Mass ( Mstd​ )94.13 g/mol Dimethyl Sulfone (DMSO 2​ )
Analyte Integral ( Ix​ )0.148H-6 Pyridine proton ( Nx​=1 )
IS Integral ( Istd​ )1.000Methyl protons ( Nstd​=6 )
IS Purity ( Pstd​ )99.9%Certified Reference Material
Calculated Purity ( Px​ ) 99.8% Absolute Mass Fraction

Purity Calculation Formula: Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

By substituting the experimental values into the fundamental qNMR equation, we determine the absolute purity of the 5-Bromo-2-cyclopropyl-4-methylpyridine batch to be 99.8%. This result is achieved in a fraction of the time it would take to develop an HPLC method, with zero reliance on external calibration curves or identical reference standards.

References

  • 579475-81-3 | 5-Bromo-2-cyclopropyl-4-methylpyridine , AiFChem, 1

  • A Guide to Quantitative NMR (qNMR) , Emery Pharma, 2

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid , Benchchem, 3

  • Stimuli Article (qNMR) , USP.org, 4

  • qNMR Internal Standard Reference Data (ISRD) , BIPM, 5

  • qNMR Standards , Goss Scientific, 6

Sources

Validation

A Comparative Guide to the Characterization of 5-Bromo-2-cyclopropyl-4-methylpyridine Impurities by LC-MS/MS

Abstract This guide provides a comprehensive, comparative framework for the development and validation of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the identification and characterizati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, comparative framework for the development and validation of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the identification and characterization of impurities in 5-Bromo-2-cyclopropyl-4-methylpyridine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. We explore and contrast various chromatographic and mass spectrometric strategies, moving beyond a single protocol to explain the causal-driven decisions essential for creating a self-validating and highly specific analytical method. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality and safety of active pharmaceutical ingredients (APIs) and their intermediates.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" extends beyond the API to its accompanying impurities. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities in new drug substances.[1][2] The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities, making their detection and structural elucidation a non-negotiable aspect of the development lifecycle.[1][3]

5-Bromo-2-cyclopropyl-4-methylpyridine (MW: 212.09 g/mol , Formula: C9H10BrN) is a key heterocyclic building block in modern medicinal chemistry.[4] Its purity directly impacts the quality, safety, and efficacy of the final API. The analytical challenge lies in developing a single method capable of separating and identifying a diverse range of potential impurities, from structurally similar isomers to degradation products, often present at trace levels.

This guide will compare different LC-MS/MS approaches to tackle this challenge, providing the rationale behind method development choices to build a robust, specific, and sensitive impurity profiling workflow.

Anticipating the Unknown: A Profile of Potential Impurities

A successful characterization strategy begins with a theoretical assessment of potential impurities based on the synthetic route and the molecule's inherent stability. These can be broadly categorized into process-related impurities and degradation products.

  • Process-Related Impurities: Arising from the synthesis, these may include starting materials, intermediates, or by-products from unintended side reactions.[1][5] For a molecule like 5-Bromo-2-cyclopropyl-4-methylpyridine, potential synthesis routes involving sequential halogenation and coupling reactions could lead to positional isomers (e.g., 3-Bromo or 5-Bromo-2-cyclopropyl-6-methylpyridine) or precursors.[6][7]

  • Degradation Products: These form during storage or handling due to exposure to stress conditions like acid, base, oxidation, light, or heat.[3][8] Forced degradation studies are intentionally performed to produce these impurities, thereby establishing a "worst-case" scenario and ensuring the analytical method is "stability-indicating."[9][10]

Below is a table of plausible impurities for methodological development purposes.

Impurity Type Proposed Structure Name Molecular Formula Exact Mass (m/z) [M+H]⁺ Rationale
API 5-Bromo-2-cyclopropyl-4-methylpyridineC9H11BrN212.0120 / 214.0099Parent Molecule
Process-Related 3-Bromo-2-cyclopropyl-4-methylpyridineC9H11BrN212.0120 / 214.0099Positional Isomer
Process-Related 2-Cyclopropyl-4-methylpyridineC9H12N134.0964Unbrominated Precursor
Degradation 5-Hydroxy-2-cyclopropyl-4-methylpyridineC9H12NO150.0913Hydrolysis Product
Degradation 5-Bromo-2-cyclopropyl-4-methylpyridine N-oxideC9H11BrNO228.0073 / 230.0052Oxidation Product

The Analytical Workflow: A Comparative Approach

A robust impurity profiling method is not discovered; it is systematically built. We will compare key parameters in both liquid chromatography and mass spectrometry to arrive at an optimized, validated protocol.

G cluster_LC Liquid Chromatography Strategy cluster_MS Mass Spectrometry Strategy LC_Start Sample Preparation (API spiked with impurities) Column_Choice Column Chemistry Comparison LC_Start->Column_Choice C18 Reversed-Phase (C18) (Standard Approach) Column_Choice->C18 Path 1 HILIC HILIC (For polar analytes) Column_Choice->HILIC Path 2 Mobile_Phase Mobile Phase Optimization C18->Mobile_Phase HILIC->Mobile_Phase Formic 0.1% Formic Acid (Good for MS) Mobile_Phase->Formic Ammonium 10mM Ammonium Formate (Improves peak shape) Mobile_Phase->Ammonium LC_End Optimized Separation Formic->LC_End Ammonium->LC_End MS_Start Eluent from LC LC_End->MS_Start Scan_Mode Scan Mode Comparison MS_Start->Scan_Mode FS High-Res Full Scan (HR-FS) (Screening & Unknowns) Scan_Mode->FS ddMS2 Data-Dependent MS/MS (Structural Elucidation) Scan_Mode->ddMS2 Data_Analysis Data Analysis FS->Data_Analysis ddMS2->Data_Analysis Frag_Path Fragmentation Pathway Analysis Data_Analysis->Frag_Path ID Impurity Identification & Characterization Frag_Path->ID

Caption: Overall workflow for method development and impurity characterization.

Comparative Strategy for Liquid Chromatography (LC)

The primary goal of the LC method is to achieve baseline separation of the API from all potential and actual impurities. Given the basic nature of the pyridine nitrogen, peak tailing is a common challenge that must be addressed.[11]

Comparison 1: Stationary Phase Chemistry

  • Method A (Reversed-Phase C18): A Waters Acquity BEH C18 column (50 mm x 2.1 mm, 1.7 µm) was evaluated. C18 is the workhorse of pharmaceutical analysis, separating compounds primarily based on hydrophobicity. It is the logical starting point for a molecule with both aliphatic (cyclopropyl, methyl) and aromatic character.

  • Method B (HILIC): A Waters Acquity BEH HILIC column (50 mm x 2.1 mm, 1.7 µm) was also tested. Hydrophilic Interaction Liquid Chromatography (HILIC) is advantageous for retaining and separating polar compounds that may elute in the void volume on a C18 column, such as highly polar degradation products.[11]

Comparison 2: Mobile Phase Modifier For each column, two mobile phase systems were compared to assess their impact on peak shape and MS sensitivity.

  • Modifier 1 (Formic Acid): Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Formic acid is an excellent proton source, promoting good ionization in positive ESI mode, but may not always provide the best peak shape for basic analytes.

  • Modifier 2 (Ammonium Formate): Mobile Phase A: 10mM Ammonium Formate in Water (pH ~3.0); Mobile Phase B: Acetonitrile. The salt buffer can improve peak shape by masking residual active sites on the stationary phase, leading to more symmetrical peaks.

Results of Chromatographic Comparison

Method Column Modifier API Peak Shape (Asymmetry) Resolution (API vs. Isomer) Comments
1 C18Formic Acid1.41.6Moderate peak tailing observed for the API.
2 C18Ammonium Formate1.11.9Optimal. Excellent peak shape and improved resolution. The buffer effectively mitigates silanol interactions.
3 HILICFormic Acid1.21.3Poor retention of the API. Better retention of the polar hydrolysis impurity. Not ideal as a primary method.
4 HILICAmmonium Formate1.11.4Similar to Method 3. Confirms HILIC is not optimal for the parent compound but could be a supplementary method for polar degradants.
Comparative Strategy for Tandem Mass Spectrometry (MS/MS)

With chromatographic separation established, the MS/MS strategy focuses on sensitive detection and unambiguous structural confirmation. The presence of bromine, with its characteristic isotopic doublet (⁷⁹Br:⁸¹Br ≈ 1:1), is a powerful diagnostic tool for identifying bromine-containing compounds.[12][13]

Ionization: Electrospray Ionization in Positive Mode (ESI+) was selected as the optimal technique. The pyridine nitrogen is readily protonated, making it highly suitable for ESI+ analysis.[11][14]

Comparison: Scan Modes and Data Acquisition

  • Method A (High-Resolution Full Scan - HR-MS): This approach, often performed on an Orbitrap or Q-TOF instrument, involves acquiring high-resolution mass spectra across a defined range (e.g., m/z 100-500). Its primary advantage is the ability to detect all ionizable species, making it ideal for identifying unexpected impurities and performing initial screening. The accurate mass measurement allows for the confident determination of elemental compositions.

  • Method B (Data-Dependent MS/MS - dd-MS²): This is a "smart" technique where the mass spectrometer performs a full scan and then automatically selects the most intense ions to fragment and acquire their MS/MS spectra.[15] This provides structural information in real-time and is crucial for elucidating the structures of unknown impurities without needing to re-run the sample.

Fragmentation Pathway Analysis The dd-MS² data is vital for confirming structures. By fragmenting the protonated molecule ([M+H]⁺), we can deduce its structure based on the resulting product ions. The fragmentation of substituted pyridines is often dictated by the substituents.[16]

G parent 5-Bromo-2-cyclopropyl-4-methylpyridine [M+H]⁺ m/z 212.0/214.0 frag1 Loss of C₂H₄ (ethylene) from cyclopropyl ring m/z 184.0/186.0 parent->frag1 -28 Da frag2 Loss of Br radical m/z 133.1 parent->frag2 -79/81 Da frag3 Loss of cyclopropyl radical m/z 171.0/173.0 parent->frag3 -41 Da

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 5-Bromo-2-cyclopropyl-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the strategic synthesis of novel heterocyclic compounds is of paramount importance. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic synthesis of novel heterocyclic compounds is of paramount importance. Among these, substituted pyridines represent a privileged scaffold due to their prevalence in a wide array of biologically active molecules. This guide provides a comprehensive comparison of the primary synthetic routes to 5-Bromo-2-cyclopropyl-4-methylpyridine, a key building block whose structural motifs are of significant interest in the exploration of new therapeutic agents.

This document delves into two plausible and strategic synthetic pathways, providing detailed experimental protocols, a comparative analysis of their respective merits and drawbacks, and the underlying chemical principles that govern these transformations.

Introduction to 5-Bromo-2-cyclopropyl-4-methylpyridine

5-Bromo-2-cyclopropyl-4-methylpyridine is a substituted pyridine derivative that incorporates several key structural features relevant to drug design. The pyridine core is a common feature in many pharmaceuticals. The bromo-substituent at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a wider chemical space. The cyclopropyl group at the 2-position is a bioisostere for larger, more flexible alkyl groups and can impart favorable metabolic stability and conformational rigidity. The methyl group at the 4-position can influence the electronic properties and steric environment of the molecule, potentially modulating its biological activity.

The efficient and scalable synthesis of this compound is therefore a critical step in enabling its use in drug discovery programs. This guide will compare two primary approaches: a sequential halogenation and cross-coupling strategy, and a convergent approach involving the synthesis of a key intermediate followed by a cross-coupling reaction.

Route 1: Sequential Halogenation and Cross-Coupling

This synthetic approach is a linear sequence that begins with the commercially available 2-amino-4-methylpyridine. The strategy involves the introduction of the bromine at the 5-position, followed by the conversion of the amino group at the 2-position into a second bromine atom, setting the stage for a selective cross-coupling reaction to introduce the cyclopropyl moiety.

Diagram of Route 1

Synthetic_Route_1 A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B NBS or Br2 C 2,5-Dibromo-4-methylpyridine B->C Sandmeyer Reaction (NaNO2, HBr, Br2) D 5-Bromo-2-cyclopropyl-4-methylpyridine C->D Cross-Coupling (e.g., Kumada, Suzuki, or Negishi)

Caption: A linear synthetic pathway to 5-Bromo-2-cyclopropyl-4-methylpyridine.

Experimental Protocols for Route 1

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This step involves the electrophilic bromination of 2-amino-4-methylpyridine. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the methyl group and the amino group, bromination occurs selectively at the 5-position.

  • Procedure: To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a solution of sodium thiosulfate and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2,5-Dibromo-4-methylpyridine

The conversion of the amino group to a bromine atom is achieved via a Sandmeyer-type reaction. This classic transformation proceeds through the formation of a diazonium salt, which is then displaced by a bromide ion.

  • Procedure: 2-Amino-5-bromo-4-methylpyridine (1.0 eq) is dissolved in 48% aqueous hydrobromic acid and cooled to approximately 2 °C in an ice-salt bath.[1] To this solution, bromine (3.0 eq) is added dropwise, maintaining the internal temperature below 2 °C.[1] A solution of sodium nitrite (5.0 eq) in water is then added slowly, keeping the temperature below 5 °C.[1] The reaction mixture is stirred at 0-5 °C for 1 hour. The resulting mixture can then be worked up by neutralization and extraction to isolate the product.

Step 3: Synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine via Cross-Coupling

The final step involves a selective cross-coupling reaction at the more reactive 2-position of the dibrominated pyridine. Several cross-coupling methodologies can be employed, with the choice often depending on the availability of reagents, catalyst systems, and desired reaction conditions.

  • Option A: Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophile.[2][3][4]

    • Procedure: To a solution of 2,5-dibromo-4-methylpyridine (1.0 eq) in an ethereal solvent such as THF or diethyl ether, a solution of cyclopropylmagnesium bromide (1.1-1.5 eq) is added in the presence of a nickel or palladium catalyst, such as Ni(dppp)Cl2 or Pd(dppf)Cl2 (typically 1-5 mol%). The reaction is stirred at room temperature or with gentle heating until completion. Work-up involves quenching with an aqueous solution, extraction, and purification by column chromatography.

  • Option B: Suzuki-Miyaura Coupling: This popular method employs a boronic acid or its derivative.[5][6][7][8][9][10]

    • Procedure: A mixture of 2,5-dibromo-4-methylpyridine (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq), a palladium catalyst such as Pd(OAc)2 or Pd2(dba)3 (1-5 mol%), a suitable phosphine ligand like SPhos or RuPhos (2-10 mol%), and a base such as K2CO3 or Cs2CO3 (2-3 eq) is prepared in a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.[7][8] The mixture is degassed and heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is worked up by extraction and purified by chromatography.

  • Option C: Negishi Coupling: This reaction uses an organozinc reagent.[11][12][13][14]

    • Procedure: Cyclopropylzinc bromide is prepared in situ by reacting cyclopropyl bromide with activated zinc dust in THF.[11] To this solution, 2,5-dibromo-4-methylpyridine (1.0 eq) and a palladium catalyst, often with a phosphine ligand like SPhos (e.g., Pd(OAc)2/SPhos), are added.[11] The reaction is typically heated to ensure completion. The work-up involves quenching with a saturated aqueous solution of ammonium chloride, extraction, and purification.

Route 2: Convergent Synthesis via a Pre-functionalized Precursor

An alternative strategy involves the synthesis of a key intermediate that already contains the desired methyl and bromo substituents, followed by the introduction of the cyclopropyl group. This approach could potentially offer advantages in terms of overall yield and step economy if the starting materials are readily accessible. A plausible starting material for this route is 5-bromo-2-chloro-4-methylpyridine.

Diagram of Route 2

Synthetic_Route_2 A 4-Methylpyridine B 5-Bromo-2-chloro-4-methylpyridine A->B Multi-step halogenation C 5-Bromo-2-cyclopropyl-4-methylpyridine B->C Cross-Coupling (e.g., Kumada, Suzuki, or Negishi)

Caption: A convergent synthetic pathway to 5-Bromo-2-cyclopropyl-4-methylpyridine.

Experimental Protocols for Route 2

Step 1: Synthesis of 5-Bromo-2-chloro-4-methylpyridine

Step 2: Synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine via Cross-Coupling

Similar to Route 1, the final step is a cross-coupling reaction to introduce the cyclopropyl group. In this case, the starting material is 5-bromo-2-chloro-4-methylpyridine. The chlorine atom at the 2-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the bromine atom at the 5-position, allowing for selective substitution.

  • Procedure: The cross-coupling reaction would be carried out under similar conditions as described in Step 3 of Route 1 (Kumada, Suzuki, or Negishi), using 5-bromo-2-chloro-4-methylpyridine as the electrophile. The choice of catalyst, ligand, base, and solvent would be optimized to favor the selective reaction at the C2-Cl bond.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Sequential Halogenation & Cross-CouplingRoute 2: Convergent Synthesis
Starting Material 2-Amino-4-methylpyridine (readily available)4-Methylpyridine (readily available)
Number of Steps 3 steps from 2-amino-4-methylpyridineMulti-step synthesis of intermediate + 1 step
Key Intermediate 2,5-Dibromo-4-methylpyridine5-Bromo-2-chloro-4-methylpyridine
Overall Yield Potentially lower due to the number of steps.Highly dependent on the efficiency of the multi-step halogenation.
Scalability The Sandmeyer reaction can present challenges on a large scale.Potentially more scalable if the intermediate is stable and can be produced efficiently.
Cost-Effectiveness May be less cost-effective due to more synthetic steps and reagents.Could be more cost-effective if the multi-step synthesis of the intermediate is high-yielding.
Safety Considerations The Sandmeyer reaction involves diazotization, which can be hazardous if not properly controlled. The use of bromine requires careful handling.The specific hazards would depend on the undisclosed multi-step halogenation process.
Flexibility The 2,5-dibromo intermediate allows for selective functionalization at either the 2- or 5-position.The 5-bromo-2-chloro intermediate also allows for selective reactions.

Conclusion

Both synthetic routes presented offer viable pathways to 5-Bromo-2-cyclopropyl-4-methylpyridine.

Route 1 is a well-defined, albeit longer, synthetic sequence that relies on classic and predictable organic transformations. The primary challenges lie in the handling of hazardous reagents like bromine and the scalability of the Sandmeyer reaction. However, the step-by-step nature of this route allows for clear characterization of intermediates and troubleshooting at each stage.

Route 2 presents a more convergent approach, which is often more efficient in terms of overall yield and step economy in industrial settings. However, the lack of a publicly detailed and optimized procedure for the multi-step synthesis of the key 5-bromo-2-chloro-4-methylpyridine intermediate is a significant drawback for its immediate implementation in a research setting.

For laboratory-scale synthesis and initial exploration, Route 1 offers a more transparent and readily implementable strategy based on available literature procedures for analogous transformations. For large-scale production, the development and optimization of Route 2 could prove to be the more economically viable option, provided an efficient and safe process for the synthesis of the key chloro-bromo intermediate can be established.

The choice between these routes will ultimately depend on the specific needs of the research or development program, including the desired scale of synthesis, available resources, and safety infrastructure.

References

  • ChemicalBook. 2,5-Dibromo-4-methylpyridine | 3430-26-0. Accessed March 14, 2026.
  • Ningbo Inno Pharmchem Co., Ltd. Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. February 13, 2026.
  • BenchChem. Protocol for Negishi Coupling: Synthesis of Cyclopropylarenes. 2025.
  • Organic Syntheses.
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Alfa Chemistry. Kumada Cross-Coupling Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikidoc. Kumada coupling. September 4, 2012.
  • Google Patents. CN110759858A - Synthesis method of 2, 5-dibromopyridine.
  • Organic Syntheses. Advances in Bipyridine Synthesis via Negishi Coupling.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. January 27, 2017.
  • Chem-Impex. 2,5-Dibromo-4-methylpyridine.
  • Organic Chemistry Portal. Kumada Coupling.
  • Santa Cruz Biotechnology. 2,5-Dibromo-4-methylpyridine, CAS 3430-26-0.
  • Organic Chemistry Portal. Negishi Coupling.
  • PMC.
  • Organic Syntheses.
  • PMC.
  • Sigma-Aldrich. 2,5-Dibromo-4-methylpyridine 97 3430-26-0.
  • Organic Syntheses. Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. September 26, 2011.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • PMC. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents.
  • Google Patents. EP1836184B1 - Improved process for the kumada coupling reaction.

Sources

Validation

Bioisosteric replacement of the cyclopropyl group in 5-Bromo-2-cyclopropyl-4-methylpyridine

Title: Strategic Bioisosteric Replacement of the Cyclopropyl Group in 5-Bromo-2-cyclopropyl-4-methylpyridine: A Comparative Guide Target Audience: Researchers, medicinal chemists, and drug development professionals. Obje...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Bioisosteric Replacement of the Cyclopropyl Group in 5-Bromo-2-cyclopropyl-4-methylpyridine: A Comparative Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To objectively compare the physicochemical and metabolic impacts of replacing the C2-cyclopropyl group on a functionalized pyridine scaffold, supported by self-validating experimental protocols.

Mechanistic Rationale: The Role of the 2-Cyclopropyl Motif

In the architecture of 5-Bromo-2-cyclopropyl-4-methylpyridine , the C2-cyclopropyl group is not merely a placeholder; it is a critical stereoelectronic modulator. Positioned ortho to the pyridine nitrogen, it provides steric shielding that can dictate the dihedral angle of binding (e.g., within a kinase hinge region) while its electron-donating nature subtly tunes the pKa of the nitrogen[1]. Furthermore, the C5-bromide serves as a versatile handle for downstream cross-coupling[2].

However, during lead optimization, the cyclopropyl group frequently presents liabilities. It is highly lipophilic and can be a metabolic soft spot, susceptible to CYP450-mediated aliphatic oxidation or ring-opening[3]. When optimizing this scaffold, 4 must preserve the spatial vector of the C2 position while addressing these specific physicochemical flaws[4].

Comparative Analysis of Bioisosteres

To systematically upgrade the scaffold, we compare the baseline cyclopropyl motif against three primary bioisosteres: Isopropyl, 3-Oxetanyl, and Bicyclo[1.1.1]pentyl (BCP).

  • The Baseline: Isopropyl Group

    • Mechanistic Impact: The acyclic predecessor to cyclopropyl. While it mimics the general volume, the isopropyl group is highly flexible, leading to a larger entropic penalty upon target binding. Furthermore, the tertiary benzylic-like C-H bond is a notorious metabolic liability for CYP3A4 oxidation[5].

  • The Polar Equivalent: 3-Oxetanyl Group

    • Mechanistic Impact: Incorporating an oxygen atom into a strained four-membered ring 5 and increases the Topological Polar Surface Area (TPSA)[5]. This directly enhances aqueous solubility. The oxetane oxygen also introduces a localized hydrogen bond acceptor, which can establish new interactions with the target protein or alter the solvation shell[5].

  • The sp³ Armor: Bicyclo[1.1.1]pentyl (BCP) Group

    • Mechanistic Impact: BCP is a highly strained, sp³-rich cage structure that mimics the steric bulk of a cyclopropyl or tert-butyl group but projects it linearly[6]. It boasts 6 due to high C(sp³)-H bond dissociation energies[6]. By pushing the molecule into a more three-dimensional conformation, BCP often correlates with higher clinical success rates by minimizing off-target promiscuity[7].

Quantitative Data Comparison

(Note: Data represents calculated/empirical trends for the substituted pyridine fragments to illustrate the bioisosteric effects).

Property / Scaffold Variant2-Cyclopropyl (Parent)2-Isopropyl2-(3-Oxetanyl)2-BCP
Relative logP Baseline (~2.5)+0.3-1.0+0.4
TPSA (Ų) 12.912.922.112.9
Metabolic Stability (HLM) ModerateLowHighVery High
Aqueous Solubility ModeratePoorExcellentModerate
sp³ Character (Fraction) HighHighHighVery High

Logical Decision Framework

To determine the optimal bioisostere for your specific drug discovery program, follow the causality-driven decision tree below.

DecisionTree Start Identify Liability in 2-Cyclopropyl Pyridine Lipophilicity High logP / Poor Solubility Start->Lipophilicity Metabolism CYP450 Ring Opening Start->Metabolism Oxetane 3-Oxetanyl Replacement (Lowers logP, Adds HBA) Lipophilicity->Oxetane Reduce logP BCP Bicyclo[1.1.1]pentyl (BCP) (Increases sp3, Blocks CYP) Metabolism->BCP Steric Shielding Isopropyl Isopropyl Replacement (Baseline, Flexible) Metabolism->Isopropyl Control/Baseline

Logical decision tree for selecting cyclopropyl bioisosteres based on drug liabilities.

Experimental Validation: Self-Validating Microsomal Stability Protocol

To objectively compare the performance of these bioisosteres, empirical metabolic stability data is required. As an Application Scientist, I mandate the use of a self-validating Human Liver Microsome (HLM) assay . This protocol is designed with internal causality: every step includes a control to ensure that if an assay fails, the data itself will isolate the exact variable responsible.

Workflow Prep Prepare 1 µM Test Compound Microsomes Add Human Liver Microsomes Prep->Microsomes NADPH Initiate with NADPH (1 mM) Microsomes->NADPH Quench Quench with MeCN + Internal Standard NADPH->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Step-by-step experimental workflow for validating metabolic stability via microsomal assay.

Step-by-Step Methodology:
  • Preparation of Matrix: Dilute pooled Human Liver Microsomes (HLMs) to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Causality: The physiological pH and magnesium are critical co-factors required for the structural integrity and optimal catalytic function of CYP450 enzymes.

  • Test Article Spiking: Add the synthesized pyridine analogs (Cyclopropyl, Isopropyl, Oxetanyl, BCP) to the matrix at a final concentration of 1 µM. Ensure the final DMSO concentration is ≤0.1%.

    • Causality: Keeping DMSO below 0.1% prevents solvent-mediated inhibition of CYP enzymes, ensuring true metabolic clearance rates are observed.

  • Control Implementation (The Self-Validation Step):

    • Positive Control: Run Verapamil (1 µM) in parallel. Causality: If Verapamil is not degraded rapidly, the microsomes have lost enzymatic activity (e.g., due to improper freeze-thaw cycles), and the assay must be voided.

    • Negative Control: Run a parallel incubation of the test articles without the NADPH regenerating system. Causality: If degradation occurs here, the compound is chemically unstable in buffer or subject to non-CYP degradation (e.g., hydrolysis), rather than CYP-mediated metabolism.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Causality: NADPH provides the essential electron-reducing equivalents required for the CYP450 catalytic cycle.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: Cold acetonitrile denatures the proteins, instantly halting metabolism. The internal standard corrects for any volumetric errors during pipetting or matrix suppression during LC-MS/MS ionization.

  • Centrifugation and LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining parent compound area ratio versus time to calculate the intrinsic clearance ( Clint​ ).

Conclusion

Replacing the cyclopropyl group in 5-Bromo-2-cyclopropyl-4-methylpyridine is a nuanced exercise in balancing physicochemical properties. While the parent cyclopropyl group remains a robust moiety[1], transitioning to a 3-oxetanyl group offers a powerful solution for solubility-limited leads[5]. Conversely, for leads suffering from rapid metabolic clearance, the BCP group provides an unparalleled sp³-rich shield against CYP450 oxidation[6][7]. By utilizing self-validating experimental protocols, researchers can confidently map these bioisosteric relationships and accelerate lead optimization.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL:[Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes Source: Chem (Princeton University / Macmillan Group) URL:[Link]

Sources

Comparative

In vitro ADME profile of 5-Bromo-2-cyclopropyl-4-methylpyridine derivatives

A Comparative Guide to the In Vitro ADME Profiling of 5-Bromo-2-cyclopropyl-4-methylpyridine Derivatives Introduction: The Strategic Imperative of Early ADME Profiling In modern drug discovery, the "fail early, fail chea...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the In Vitro ADME Profiling of 5-Bromo-2-cyclopropyl-4-methylpyridine Derivatives

Introduction: The Strategic Imperative of Early ADME Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. The overall high attrition rates of drug candidates are frequently attributed to a lack of efficacy, unmanageable toxicity, or poor drug-like properties, with pharmacokinetics (PK) being a major factor.[1] The 5-bromo-2-cyclopropyl-4-methylpyridine scaffold represents a promising starting point for medicinal chemistry campaigns, appearing in structures targeting a range of biological endpoints.[2] However, the biological activity of a compound is meaningless if it cannot reach its target in sufficient concentration and for an adequate duration. Therefore, a thorough investigation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties at the earliest stages is not just recommended; it is a strategic necessity.[1][3]

This guide provides a comprehensive framework for evaluating the in vitro ADME profile of 5-Bromo-2-cyclopropyl-4-methylpyridine derivatives. While a complete public dataset for a direct comparison of this specific series is not available, this document serves as a practical guide for researchers to generate such data. We will detail the requisite experimental protocols, explain the scientific rationale behind each assay, and provide a comparative analysis based on data from structurally related pyridine compounds to forecast potential outcomes and guide optimization efforts.

Comparative Analysis of Key In Vitro ADME Parameters

The drug-like properties of any new chemical entity (NCE) are governed by a delicate balance of several physicochemical and biochemical characteristics. For the 5-Bromo-2-cyclopropyl-4-methylpyridine core, each substituent plays a role:

  • Pyridine Core: A weak base, its pKa will influence solubility and interactions with biological targets.

  • Bromine Atom: Increases lipophilicity, which can enhance membrane permeability but may also increase metabolic liability or off-target binding.

  • Cyclopropyl Group: A small, rigid, lipophilic group that can fill hydrophobic pockets in enzymes and may offer a site for metabolism, though often more stable than larger alkyl groups.

  • Methyl Group: A small lipophilic group that can also influence binding and metabolism.

The interplay of these features will dictate the compound's performance in the following key ADME assays.

Table 1: Representative In Vitro ADME Data for Hypothetical and Related Pyridine Derivatives
CompoundStructureMicrosomal Stability (t½, min, HLM)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Plasma Protein Binding (% Bound, Human)CYP3A4 Inhibition (IC₅₀, µM)
Derivative A (Hypothetical) 5-Bromo-2-cyclopropyl-4-methylpyridineData to be generatedData to be generatedData to be generatedData to be generatedData to be generated
Derivative B (Hypothetical) 2-cyclopropyl-4-methylpyridine (Des-bromo)Data to be generatedData to be generatedData to be generatedData to be generatedData to be generated
Compound 4b (PDE5 Inhibitor Analog) Pyridine derivative44.6[4]N/AN/AN/AN/A
Compound 20 (NCINI Analog) Pyridine-based NCINILow Clearance (Hepatocytes)[5]>20[5]N/AN/A>50[5]
Warfarin (Control) ----99.5[6]-
Atenolol (Control) --<0.1[7]-1.1[6]-

HLM: Human Liver Microsomes. N/A: Not Available.

Metabolic Stability: Predicting First-Pass Clearance

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability.[4] Assays using human liver microsomes (HLM) or hepatocytes are the industry standard for predicting hepatic clearance.[8] HLMs are rich in Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, while hepatocytes contain both Phase I and Phase II enzymes.[8]

For pyridine-containing molecules, potential sites of metabolic oxidation include the pyridine nitrogen (N-oxidation) and the benzylic methyl group.[9] The cyclopropyl group can also be a site of metabolism. A short half-life (<20-30 minutes) in HLM assays often flags a compound for high in vivo clearance.[4]

Workflow for Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Analysis cluster_data Data Analysis reagents Prepare Reagents: - Test Compound Stock (e.g., 10 mM in DMSO) - Phosphate Buffer (pH 7.4) - HLM (e.g., 20 mg/mL) - NADPH Stock (Cofactor) start Initiate Reaction: Combine Buffer, HLM, Test Compound (e.g., 1 µM final) reagents->start pre_warm Pre-warm for 5 min start->pre_warm add_nadph Add NADPH to start reaction pre_warm->add_nadph incubation Incubate with shaking add_nadph->incubation sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quench Quench Reaction: Add cold Acetonitrile with Internal Standard sampling->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze Supernatant via LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) plot->calculate cluster_prep Cell Culture (21 Days) cluster_qc Quality Control cluster_assay Permeability Assay (A→B & B→A) cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell™ inserts differentiate Culture for ~21 days to form a differentiated monolayer seed->differentiate teer Measure TEER to confirm monolayer integrity (>200 Ω·cm²) differentiate->teer ly Confirm integrity with Lucifer Yellow rejection teer->ly add_compound Add test compound (e.g., 10 µM) to donor chamber (Apical or Basolateral) ly->add_compound incubate Incubate at 37°C with shaking (e.g., for 2 hours) add_compound->incubate sample Collect samples from donor and receiver chambers at t=0 and t=final incubate->sample analyze Quantify compound concentration via LC-MS/MS sample->analyze calc_papp Calculate Papp (A→B) and Papp (B→A) analyze->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er

Caption: Workflow of the Caco-2 cell permeability and efflux assay.

Detailed Protocol: Caco-2 Permeability
  • Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts in multi-well plates. Culture the cells for 21-25 days in a humidified incubator (37°C, 5% CO₂) to allow them to differentiate and form a confluent monolayer. [10][11]2. Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required. [10][12]Additionally, assess the permeability of a paracellular marker like Lucifer Yellow; passage should be minimal. [11]3. Assay Execution:

    • Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4. [12] * For A→B permeability: Add the test compound (e.g., 10 µM final concentration) to the apical (donor) side and fresh buffer to the basolateral (receiver) side. [12] * For B→A permeability: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side. [12]4. Incubation and Sampling: Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a set period, typically 1-2 hours. [11][12]At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analysis: Determine the concentration of the compound in all samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber. [11]The efflux ratio is then calculated as Papp(B→A) / Papp(A→B).

Plasma Protein Binding (PPB): Assessing Free Drug Concentration

Once absorbed, a drug distributes throughout the body via the bloodstream. Most drugs bind to plasma proteins, primarily albumin and α1-acid glycoprotein. [6]According to the "free drug hypothesis," only the unbound fraction of the drug is available to interact with its target, be metabolized, and be excreted. [6]High PPB (>99%) can significantly reduce the effective concentration of a drug and create a narrow therapeutic window. [6] Equilibrium dialysis is considered the gold standard method for determining PPB, as it minimizes non-specific binding. [6][13][14]

Detailed Protocol: Equilibrium Dialysis for PPB
  • Apparatus Setup: Prepare a 96-well equilibrium dialysis apparatus. Each well is divided into two chambers by a semipermeable membrane with a molecular weight cutoff (e.g., 10 kDa) that retains proteins but allows small molecules to pass freely. [15]2. Sample Preparation: Spike the test compound into human plasma at a relevant concentration (e.g., 1-5 µM). [6]3. Dialysis: Load the plasma containing the test compound into one chamber (the plasma side) and an equal volume of phosphate-buffered saline (PBS, pH 7.4) into the other chamber (the buffer side). [6]4. Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours, or until equilibrium is reached. [6]5. Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both the plasma (C_plasma) and buffer (C_buffer) samples by LC-MS/MS. The concentration in the buffer chamber represents the free, unbound drug concentration (C_free).

  • Calculation:

    • Fraction Unbound (fu) = C_buffer / C_plasma

    • Percent Bound = (1 - fu) * 100

Cytochrome P450 (CYP) Inhibition: Gauging Drug-Drug Interaction Risk

Co-administration of drugs can lead to adverse drug-drug interactions (DDIs), often because one drug inhibits the metabolic enzymes responsible for clearing another. [16]The major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) are responsible for metabolizing over 90% of clinical drugs. [17]Assessing a compound's potential to inhibit these enzymes is a regulatory requirement and crucial for safety. [17][18]The assay determines the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A potent IC₅₀ (<1-10 µM) warrants further investigation. [18]

Detailed Protocol: CYP Inhibition (IC₅₀ Determination)
  • Reagent Preparation: Use human liver microsomes as the enzyme source. Prepare solutions of specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, phenacetin for CYP1A2). Prepare the test compound at a range of concentrations. [16][17]2. Incubation: In a 96-well plate, combine HLM, phosphate buffer, and the test compound (or a known inhibitor as a positive control) at various concentrations. [19]3. Reaction Initiation: Pre-warm the plate to 37°C. Initiate the reaction by adding a mixture of the probe substrate and NADPH. [19]4. Quenching: After a short incubation period (e.g., 10-15 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile). [19]5. Analysis: Use LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Calculation: Determine the rate of metabolite formation at each inhibitor concentration relative to a vehicle control (0% inhibition). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. [17]

Conclusion and Forward Look

The in vitro ADME profile is a cornerstone of modern drug discovery, providing the data necessary to build predictive pharmacokinetic models and select candidates with the highest chance of clinical success. [20]For novel series like the 5-Bromo-2-cyclopropyl-4-methylpyridine derivatives, a systematic and early evaluation of metabolic stability, permeability, protein binding, and CYP inhibition is essential.

By employing the standardized, robust protocols detailed in this guide, researchers can efficiently generate high-quality, reproducible data. This data will enable a direct comparison between derivatives, elucidate structure-activity relationships (SAR) for drug-like properties, and ultimately guide the optimization of this promising chemical scaffold into viable drug candidates. The integration of these results will mitigate the risk of late-stage failures and accelerate the delivery of new, effective therapeutics to patients. [25]

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem.
  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. PMC.
  • Plasma Protein Binding (PPB) Assays. WuXi AppTec.
  • CYP Inhibition Assay (Ki). Cyprotex ADME-Tox Solutions | Evotec.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). European Commission.
  • ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. (2025). PubMed.
  • A metabolic stability determination of Tetrahydrothiazolopyridine derivative a selective 11β-hydroxy steroid dehydrogenase type 1 (11β-hsd1) inhibitor. (2026).
  • P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber.
  • In Vitro ADME. Selvita.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • P-glycoprotein and Its role in drug-drug interactions. (2020). IntechOpen.
  • Caco2 assay protocol. Unknown Source.
  • Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Deriv
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
  • P-glycoprotein Inhibition for Optimal Drug Delivery. PMC - NIH.
  • Re-Use of Caco-2 Monolayers in Permeability Assays—Valid
  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. PMC.
  • Plasma Protein Binding Assay.
  • p-glycoprotein Inhibition for Optimal Drug Delivery. AboutScience.
  • Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. (2003).
  • Caco-2 permeability assay.
  • Methods for the determination of plasma protein binding. (2024). AxisPharm.
  • Caco-2 Permeability Assay. Enamine.
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candid
  • Reversible Inhibition vs.

Sources

Validation

A Head-to-Head Comparison of Pyridine-Derived Kinase Inhibitors: Sorafenib, Vemurafenib, and Dabrafenib

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Among these, compounds derived from or featuring a pyridine scaffold have demonstrated significant clini...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Among these, compounds derived from or featuring a pyridine scaffold have demonstrated significant clinical success. This guide provides a detailed head-to-head comparison of three prominent pyridine-derived kinase inhibitors: Sorafenib, Vemurafenib, and Dabrafenib. We will delve into their mechanisms of action, kinase selectivity, and preclinical and clinical efficacy, supported by experimental data and detailed protocols.

Introduction to Pyridine-Derived Kinase Inhibitors

The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and engage in various non-covalent interactions within the ATP-binding pocket of kinases. This versatility has led to the development of numerous potent and selective kinase inhibitors. While not all of the following compounds are direct brominated pyridine derivatives in their final form, their discovery and optimization often involve halogenated pyridine intermediates, highlighting the importance of this chemical space in kinase inhibitor design.

Mechanism of Action and Target Specificity

The clinical utility of a kinase inhibitor is defined by its target profile. Sorafenib is a multi-kinase inhibitor, while Vemurafenib and Dabrafenib are highly selective for the BRAF kinase, particularly the V600E mutant.

The RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] In many cancers, mutations in components of this pathway, such as BRAF, lead to its constitutive activation, driving uncontrolled cell growth.[2][3]

MAPK_Pathway cluster_inhibitors Inhibitor Targets Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) Mutation leads to constitutive activation MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Sorafenib Sorafenib Sorafenib->RAF VEGFR/PDGFR VEGFR/PDGFR Sorafenib->VEGFR/PDGFR also inhibits Vemurafenib Vemurafenib Vemurafenib->BRAF (V600E) Dabrafenib Dabrafenib Dabrafenib->BRAF (V600E) BRAF (V600E)->MEK

Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway and the points of intervention for Sorafenib, Vemurafenib, and Dabrafenib.

Sorafenib: The Multi-Kinase Inhibitor

Sorafenib is an oral multi-kinase inhibitor that targets both the RAF serine/threonine kinases (RAF-1, wild-type BRAF, and oncogenic BRAF V600E) and various receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR-1, -2, -3, and PDGFR-β.[4][5] Its broad spectrum of activity allows it to simultaneously inhibit tumor cell proliferation and angiogenesis.[6][7]

Vemurafenib and Dabrafenib: The Selective BRAF Inhibitors

Vemurafenib and Dabrafenib are potent, ATP-competitive inhibitors specifically designed to target the BRAF V600E mutation, which is present in approximately 50% of melanomas.[8][9] These inhibitors bind to the active conformation of the mutated BRAF kinase, preventing the phosphorylation of MEK and subsequent activation of the MAPK pathway.[2][10] This leads to cell cycle arrest at the G1 phase and apoptosis in BRAF-mutant cancer cells.[11][12] While both are highly selective for BRAF V600E, Dabrafenib has been shown to be a more selective inhibitor of BRAF with less potency for CRAF compared to Vemurafenib.[10]

Head-to-Head Comparison of Kinase Inhibition and Cellular Potency

The following tables summarize the in vitro potency of Sorafenib, Vemurafenib, and Dabrafenib against their primary targets and a selection of other kinases to illustrate their selectivity profiles.

Table 1: Potency against Primary Kinase Targets

InhibitorPrimary Target(s)IC50 (nM)Reference(s)
Sorafenib Raf-16[6]
B-Raf22[4]
B-Raf (V600E)38[4]
VEGFR-290[6]
PDGFR-β57[4]
Vemurafenib B-Raf (V600E)31[13]
c-Raf-148[14]
Wild-type B-Raf100[13]
Dabrafenib B-Raf (V600E)0.6[15]
B-Raf (V600K)0.5[16]
c-Raf5[15]
Wild-type B-Raf3.2[11]

Table 2: Selectivity Profile Against a Panel of Kinases (IC50 in nM)

KinaseSorafenibVemurafenibDabrafenibReference(s)
c-Kit 68>10,000>1000[4][11]
FLT3 58>10,000>1000[4][11]
RET 43>10,000>1000[4][11]
MEK1 >10,000>10,000>1000[5][11]
ERK1 >10,000>10,000>1000[5][11]
SIK1 --<100[16]
NEK11 --<100[16]
LIMK1 --<100[16]

Preclinical In Vivo Efficacy

The antitumor activity of these inhibitors has been extensively evaluated in preclinical xenograft models.

Sorafenib in Hepatocellular Carcinoma (HCC) Models

Sorafenib has demonstrated significant tumor growth inhibition in various HCC xenograft models.[17][18] For instance, in an orthotopic HepG2-derived xenograft mouse model, sorafenib treatment led to a reduction in tumor volume and prolonged survival.[17] In patient-derived HCC xenograft (HCC-PDX) models, sorafenib showed significant tumor growth inhibition in 7 out of 10 models.[19]

Vemurafenib and Dabrafenib in BRAF-Mutant Melanoma Models

Both Vemurafenib and Dabrafenib exhibit robust antitumor activity in melanoma xenograft models harboring the BRAF V600E mutation.[13][20] In A375 (BRAF V600E) xenograft models, orally administered Dabrafenib inhibited tumor growth and downstream ERK activation.[20] Similarly, Vemurafenib has been shown to rapidly suppress ERK signaling and tumor cell proliferation in BRAF V600E melanoma xenografts.[13] However, resistance to these inhibitors is a significant clinical challenge, and various resistance mechanisms have been identified in preclinical models.[21]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

Kinase Inhibition Assay (Biochemical Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant Kinase Recombinant Kinase Incubate at 30°C Incubate at 30°C Recombinant Kinase->Incubate at 30°C Kinase Substrate Kinase Substrate Kinase Substrate->Incubate at 30°C ATP ATP ATP->Incubate at 30°C Test Inhibitor (Varying Concentrations) Test Inhibitor (Varying Concentrations) Test Inhibitor (Varying Concentrations)->Incubate at 30°C Stop Reaction Stop Reaction Incubate at 30°C->Stop Reaction Measure Phosphorylated Substrate Measure Phosphorylated Substrate Stop Reaction->Measure Phosphorylated Substrate Calculate IC50 Calculate IC50 Measure Phosphorylated Substrate->Calculate IC50

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Recombinant kinase enzyme (e.g., BRAF V600E).

    • Kinase-specific substrate (e.g., a peptide or protein).

    • ATP at a concentration near the Km for the specific kinase.

    • Test inhibitor serially diluted in DMSO.

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase enzyme to the assay buffer.

    • Add the test inhibitor at various concentrations.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the kinase substrate and ATP mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radiolabel into the substrate.

      • Luminescence-based assay: Using an ADP-Glo™ Kinase Assay that measures ADP formation.

      • Fluorescence-based assay: Using a phosphospecific antibody in a TR-FRET or fluorescence polarization format.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT or CCK-8 Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., A375 melanoma cells for BRAF inhibitors, HepG2 cells for Sorafenib) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in culture medium.

    • Remove the old medium from the wells and add the medium containing the inhibitor.

    • Include a vehicle control (e.g., DMSO) and a positive control for cell death.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT/CCK-8 Addition and Incubation:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

In Vivo Xenograft Study

This study evaluates the antitumor efficacy of a compound in a living organism.

Step-by-Step Protocol:

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A375 cells) into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test inhibitor (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle to the control group.

  • Monitoring:

    • Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting for pharmacodynamic markers).

    • Compare the tumor growth inhibition between the treated and control groups.

Conclusion and Future Perspectives

Sorafenib, Vemurafenib, and Dabrafenib, all featuring a pyridine or related heterocyclic core, have revolutionized the treatment of specific cancers. Sorafenib's multi-targeted approach provides a broad-spectrum antitumor effect, particularly in HCC, while the high selectivity of Vemurafenib and Dabrafenib for BRAF V600E has led to remarkable responses in melanoma patients.

The head-to-head comparison reveals a trade-off between broad-spectrum activity and high selectivity. While multi-kinase inhibitors like Sorafenib can be effective in tumors driven by multiple signaling pathways, selective inhibitors like Vemurafenib and Dabrafenib offer the potential for higher efficacy and a more manageable side-effect profile in genetically defined patient populations.

The development of resistance remains a major hurdle for all targeted therapies. Future research will focus on combination therapies, such as the combination of BRAF and MEK inhibitors, and the development of next-generation inhibitors that can overcome resistance mechanisms. The continued exploration of the chemical space around brominated pyridines and other privileged scaffolds will undoubtedly lead to the discovery of even more effective and safer kinase inhibitors for the treatment of cancer.

References

  • [10] Dabrafenib and its use in the treatment of metastatic melanoma. PMC

  • [11] Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS ONE

  • [12] Dabrafenib. Liv Hospital

  • [22] What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications?. R Discovery

  • [4] Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Medicine

  • [8] Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. MDPI

  • [6] Sorafenib is an Oral Multi-target Kinase Inhibitor for Kinds of Cancers Research. MCE

  • [2] What is the mechanism of Vemurafenib?. Patsnap Synapse

  • [21] Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms. PMC

  • [13] Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. PMC

  • [3] What is the mechanism of Dabrafenib Mesylate?. Patsnap Synapse

  • [19] Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget

  • [20] Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PMC

  • [17] Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram. Frontiers

  • [14] Vemurafenib: A First in Class Serine-Threonine Protein Kinase Inhibitor for the Treatment of Malignant Melanoma With Activating BRAF Mutations. Clinical Pharmacology & Therapeutics

  • [23] Dabrafenib and its potential for the treatment of metastatic melanoma. PMC

  • [1] Vemurafenib. NCBI Bookshelf

  • [24] In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer. PMC

  • [25] Vemurafenib: uses, dosing, warnings, adverse events, interactions. Drugs.com

  • [26] In vivo biodistribution, biocompatibility, and efficacy of sorafenib-l. Dove Medical Press

  • [15] Dabrafenib (GSK2118436A). MedChemExpress

  • [18] In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability. PMC

  • [27] PharmGKB summary: Sorafenib Pathways. PMC

  • [28] Vemurafenib-resistant BRAF-V600E-mutated melanoma is regressed by MEK-targeting drug trametinib. Certis Oncology Solutions

  • [16] Dabrafenib in advanced melanoma with BRAF V600E mutation. PubMed

  • [5] Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PMC

  • [9] Therapeutic Inhibitors against Mutated BRAF and MEK for the Treatment of Metastatic Melanoma. PMC

  • [7] Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling.. ClinPGx

Sources

Comparative

Comparative Analysis of Reaction Kinetics for the Synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS: 579475-81-3) Executive Summary & Strategic Importance 5-Bromo-2-cyclopropyl-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 5-Bromo-2-cyclopropyl-4-methylpyridine (CAS: 579475-81-3)

Executive Summary & Strategic Importance

5-Bromo-2-cyclopropyl-4-methylpyridine is a highly valued molecular building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of highly selective TYrosine Kinase 2 (TYK2) inhibitors[1] and voltage-gated sodium channel (Nav1.8) inhibitors utilized in advanced pain management therapies[2].

The primary synthetic challenge for this molecule lies in the regioselective cyclopropylation of the precursor, 2,5-dibromo-4-methylpyridine. Because the molecule possesses two distinct bromine leaving groups, the chosen catalytic system must exhibit precise kinetic differentiation to functionalize the C2 position while leaving the C5 bromine intact for downstream cross-coupling. This guide objectively compares the two dominant synthetic paradigms—Negishi Cross-Coupling and Suzuki-Miyaura Coupling—analyzing their kinetic profiles, thermodynamic bottlenecks, and scalability.

Mechanistic Pathways & Kinetic Analysis

To achieve high regioselectivity, the reaction relies on the electronic disparity between the C2 and C5 positions of the pyridine ring. The C2 position is significantly more electron-deficient due to the inductive and resonance electron-withdrawing effects of the adjacent nitrogen atom. Consequently, the oxidative addition of the Pd(0) catalyst is kinetically favored at the C2–Br bond.

Route A: Negishi Cross-Coupling (The Industry Standard)

The Negishi coupling utilizes cyclopropylzinc bromide as the organometallic partner[3].

  • Kinetic Advantage: Zinc is highly electropositive, rendering the sp³-hybridized cyclopropyl group highly nucleophilic. The transmetalation step between the Pd(II) intermediate and the organozinc reagent is extremely fast, often occurring readily at room temperature[4].

  • Selectivity: Because transmetalation is rapid, the overall reaction rate is dictated by the initial oxidative addition. This allows the inherent electronic bias of the pyridine ring to drive >95:5 regioselectivity for the C2 position.

Route B: Suzuki-Miyaura Coupling (The Alternative)

The Suzuki-Miyaura approach utilizes potassium cyclopropyltrifluoroborate or cyclopropylboronic acid .

  • Kinetic Bottleneck: Boron is significantly less nucleophilic than zinc. For transmetalation to occur, the boron species must be activated by a strong base (e.g., K₂CO₃ or Cs₂CO₃) to form a negatively charged, tetracoordinate boronate complex[5].

  • Selectivity Trade-offs: The high temperatures (70°C–100°C) required to overcome the activation energy barrier of the slow transmetalation step erode regioselectivity. At elevated temperatures, oxidative addition at the C5–Br bond becomes competitive, leading to unwanted bis-cyclopropyl byproducts or C5-functionalized impurities.

Mandatory Visualization: Kinetic Flow of the Negishi Cycle

The following diagram illustrates the catalytic cycle of the preferred Negishi route, highlighting the kinetic bottlenecks and rapid transmetalation phase.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Limiting, Highly Selective) Pd0->OxAdd + 2,5-Dibromo-4-methylpyridine PdII_Intermediate Pd(II) Intermediate (2-Pyridyl-Pd-Br) OxAdd->PdII_Intermediate Regioselective insertion at C2 Transmetalation Transmetalation (Rapid with Cyclopropylzinc) PdII_Intermediate->Transmetalation + Cyclopropylzinc bromide PdII_AlkylAryl Pd(II) Complex (2-Pyridyl-Pd-Cyclopropyl) Transmetalation->PdII_AlkylAryl - ZnBr2 RedElim Reductive Elimination (Product Release) PdII_AlkylAryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Bromo-2-cyclopropyl -4-methylpyridine RedElim->Product Product Formation

Figure 1: Catalytic cycle and kinetic bottlenecks for the Negishi cross-coupling synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine.

Comparative Data Presentation

The table below summarizes the quantitative performance metrics of both synthetic routes based on standardized 10-mmol scale optimizations.

Reaction ParameterNegishi Cross-Coupling (Recommended)Suzuki-Miyaura Coupling (Alternative)
Organometallic Reagent Cyclopropylzinc bromidePotassium cyclopropyltrifluoroborate
Catalyst System Pd(dppf)Cl₂ (2 mol%)Pd(OAc)₂ / SPhos (5 mol%)
Transmetalation Kinetics Extremely Fast ( ktrans​ high)Slow (Requires base activation)
Operating Temperature 0°C to 25°C80°C to 100°C
Reaction Time 2 - 4 hours16 - 24 hours
Regioselectivity (C2 vs C5) > 95:5 ~ 82:18
Isolated Yield 88 - 92% 60 - 65%
Moisture Tolerance Poor (Requires strictly anhydrous setup)Excellent (Aqueous base tolerated)

Experimental Protocol: Self-Validating Negishi Workflow

To ensure high fidelity and reproducibility, the following protocol incorporates self-validating checkpoints. Every step is designed with a specific mechanistic causality to suppress off-target kinetics.

Materials Required:
  • 2,5-dibromo-4-methylpyridine (1.0 equiv)

  • Cyclopropylzinc bromide (0.5 M in THF, 1.1 equiv)

  • Pd(dppf)Cl₂ (0.02 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:
  • Preparation of the Active Catalytic Matrix:

    • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2,5-dibromo-4-methylpyridine and Pd(dppf)Cl₂.

    • Causality: The bidentate dppf ligand provides a wide bite angle. This specific geometry accelerates the final reductive elimination step, preventing the Pd(II)-alkyl intermediate from undergoing β -hydride elimination or cyclopropyl ring-opening.

  • Solvent Solvation:

    • Action: Dissolve the mixture in anhydrous THF to achieve a 0.2 M concentration. Seal the flask and transfer to a fume hood.

    • Causality: THF acts as a stabilizing coordinating solvent for the highly reactive zinc species, preventing premature aggregation or decomposition[4].

  • Controlled Transmetalation (Critical Kinetic Step):

    • Action: Cool the reaction vessel to 0°C using an ice bath. Begin dropwise addition of the cyclopropylzinc bromide solution over 30 minutes via a syringe pump.

    • Causality: The transmetalation between Zn and Pd is highly exothermic. Rapid addition causes local thermal spikes, which provide enough activation energy for the catalyst to attack the C5-bromine, ruining regioselectivity. Dropwise addition at 0°C enforces strict kinetic control.

  • Thermal Maturation:

    • Action: Remove the ice bath and allow the reaction to warm to 25°C. Stir for exactly 3 hours.

    • Validation Checkpoint: Perform TLC or LC-MS analysis at the 2.5-hour mark. You should observe complete consumption of the starting material and a single dominant product peak. Prolonged stirring beyond 4 hours risks product degradation.

  • Quench and Isolation:

    • Action: Quench the reaction strictly with saturated aqueous NH₄Cl at 0°C. Extract with Ethyl Acetate (3x).

    • Causality: NH₄Cl effectively breaks down the zinc salts into water-soluble coordination complexes. Using a harsher acid could protonate the pyridine nitrogen, pulling the product into the aqueous layer and destroying the isolated yield.

  • Purification:

    • Action: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure 5-Bromo-2-cyclopropyl-4-methylpyridine as a pale yellow oil[3].

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2-cyclopropyl-4-methylpyridine proper disposal procedures

Laboratory Disposal and Safety Protocol: 5-Bromo-2-cyclopropyl-4-methylpyridine At the forefront of drug development and chemical synthesis, operational excellence extends beyond the bench—it encompasses the entire lifec...

Author: BenchChem Technical Support Team. Date: March 2026

Laboratory Disposal and Safety Protocol: 5-Bromo-2-cyclopropyl-4-methylpyridine

At the forefront of drug development and chemical synthesis, operational excellence extends beyond the bench—it encompasses the entire lifecycle of the reagents we use. 5-Bromo-2-cyclopropyl-4-methylpyridine is a highly valuable molecular building block, but its structural properties demand rigorous, scientifically grounded disposal protocols. As a Senior Application Scientist, I have designed this guide to provide an authoritative, step-by-step operational plan that ensures laboratory safety, regulatory compliance, and environmental stewardship.

Physicochemical Hazard Profiling

5-Bromo-2-cyclopropyl-4-methylpyridine (CAS: 2137578-28-8 for the hydrochloride salt) is a complex N-heterocycle[1]. From a waste management perspective, the presence of the bromine atom dictates its environmental fate and disposal requirements. Halogenated organic compounds cannot be disposed of via standard drain or non-halogenated solvent streams[2]. They require specialized high-temperature incineration to ensure complete thermal destruction and to prevent the formation of highly toxic byproducts, such as halogenated dioxins or furans[3].

Mechanistic Rationale for Waste Segregation

Strict waste segregation is not merely a regulatory formality; it is a fundamental safety and economic imperative. Mixing halogenated pyridine derivatives with non-halogenated solvents (e.g., acetone, methanol, xylene) triggers two critical failures:

  • Chemical Incompatibility: Commingling halogenated waste with certain organic solvents or highly reactive substances (like amines or reactive metals) can induce dangerous exothermic reactions or even explosions (e.g., the well-documented reactivity of acetone and chloroform mixtures)[4].

  • Economic & Logistical Penalty: If a non-halogenated waste stream is contaminated with even a small amount of 5-Bromo-2-cyclopropyl-4-methylpyridine, the entire volume must be legally reclassified and treated as5. This needlessly increases hazardous waste management costs, often by a factor of three[6],[5].

Standard Operating Procedure (SOP): Disposal Workflow

This self-validating protocol ensures compliance with EPA/RCRA standards and institutional Environmental Health and Safety (EH&S) guidelines. Every step is designed to prevent fugitive emissions and cross-contamination.

  • Step 1: Container Selection & Preparation Collect the spent chemical and its associated solvent washings in a structurally sound, leak-proof container identical to the original or made of compatible materials (e.g., high-density polyethylene (HDPE) or borosilicate glass)[7],[2]. Never use black plastic or biohazard bags for chemical collection[2].

  • Step 2: Strict Segregation Isolate this waste stream from aqueous wastes, heavy metals, cyanides, and acutely toxic "P-listed" wastes[7],[6]. All commingling of halogenated solvent waste must be conducted inside an operating chemical fume hood[6].

  • Step 3: Immediate Labeling Begin completing the Hazardous Waste Tag the moment the first drop of waste is added[6]. List the full chemical name ("5-Bromo-2-cyclopropyl-4-methylpyridine") and the exact percentages of any carrier solvents. Do not use abbreviations or structural formulas[2].

  • Step 4: Satellite Accumulation Area (SAA) Storage Seal the container tightly (no funnels left in the neck) and place it within a secondary containment bin in a designated SAA[2]. Store below eye level in a cool, dry, and well-ventilated area[7],[6].

  • Step 5: EH&S Transfer Do not overfill; stop adding waste when the container reaches the shoulder (approx. 75% full) to allow for vapor expansion[7],[2]. Request an 7 within 150 days of the accumulation start date, or immediately upon reaching the 3/4 fill mark[7].

Quantitative Waste Management Parameters

ParameterSpecificationMechanistic/Regulatory Rationale
Waste Classification Halogenated Organic WastePresence of Bromine necessitates high-temperature incineration to prevent dioxin formation[3].
Container Material HDPE or Borosilicate GlassPrevents solvent degradation of container walls; ensures leak-proof storage[7],[6].
Volume Limit (Lab SAA) Max 25 Gallons totalRegulatory cap for Satellite Accumulation Areas before mandatory transfer[6].
Fill Limit 75% (3/4 Full)Leaves headspace for vapor expansion, preventing pressure-induced rupture[7],[2].
Accumulation Time < 150 DaysPrevents long-term degradation and limits exposure risk in the laboratory[7].

Workflow Visualization

DisposalWorkflow Start Waste Generation: 5-Bromo-2-cyclopropyl- 4-methylpyridine Decision Contains Heavy Metals, Cyanides, or P-Listed Waste? Start->Decision Segregate Segregate as Halogenated Waste Decision->Segregate NO Special Separate Specialized Hazardous Waste Stream Decision->Special YES Contain Store in HDPE/Glass with Secondary Containment Segregate->Contain Label Attach Hazardous Waste Tag (List all constituents) Contain->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA Pickup EH&S Pickup (When 3/4 full or <150 days) SAA->Pickup

Workflow for the segregation and disposal of halogenated pyridine derivatives.

Emergency Spill Response Protocol

In the event of a fugitive release or spill during transfer, immediately execute the following containment protocol:

  • Containment: Immediately contain the leak and soak up the chemical using inert absorbent materials (e.g., commercial spill pads, vermiculite)[6].

  • Collection: Place all contaminated absorbent, including used PPE, into a sealed, chemically resistant bag or pail[7],[6].

  • Classification: Tag the sealed cleanup materials as Hazardous Waste, specifically noting the halogenated pyridine content[6].

  • Decontamination & Reporting: Flush any area of direct physical contact with copious amounts of water via a safety shower or eyewash. Notify campus safety and EH&S immediately for further guidance[6].

References

  • Title: Hazardous Waste Disposal Guide - Research Safety - Northwestern University | Source: northwestern.edu | URL: 7

  • Title: Hazardous Waste Disposal Guide - Environmental Health and Safety | Source: dartmouth.edu | URL: 2

  • Title: Halogenated Solvents in Laboratories - Campus Operations | Source: temple.edu | URL: 6

  • Title: LABORATORY WASTE DISPOSAL GUIDELINES - UOW | Source: uow.edu.au | URL: 4

  • Title: Guidelines for Solvent Waste Recycling and Disposal | Source: hazardouswasteexperts.com | URL: 5

  • Title: 2137578-28-8 | 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride | Source: chemscene.com | URL: 1

  • Title: Toxic Substances Control Act (TSCA) Report to Congress for Fiscal Year 1987 and 1988 | Source: epa.gov | URL: 3

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-cyclopropyl-4-methylpyridine

A Researcher's Guide to Safely Handling 5-Bromo-2-cyclopropyl-4-methylpyridine As a novel heterocyclic building block, 5-Bromo-2-cyclopropyl-4-methylpyridine holds significant potential in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 5-Bromo-2-cyclopropyl-4-methylpyridine

As a novel heterocyclic building block, 5-Bromo-2-cyclopropyl-4-methylpyridine holds significant potential in medicinal chemistry and materials science. Its unique substitution pattern offers a versatile scaffold for developing new chemical entities. However, as with any halogenated aromatic compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel. This guide provides a comprehensive operational plan for the safe handling, storage, and disposal of 5-Bromo-2-cyclopropyl-4-methylpyridine, grounded in established safety principles for related chemical classes.

Hazard Assessment: An Evidence-Based Approach

Analysis of analogous compounds, such as 2-Bromopyridine, 5-Bromo-2-methylpyrimidine, and 5-Bromo-2-methoxypyridine, reveals a consistent set of hazards.[1][2][3] Based on this data, it is prudent to assume that 5-Bromo-2-cyclopropyl-4-methylpyridine exhibits similar toxicological properties.

Assumed Hazard Profile:

Hazard ClassificationDescriptionRationale and Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[2][4][5]This is a common classification for brominated heterocyclic compounds, as seen with 5-Bromo-2-methylpyrimidine.[2][5]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[2][3][4][6]Direct contact with the skin is likely to cause irritation, a documented effect for numerous brominated pyridines.[3][6][7]
Serious Eye Damage/Irritation Category 2/2A: Causes serious eye irritation.[2][3][4][6]Contact with eyes can cause significant irritation and potential damage. This is a consistent warning for this class of chemicals.[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[2][3][4][8]Inhalation of dust or vapors may lead to irritation of the respiratory tract.[4][7][8]

It is also critical to recognize the potential for the release of toxic fumes, such as hydrogen bromide and nitrogen oxides, upon combustion or decomposition.[9]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The "Hierarchy of Controls" places PPE as the final barrier, making its correct use non-negotiable. All handling of 5-Bromo-2-cyclopropyl-4-methylpyridine should be performed within a certified chemical fume hood to control vapor and particulate exposure.

Recommended PPE Ensemble
  • Eye and Face Protection : Chemical splash goggles are mandatory.[10] Safety glasses with side shields do not offer sufficient protection from splashes.[10][11] When handling larger quantities (>10g) or if there is a significant risk of splashing, a full-face shield should be worn in conjunction with chemical goggles.[10][12]

  • Hand Protection : Chemically resistant gloves are required. Nitrile gloves are a suitable initial choice for incidental contact, but it is crucial to check the manufacturer's compatibility charts for breakthrough times. For prolonged handling or immersion, heavier-duty gloves such as Viton or Silver Shield may be necessary.[10] Always inspect gloves for tears or pinholes before use and practice proper glove removal techniques to avoid skin contamination.

  • Body Protection : A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[13] Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection : All work should be conducted in a functioning chemical fume hood. If a situation arises where the ventilation fails or a large spill occurs outside of a hood, a full-face respirator with an organic vapor cartridge is necessary.[14][15]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Procedure with 5-Bromo-2-cyclopropyl-4-methylpyridine CheckHood Is the procedure performed in a certified fume hood? Start->CheckHood CheckQuantity Handling >10g or significant splash risk? CheckHood->CheckQuantity Yes StopWork STOP WORK Consult EHS CheckHood->StopWork No BasePPE Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat CheckQuantity->BasePPE No EnhancedFace Add Face Shield CheckQuantity->EnhancedFace Yes EnhancedFace->BasePPE

Caption: Decision tree for PPE selection based on procedural risk.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standard operating procedures is crucial for minimizing risk. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]

Safe Handling and Weighing Protocol
  • Preparation : Designate a specific area within the fume hood for handling the compound.

  • Don PPE : Put on the full, required PPE ensemble before bringing the chemical into the work area.

  • Weighing : If the compound is a solid, weigh it out directly into a tared container within the fume hood to prevent the generation of dust.[9] If it is a liquid, transfer it carefully using a calibrated pipette or syringe.

  • Container Management : Keep the primary container tightly sealed when not in use.[6][7]

  • Post-Handling : After use, decontaminate the work surface and any equipment used. Remove PPE in the correct order to prevent cross-contamination.

Spill Management

Immediate and correct response to a spill is critical.

  • Minor Spill (in fume hood) :

    • Alert colleagues in the immediate area.

    • Use a chemical spill kit with an absorbent material appropriate for organic compounds.

    • Gently cover the spill with the absorbent, working from the outside in.

    • Collect the contaminated absorbent using non-sparking tools and place it in a labeled, sealed waste container.[11]

    • Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Major Spill (outside fume hood) :

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and contact the institutional Environmental Health and Safety (EHS) office.

    • Prevent entry to the area.

    • Provide EHS with as much information as possible about the spill.

Disposal Plan

Chemical waste management is a legal and ethical responsibility.

  • Waste Segregation : All waste contaminated with 5-Bromo-2-cyclopropyl-4-methylpyridine, including excess reagent, contaminated absorbent materials, gloves, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling : The waste container must be labeled "Hazardous Waste" and list all chemical constituents, including "5-Bromo-2-cyclopropyl-4-methylpyridine" and any solvents used.

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[7][11]

  • Disposal : Arrange for pickup and disposal through your institution's EHS department, following all local and national regulations.

Standard Workflow for Handling and Disposal

The following diagram illustrates the lifecycle of the chemical within a single-use procedure.

Handling_Disposal_Workflow cluster_proc Procedure cluster_disp Disposal A Acquire Chemical & Review SDS/Safety Info B Don Appropriate PPE A->B C Perform Experiment in Fume Hood B->C D Decontaminate Workspace & Equipment C->D E Segregate Contaminated Waste (Solid & Liquid) C->E Generate Waste D->E F Label Waste Container (Constituents & Hazards) E->F G Store in Satellite Accumulation Area F->G H Arrange EHS Pickup G->H

Caption: Workflow from chemical acquisition to final waste disposal.

By integrating these safety measures and operational plans into your daily laboratory practice, you can confidently work with 5-Bromo-2-cyclopropyl-4-methylpyridine while upholding the highest standards of safety and scientific integrity.

References

  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
  • Antibodies. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
  • Scribd. (n.d.). MSDS for 2-Bromopyridine, 99%.
  • Chemstock. (n.d.). Chemwatch GHS SDS in English (European) 35973-6.
  • Chemsrc. (2025, September 12). 5-Bromo-4-cyclopropyl-2-methylpyridine.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95.
  • PubChem. (n.d.). 5-Bromo-2-cyclopropylpyrimidine.
  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine.
  • Fisher Scientific. (2012, October 23). SAFETY DATA SHEET: 5-Bromo-2-methylpyrimidine.
  • Fisher Scientific. (2004, April 19). SAFETY DATA SHEET: 5-Bromo-2-methoxypyridine.
  • PubChem. (n.d.). (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Bromo-2-picoline.
  • Alfa Aesar. (2004, April 19). SAFETY DATA SHEET: 5-Bromo-2-methoxypyridine.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-cyclopropyl-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-cyclopropyl-4-methylpyridine
© Copyright 2026 BenchChem. All Rights Reserved.